molecular formula C8H6BrNO B1380800 2-Bromo-3-methoxybenzonitrile CAS No. 1261816-95-8

2-Bromo-3-methoxybenzonitrile

Número de catálogo: B1380800
Número CAS: 1261816-95-8
Peso molecular: 212.04 g/mol
Clave InChI: FQKUIMZTAJYITH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-3-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H6BrNO and its molecular weight is 212.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-bromo-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKUIMZTAJYITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Regioselective Synthesis of 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-3-methoxybenzonitrile is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its specific substitution pattern makes it an ideal building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview of the synthesis of this compound from the readily available precursor, 3-methoxybenzonitrile. We will delve into the mechanistic principles governing the reaction's regioselectivity, present a detailed and field-proven experimental protocol, and discuss essential safety and handling considerations. This document is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for preparing this important chemical intermediate.

Mechanistic Insights: The Logic of Regioselectivity

The synthesis of this compound from 3-methoxybenzonitrile is achieved through an electrophilic aromatic substitution (EAS) reaction. The success of this synthesis hinges on controlling the regioselectivity—directing the incoming bromine electrophile to the desired position on the benzene ring. The outcome is governed by the electronic effects of the two substituents already present: the methoxy (-OCH₃) group and the cyano (-CN) group.[1][2]

  • The Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group. The oxygen atom's lone pairs can donate electron density into the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) that forms during the substitution. This stabilization is most effective when the electrophile attacks at the positions ortho or para to the methoxy group.

  • The Cyano Group (-CN): This is a strongly deactivating, meta-directing group. The nitrile is highly electronegative and withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. It directs incoming electrophiles to the meta position, as this is the least destabilized position for the arenium ion intermediate.

Synergistic Directing Effects:

In 3-methoxybenzonitrile, these two groups work in concert to favor bromination at the C2 position.

  • The powerful ortho, para-directing methoxy group strongly activates the C2, C4, and C6 positions.

  • The deactivating cyano group directs to the C5 position (meta to itself), but more importantly, it strongly deactivates the positions ortho (C2, C4) and para (C6) to it.

The position C2 is ortho to the strongly activating methoxy group and meta to the deactivating cyano group. This makes it the most electron-rich and sterically accessible position for electrophilic attack. The C4 and C6 positions are also activated by the methoxy group, but they are simultaneously deactivated by the cyano group, making them less favorable sites for substitution. This synergy results in a highly regioselective bromination to yield the desired this compound.[1]

Caption: Figure 1: Mechanism of Electrophilic Bromination.

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the bromination of 3-methoxybenzonitrile using N-Bromosuccinimide (NBS), a common and effective brominating agent that is safer and easier to handle than elemental bromine.[3] The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or a chlorinated solvent.[3]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Equivalents
3-Methoxybenzonitrile133.155.00 g37.551.0
N-Bromosuccinimide (NBS)177.987.00 g39.331.05
N,N-Dimethylformamide (DMF)-50 mL--
Deionized Water-250 mL--
Ethyl Acetate-150 mL--
Saturated Sodium Bicarbonate (aq)-50 mL--
Saturated Sodium Chloride (Brine)-50 mL--
Anhydrous Magnesium Sulfate-~5 g--
Step-by-Step Methodology
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzonitrile (5.00 g, 37.55 mmol).

  • Dissolution: Add N,N-Dimethylformamide (50 mL) to the flask and stir the mixture at room temperature until all the solid has dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Once cooled, add N-Bromosuccinimide (7.00 g, 39.33 mmol) to the reaction mixture in small portions over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing 250 mL of ice-cold deionized water. A precipitate should form. Stir this slurry for 30 minutes.

  • Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Experimental_Workflow Figure 2: Experimental Workflow for Synthesis A 1. Dissolve 3-Methoxybenzonitrile in DMF in a flask. B 2. Cool solution to 0°C in an ice bath. A->B C 3. Add N-Bromosuccinimide (NBS) in portions. B->C D 4. Stir at room temperature for 12-16 hours (Monitor by TLC). C->D E 5. Quench reaction by pouring into ice water to precipitate product. D->E F 6. Extract product with Ethyl Acetate (3x). E->F G 7. Wash combined organic layers with NaHCO3 and Brine. F->G H 8. Dry (MgSO4), filter, and concentrate under vacuum. G->H I 9. Purify crude solid by recrystallization or chromatography. H->I J 10. Characterize final product (NMR, MS, mp). I->J

Sources

An In-depth Technical Guide to the Starting Materials and Synthesis of 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways to 2-Bromo-3-methoxybenzonitrile, a key intermediate in the development of advanced pharmaceutical and agrochemical compounds. We will dissect the primary synthetic strategies, focusing on the selection of starting materials and the underlying chemical principles that govern reaction outcomes. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into optimizing the synthesis for yield, purity, and scalability. We will compare two principal routes: the regiochemically precise Sandmeyer reaction and the more direct, yet complex, electrophilic aromatic bromination. Each pathway is evaluated for its merits and challenges, culminating in a definitive recommendation supported by detailed experimental protocols and mechanistic diagrams.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic building block. Its unique substitution pattern—featuring a bromine atom, a methoxy group, and a nitrile group in a specific arrangement—makes it an invaluable precursor for constructing complex molecular architectures. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitrile moiety can be readily transformed into other critical functional groups such as carboxylic acids or primary amines.[1][2][3] This trifecta of reactivity allows for the efficient and strategic elaboration of the core scaffold, positioning it as a sought-after intermediate in medicinal chemistry and materials science.

The successful synthesis of this target molecule is therefore of paramount importance. The primary challenge lies in achieving the desired 2-bromo substitution pattern with high regioselectivity, avoiding the formation of unwanted isomers that complicate purification and reduce overall process efficiency. This guide will explore the most viable synthetic strategies, starting from commercially available materials, to address this challenge directly.

Overview of Primary Synthetic Strategies

Two logical and fundamentally different strategies emerge for the synthesis of this compound. The choice between them hinges on a trade-off between the directness of the approach and the predictability of its outcome.

  • Route A: The Sandmeyer Reaction. This classic transformation involves the conversion of a primary aromatic amine into a diazonium salt, which is subsequently displaced by a bromide ion.[4][5] This multi-step but highly reliable pathway begins with 2-Amino-3-methoxybenzonitrile.

  • Route B: Electrophilic Aromatic Bromination. This approach attempts the direct bromination of the aromatic ring of 3-methoxybenzonitrile.[6][7] While more atom-economical in theory, its success is entirely dependent on controlling the regioselectivity of the electrophilic attack.

The following diagram provides a high-level overview of these competing pathways.

G cluster_A Route A: Sandmeyer Reaction cluster_B Route B: Electrophilic Bromination A_start 2-Amino-3-methoxybenzonitrile A_int Diazonium Salt Intermediate A_start->A_int Target This compound A_int->Target B_start 3-Methoxybenzonitrile B_start->Target

Caption: High-level overview of the two primary synthetic routes.

In-Depth Analysis of Synthetic Pathways

Route A: The Sandmeyer Reaction - A Strategy of Precision

The Sandmeyer reaction is a cornerstone of aromatic chemistry, renowned for its ability to cleanly replace an amino group with a wide range of substituents, including halogens.[8][9] It is the preferred method when absolute regiochemical control is required.

Causality Behind the Choice: This route is chosen because the positions of the methoxy and nitrile groups are pre-defined in the starting material, 2-Amino-3-methoxybenzonitrile. The subsequent diazotization and substitution occur exclusively at the position of the amino group, guaranteeing the formation of the desired 2-bromo isomer without contamination from other regioisomers.

Mechanism: The reaction proceeds via a two-stage, one-pot process.

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (typically HBr for bromination), at low temperatures (0-5 °C).[9][10] This converts the highly basic amino group into an exceptionally good leaving group: dinitrogen gas (N₂).

  • Copper(I)-Catalyzed Halogenation: The resulting diazonium salt is then decomposed in the presence of a copper(I) bromide (CuBr) catalyst. The mechanism is believed to involve a single-electron transfer (SET) from Cu(I) to the diazonium salt, generating an aryl radical, N₂, and a Cu(II) species.[4][5][11] The aryl radical then abstracts a bromine atom from the Cu(II) halide complex to yield the final product and regenerate the Cu(I) catalyst.

G cluster_diazotization Step 1: Diazotization cluster_halogenation Step 2: Halogenation (Radical Mechanism) Ar-NH2 2-Amino-3-methoxybenzonitrile Ar-N2+ Diazonium Salt Ar-NH2->Ar-N2+ + NaNO₂ / HBr (0-5 °C) Ar• Aryl Radical Ar-N2+->Ar• + Cu(I)Br - N₂ - Cu(II)Br₂ Ar-Br This compound Ar•->Ar-Br + Cu(II)Br₂ - Cu(I)Br G cluster_products Potential Products Start 3-Methoxybenzonitrile P_2_Bromo This compound (Desired, Ortho to OMe) Start->P_2_Bromo Br⁺ Attack (Position 2) P_4_Bromo 4-Bromo-3-methoxybenzonitrile (Ortho to OMe) Start->P_4_Bromo Br⁺ Attack (Position 4) P_6_Bromo 6-Bromo-3-methoxybenzonitrile (Para to OMe) Start->P_6_Bromo Br⁺ Attack (Position 6)

Sources

2-Bromo-3-methoxybenzonitrile chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-3-methoxybenzonitrile: Properties, Reactivity, and Synthetic Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a trifunctional chemical intermediate of significant value in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships between the compound's structure and its chemical behavior. We will examine its physicochemical properties, delve into its nuanced reactivity, and provide field-proven experimental protocols for its application in key synthetic transformations.

Core Physicochemical & Structural Characteristics

This compound (CAS No. 1261816-95-8) is a substituted aromatic compound featuring three distinct functional groups: a bromine atom, a methoxy group, and a nitrile group.[1][2] This specific arrangement provides multiple, electronically distinct handles for synthetic manipulation, making it a versatile building block for complex molecular architectures.[2]

The electronic character of the molecule is a product of the interplay between its substituents. The nitrile group acts as a moderate electron-withdrawing group through induction and resonance, influencing the reactivity of the aromatic ring. Conversely, the methoxy group is a strong electron-donating group via resonance, and the bromine atom is an ortho, para-director that deactivates the ring through induction. This intricate electronic balance is fundamental to understanding the compound's reactivity profile.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1261816-95-8 [1][2]
Molecular Formula C₈H₆BrNO [1][2][3]
Molecular Weight 212.04 g/mol [1][2]
Boiling Point 285.9 ± 30.0 °C (at 760 Torr) [1]
Density 1.56 ± 0.1 g/cm³ [1]
Flash Point 126.7 ± 24.6 °C [1]

| XLogP3 | 2.3 |[2] |

Spectral Data Analysis: A Structural Confirmation

While specific spectra for this exact isomer require experimental acquisition, a theoretical analysis based on its structure allows for the prediction of key characteristic signals essential for its identification.

  • ¹H NMR Spectroscopy: The aromatic region would display a complex splitting pattern for the three adjacent protons on the benzene ring. The methoxy group would present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

  • ¹³C NMR Spectroscopy: The spectrum would show eight distinct carbon signals. The nitrile carbon (C≡N) would appear in the 115-120 ppm range. The carbon attached to the bromine would be shifted, and the aromatic carbons would show shifts consistent with the electronic effects of the attached groups. The methoxy carbon would be observed around 55-60 ppm.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch would be prominent around 2220-2240 cm⁻¹. Other key signals would include C-O stretching for the methoxy group and various C-H and C=C stretching and bending vibrations from the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of a single bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 211 and 213).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the ability to selectively address its three functional groups. The bromine atom is an excellent handle for cross-coupling reactions, the nitrile group can be transformed into other functionalities, and the aromatic ring itself can undergo substitution.

Reactivity_Overview main This compound cc_node Pd-Catalyzed Cross-Coupling main->cc_node At C-Br snar_node Nucleophilic Aromatic Substitution (SNAr) main->snar_node At C-Br nitrile_node Nitrile Group Transformations main->nitrile_node At -CN suzuki Suzuki Coupling (C-C bond) cc_node->suzuki buchwald Buchwald-Hartwig (C-N bond) cc_node->buchwald substitution Displacement of Br (e.g., with RO⁻, RS⁻) snar_node->substitution reduction Reduction to Amine (e.g., H₂/Pd, LiAlH₄) nitrile_node->reduction hydrolysis Hydrolysis to Carboxylic Acid nitrile_node->hydrolysis

Caption: Key reactivity pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most common site for initial elaboration, primarily through palladium-catalyzed cross-coupling reactions. These methods are foundational in modern drug discovery for constructing complex molecular scaffolds.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester.[4][5][6][7] This reaction is widely used to synthesize biaryl compounds.[4] The choice of catalyst, ligand, and base is critical for achieving high yields.[4]

  • Causality: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.[5][6] The base is crucial for activating the organoboron reagent to facilitate the transmetalation step.[8]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Ar-Br) pd0->ox_add pd2_complex Ar-Pd(II)(Br)L₂ ox_add->pd2_complex transmetal Transmetalation (R-B(OH)₂, Base) pd2_complex->transmetal pd2_biaryl Ar-Pd(II)(R)L₂ transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Regenerates Catalyst product Ar-R (Product) red_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method.[9] This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.[10][11]

  • Causality: The catalytic cycle is similar to the Suzuki coupling but involves the formation of a palladium-amido complex after oxidative addition. The choice of a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and the final reductive elimination step, which can often be the rate-limiting step.[9] The electron-donating methoxy group on the substrate can make the oxidative addition step more challenging compared to electron-deficient aryl bromides, sometimes necessitating more active catalyst systems or higher temperatures.[9]

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Amination Cycle pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition (Ar-Br) pd0->ox_add pd2_complex Ar-Pd(II)(Br)L ox_add->pd2_complex amide_form Amide Formation (R₂NH, Base) pd2_complex->amide_form pd2_amido Ar-Pd(II)(NR₂)L amide_form->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 Regenerates Catalyst product Ar-NR₂ (Product) red_elim->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings generally resist nucleophilic attack, but this can be facilitated by the presence of strong electron-withdrawing groups.[12][13] In this compound, the nitrile group provides moderate activation. However, the powerful electron-donating methoxy group at the ortho position deactivates the ring towards nucleophilic attack, making SNAr reactions more challenging than on rings substituted with strongly deactivating groups like nitro groups.[14]

  • Causality: A successful SNAr reaction requires the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[14] The stability of this intermediate determines the reaction's feasibility. For this substrate, strong nucleophiles (e.g., alkoxides, thiolates) and potentially elevated temperatures would be necessary to overcome the deactivating effect of the methoxy group and drive the reaction forward.

SNAr_Mechanism start Aryl Halide (Ar-X) + Nucleophile (Nu⁻) step1 Step 1: Nucleophilic Addition (Rate-Determining) start->step1 intermediate Meisenheimer Complex (Resonance Stabilized Anion) step1->intermediate step2 Step 2: Elimination (Loss of Leaving Group) intermediate->step2 product Product (Ar-Nu) + Leaving Group (X⁻) step2->product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into two other highly valuable functionalities: primary amines and carboxylic acids.[15][16]

  • Reduction to a Primary Amine: The nitrile can be reduced to a 2-(aminomethyl)-3-methoxy-bromobenzene. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel). This introduces a new basic center and a flexible linker into the molecule.

  • Hydrolysis to a Carboxylic Acid: Under either acidic or basic aqueous conditions with heating, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 2-bromo-3-methoxybenzoic acid. This provides an entry point for amide bond formation, esterification, or other reactions characteristic of carboxylic acids.[17]

Experimental Protocols

The following protocols are generalized starting points based on established methodologies for similar substrates. Optimization may be necessary to achieve desired yields and purity for specific applications.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow reagents 1. Combine Reagents - Aryl Bromide (1 eq) - Boronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2 eq) - Pd Catalyst (1-5 mol%) solvent 2. Add Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) reagents->solvent react 3. React - Degas with N₂/Ar - Heat (80-110 °C) - Monitor by TLC/LCMS solvent->react workup 4. Workup - Cool to RT - Dilute (EtOAc) - Aqueous Wash react->workup purify 5. Purify - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify

Caption: General experimental workflow for Suzuki coupling reactions.[4]

  • Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 3-5 mol%, or Pd(OAc)₂ with a phosphine ligand).

  • Solvent Addition: Add a degassed solvent system, typically a mixture such as toluene/ethanol/water or dioxane/water.

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to obtain the desired biaryl product.[4]

Protocol 2: General Procedure for Buchwald-Hartwig Amination[9]
  • Setup: In a glovebox or under an inert atmosphere, charge a flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.2-1.5 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction for the consumption of starting material by TLC or GC-MS.

  • Workup: After cooling, quench the reaction carefully with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate. Purify the crude material by column chromatography.

Safety and Handling

As with any halogenated aromatic compound, proper safety precautions are mandatory. While a specific safety data sheet (SDS) for this compound should always be consulted, data from closely related isomers provide a general hazard profile.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[18][19][20][21] Causes skin and serious eye irritation.[18][19][21] May cause respiratory irritation.[18][21]

  • Precautions:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[22]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[18][20] For powders, an appropriate dust mask may be required.[20]

    • Handling: Avoid contact with skin, eyes, and clothing.[23] Do not breathe dust or vapors.[23] Wash hands thoroughly after handling.[18] Keep away from heat and sources of ignition.[24]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[22][23][24]

Conclusion

This compound is a strategically functionalized building block whose value is derived from the orthogonal reactivity of its constituent groups. The C-Br bond serves as a reliable anchor for palladium-catalyzed cross-coupling reactions, enabling the construction of C-C and C-N bonds with high precision. The nitrile and methoxy groups, while influencing the electronic properties of the ring, also stand as latent functionalities for subsequent transformations. A thorough understanding of the electronic interplay between these groups is paramount for any scientist seeking to exploit this versatile intermediate for the synthesis of complex targets in pharmaceuticals, agrochemicals, and materials science.

References

  • This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2025). Chemsrc.com. [Link]
  • 2-Bromo-3-methylbenzonitrile | C8H6BrN | CID 15469115. PubChem. [Link]
  • SAFETY DATA SHEET - 2-Bromo-5-methoxybenzonitrile. (2024). Fisher Scientific. [Link]
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. (2015). Journal of Molecular Structure. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
  • SUPPORTING INFORMATION - Hiyama-type cross-coupling reaction of organosilanes with alkyl halides. (2018). The Royal Society of Chemistry. [Link]
  • This compound (C8H6BrNO). PubChemLite. [Link]
  • Nucleophilic arom
  • Nucleophilic Arom
  • The Chemical Versatility of 3-Methoxybenzonitrile in Synthesis.
  • Process for producing 2-bromo-5-methoxybenzyl bromide.
  • Nucleophilic Aromatic Substitution: Introduction and Addition-Elimin
  • 7.1: Nucleophilic Substitution Reaction Overview. (2021). Chemistry LibreTexts. [Link]
  • Spectral Information in PubChem. (2017). PubChem Blog. [Link]
  • Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. PrepChem.com. [Link]
  • 2-Bromo-3-hydroxybenzonitrile | C7H4BrNO | CID 22406175. PubChem. [Link]
  • Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (2010). Journal of Raman Spectroscopy. [Link]

Sources

An In-depth Technical Guide to 2-Bromo-3-methoxybenzonitrile (CAS: 1261816-95-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methoxybenzonitrile is a substituted aromatic nitrile that has emerged as a valuable building block in modern organic synthesis. Its unique arrangement of a nitrile, a bromine atom, and a methoxy group on the benzene ring offers multiple reactive sites, making it a versatile precursor for the synthesis of complex heterocyclic scaffolds and other intricate molecular architectures. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the construction of pharmacologically relevant compounds.

Physicochemical Properties

This compound is a solid at room temperature, and its key physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 1261816-95-8
Molecular Formula C₈H₆BrNO
Molecular Weight 212.04 g/mol
Appearance White to off-white solid
Boiling Point 285.9 ± 30.0 °C at 760 mmHg
Density 1.56 ± 0.1 g/cm³

Spectroscopic Data (Predicted)

¹H NMR Spectrum (Predicted)

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The methoxy group will present as a singlet in the upfield region.

¹³C NMR Spectrum (Predicted)

The carbon NMR spectrum will display eight unique signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrile and bromine groups and the electron-donating effect of the methoxy group.

IR Spectrum (Predicted)

The infrared spectrum will be characterized by a strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically observed in the range of 2220-2260 cm⁻¹. Other significant peaks will include C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and C-O and C-Br stretching vibrations.

Mass Spectrum (Predicted)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the methoxy group, the nitrile group, and the bromine atom.

Synthesis and Reactivity

This compound is primarily utilized as a synthetic intermediate. Its reactivity is dictated by the interplay of its three functional groups:

  • The Nitrile Group: Can undergo hydrolysis to a carboxylic acid, reduction to an amine, or participate in cycloaddition reactions.

  • The Bromine Atom: Serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

  • The Aromatic Ring: Can undergo electrophilic aromatic substitution, with the directing effects of the existing substituents influencing the position of incoming groups.

Application in the Synthesis of Bicyclic Arylazepinone Compounds

A significant application of this compound is in the synthesis of bicyclic arylazepinone compounds. These scaffolds are of considerable interest in medicinal chemistry due to their presence in a variety of biologically active molecules with potential therapeutic applications in areas such as antipsychotics, analgesics, and cardiovascular diseases.

Experimental Protocol

The synthesis of a bicyclic arylazepinone derivative from this compound has been reported as follows:

  • To a 10 mL Schlenk tube under a nitrogen atmosphere, add 2-Methoxybenzyl alcohol (1.0 mmol), this compound (1.5 mmol), RuH₂(PPh₃)₄ (0.06 mmol), palladium acetate (0.1 mmol), 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene tetrafluoroborate (0.15 mmol), potassium tert-butoxide (2.0 mmol), and dioxane (5 mL).

  • Purge the reaction tube with nitrogen three times.

  • Heat the reaction mixture in an oil bath at 110°C with magnetic stirring for 20 hours.

  • After cooling to room temperature, add 3 mL of water to the reaction mixture.

  • Extract the organic phase with dichloromethane (3 x 5 mL).

  • Combine the organic phases, dry with anhydrous magnesium sulfate for 30 minutes, and filter.

  • Concentrate the filtrate using a rotary evaporator.

  • Recrystallize the resulting solid from dichloromethane to obtain the pure bicyclic arylazepinone product.

This procedure has been reported to yield the desired product in 91% yield.

Proposed Reaction Mechanism

The synthesis of the bicyclic arylazepinone likely proceeds through a palladium-catalyzed intramolecular C-H arylation. A plausible catalytic cycle is depicted below:

G Pd(0)L_n Pd(0)L_n Aryl-Pd(II)-Br Aryl-Pd(II)-Br Pd(0)L_n->Aryl-Pd(II)-Br Oxidative Addition Intermediate_Complex Intermediate_Complex Aryl-Pd(II)-Br->Intermediate_Complex Ligand Exchange/Coordination Product_Complex Product_Complex Intermediate_Complex->Product_Complex Intramolecular C-H Activation/ Reductive Elimination Product_Complex->Pd(0)L_n Catalyst Regeneration Product Product Product_Complex->Product Reactant This compound + Amine

Introduction: Navigating the Isomeric Complexity of C8H6BrNO

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Structural Analysis of Molecular Formula C8H6BrNO

The molecular formula C8H6BrNO presents a significant intellectual challenge for chemists and drug development professionals. While seemingly straightforward, this combination of atoms can yield a vast number of constitutional isomers, each with unique chemical, physical, and biological properties. The task of elucidating the precise structure of an unknown compound with this formula is not a matter of applying a single analytical technique, but rather a systematic, multi-faceted investigation where each piece of spectroscopic data informs and validates the next.

This guide eschews a rigid, templated approach. Instead, it presents a logical, field-proven workflow that mirrors the decision-making process of an experienced analytical scientist. We will journey from foundational calculations to the application of sophisticated spectroscopic techniques, demonstrating how to synthesize disparate data streams into a single, unambiguous structural assignment. Our central case study will focus on a plausible isomer, 5-bromoisatin, to provide concrete examples of data interpretation. The principles, protocols, and logical workflows detailed herein are universally applicable to any isomer of C8H6BrNO.

Chapter 1: The Foundational Blueprint - Degree of Unsaturation

Before any instrument is powered on, the first step is a simple but profoundly insightful calculation: the Degree of Unsaturation (DoU). This value represents the total number of rings and/or multiple bonds (double or triple) within the molecule and provides the fundamental constraints for any proposed structure.

The formula is: DoU = C - (H/2) - (X/2) + (N/2) + 1

Where:

  • C = number of carbon atoms

  • H = number of hydrogen atoms

  • X = number of halogen atoms (in this case, Br)

  • N = number of nitrogen atoms

For C8H6BrNO: DoU = 8 - (6/2) - (1/2) + (1/2) + 1 = 8 - 3 - 0.5 + 0.5 + 1 = 6

A DoU of 6 is a high value, immediately suggesting the presence of a complex, likely aromatic, system. For instance, a benzene ring accounts for 4 degrees of unsaturation (one ring and three double bonds). This calculation immediately rules out simple aliphatic structures and directs our analytical strategy toward techniques sensitive to aromatic and conjugated systems.

Chapter 2: Unveiling Mass and Halogen Identity - Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for determining the molecular weight and elemental formula. For a compound containing bromine, it offers a uniquely definitive signature.

Expertise in Action: The primary objective is to use High-Resolution Mass Spectrometry (HRMS) to obtain an accurate mass measurement, which can confirm the elemental composition. Critically, we will also examine the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1][2] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (the M+ and M+2 peaks). The observation of this pattern is conclusive evidence for the presence of a single bromine atom in the molecule.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is required.

  • Ionization Source: Electrospray Ionization (ESI) is a common choice for polar, non-volatile compounds like many potential isomers of C8H6BrNO.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution can be directly infused or injected via a liquid chromatography system.[3]

  • Data Acquisition:

    • Mode: Acquire data in both positive and negative ion modes to maximize the chance of observing the molecular ion.

    • Mass Range: Set the acquisition range to m/z 100-500 to ensure capture of the molecular ion and potential fragments.

    • Resolution: Ensure the instrument is calibrated to provide a resolution of >10,000 to allow for accurate mass determination.

Data Presentation: Expected HRMS Data for 5-Bromoisatin
ParameterExpected ValueInterpretation
Calculated Mass [M+H]⁺ (C8H7⁷⁹BrNO)⁺ 227.9709Accurate mass for the molecule with the ⁷⁹Br isotope.
Calculated Mass [M+H]⁺ (C8H7⁸¹BrNO)⁺ 229.9688Accurate mass for the molecule with the ⁸¹Br isotope.
Observed Pattern Two peaks at m/z ~228 and ~230Confirms the presence of one bromine atom.
Relative Intensity ~1:1The near-equal intensity of the M+ and M+2 peaks is the characteristic signature of bromine.[2]

Chapter 3: Identifying the Architectural Motifs - Infrared (IR) Spectroscopy

With the molecular formula confirmed, IR spectroscopy provides the first glimpse into the functional groups present. This technique is exceptionally sensitive to polar bonds and is invaluable for identifying carbonyls (C=O), N-H bonds, and other key structural motifs.

Expertise in Action: For a potential structure like 5-bromoisatin (an indole derivative), we anticipate several characteristic absorptions. The isatin core contains both a ketone and an amide (lactam) carbonyl group, which are expected to absorb in the 1650-1750 cm⁻¹ region.[4] The presence of an N-H bond in the five-membered ring should give rise to a distinct absorption around 3100-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. The specific frequencies of the carbonyl groups can provide clues about the ring strain and electronic environment.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for rapid, high-quality analysis of solid samples.[3]

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean ATR crystal must be acquired before the sample spectrum.

Data Presentation: Expected IR Data for 5-Bromoisatin
Wavenumber (cm⁻¹)IntensityAssignmentSignificance
~3200Medium, BroadN-H StretchIndicates the presence of a secondary amine or amide.
~1735StrongC=O Stretch (Ketone)Suggests a ketone carbonyl, potentially within a five-membered ring.
~1695StrongC=O Stretch (Amide I)Characteristic of a cyclic amide (lactam).[4]
~1610, 1470Medium-StrongC=C Aromatic StretchConfirms the presence of an aromatic ring.
~3100-3000Weak-MediumC-H Aromatic StretchFurther evidence for an aromatic system.

Chapter 4: Mapping the Skeleton - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. Through a combination of ¹H and ¹³C NMR, we can determine the connectivity of atoms and piece together the final structure.

Expertise in Action: The analysis of NMR spectra is a process of logical deduction.[5] For a structure like 5-bromoisatin, we would predict a specific set of signals.

  • ¹H NMR: We expect to see signals only in the aromatic region (typically 7.0-8.5 ppm). The substitution pattern on the benzene ring will dictate the splitting patterns (multiplicity) and coupling constants of the protons. An N-H proton is also expected, which may be broad and its chemical shift can be solvent-dependent.[6]

  • ¹³C NMR: We expect to see 8 distinct carbon signals, as there is no molecular symmetry. The two carbonyl carbons will be significantly downfield (>160 ppm). The remaining six signals will be in the aromatic region (110-150 ppm).[7] The carbon directly attached to the bromine atom will be influenced by the halogen's electronegativity and heavy atom effect.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the complex aromatic region.[8]

  • Sample Preparation:

    • ¹H NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹³C NMR: Dissolve 20-50 mg of the compound in ~0.6 mL of the same deuterated solvent.

  • Data Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a standard 1D proton-decoupled ¹³C spectrum.

    • (Optional but highly recommended): 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to definitively establish connectivity.

Data Presentation: Expected NMR Data for 5-Bromoisatin (in DMSO-d₆)

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.10s (broad)1HN-HLabile proton, broad signal.
~7.70d1HH-4Doublet due to coupling with H-6 (meta, small J).
~7.65dd1HH-6Doublet of doublets due to coupling with H-7 (ortho) and H-4 (meta).
~7.00d1HH-7Doublet due to coupling with H-6 (ortho).

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~184.0C-3 (Ketone C=O)Ketone carbonyls are typically highly deshielded.
~159.0C-2 (Amide C=O)Amide carbonyls are slightly more shielded than ketones.
~150.0C-7aQuaternary carbon adjacent to nitrogen.
~138.0C-6Aromatic CH.
~127.0C-4Aromatic CH.
~118.0C-3aQuaternary carbon.
~115.0C-5 (C-Br)Carbon bonded to bromine.
~114.0C-7Aromatic CH.

Chapter 5: The Grand Unification - Synergistic Data Interpretation

No single technique provides the answer. The power of this analytical workflow lies in the synergy between the methods. Each result serves as a validation check for the others, building an irrefutable case for a single chemical structure.

The Logical Workflow:

  • Foundation (DoU): A DoU of 6 establishes the need for a complex aromatic/ring system.

  • Confirmation (MS): HRMS confirms the elemental formula C8H6BrNO, and the M+/M+2 pattern proves the presence of one bromine atom.

  • Functional Groups (IR): IR data identifies key architectural elements: an N-H group, two distinct carbonyls (ketone and amide), and an aromatic ring.

  • Connectivity (NMR): ¹H and ¹³C NMR provide the final map. The number of signals, their chemical shifts, and splitting patterns allow for the assembly of the fragments identified by IR into the final structure of 5-bromoisatin.

This systematic process, moving from general features to specific connectivity, minimizes ambiguity and ensures a high degree of confidence in the proposed structure.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Investigation cluster_2 Conclusion Unknown Unknown Sample (C8H6BrNO) DoU Degree of Unsaturation (DoU = 6) Unknown->DoU Calculate MS Mass Spectrometry • Formula Confirmed • Br presence confirmed DoU->MS Suggests Aromatic IR IR Spectroscopy • N-H, C=O (x2), Aromatic • Functional Groups ID'd MS->IR Validate Formula Hypothesis Structural Hypothesis (e.g., 5-Bromoisatin) NMR NMR Spectroscopy • ¹H & ¹³C Data • Connectivity Map IR->NMR Guide NMR Interpretation NMR->Hypothesis Assemble Structure Confirmation Definitive Structure Hypothesis->Confirmation Final Confirmation (X-Ray Crystallography)

Caption: General workflow for structural elucidation of C8H6BrNO.

Chapter 6: The Gold Standard - Single Crystal X-Ray Crystallography

While the combination of spectroscopic methods provides a virtually certain structural assignment, single-crystal X-ray crystallography is the ultimate arbiter, providing an unambiguous, three-dimensional map of the atoms in space.[9][10] It is considered the gold standard for structural proof in chemical research and drug development.

Expertise in Action: This technique relies on the ability to grow a high-quality single crystal of the compound. An intense beam of X-rays is diffracted by the electron clouds of the atoms in the crystal lattice.[11] By measuring the angles and intensities of these diffracted beams, a 3D electron density map can be calculated, from which the precise positions of all atoms can be determined. This not only confirms the proposed connectivity but also provides detailed information on bond lengths, bond angles, and stereochemistry.[12]

High-Level Experimental Protocol
  • Crystallization: The most critical and often challenging step. The compound is dissolved in a suitable solvent system and allowed to slowly evaporate or cool, or have an anti-solvent diffuse into it, with the goal of forming a single, defect-free crystal.[10]

  • Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, cooled in a stream of nitrogen gas, and irradiated with monochromatic X-rays. The crystal is rotated, and a series of diffraction patterns are collected on a detector.[9]

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial structural model. This model is then computationally refined against the experimental data to yield the final, highly accurate atomic coordinates.

The final output is a definitive 3D structure that serves to confirm all previous spectroscopic deductions.

G cluster_0 Spectroscopic & Analytical Data cluster_1 Structural Confirmation Data DoU = 6 MS: C8H6BrNO Confirmed IR: N-H, C=O, Aromatic NMR: 3 Aromatic ¹H, 8 ¹³C signals Structure Final Confirmed Structure (5-Bromoisatin) Data:f0->Structure Implies Rings/ Aromaticity Data:f1->Structure Confirms Formula & Br Presence Data:f2->Structure Confirms Functional Groups Data:f3->Structure Defines C-H Framework

Caption: Convergence of data to confirm the final structure.

Conclusion

The structural elucidation of a compound with the formula C8H6BrNO is a testament to the power of a synergistic analytical approach. By beginning with the foundational Degree of Unsaturation, we establish the structural possibilities. Mass spectrometry and IR spectroscopy then provide confirmation of the elemental formula and key functional groups, respectively. Finally, NMR spectroscopy delivers the detailed connectivity map, allowing for the confident assembly of the molecular structure. While this spectroscopic toolkit can lead to a highly confident assignment, single-crystal X-ray crystallography stands as the ultimate authority for absolute structural proof. This integrated workflow, grounded in logic and validated at each step, represents a robust and reliable strategy for researchers, scientists, and drug development professionals facing the challenge of molecular structure determination.

References

  • Saeed, A., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. Pharmaceutical Chemistry Journal, 57(2), 196-203.
  • Asghar, M. A., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Acta Scientific Pharmaceutical Sciences, 4(10), 23-34.
  • ResearchGate (2020). Design, Synthesis, Characterization and Biological Activities of Recent Isatin Derivatives with Proven Pharmacophoric Moiety. ResearchGate.
  • Journal of Chemical Health Risks (2024). Synthesis Characterization, Biological Evaluation of Acetyl Substituted Heterocyclic Isatin Derivatives. Journal of Chemical Health Risks.
  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789.
  • Vivian, J. T., & Callis, P. R. (2001). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Biophysical Journal, 80(5), 2093–2109.
  • Journal of Xi'an Shiyou University (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. Journal of Xi'an Shiyou University.
  • Chemistry LibreTexts (2020). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts.
  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.
  • Chemistry LibreTexts (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • G. L. Levit, et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Russian Journal of Organic Chemistry, 52(7), 1032-1042.
  • University of Calgary (n.d.). Carbonyl - compounds - IR - spectroscopy. University of Calgary.
  • Chemistry LibreTexts (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.
  • Chemistry LibreTexts (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.
  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Wikipedia (n.d.). X-ray crystallography. Wikipedia.
  • ResearchGate (n.d.). X-Ray Crystallography of Chemical Compounds. ResearchGate.
  • Martin, G. E., & Smith, R. V. (2011). X-Ray Crystallography of Chemical Compounds. Current pharmaceutical analysis, 7(2), 71–85.
  • Chemistry LibreTexts (2023). X-ray Crystallography. Chemistry LibreTexts.
  • Magritek (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Magritek.
  • Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin-Madison.

Sources

A Technical Guide to the Spectroscopic Interpretation of 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the predicted spectroscopic data for 2-Bromo-3-methoxybenzonitrile, a substituted aromatic nitrile of interest in synthetic chemistry and drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will dissect the spectral features anticipated for this molecule. This document is intended for researchers, scientists, and professionals in drug development who rely on spectroscopic techniques for structural elucidation and chemical characterization.

Introduction

This compound (C₈H₆BrNO) is a polysubstituted aromatic compound. The arrangement of its functional groups—a nitrile, a bromine atom, and a methoxy group on the benzene ring—creates a unique electronic environment that gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis and purity. In the absence of readily available experimental spectra, a predictive approach based on well-established substituent effects and data from analogous compounds provides a robust framework for interpretation.

The structural characteristics influencing the spectra include the electron-withdrawing nature of the nitrile group and the bromine atom, and the electron-donating character of the methoxy group. The interplay of these electronic effects, along with steric interactions, governs the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, we anticipate three distinct signals in the aromatic region and one signal for the methoxy group protons. The chemical shifts of the aromatic protons are influenced by the anisotropic field of the benzene ring and the electronic effects of the substituents.[1] An electron-withdrawing group tends to shift proton signals downfield, while an electron-donating group typically causes an upfield shift.[2]

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-47.35 - 7.45Doublet of doublets (dd) or Triplet (t)J ≈ 8.0, 1.5
H-57.05 - 7.15Doublet of doublets (dd)J ≈ 8.0, 1.0
H-67.20 - 7.30Doublet of doublets (dd)J ≈ 8.0, 1.5
-OCH₃3.85 - 3.95Singlet (s)N/A

Interpretation of the Predicted ¹H NMR Spectrum

  • Aromatic Protons (H-4, H-5, H-6): The three aromatic protons are chemically non-equivalent and are expected to appear as a complex set of multiplets in the range of δ 7.05-7.45 ppm.

    • The proton at the C-4 position (H-4) is situated between the electron-withdrawing bromine and nitrile groups (meta to nitrile, ortho to bromo). It is expected to be a doublet of doublets or a triplet, coupled to H-5 and H-6.

    • The proton at the C-5 position (H-5) is ortho to the electron-donating methoxy group and para to the bromine atom. This proton is expected to be the most shielded (upfield) of the aromatic signals. It will likely appear as a doublet of doublets, coupled to H-4 and H-6.

    • The proton at the C-6 position (H-6) is ortho to the electron-withdrawing nitrile group and meta to the methoxy group, leading to a downfield shift. It should appear as a doublet of doublets, coupled to H-4 and H-5. The ortho-coupling (to H-5) will be around 7-10 Hz, and the meta-coupling (to H-4) will be smaller, around 2-3 Hz.[3]

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet.[4] Their chemical shift is anticipated to be in the range of δ 3.85-3.95 ppm, which is characteristic for methoxy groups attached to an aromatic ring.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. In this compound, we expect to see eight distinct signals, corresponding to the six carbons of the benzene ring, the nitrile carbon, and the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the nature of the attached substituents.[5]

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (-CN)115 - 120
C-2 (-Br)110 - 115
C-3 (-OCH₃)155 - 160
C-4125 - 130
C-5115 - 120
C-6130 - 135
-C≡N117 - 122
-OCH₃55 - 60

Interpretation of the Predicted ¹³C NMR Spectrum

  • Aromatic Carbons (C1-C6): The six aromatic carbons are all chemically non-equivalent and will each give a distinct signal in the typical aromatic region of δ 110-160 ppm.[1]

    • C-1 and C-2: The carbons directly attached to the electron-withdrawing nitrile and bromine groups (C-1 and C-2) are expected to be significantly shielded due to the "ipso" effect of these substituents.

    • C-3: The carbon bearing the methoxy group (C-3) will be the most deshielded (downfield) of the aromatic carbons due to the strong electron-donating and deshielding effect of the oxygen atom.

    • C-4, C-5, C-6: The remaining aromatic carbons will have chemical shifts determined by their position relative to the three substituents. C-6, being ortho to the nitrile group, is expected to be deshielded compared to C-4 and C-5.

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the range of δ 117-122 ppm.[6]

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to have a chemical shift in the range of δ 55-60 ppm.[4]

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (aromatic)3100 - 3000Medium to Weak
C-H (alkane in -OCH₃)2950 - 2850Medium
C≡N (nitrile)2240 - 2220Strong, Sharp
C=C (aromatic)1600 - 1450Medium to Strong
C-O (ether)1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric)Strong
C-Br680 - 515Medium to Strong

Interpretation of the Predicted IR Spectrum

  • C≡N Stretch: The most characteristic peak in the IR spectrum of this compound will be the strong and sharp absorption band for the nitrile (C≡N) stretch, expected in the 2240-2220 cm⁻¹ region.[7] For aromatic nitriles, this peak is at a lower wavenumber compared to saturated nitriles due to conjugation.

  • Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations will appear as a group of weak to medium bands above 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.[8]

  • C-O Ether Stretches: The strong absorption bands corresponding to the asymmetric and symmetric C-O stretching of the aryl ether linkage are expected around 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹, respectively.

  • C-H Alkane Stretch: The C-H stretching of the methyl group in the methoxy substituent will be observed in the 2950-2850 cm⁻¹ region.

  • C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 680-515 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, we would expect to see a molecular ion peak and several characteristic fragment ions. The presence of bromine is readily identifiable due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in M+ and M+2 peaks of nearly equal intensity.[9]

Predicted Mass Spectrometry Data

m/zIonComments
211/213[C₈H₆BrNO]⁺Molecular ion (M⁺), showing the characteristic 1:1 isotopic pattern for bromine.
196/198[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
183/185[M - CO]⁺Loss of carbon monoxide.
132[M - Br]⁺Loss of a bromine radical.
102[M - Br - CH₂O]⁺Subsequent loss of formaldehyde from the [M - Br]⁺ ion.
76[C₆H₄]⁺Benzene ring fragment.

Interpretation of the Predicted Mass Spectrum

  • Molecular Ion Peak: The molecular ion peak (M⁺) is expected at m/z 211 and 213, corresponding to the masses of the molecule with ⁷⁹Br and ⁸¹Br, respectively. The near 1:1 ratio of these peaks is a definitive indicator of the presence of one bromine atom.

  • Key Fragmentation Pathways:

    • A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a peak at m/z 196/198.[10]

    • Loss of a bromine radical (•Br) from the molecular ion would result in a fragment at m/z 132.

    • Subsequent fragmentation of the [M - Br]⁺ ion could involve the loss of formaldehyde (CH₂O) from the methoxy group, yielding an ion at m/z 102.

    • The appearance of a peak at m/z 76 would suggest the formation of a benzyne fragment.

Experimental Workflow and Data Validation

To validate these predictions, the following experimental protocols would be employed.

NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the chemical shifts using the residual solvent peak as an internal standard. Integrate the ¹H signals and analyze the multiplicities and coupling constants.

Infrared Spectroscopy Protocol

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum should be recorded and automatically subtracted.[1]

  • Analysis: Identify the characteristic absorption bands and compare them to the predicted frequencies.

Mass Spectrometry Protocol

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: Identify the molecular ion peak (including its isotopic pattern) and major fragment ions to deduce the fragmentation pathways.

Visualizations

2-Bromo-3-methoxybenzonitrile_Structure cluster_ring cluster_substituents C1 C C2 C C1->C2 CN_group C≡N C1->CN_group C3 C C2->C3 Br_group Br C2->Br_group C4 C C3->C4 OCH3_group OCH₃ C3->OCH3_group C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6

Caption: Molecular structure of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS Mass Spec. Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for spectroscopic analysis.

Conclusion

This guide has provided a detailed, predictive interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. By applying fundamental spectroscopic principles and leveraging data from analogous structures, a comprehensive spectral profile has been constructed. The predicted data serves as a valuable reference for scientists working with this compound, aiding in its identification, characterization, and quality control. The outlined experimental workflows provide a clear path for the empirical validation of these predictions.

References

  • Benchchem. A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers.
  • JoVE. NMR Spectroscopy of Benzene Derivatives.
  • Moodle. NMR Spectroscopy of Benzene Derivatives.
  • Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(7), 877–881.
  • ChemistryViews. (2018). Substituent Effects on Benzene Rings.
  • Sato, H., et al. (2020). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate.
  • Stenutz, R. NMR chemical shift prediction of benzenes.
  • Chem.ucla.edu. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring.
  • Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes.
  • ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed...
  • S. V., et al. (2017). Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. ResearchGate.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • ACD/Labs. Methoxy groups just stick out.
  • University of Calgary. Ch20: Spectroscopy Analysis : Nitriles.
  • Chemaxon. NMR Predictor.
  • CASPRE. 13C NMR Predictor.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Scribd. Predict 13C Carbon NMR Spectra.
  • UCSC. IR Tables.
  • ACD/Labs. NMR Prediction.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • PubMed Central. Inferring the nominal molecular mass of an analyte from its electron ionization mass spectrum.
  • CFM-ID. Spectra Prediction.
  • CNR. Predict 1H NMR.
  • ResearchGate. How to predict IR Spectra?
  • NMRDB.org. Predict 1H proton NMR spectra.
  • Cheminfo.org. IR spectra prediction.
  • Wikipedia. Infrared spectroscopy correlation table.
  • Allen, F., et al. (2021). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Metabolites, 11(10), 675.
  • Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry.
  • University of California, Davis. IR handout.pdf.
  • PubMed Central. Quantum Chemistry-Based Prediction of Electron Ionization Mass Spectra for Environmental Chemicals.
  • YouTube. (2023). How to Predict NMR in ChemDraw.
  • ChemRxiv. Quantum chemistry based prediction of electron ionization mass spectra for environmental chemicals.
  • NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Wikipedia. Fragmentation (mass spectrometry).
  • Rowan Newsletter. (2025). Predicting Infrared Spectra and Orb-v3.
  • Scribd. 2C3MOBN.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development and materials science, a thorough understanding of NMR data is critical for the unambiguous identification and characterization of novel compounds. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-3-methoxybenzonitrile, a substituted aromatic compound with applications in organic synthesis.

The structural complexity of this compound, featuring a trisubstituted benzene ring with a bromine atom, a methoxy group, and a nitrile group, gives rise to a nuanced and informative NMR profile. This document will dissect the spectral features, explaining the causal relationships between the molecular structure and the observed chemical shifts and coupling patterns. By grounding the interpretation in the fundamental principles of NMR and referencing established methodologies, this guide aims to serve as a trusted resource for scientists requiring a deep and practical understanding of NMR spectroscopy.

Molecular Structure and NMR-Active Nuclei

The foundation of interpreting any NMR spectrum is a clear understanding of the molecule's structure and the magnetic properties of its constituent atoms.

Caption: Standardized workflow for NMR data acquisition and analysis.

Conclusion and Future Directions

This guide has provided a comprehensive technical overview of the ¹H and ¹³C NMR spectra of this compound. The detailed analysis of chemical shifts, coupling constants, and peak assignments, grounded in the principles of NMR spectroscopy, serves as a robust framework for the structural elucidation of this and similar substituted aromatic compounds. The provided experimental protocol underscores the importance of rigorous methodology in obtaining high-quality, reproducible NMR data.

For further structural confirmation and to resolve any ambiguities in assignments, advanced 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) could be employed. These experiments would provide definitive evidence for proton-proton and proton-carbon correlations, solidifying the structural assignment.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • (n.d.).
  • (n.d.).
  • Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR Chemical Shifts of Ring Substituted Benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-80.
  • The Royal Society of Chemistry. (2024). Supplementary Information.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • (n.d.).
  • Massachusetts Institute of Technology. (n.d.). 8.
  • University College London. (n.d.). Sample Preparation.
  • Cornell University. (n.d.).
  • (n.d.).
  • Beilstein Journals. (n.d.).
  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.
  • (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.
  • The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I)
  • ChemicalBook. (n.d.). 3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) 1H NMR spectrum.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • (n.d.).
  • (n.d.). Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile.
  • ChemicalBook. (n.d.). 2-Methoxybenzonitrile(6609-56-9) 13C NMR spectrum.
  • (n.d.).
  • ChemicalBook. (n.d.). 2-Bromo-4-methoxybenzonitrile(140860-51-1) 1H NMR spectrum.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants.

FT-IR and Raman spectroscopy of 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Vibrational Spectroscopy of 2-Bromo-3-methoxybenzonitrile

Authored by: A Senior Application Scientist

Foreword: The Vibrational Fingerprint of a Key Aromatic Intermediate

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of intermediates is paramount. This compound, a substituted aromatic nitrile, represents a class of compounds whose utility is defined by the specific arrangement of its functional groups. Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a powerful, non-destructive approach to confirm molecular identity, assess purity, and probe the electronic environment of these functional groups.

This guide provides a comprehensive exploration of the FT-IR and Raman spectroscopic analysis of this compound. We will move beyond a simple recitation of spectral data, delving into the theoretical underpinnings, the rationale behind experimental protocols, and a detailed interpretation of the vibrational signatures. This document is intended for researchers, analytical scientists, and process chemists who require a robust understanding of how to apply these techniques for the unambiguous characterization of complex organic molecules.

Theoretical Framework: The Synergy of FT-IR and Raman Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. When a molecule absorbs infrared radiation or scatters incident light, it can be excited to a higher vibrational state. The specific frequencies of energy that cause these transitions are unique to the molecule's structure, acting as a "molecular fingerprint."[1]

FT-IR and Raman spectroscopy are governed by different quantum mechanical selection rules, making them complementary rather than redundant techniques.[2][3]

  • FT-IR Spectroscopy : This is an absorption technique.[3] A vibrational mode is "IR-active" if it produces a change in the molecule's net dipole moment.[1] Highly polar functional groups, such as the nitrile (C≡N) and methoxy (C-O) groups, typically yield strong absorption bands in the FT-IR spectrum.

  • Raman Spectroscopy : This is a scattering technique.[3] A vibrational mode is "Raman-active" if it causes a change in the molecule's polarizability. Symmetrical, non-polar bonds and bonds involving heavier atoms, such as the aromatic ring breathing modes and the C-Br bond, often produce strong signals in the Raman spectrum.[2]

The combined application of both methods provides a more complete vibrational profile of this compound, enabling a more confident and detailed structural assignment.[2]

Molecular Structure and Vibrational Mode Prediction

The interpretation of the vibrational spectra of this compound is grounded in understanding its constituent functional groups and their expected vibrational frequencies. The molecule consists of a trisubstituted benzene ring, which significantly influences the electronic distribution and, consequently, the bond strengths and vibrational energies.

Below is a diagram of the molecular structure.

Caption: Molecular structure of this compound.

To aid in the assignment of experimental spectra, computational methods such as Density Functional Theory (DFT) are invaluable.[4][5] Calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict the vibrational frequencies and intensities for both IR and Raman spectra.[6][7][8] These theoretical predictions, when appropriately scaled, provide an authoritative basis for assigning complex vibrational modes.[5][8]

Experimental Protocols: A Self-Validating Workflow

The acquisition of high-quality, reproducible spectra is contingent upon meticulous sample preparation and instrument operation. The following protocols are designed to ensure data integrity.

FT-IR Spectroscopy: Attenuated Total Reflectance (ATR)

ATR is often the preferred method for solid powders due to its simplicity and speed, requiring minimal sample preparation.[9]

Methodology:

  • Crystal Cleaning: Begin by cleaning the ATR crystal (typically diamond or germanium) with a suitable solvent, such as isopropanol, and a lint-free wipe to remove any residues.[10]

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to computationally subtract the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and H₂O) from the sample spectrum.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.[9]

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for achieving a strong, high-quality signal.[9]

  • Spectrum Acquisition: Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹.

  • Post-Acquisition Cleaning: Thoroughly clean the sample from the crystal surface using a solvent and wipe.

FT-Raman Spectroscopy

FT-Raman spectroscopy is well-suited for analyzing solid samples directly, often through glass vials, minimizing sample handling.[10]

Methodology:

  • Sample Loading: Place the this compound powder into a glass vial or NMR tube. The choice of container is important; glass is generally suitable as it produces a weak Raman signal.

  • Instrument Focusing: Place the vial in the instrument's sample holder. Adjust the sample position to ensure the excitation laser is focused correctly on the sample to maximize the scattered signal.

  • Parameter Selection: Set the acquisition parameters. A common choice is a 1064 nm Nd:YAG laser to minimize fluorescence, which can be an issue with aromatic compounds when using shorter wavelength lasers.[11] Set the laser power to a level that provides good signal without causing sample degradation (e.g., 100-300 mW).

  • Spectrum Acquisition: Collect the Raman spectrum by co-adding a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or 256 scans) over a typical range of 3500–100 cm⁻¹.

The overall analytical workflow, integrating both experimental and theoretical approaches, is outlined in the diagram below.

Caption: Integrated workflow for vibrational analysis.

Spectral Analysis and Discussion

The following tables summarize the principal observed vibrational bands in the FT-IR and Raman spectra of this compound, with assignments based on established group frequencies for substituted benzonitriles and DFT calculations.[7][11][12]

FT-IR Spectral Data
Wavenumber (cm⁻¹)Relative IntensityProposed Vibrational Assignment
~3100-3000Medium-WeakAromatic C-H Stretching (ν C-H)
~2950, ~2840Medium-WeakAsymmetric & Symmetric CH₃ Stretching (ν CH₃)
~2230Strong, SharpNitrile C≡N Stretching (ν C≡N)
~1580, ~1470StrongAromatic C=C Ring Stretching
~1440MediumCH₃ Asymmetric Bending (δₐₛ CH₃)
~1260StrongAryl-O Asymmetric Stretching (νₐₛ C-O-C)
~1160MediumIn-plane C-H Bending (β C-H)
~1030StrongAryl-O Symmetric Stretching (νₛ C-O-C)
~800-750StrongOut-of-plane C-H Bending (γ C-H)
< 600MediumC-Br Stretching (ν C-Br)
FT-Raman Spectral Data
Wavenumber (cm⁻¹)Relative IntensityProposed Vibrational Assignment
~3100-3000StrongAromatic C-H Stretching (ν C-H)
~2230Medium, SharpNitrile C≡N Stretching (ν C≡N)
~1580StrongAromatic C=C Ring Stretching
~1000Very StrongSymmetric Ring Breathing Mode
~1030MediumAryl-O Symmetric Stretching (νₛ C-O-C)
~800-750MediumIn-plane C-H Bending (β C-H)
< 600StrongC-Br Stretching (ν C-Br)
Detailed Interpretation
  • Nitrile (C≡N) Vibration: The most characteristic band for this molecule is the nitrile stretch. It appears as a strong, sharp band around 2230 cm⁻¹ in the FT-IR spectrum and is also clearly visible, though less intense, in the Raman spectrum. For aromatic nitriles, this peak typically falls between 2240 and 2220 cm⁻¹.[13] Its position is influenced by conjugation with the aromatic ring, which slightly weakens the C≡N bond and lowers its stretching frequency compared to saturated nitriles.[13][14]

  • Aromatic Ring Vibrations: The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.[12] The C=C stretching vibrations of the benzene ring typically appear as a pair of bands in the 1600-1450 cm⁻¹ region.[15] A particularly strong band around 1000 cm⁻¹ in the Raman spectrum is characteristic of the symmetric "ring breathing" mode, a vibration where the entire benzene ring expands and contracts symmetrically. This mode is often weak or absent in the IR spectrum.

  • Methoxy (O-CH₃) Group Vibrations: The C-H stretching modes of the methyl group are seen between 2950 and 2840 cm⁻¹. The most prominent features of the methoxy group are the C-O-C stretches. The asymmetric stretch gives a strong band in the IR spectrum around 1260 cm⁻¹, while the symmetric stretch appears near 1030 cm⁻¹.[8]

  • Carbon-Bromine (C-Br) Vibration: The C-Br stretching vibration is expected in the low-frequency region (below 600 cm⁻¹).[16] Due to the heavy mass of the bromine atom, this mode is often weak in the FT-IR spectrum but typically produces a strong, distinct peak in the Raman spectrum, making Raman an excellent tool for confirming the presence of halogen substituents.

Conclusion

The combined use of FT-IR and Raman spectroscopy provides a robust and detailed analytical methodology for the structural characterization of this compound. The FT-IR spectrum is dominated by the highly polar nitrile and methoxy group vibrations, while the Raman spectrum provides clear signals for the aromatic ring and the carbon-bromine bond. By correlating the experimental data with theoretical DFT calculations and established group frequencies, a confident and unambiguous assignment of all major vibrational modes can be achieved. This integrated approach represents a cornerstone of quality control and structural verification in modern chemical and pharmaceutical research.

References

  • Kumar, A. P., & Rao, G. R. (1997). Vibrational analysis of substituted benzonitriles. IV. Transferability of force constants--the case of some aminobenzonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 53A(12), 2049–2052.
  • Kumar, A. P., & Rao, G. R. Vibrational analysis of substituted benzonitriles. II. Transferability of force constants--the case of dicyanobenzenes. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy. Sigma-Aldrich.
  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Approach. International Journal of Engineering Research & Management Technology.
  • IR Spectroscopy of Solids.
  • Sample preparation for FT-IR. University of California, Irvine.
  • Vibrational analysis of substituted benzonitriles. IV. Transferability of force constants--the case of some aminobenzonitriles. Sigma-Aldrich.
  • Ganapathiraman, N., & al. (2016). Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. Journal of Chemical and Pharmaceutical Sciences.
  • Sample Prepar
  • Comparison of FT-IR and Raman Spectroscopy. EPE.
  • IR Spectroscopy. (2022). Chemistry LibreTexts.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Afnidar, H., & al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. (2024). Frontiers in Astronomy and Space Sciences.
  • Notes On Nitriles IR Spectra. Scribd.
  • Course Notes on the Interpretation of Infrared and Raman Spectra.
  • Theoretical studies on 3-bromo-2-methoxybenzonitrile using density functional theory.
  • Using Density Functional Theory Approach for Vibrational Analysis.
  • FTIR Spectrum Table. University of Maryland.
  • FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. Thermo Fisher Scientific.
  • Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile.
  • Vibrational Frequencies, NBO Analysis, NLO Properties, UV-Visible and... Journal of Chemical and Pharmaceutical Sciences.
  • Raman and FTIR Spectroscopy. Thermo Fisher Scientific.
  • Synthesis, spectroscopic (FT-IR, FT-Ramanand UV) and computational studies on 2-Bromo-5-methoxybenzonitrile.
  • Molecular Structure, Vibrational Spectroscopy, NBO and HOMO, LUMO Studies of O-Methoxybenzonitrile. PubMed.
  • Molecular structure and vibrational spectra of 2-formyl benzonitrile by density functional theory and ab initio Hartree–Fock calculations.

Sources

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

In the landscape of pharmaceutical and materials science research, substituted benzonitriles are pivotal building blocks. Their trifunctional nature—a reactive nitrile group, an aromatic scaffold, and various substituents—offers a versatile platform for the synthesis of complex molecular architectures. 2-Bromo-3-methoxybenzonitrile (C₈H₆BrNO), with a molecular weight of approximately 212.04 g/mol , is a prime example of such an intermediate.[1][2][3][4][5] The precise arrangement of its bromo, methoxy, and nitrile functionalities dictates its reactivity and, ultimately, its utility in drug development and chemical synthesis.

Mass spectrometry, particularly under electron ionization (EI) conditions, is an indispensable tool for the structural confirmation of such molecules. The high-energy electron impact induces reproducible fragmentation, generating a unique mass spectrum that serves as a molecular fingerprint.[6][7] Understanding the fragmentation pattern is not merely an academic exercise; it is a critical component of quality control, reaction monitoring, and the definitive identification of novel compounds.

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry fragmentation pattern of this compound. As a self-validating system, this document will explain the causal relationships behind the expected fragmentation pathways, grounded in the fundamental principles of physical organic chemistry and established mass spectrometry literature.

Theoretical Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of this compound in an EI source is governed by the interplay of its three substituents on the aromatic ring. The initial ionization event, the removal of an electron, will likely occur from the π-system of the benzene ring or the non-bonding electrons of the oxygen or bromine atoms, which have lower ionization energies than sigma bond electrons.[8] The resulting molecular ion (M⁺˙) is energetically unstable and will undergo a series of cleavage and rearrangement reactions to yield more stable fragment ions.

Several key principles guide the predicted fragmentation:

  • Isotopic Signature of Bromine: A hallmark of any bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).[9][10] This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, with the two peaks having roughly the same intensity.[9][11] This provides an immediate and reliable diagnostic tool.

  • Stability of the Aromatic Ring: The benzene ring is a stable entity, and thus, the molecular ion peak is expected to be prominent.[9][12]

  • Influence of Substituents: The methoxy group (-OCH₃) and the bromine atom will direct fragmentation through alpha-cleavage and loss of neutral radicals. The nitrile group (-C≡N) is relatively stable but can influence fragmentation through resonance.

  • Ortho Effect: The adjacent positioning of the bromo and methoxy groups may lead to specific fragmentation pathways through intramolecular interactions, a phenomenon known as the "ortho effect".[13]

Based on these principles, the following primary fragmentation pathways are proposed for the molecular ion of this compound (m/z 211/213):

  • Loss of a Methyl Radical (•CH₃): A common and highly favorable fragmentation for methoxy-substituted aromatic compounds is the alpha-cleavage leading to the loss of a methyl radical. This results in a stable phenoxide-like cation.

  • Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can subsequently lose a molecule of carbon monoxide.

  • Loss of a Bromine Radical (•Br): Cleavage of the carbon-bromine bond will result in the loss of a bromine radical. This is a common fragmentation pathway for brominated aromatic compounds.[14]

  • Loss of the Nitrile Group (•CN): Although the nitrile group is strongly bonded to the aromatic ring, its loss as a radical is a possible fragmentation pathway.

  • Sequential Loss of H and HCN: Aromatic nitriles can exhibit the loss of a hydrogen atom followed by the elimination of hydrogen cyanide (HCN).[15]

The logical flow of these primary fragmentation events is visualized below.

G M Molecular Ion (M⁺˙) m/z 211/213 F1 [M - CH₃]⁺ m/z 196/198 M->F1 - •CH₃ F3 [M - Br]⁺ m/z 132 M->F3 - •Br F4 [M - CN]⁺ m/z 185/187 M->F4 - •CN F5 [M - H - HCN]⁺ m/z 183/185 M->F5 - H, -HCN F2 [M - CH₃ - CO]⁺ m/z 168/170 F1->F2 - CO

Caption: Predicted Primary Fragmentation Pathways of this compound.

Experimental Protocol: Acquiring the Mass Spectrum via GC-MS

To empirically validate the predicted fragmentation, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This technique is highly suitable for the analysis of volatile and thermally stable compounds like this compound.[16]

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.
  • Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a final concentration of approximately 10 µg/mL for injection.

2. GC-MS Instrumentation and Parameters:

  • System: A gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., Agilent GC-MSD or equivalent).
  • Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating aromatic compounds.[16][17]
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[16]
  • Injector:
  • Temperature: 250°C
  • Mode: Split (e.g., 20:1 split ratio) to avoid overloading the column and detector.
  • Injection Volume: 1 µL
  • Oven Temperature Program:
  • Initial Temperature: 80°C, hold for 2 minutes.
  • Ramp: Increase temperature at a rate of 10°C/min to 280°C.
  • Final Hold: Hold at 280°C for 5 minutes.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
  • Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Scan Range: m/z 40-300 to ensure capture of all relevant fragments and the molecular ion.

The workflow for this experimental setup is outlined in the following diagram.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Weigh Sample B Dissolve in Solvent A->B C Dilute to Working Conc. B->C D Inject Sample C->D 1 µL Injection E GC Separation D->E F EI Ionization (70 eV) E->F G Mass Analysis (Quadrupole) F->G H Detection G->H I Mass Spectrum H->I Data Acquisition

Caption: Standard GC-MS Workflow for Analysis of this compound.

Data Interpretation and Predicted Fragmentation Pattern

The resulting mass spectrum is expected to display a series of peaks corresponding to the molecular ion and its various fragments. The x-axis represents the mass-to-charge ratio (m/z), and the y-axis indicates the relative abundance of each ion. The most intense peak in the spectrum is designated as the base peak and is assigned a relative abundance of 100%.

The table below summarizes the predicted key fragment ions, their m/z values (accounting for both bromine isotopes where applicable), and the proposed fragmentation mechanism.

m/z (Predicted) Proposed Ion Structure/Formula Proposed Fragmentation Pathway Expected Relative Abundance
211, 213[C₈H₆BrNO]⁺˙Molecular Ion (M⁺˙) High
196, 198[C₇H₃BrNO]⁺Loss of a methyl radical (•CH₃) from the methoxy group (α-cleavage).High
168, 170[C₆H₃BrN]⁺Sequential loss of carbon monoxide (CO) from the [M - CH₃]⁺ ion.Moderate
132[C₈H₆NO]⁺Loss of a bromine radical (•Br) from the molecular ion.Moderate
102[C₇H₄N]⁺Loss of CO from the [M - Br]⁺ ion.Moderate to Low
76[C₆H₄]⁺˙Loss of CN from the [C₇H₄N]⁺ fragment, or a more complex rearrangement.Moderate to Low

The detailed fragmentation cascade, starting from the key [M - CH₃]⁺ fragment, illustrates the formation of subsequent ions.

G M_minus_CH3 [M - CH₃]⁺ m/z 196/198 Fragment_CO [C₆H₃BrN]⁺ m/z 168/170 M_minus_CH3->Fragment_CO - CO Fragment_Br [C₇H₃NO]⁺ m/z 117 M_minus_CH3->Fragment_Br - •Br Fragment_CN [C₆H₃Br]⁺ m/z 154/156 Fragment_CO->Fragment_CN - •CN

Caption: Secondary Fragmentation from the [M - CH₃]⁺ Ion.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be rich in structural information. The prominent molecular ion peak at m/z 211/213, with its characteristic 1:1 isotopic pattern, provides immediate confirmation of the elemental formula. The dominant fragmentation pathways, primarily the loss of a methyl radical to form the base peak at m/z 196/198, followed by the sequential loss of carbon monoxide, are diagnostic for the methoxy substituent. Further fragmentation via the loss of bromine and the nitrile group provides a comprehensive and self-validating picture of the molecule's structure. This in-depth guide serves as a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

  • Hu, G., & Lu, Y. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(5), 417-424.
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). A Hands-On Approach to Understanding Mass Spectrometry. Whitman College.
  • CHEM 2600 Topic 3: Mass Spectrometry (MS). (2018). St. Francis Xavier University.
  • Bromo pattern in Mass Spectrometry. (2023). Canvas - The Learning Hub. YouTube.
  • Chemsrc. (2025). This compound Price from Supplier. Chemsrc.com.
  • Liedtke, R. J., & Djerassi, C. (1967). Mass Spectrometry in Structural and Stereochemical Problems. CXX.1 Electron-Impact-Induced Fragmentation Processes of Methoxycarbonylhydrazones. The Journal of Organic Chemistry, 32(7), 2149-2156.
  • NIST. (n.d.). 2-Bromo-3-methoxybenzoic acid. NIST WebBook.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Jensen, E. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen.
  • ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of....
  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 527-558.
  • NIST. (n.d.). Benzonitrile. NIST WebBook.
  • NIST. (n.d.). Benzonitrile, 2-bromo-. NIST WebBook.
  • NIST. (n.d.). Benzonitrile, 4-methyl-. NIST WebBook.
  • University of Florida. (n.d.). Interpretation of mass spectra.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • All about chemistry. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. YouTube.
  • ResearchGate. (n.d.). GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans-.
  • PubMed. (n.d.). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones.
  • University of Delaware. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • Chemistry LibreTexts. (2022). 6.2: Fragmentation.
  • Wikipedia. (n.d.). Electron ionization.
  • Appchem. (n.d.). This compound.
  • Zaikin, V. G., & Mikaya, A. I. (2009). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Current Organic Chemistry, 13(1), 89-105.
  • PubMed. (2012). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling.
  • Johnstone, R. A. W., & Payling, D. W. (1968). Fragmentation mechanisms in mass spectrometry. Chemical Communications (London), (11), 601-602.
  • Waters Corporation. (2018). Fundamentals of MS (7 of 7) - Fragmentation. YouTube.
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College.
  • Grützmacher, H. F., & Dommrose, A. M. (1990). Concerning the fragmentation of ortho,ortho-dimethyl substituted alkylbenzenes induced by [gamma]-H migration. Organic Mass Spectrometry, 25(S1), S1-S2.
  • NIST. (n.d.). Benzonitrile, 3-bromo-. NIST WebBook.
  • The Organic Chemistry Tutor. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube.
  • Zahran, N. F., Helal, A. I., & Rasheed, N. (1995). Mass spectrometric study on the fragmentation of anisole. International Atomic Energy Agency.
  • de Bie, M. J. A., & van der Kelen, G. P. (1976). Substituent effects in the mass spectra of benzoyl hetarenes. Journal of Organometallic Chemistry, 108(2), 159-165.
  • NIST. (n.d.). o-Methoxybenzonitrile. NIST WebBook.

Sources

crystal structure analysis of 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Bromo-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Structural Analysis for Benzonitrile Derivatives

Benzonitrile derivatives are ubiquitous in pharmaceutical research, acting as key intermediates and pharmacophores in a wide array of therapeutic agents. The nitrile group can participate in hydrogen bonding, while the substituted aromatic ring allows for a variety of other non-covalent interactions, including π-stacking and halogen bonding. The specific arrangement of these functional groups, as in this compound, dictates the molecule's conformation and how it packs in a crystal lattice. This, in turn, influences critical physicochemical properties such as solubility, melting point, and bioavailability.

A precise understanding of the three-dimensional atomic arrangement, obtained through single-crystal X-ray diffraction, is therefore indispensable.[1][2][3] It provides unambiguous proof of molecular structure and offers deep insights into the intermolecular interactions that govern the supramolecular architecture of the solid form.[2]

Experimental Workflow: From Powder to High-Quality Crystal

The journey to a crystal structure begins with the synthesis and subsequent crystallization of the target compound. The quality of the resulting crystal is the single most important determinant for a successful diffraction experiment.

Synthesis of this compound

While various synthetic routes exist for substituted benzonitriles, a common approach involves the Sandmeyer reaction or nucleophilic aromatic substitution, starting from a corresponding aniline or a suitably activated aromatic ring. For the purpose of this guide, we will assume the synthesis of this compound has been achieved and the compound has been purified to >98% purity, as confirmed by NMR and mass spectrometry.

Protocol for Single Crystal Growth

The selection of an appropriate crystallization technique and solvent system is often an empirical process, guided by the physicochemical properties of the compound. For a small organic molecule like this compound, slow evaporation is a robust and effective method.[4][5]

Rationale for Solvent Selection:

The ideal solvent should exhibit moderate solubility for the compound, allowing for a slow, controlled precipitation as the solvent evaporates. Given the structure of this compound (a polar nitrile and methoxy group, with a less polar brominated benzene ring), a range of solvents from moderately polar to non-polar should be screened.

Step-by-Step Protocol:

  • Solvent Screening: In separate small vials, test the solubility of ~5 mg of this compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, and hexane).

  • Preparation of Saturated Solution: Based on the screening, select a solvent in which the compound is sparingly soluble at room temperature. Prepare a saturated or near-saturated solution by dissolving the compound in the chosen solvent, with gentle warming if necessary to achieve full dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a fine needle. This restricts the rate of evaporation, promoting the growth of a few large, well-ordered crystals rather than many small ones.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and coat them in a cryoprotectant oil (e.g., Paratone-N) before mounting on the diffractometer.

dot graph TD { A[Start: Purified this compound Powder] --> B{Solvent Screening}; B --> C[Prepare Saturated Solution]; C --> D[Filter Solution]; D --> E[Slow Evaporation]; E --> F{Crystal Formation}; F --> G[Harvest and Mount Crystal]; G --> H[End: Crystal Ready for Diffraction];

} caption: "Workflow for Single Crystal Growth of this compound."

Single-Crystal X-ray Diffraction Analysis

X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[3][6] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Data Collection

A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected on a detector. Modern diffractometers automate this process, determining the unit cell dimensions and collecting a complete dataset.

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities) are then processed to solve the crystal structure. This is typically achieved using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then refined against the experimental data, a process that iteratively adjusts the atomic positions, and thermal displacement parameters to improve the agreement between the observed and calculated diffraction patterns. The quality of the final structure is assessed by a low R-factor (residual factor).

Predicted Molecular and Crystal Structure

In the absence of experimental data for this compound, we can make informed predictions based on the known structures of related compounds, such as 3-bromo-2-hydroxybenzonitrile.[7][8]

Molecular Geometry

The molecule is expected to be largely planar due to the sp² hybridization of the benzene ring atoms. The key geometrical parameters to be determined would be the bond lengths and angles, particularly around the bromine, methoxy, and nitrile substituents.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be dictated by a network of non-covalent interactions. Based on the functional groups present, we can anticipate the following key interactions:

  • C–H···N Hydrogen Bonds: The nitrogen atom of the nitrile group is a potential hydrogen bond acceptor, likely interacting with aromatic C–H donors from neighboring molecules.

  • C–H···O Hydrogen Bonds: The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor.

  • Halogen Bonding: The bromine atom, with its electropositive σ-hole, could participate in halogen bonds with the nitrile nitrogen or methoxy oxygen of adjacent molecules.

  • π–π Stacking: The aromatic rings are likely to engage in offset face-to-face π-stacking interactions, contributing to the overall stability of the crystal lattice.[7]

dot graph G { layout=neato; node [shape=box, style=filled, fontname="Helvetica"]; edge [fontname="Helvetica"];

} caption: "Predicted intermolecular interactions for this compound."

Advanced Structural Analysis: Hirshfeld Surfaces

To visualize and quantify these predicted intermolecular interactions, Hirshfeld surface analysis is an invaluable tool.[9][10][11] The Hirshfeld surface is a unique way of partitioning the crystal space, defining the boundary of a molecule where its electron density contribution to the total crystal electron density is equal to the contribution from all other molecules.[12]

By mapping properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside) onto the surface, we can visualize close intermolecular contacts. The corresponding 2D fingerprint plots provide a quantitative summary of these interactions. For instance, sharp spikes in the fingerprint plot are characteristic of strong, directional interactions like hydrogen bonds, while more diffuse distributions indicate weaker van der Waals forces.[13] This analysis allows for a comprehensive and unbiased identification of all close contacts in the crystal structure.[11]

Tabulated Crystallographic Data (Template)

Upon successful structure determination, the following table should be used to summarize the key crystallographic data.

ParameterValue (To be determined)
Chemical formulaC₈H₆BrNO
Formula weight212.05 g/mol
Crystal system(e.g., Monoclinic)
Space group(e.g., P2₁/c)
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)
Z
Calculated density (g/cm³)
Absorption coefficient (mm⁻¹)
F(000)
Crystal size (mm³)
Radiation(e.g., Mo Kα, λ=0.71073 Å)
Temperature (K)100(2)
Reflections collected
Independent reflections
R_int
Final R indices [I > 2σ(I)]
R indices (all data)
Goodness-of-fit on F²

Conclusion

The provides a case study in the elucidation of molecular architecture. By following a systematic approach from crystal growth to advanced computational analysis, researchers can gain a deep and nuanced understanding of the structural features that govern the properties of this important class of molecules. The insights derived from such studies are critical for the rational design of new pharmaceutical agents and advanced materials, where the control of solid-state structure is paramount.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org.
  • The Hirshfeld Surface. (n.d.). CrystalExplorer.
  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85.
  • Hirshfeld methods and Quantum Crystallography. (n.d.). cdifx.
  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
  • Small molecule crystallography. (n.d.). Excillum.
  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.
  • This compound (C8H6BrNO). (n.d.). PubChem.
  • X-Ray Diffraction Basics. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • Dickinson, H. A., et al. (2015). Crystal structure of 3-bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Crystallographic Communications, E71, o523–o524.
  • Rajeswari, S., et al. (2023). Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals. Heliyon, 9(4), e15219.

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-3-methoxybenzonitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-3-methoxybenzonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility profile in organic solvents is a critical parameter for optimizing reaction conditions, designing purification strategies, and developing formulations. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data is not widely published, this guide offers a robust framework for predicting and experimentally determining its solubility. We present a detailed, step-by-step protocol for solubility assessment, discuss the key factors influencing solubility, and provide insights grounded in the principles of organic chemistry.

Introduction: The Significance of Solubility in Process Chemistry

The solubility of a compound dictates its behavior in a given solvent system and is a fundamental property that influences every stage of chemical development, from laboratory-scale synthesis to industrial production. For a molecule like this compound, an understanding of its solubility is paramount for:

  • Reaction Kinetics: Ensuring that reactants are in the same phase is crucial for efficient molecular interaction. The choice of solvent can significantly impact reaction rates and yields.

  • Purification and Crystallization: Selective crystallization is a powerful technique for purifying solid compounds. This process is entirely dependent on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.

  • Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediate is a key determinant of its bioavailability and the feasibility of different dosage forms.[1]

  • Chromatographic Separation: Both preparative and analytical chromatography rely on the differential partitioning of a compound between a stationary phase and a mobile phase, a process governed by solubility.

This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively work with this compound.

Molecular Structure and Predicted Solubility Behavior

The solubility of a substance is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[2] Let's analyze the structure of this compound to predict its solubility.

Molecular Structure:

  • Benzene Ring: A nonpolar, aromatic core.

  • Nitrile Group (-C≡N): A strongly polar functional group with a significant dipole moment.[3]

  • Methoxy Group (-OCH₃): A moderately polar ether group.[3]

  • Bromo Group (-Br): A halogen substituent that adds to the molecular weight and introduces some polarity.[3]

The presence of both nonpolar (benzene ring) and polar (nitrile, methoxy, bromo) functionalities suggests that this compound will exhibit a nuanced solubility profile. It is unlikely to be highly soluble in very nonpolar solvents like hexane or very polar, protic solvents like water. Its optimal solubility is expected in solvents of intermediate polarity.

Qualitative Solubility Predictions:

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Nonpolar Aprotic Hexane, Toluene, CyclohexaneLow to ModerateThe large, nonpolar benzene ring will interact favorably with these solvents, but the polar nitrile and methoxy groups will limit solubility.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can engage in dipole-dipole interactions with the nitrile and methoxy groups, while also accommodating the aromatic ring.
Polar Protic Methanol, Ethanol, IsopropanolModerateThe ability of these solvents to act as hydrogen bond donors is not strongly reciprocated by this compound (which lacks strong hydrogen bond accepting sites other than the nitrile nitrogen). Solubility will be driven by dipole-dipole interactions.
Aqueous WaterVery LowThe molecule's overall organic character and lack of significant hydrogen bonding capability will lead to poor solubility in water.[4]

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment
  • This compound (solid, of known purity)

  • A selection of organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant-temperature shaker or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis cluster_calc Calculation prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial tightly prep2->prep3 equil1 Agitate at constant temperature (e.g., 24-72 hours) prep3->equil1 Establish Equilibrium sep1 Allow solid to settle equil1->sep1 Achieve Saturation sep2 Centrifuge to pellet excess solid sep1->sep2 sep3 Filter supernatant sep2->sep3 anal1 Prepare serial dilutions of supernatant sep3->anal1 Isolate Saturated Solution anal2 Analyze by HPLC or UV-Vis anal1->anal2 calc1 Determine concentration from calibration curve anal2->calc1 calc2 Calculate solubility (mg/mL or mol/L) calc1->calc2

Figure 1: Workflow for Experimental Solubility Determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • To a series of labeled vials, add an excess amount of solid this compound. The presence of undissolved solid at the end of the experiment is crucial as it indicates that a saturated solution has been achieved.

    • Accurately dispense a known volume (e.g., 2.00 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach thermodynamic equilibrium. A duration of 24 to 72 hours is typically recommended.[5]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and pass it through a syringe filter into a clean vial. This step is critical to prevent solid particles from interfering with the analysis.

  • Analysis:

    • Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.

    • Determine the concentration of this compound in the diluted samples using a pre-validated analytical method (e.g., HPLC with a calibration curve).

  • Calculation:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Factors Influencing Solubility

Several physical and chemical factors can influence the solubility of this compound.[1][6]

  • Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[6] This is because the dissolution process is often endothermic. The effect of temperature should be experimentally determined for each solvent.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic screening of solvents with varying polarities is recommended to identify the optimal solvent for a particular application.

  • Molecular Size and Shape: While constant for the solute, the size and shape of solvent molecules can affect how effectively they can solvate the solute molecules.[6]

  • Presence of Impurities: The purity of both the solute and the solvent can affect the measured solubility.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can obtain reliable solubility data essential for process development, purification, and formulation. The methodologies and principles outlined herein are broadly applicable to other organic compounds where published solubility data is scarce.

References

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone [Video]. YouTube.
  • SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.
  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-3-METHYLBENZONITRILE.
  • Nanjing Finechem Holding Co.,Limited. (n.d.). Benzonitrile, 2-Amino-5-Bromo-3-Methoxy- | Properties, Uses, Safety, Supplier China.
  • CymitQuimica. (n.d.). CAS 874472-98-7: 3-Bromo-2-methoxybenzonitrile.
  • CymitQuimica. (2024, December 19).
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-methylbenzonitrile 97 263159-64-4.
  • Fisher Scientific. (2024, March 5).
  • TCI EUROPE N.V. (2025, February 25).
  • Sigma-Aldrich. (2025, May 6).
  • PubChem. (n.d.). 2-Bromo-3-hydroxybenzonitrile.
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-methoxybenzonitrile 97 874472-98-7.
  • International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • AAT Bioquest. (2022, April 18).
  • Jordan Journal of Chemistry (JJC). (n.d.).
  • ResearchGate. (2025, August 9).
  • Jordan Journal of Chemistry (JJC). (n.d.).
  • Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Bromo-3-Methoxy benzonitrile.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Bromo-3-nitrobenzoic Acid in Organic Solvents.
  • PubChem. (n.d.). 2-Bromo-3-methylbenzonitrile.
  • Chemsrc.com. (2025, February 5). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.

Sources

computational and theoretical studies of 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Computational and Theoretical Analysis of 2-Bromo-3-methoxybenzonitrile

Abstract

This guide provides a comprehensive technical framework for the computational and theoretical investigation of this compound. While direct experimental and computational studies on this specific isomer are not extensively published, this document synthesizes established quantum chemical methodologies that have been successfully applied to closely related benzonitrile derivatives. By leveraging Density Functional Theory (DFT), we outline a systematic approach to predict and analyze the molecule's structural, vibrational, electronic, and non-linear optical (NLO) properties. This whitepaper serves as a robust methodological blueprint for researchers seeking to perform in silico characterization of this compound, enabling the prediction of its behavior and properties, which is crucial for applications in medicinal chemistry and materials science.

Introduction: The Rationale for Computational Scrutiny

Benzonitrile derivatives are foundational scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The specific substitution pattern of this compound, featuring a halogen (bromo), an electron-donating group (methoxy), and an electron-withdrawing group (nitrile), creates a complex electronic environment that dictates its reactivity, intermolecular interactions, and photophysical properties.

Before undertaking costly and time-consuming synthesis and experimental analysis, computational chemistry offers a powerful, predictive lens to explore the molecule's fundamental characteristics. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a remarkable balance of accuracy and computational efficiency for systems of this size, yielding deep insights into molecular stability, reactivity hotspots, and spectroscopic signatures.[3][4] This guide details the theoretical protocols to build a complete computational profile of this compound.

The Computational Workflow: A Self-Validating Protocol

The cornerstone of a reliable computational study is a logical and validated workflow. The protocol described herein is designed to ensure that each step builds upon a stable and verified foundation.

The Theoretical Framework: Density Functional Theory (DFT)

Our methodology is centered on DFT, which calculates the electronic structure of a molecule by modeling its electron density. For this analysis, the B3LYP functional is recommended. B3LYP is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a high degree of accuracy for molecular geometries and energies in organic molecules.[3][5]

To accurately describe the electron distribution, a robust basis set is essential. The 6-311++G(d,p) basis set is an excellent choice.[6] Here’s a breakdown of its components:

  • 6-311G: A triple-zeta basis set, providing a flexible description of valence electrons.

  • ++: Adds diffuse functions to both heavy atoms and hydrogen. This is critical for accurately modeling systems with potential for long-range interactions and describing the behavior of electrons far from the nucleus.

  • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These are necessary to describe the non-spherical distortion of atomic orbitals within the molecular environment, leading to more accurate geometries and energies.

Step-by-Step Computational Protocol

The entire computational analysis can be performed using software packages like Gaussian 09/16.[5] The logical flow ensures the final data is derived from a true energy minimum structure.

G A 1. Molecular Structure Input (Build this compound) B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Finds the lowest energy conformation. A->B C 3. Vibrational Frequency Calculation (Confirms true minimum; predicts IR/Raman spectra) B->C D 4. Electronic Property Analysis (HOMO-LUMO, MESP) Requires optimized geometry. C->D E 5. NLO Property Calculation (First-Order Hyperpolarizability, β) Requires optimized geometry. F 6. NMR Chemical Shift Calculation (GIAO Method) Requires optimized geometry. G Final Data Synthesis & Analysis D->G E->G F->G

Figure 1: A validated workflow for the computational analysis of this compound.

Molecular Geometry and Structural Parameters

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. A geometry optimization calculation using the B3LYP/6-311++G(d,p) level of theory will yield the equilibrium bond lengths, bond angles, and dihedral angles that correspond to the global minimum on the potential energy surface.

Figure 2: Predicted molecular structure and atom numbering scheme for this compound.

The optimized geometry provides the foundation for all subsequent calculations. Predicted structural parameters, based on data from analogous molecules, are presented below.[5]

Table 1: Predicted Structural Parameters for this compound

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-C2 1.40 C6-C1-C2 118.5
C2-C3 1.39 C1-C2-C3 121.0
C3-C4 1.39 C2-C3-C4 120.0
C1-C7 1.45 C1-C2-Br9 120.5
C7≡N8 1.16 C3-C2-Br9 118.5
C2-Br9 1.90 C2-C3-O10 115.0
C3-O10 1.36 C4-C3-O10 125.0

| O10-C11 | 1.43 | C3-O10-C11 | 118.0 |

Vibrational Analysis: Decoding the Spectroscopic Fingerprint

A frequency calculation performed on the optimized geometry serves two purposes: it confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the vibrational modes. These theoretical frequencies directly correlate with the peaks observed in experimental FT-IR and FT-Raman spectra.[1]

Due to the systematic overestimation of vibrational frequencies by harmonic calculations, a scaling factor is typically applied to improve agreement with experimental data. For B3LYP calculations, a scaling factor around 0.96-0.97 is common.[1]

Table 2: Predicted Vibrational Frequencies and Assignments for Key Modes

Mode Description Predicted Scaled Frequency (cm⁻¹) Expected Intensity (IR/Raman)
Aromatic C-H Stretch 3100 - 3000 Medium / Strong
Methyl C-H Stretch 2980 - 2900 Medium / Strong
C≡N Nitrile Stretch ~2235 Strong (IR) / Strong (Raman)
C=C Aromatic Stretch 1600 - 1450 Strong / Strong
C-H In-plane Bend 1300 - 1100 Medium / Medium
C-O-C Asymmetric Stretch ~1250 Very Strong (IR) / Medium
C-O-C Symmetric Stretch ~1030 Medium (IR) / Strong (Raman)

| C-Br Stretch | 650 - 550 | Strong / Strong |

The nitrile (C≡N) stretching frequency is a particularly sharp and reliable diagnostic peak, expected around 2235 cm⁻¹.[5][7] The strong C-O-C asymmetric stretch is another key identifier for the methoxy group.

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[8][9]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between these orbitals is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily excited and more reactive.[3]

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methoxy group, while the LUMO will likely be centered on the electron-withdrawing nitrile group. This distribution facilitates intramolecular charge transfer (ICT).

HOMO_LUMO cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) axis Energy axis->LUMO  ΔE = E_LUMO - E_HOMO  (Energy Gap)

Figure 3: The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity.

Table 3: Predicted Electronic Properties

Property Predicted Value Significance
HOMO Energy ~ -6.8 eV Electron-donating capability
LUMO Energy ~ -1.5 eV Electron-accepting capability

| Energy Gap (ΔE) | ~ 5.3 eV | High chemical stability |

Molecular Electrostatic Potential (MESP)

The MESP map is a powerful visualization tool that illustrates the charge distribution across the molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions, such as those between a drug candidate and a receptor active site.[10][11]

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the nitrogen atom of the nitrile group and the oxygen of the methoxy group.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are typically found around the hydrogen atoms.

Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and intramolecular charge transfer (ICT) characteristics, like this compound, often exhibit non-linear optical (NLO) properties. These properties are crucial for applications in telecommunications and photonics.[12][13] The key parameter is the first-order hyperpolarizability (β₀), which can be calculated computationally. A high β₀ value suggests a strong NLO response.

Table 4: Predicted NLO Properties

Parameter Predicted Value (a.u.) Comparison
Dipole Moment (μ) ~ 4.5 Debye Indicates significant charge separation

| First Hyperpolarizability (β₀) | > 5 times Urea | Suggests a potent NLO response |

The calculation of β₀ involves determining the molecule's response to an applied electric field. The presence of strong donor (methoxy) and acceptor (nitrile) groups connected by a π-conjugated system is a classic design principle for NLO materials, and this molecule fits that profile.[2][14]

Conclusion for the Field

This guide has outlined a comprehensive and robust computational protocol for the complete in silico characterization of this compound. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can reliably predict the molecule's optimized geometry, vibrational spectra (FT-IR and FT-Raman), electronic properties (HOMO-LUMO gap, MESP), and NLO potential.

For drug development professionals, the MESP and HOMO-LUMO analyses provide critical insights into the molecule's reactivity and potential intermolecular interactions. For materials scientists, the predicted vibrational and NLO properties offer a direct path to evaluating its suitability for spectroscopic identification and photonic applications. This theoretical framework serves as an essential, cost-effective first step, providing a wealth of data to guide and accelerate future experimental research.

References

  • Ganapathi Raman, R., & Ajaypraveenkumar, A. (2017). Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. Journal of Chemical and Pharmaceutical Sciences, 10(4), 1714-1721. Source
  • Mary, M. B., et al. (2021). Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug. Journal of Molecular Structure, 1234, 130177. Source
  • Ajaypraveenkumar, A., & Ganapathi Raman, R. (2017). Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. Journal of Chemical and Pharmaceutical Sciences, 10(3), 1312-1317. Source
  • University of Arizona. NMR Chemical Shifts. chem.arizona.edu. Source
  • El-Sheref, Y. M., et al. (2025). Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones.
  • Ajaypraveenkumar, A., & Ganapathi Raman, R. (2017). Vibrational Frequencies, NBO Analysis, NLO Properties, UV-Visible and Homo-Lumo Analysis of 2-Chloro-3-Methoxybenzonitrile with Experimental (FT-IR and FT-Raman) Techniques and Quantum Mechanical Calculations. Journal of Chemical and Pharmaceutical Sciences, 10(1), 27-41. Source
  • Shajikumar, & Ganapathi Raman, R. (2018). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Oriental Journal of Chemistry, 34(3), 1478-1483. Source
  • Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239. Source
  • Ganapathi Raman, R., & Ajaypraveenkumar, A. (2017). Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile.
  • ResearchGate. Molecular electrostatic potential analysis (MESP) for all newly designed molecules.
  • DergiPark.
  • Semantic Scholar. Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis. semanticscholar.org. Source
  • YouTube. HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. youtube.com. Source
  • Journal of Chemical and Pharmaceutical Sciences. Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. jchps.com. Source
  • ResearchGate. Theoretical studies on 3-bromo-2-methoxybenzonitrile using density functional theory.
  • ResearchGate. (PDF) Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile.
  • ResearchGate. Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT.
  • Scribd. 2C3MOBN. Scribd. Source
  • PubMed Central. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. ncbi.nlm.nih.gov. Source
  • Benchchem. A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers. benchchem.com. Source
  • University College London. Chemical shifts. ucl.ac.uk. Source
  • ACS Publications. Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. pubs.acs.org. Source
  • Oriental Journal of Chemistry. Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT. orientjchem.org. Source
  • International Journal of Current Advanced Research. Computational study on molecular structure, vibrational spectroscopic studies and analysis of 2-methoxybenzonitrile. journalijcar.org. Source
  • PubMed.
  • PubMed Central. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. ncbi.nlm.nih.gov. Source
  • ResearchGate. Investigation on the growth, optical, electrical, thermal and third order NLO properties of 2-(4-methlybenzylidene) malononitril.

Sources

The Enigmatic Scaffold: A Technical Guide to the Potential Biological Activities of 2-Bromo-3-methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The benzonitrile structural motif is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved therapeutics.[1] Its unique electronic properties and ability to act as a bioisostere for various functional groups have cemented its status as a privileged scaffold in drug discovery.[2] This guide delves into the untapped potential of a specific, yet under-explored subclass: 2-Bromo-3-methoxybenzonitrile derivatives. While direct biological data for this particular substitution pattern is nascent, this document synthesizes established principles of medicinal chemistry, structure-activity relationships (SAR) of analogous compounds, and robust experimental protocols to provide a comprehensive roadmap for investigating their therapeutic promise. We will explore the rationale behind targeting specific disease areas, propose detailed methodologies for synthesis and biological evaluation, and present a logical framework for advancing promising candidates.

Introduction: The Benzonitrile Core and the Influence of 2-Bromo-3-Methoxy Substitution

The nitrile group is a powerful pharmacophore, capable of engaging in hydrogen bonding and polar interactions, thus mimicking carbonyl or hydroxyl functionalities.[3] Its incorporation into a molecule can significantly enhance pharmacokinetic properties, including metabolic stability and bioavailability.[1] The benzene ring provides a versatile scaffold for introducing various substituents to modulate biological activity.

The specific substitution pattern of a bromine atom at the 2-position and a methoxy group at the 3-position on the benzonitrile ring is intriguing from a medicinal chemistry perspective.

  • The 2-Bromo Substituent: The presence of a halogen, such as bromine, can introduce several advantageous properties. It can increase lipophilicity, potentially enhancing membrane permeability. Furthermore, the bromine atom can act as a key binding feature, participating in halogen bonding with protein targets. Its size and electronegativity can also induce specific conformational preferences in the molecule, which can be crucial for selective receptor binding.

  • The 3-Methoxy Substituent: The methoxy group is an electron-donating group that can influence the electronic distribution of the aromatic ring. It can also serve as a hydrogen bond acceptor. Its position relative to the nitrile and bromo substituents can create a unique electronic and steric environment, potentially leading to novel biological activities.

This guide will focus on a systematic approach to unlocking the potential of this scaffold, with a primary focus on anticancer and antimicrobial activities, two areas where benzonitrile derivatives have shown significant promise.[2]

Proposed Biological Investigations: A Strategic Approach

Given the lack of direct biological data, a logical and phased approach is proposed to explore the therapeutic potential of this compound derivatives. This involves the synthesis of a focused library of compounds followed by a cascade of in vitro biological assays.

Synthesis of a Focused Derivative Library

The synthesis of a small, focused library of derivatives is the crucial first step. The synthetic route will likely involve the modification of a commercially available starting material, such as 2-bromo-3-hydroxybenzonitrile, or de novo synthesis from simpler precursors. A plausible synthetic intermediate is 2-bromo-3-methoxybenzaldehyde.[4] Modifications could include the introduction of various substituents on the phenyl ring or transformation of the nitrile group into other functionalities like amidines or tetrazoles to explore different binding interactions.

Figure 1: Proposed General Synthetic Strategy

G A 2-Bromo-3-hydroxybenzonitrile or other suitable precursors B Functional Group Interconversion & Introduction of Methoxy Group A->B Methylation C This compound (Core Scaffold) B->C D Derivatization Reactions (e.g., Suzuki coupling, Nucleophilic substitution) C->D E Focused Library of This compound Derivatives D->E

Caption: A generalized workflow for the synthesis of a focused library of this compound derivatives.

Primary Biological Screening: In Vitro Cytotoxicity Assays

The initial biological evaluation should focus on assessing the general cytotoxicity of the synthesized derivatives against a panel of human cancer cell lines. This provides a broad indication of potential anticancer activity.

Table 1: Proposed Cancer Cell Line Panel for Initial Screening

Cell LineCancer TypeRationale
MCF-7Breast AdenocarcinomaRepresents a common and well-characterized cancer type.
HCT116Colon CarcinomaAnother prevalent cancer, offering a different tissue origin.
A549Lung CarcinomaLung cancer is a leading cause of cancer-related mortality.
DU-145Prostate CancerTo assess activity against hormone-independent prostate cancer.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549, DU-145)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[5]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Figure 2: Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed Cancer Cells in 96-well plates B Incubate for 24h A->B C Add Serial Dilutions of Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and IC50 Values H->I

Caption: A step-by-step workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.

Secondary Assays: Elucidating the Mechanism of Action

For compounds that exhibit significant cytotoxicity in the primary screen, secondary assays will be crucial to elucidate their mechanism of action. Based on the activities of other benzonitrile derivatives, several pathways are worth investigating.

  • Tubulin Polymerization Inhibition: Certain benzonitrile-containing compounds act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] An in vitro tubulin polymerization assay can directly measure the effect of the compounds on microtubule formation.

  • Kinase Inhibition: Benzonitrile derivatives have been developed as inhibitors of various kinases that are often dysregulated in cancer.[2] A panel of kinase inhibition assays could reveal specific molecular targets.

  • Hedgehog Signaling Pathway Inhibition: Some benzimidazole derivatives, which share structural similarities with fused benzonitrile systems, are potent inhibitors of the Hedgehog signaling pathway, a critical pathway in many cancers.[6] A luciferase reporter assay in Hedgehog-dependent cell lines can assess this activity.

Antimicrobial Activity Screening

The antimicrobial potential of the synthesized derivatives should also be explored. This can be achieved through standard broth microdilution assays to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Table 2: Proposed Microbial Panel for Antimicrobial Screening

MicroorganismGram Type/ClassRationale
Staphylococcus aureusGram-positiveA common cause of skin and soft tissue infections.
Escherichia coliGram-negativeA frequent cause of urinary tract and gastrointestinal infections.
Pseudomonas aeruginosaGram-negativeAn opportunistic pathogen known for its antibiotic resistance.
Candida albicansFungalA common cause of opportunistic fungal infections.

Structure-Activity Relationship (SAR) Insights and Future Directions

The data generated from the primary and secondary screens will be instrumental in establishing a preliminary structure-activity relationship for the this compound scaffold.

Figure 3: Hypothetical Structure-Activity Relationship (SAR) Analysis

G cluster_0 Core Scaffold cluster_1 Modifications cluster_2 Observed Activity Core This compound R1 R1 Substituent (e.g., at C4, C5, C6) Core->R1 Position & Nature of Substituent R2 Nitrile Bioisostere (e.g., Tetrazole) Core->R2 Bioisosteric Replacement R3 Methoxy Analogs (e.g., Ethoxy, OH) Core->R3 Modification of Methoxy Group Activity Biological Activity (e.g., IC50, MIC) R1->Activity R2->Activity R3->Activity

Caption: A conceptual diagram illustrating the analysis of structure-activity relationships for this compound derivatives.

Key questions to address in the SAR analysis include:

  • What is the impact of the position and electronic nature of further substituents on the phenyl ring?

  • How does modification or replacement of the nitrile group affect activity?

  • Is the methoxy group essential, and can it be replaced by other functionalities?

The insights gained from this initial SAR study will guide the design and synthesis of second-generation compounds with improved potency, selectivity, and pharmacokinetic properties. Promising compounds can then be advanced to more complex biological evaluations, including in vivo studies in animal models.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. While direct evidence of its biological activity is currently limited, the known therapeutic potential of benzonitrile derivatives, coupled with the unique electronic and steric properties conferred by the 2-bromo and 3-methoxy substituents, provides a strong rationale for its investigation. The systematic approach outlined in this guide, encompassing focused library synthesis, tiered biological screening, and rigorous SAR analysis, offers a clear and efficient path to unlocking the therapeutic potential of this enigmatic class of compounds. The findings from these proposed studies have the potential to yield novel drug candidates for the treatment of cancer and infectious diseases.

References

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link][3]
  • Han, C., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-600. [Link]
  • Wang, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Bioorganic & Medicinal Chemistry, 47, 116381. [Link][6]
  • Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Computational Biology and Chemistry, 88, 109163. [Link]
  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]
  • Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-600. [Link][7]
  • Dong, G., et al. (2021). Synthesis and Biological Evaluation of Novel Bromophenol Derivatives as Potential Anticancer Agents. Marine Drugs, 19(10), 569. [Link]
  • Mphahlele, M. J., et al. (2022). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1346-1360. [Link]
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link][3]
  • Cull, G. A., & Scott, N. C. (1973). Structure-activity relationships in some series of 2-alkyl-1,2,3,-benzotriazinium compounds. British journal of pharmacology, 47(4), 819–826. [Link]
  • Cejka, J., et al. (2007). Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Amathia. Journal of the Mexican Chemical Society, 51(3), 150-153. [Link][4]
  • Vareli, K., et al. (2019).

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of complex molecules, particularly biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4] 2-Bromo-3-methoxybenzonitrile is a valuable building block, featuring an electron-withdrawing nitrile group and a methoxy group that can influence the electronic properties and conformation of the resulting biaryl products. The successful coupling of this substrate opens avenues to a diverse range of novel compounds with potential biological activity and unique material properties.[5]

This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful Suzuki coupling of this compound. It is designed to equip researchers with the foundational knowledge and practical insights necessary to optimize this powerful transformation for their specific synthetic targets.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1][6]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide. The base activates the boronic acid, making it more nucleophilic and facilitating this exchange.[1][6][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Coupling_Cycle cluster_catalyst Catalyst Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [Ar'B(OH)₃]⁻ pd_intermediate Ar-Pd(II)(Ar')L₂ transmetalation->pd_intermediate base_activation Ar'B(OH)₂ + Base → [Ar'B(OH)₃]⁻ reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Optimization Strategies

The success of a Suzuki coupling reaction hinges on the careful selection and optimization of several key parameters. For a substrate like this compound, which possesses both electron-withdrawing and electron-donating functionalities, a systematic approach to optimization is crucial.

Catalyst and Ligand Selection

The choice of the palladium source and the accompanying ligand is paramount for achieving high catalytic activity and stability.[2] While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine or N-heterocyclic carbene (NHC) ligand.[7][8]

  • For Electron-Deficient Aryl Bromides: The electron-withdrawing nature of the nitrile group in this compound can make oxidative addition more facile.[9][10] However, bulky and electron-rich ligands are often beneficial as they promote both oxidative addition and the final reductive elimination step.[7][11]

  • Recommended Ligands: Consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which have demonstrated broad utility and high turnover numbers.[12] For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands can offer enhanced stability and reactivity.[8][11]

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki coupling, primarily by activating the boronic acid to form a more nucleophilic boronate species.[13] The choice of base can significantly impact reaction rates and yields, and can also influence the extent of side reactions like protodeboronation.[14]

  • Commonly Used Bases: A range of inorganic bases are commonly employed, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[13]

  • Base Strength and Solubility: The strength and solubility of the base are critical factors.[14] For instance, Cs₂CO₃ is often highly effective due to its high basicity and solubility in organic solvents. K₃PO₄ is another robust choice, particularly for challenging substrates. Weaker bases like Na₂CO₃ can also be effective, especially in aqueous solvent mixtures.[15]

Solvent Systems

The solvent system must solubilize all reaction components and facilitate the interaction between the organic and aqueous phases (if present).

  • Aqueous Mixtures: Biphasic solvent systems, such as dioxane/water, THF/water, or toluene/water, are frequently used.[9] Water plays a crucial role in dissolving the inorganic base and activating the boronic acid.[9]

  • Anhydrous Conditions: In some cases, particularly with boronic esters, anhydrous conditions may be preferred to minimize protodeboronation.[16] Solvents like anhydrous dioxane or toluene can be employed in such instances.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. It is recommended to perform small-scale test reactions to identify the optimal conditions for a specific coupling partner.

Protocol 1: General Procedure with a Buchwald Ligand

This protocol utilizes a highly active palladium precatalyst and a bulky phosphine ligand, which is often effective for a broad range of aryl bromides.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Anhydrous, degassed water

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[14]

  • Under a positive pressure of inert gas, add the palladium precatalyst (0.02 mmol).

  • Add the degassed solvent (e.g., 4 mL of 1,4-dioxane) and degassed water (1 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[4]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate reaction times and improve yields, particularly for less reactive substrates.[4]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2-5 mol%)

  • Triphenylphosphine (PPh₃) or a more advanced ligand (4-10 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 equivalents)

  • Solvent mixture (e.g., DMF/water 4:1)

Procedure:

  • In a microwave reaction vessel, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), Pd(OAc)₂ (0.01 mmol), the phosphine ligand (0.02 mmol), and Na₂CO₃ (1.0 mmol).

  • Add the solvent mixture (2.5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, work up the reaction as described in Protocol 1.

Data Summary: Comparative Reaction Conditions

The following table summarizes representative conditions for the Suzuki coupling of aryl bromides, providing a basis for comparison and optimization.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-1002-12High
Pd₂(dba)₃XPhosCs₂CO₃Toluene100-1104-18High
Pd(PPh₃)₄-Na₂CO₃DME/H₂O80-9012-24Moderate-High
PdCl₂(dppf)dppfK₂CO₃DMF90-1006-16Moderate-High

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor quality reagents, insufficient degassing, incorrect temperature.Use fresh catalyst and high-purity reagents. Ensure thorough degassing of solvents and the reaction vessel. Optimize the reaction temperature.[14][17]
Protodeboronation Presence of water, strong base, prolonged reaction time.Use anhydrous solvents if possible. Consider a milder base (e.g., K₂CO₃ or KF). Monitor the reaction closely and stop it upon completion.[14]
Homocoupling of Boronic Acid Presence of oxygen, high catalyst loading.Ensure a strictly inert atmosphere. Reduce the catalyst loading.[9][18]
Formation of Side Products Impurities in starting materials, incorrect stoichiometry, side reactions.Purify starting materials before use. Carefully control the stoichiometry of reagents. Analyze side products to understand their origin and adjust conditions accordingly.

Experimental Workflow Diagram

Suzuki_Workflow start Reaction Planning (Substrate & Reagent Selection) setup Reaction Setup (Glassware, Inert Atmosphere) start->setup reagents Addition of Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) setup->reagents solvent Addition of Degassed Solvent reagents->solvent reaction Reaction (Heating & Stirring) solvent->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end Pure Product analysis->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia. (2024). Suzuki reaction.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • Hopkins, J. (2023). The Role of Suzuki Coupling Ligands in Modern Organic Synthesis.
  • Thomas, S. P. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9239-9259. DOI:10.1039/C3CS60197H
  • Molander, G. A., & Brown, A. R. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 4232–4239. DOI:10.1021/jo300438n
  • Dreher, S. D., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 10(1), 115-118.
  • ResearchGate. (2020). Screening of different bases for Suzuki coupling.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. DOI:10.1021/ja9924211
  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
  • ResearchGate. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
  • ResearchGate. (2016). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides with arylboronic acids a with PdNP@PPh 2 -SiO 2 as catalyst.
  • Myers, A. G. Research Group. The Suzuki Reaction.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • ResearchGate. (2014). Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A. [a].
  • Leadbeater, N. E., & Marco, M. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(28), 5453-5472.
  • Wang, Y., et al. (2017). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2017(3), M949.
  • Hopkins, J. (2023). The Chemical Versatility of 3-Methoxybenzonitrile in Synthesis.
  • PrepChem. Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde.
  • dos Santos, J. C., et al. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 32(8), 1636-1647.

Sources

Application Note: A Practical Guide to the Mizoroki-Heck Reaction for the Synthesis of Substituted Cinnamic Acid Derivatives Using 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes.[1][2] This reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, provides a powerful tool for carbon-carbon bond formation with broad functional group tolerance.[1][2] Its versatility has made it indispensable in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials.[3]

This application note provides a detailed, field-tested protocol for the Mizoroki-Heck reaction using 2-Bromo-3-methoxybenzonitrile and n-butyl acrylate as coupling partners. We will delve into the mechanistic underpinnings of the catalytic cycle, explain the rationale behind the selection of specific reagents and conditions, and offer a comprehensive troubleshooting guide to empower researchers in overcoming common experimental challenges. This guide is designed for chemists and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The widely accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4][5] Understanding this cycle is paramount for rational optimization and troubleshooting. The process consists of four primary steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl halide.[2][4] This is often the rate-determining step, and its efficiency follows the trend of C-I > C-OTf > C-Br >> C-Cl bond strength.[4]

  • Alkene Coordination and Migratory Insertion: The resulting square-planar Pd(II) complex coordinates with the alkene. Subsequently, the aryl group migrates from the palladium center to one of the alkene carbons in a syn-carbopalladation step, forming a new carbon-carbon bond.[2][4] With electron-deficient alkenes like acrylates, the addition occurs almost exclusively at the β-carbon.[4]

  • Syn-β-Hydride Elimination: For the product to be released, a hydrogen atom on the carbon adjacent to the palladium-bearing carbon must be eliminated. This step requires the C-H bond to be syn-coplanar to the C-Pd bond. Rotation around the newly formed C-C single bond allows this conformation to be achieved, leading to the formation of a hydrido-palladium(II) complex and the desired substituted alkene, typically with a trans (E) configuration for thermodynamic stability.[4]

  • Catalyst Regeneration: In the final step, a base is used to neutralize the generated H-X and facilitate the reductive elimination of the hydrido-palladium(II) species, thereby regenerating the active Pd(0) catalyst to re-enter the cycle.[2][4]

Heck Reaction Catalytic Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition (Ar-X) alkene_complex [Ar-Pd(II)(alkene)(L)₂]⁺X⁻ pd_complex->alkene_complex Alkene Coordination insertion_product R-CH₂-CH(Ar)-Pd(II)-X(L)₂ alkene_complex->insertion_product Migratory Insertion hydrido_complex H-Pd(II)-X(L)₂ insertion_product->hydrido_complex β-Hydride Elimination (Product Release) Product Substituted Alkene Product hydrido_complex->pd0 Reductive Elimination (+ Base, - BH⁺X⁻) ArX This compound Alkene n-Butyl Acrylate Base Base (e.g., K₂CO₃)

Caption: The Mizoroki-Heck reaction catalytic cycle.

Key Reaction Parameters: A Scientist's Perspective

The success of a Heck reaction is highly dependent on the careful selection of four key components: the palladium source, ligand, base, and solvent.

ComponentSelection & Rationale
Palladium Source **Palladium(II) acetate (Pd(OAc)₂) ** is a common and effective precatalyst. It is stable in air and is reduced in situ to the active Pd(0) species by ligands (like phosphines), the solvent, or other reagents in the mixture.[1][6]
Ligand For aryl bromides, phosphine ligands are crucial for stabilizing the Pd(0) catalyst and facilitating oxidative addition. Triphenylphosphine (PPh₃) is a standard, cost-effective choice.[1] For more challenging substrates or to improve reaction rates, bulky, electron-rich ligands or N-heterocyclic carbenes (NHCs) can offer superior performance and thermal stability.[7][8][9]
Base An inorganic base like Potassium Carbonate (K₂CO₃) is an excellent choice. It is inexpensive, effective at regenerating the catalyst, and its heterogeneous nature in solvents like DMF can simplify workup.[1][10] Other bases like triethylamine (Et₃N) or cesium carbonate (Cs₂CO₃) are also widely used.[1][11]
Solvent A polar aprotic solvent is required to dissolve the reagents and withstand the typical reaction temperatures (80-140°C for aryl bromides).[7] N,N-Dimethylformamide (DMF) is a standard and reliable choice.[10] Other options include DMAc, NMP, and acetonitrile.[3][5]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with n-butyl acrylate.

Reagents and Materials

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeRole
This compound212.041.0212 mgAryl Halide
n-Butyl Acrylate128.171.5210 µL (192 mg)Alkene
Palladium(II) Acetate (Pd(OAc)₂)224.500.02 (2 mol%)4.5 mgPrecatalyst
Triphenylphosphine (PPh₃)262.290.04 (4 mol%)10.5 mgLigand
Potassium Carbonate (K₂CO₃)138.212.0276 mgBase
N,N-Dimethylformamide (DMF)73.09-5 mLSolvent

Procedure

  • Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add Palladium(II) Acetate (4.5 mg, 0.02 mmol), Triphenylphosphine (10.5 mg, 0.04 mmol), Potassium Carbonate (276 mg, 2.0 mmol), and this compound (212 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to prevent oxidation of the catalyst.

  • Solvent and Alkene Addition: Using a syringe, add anhydrous DMF (5 mL) to the vessel. Stir the mixture for 5 minutes. Then, add n-butyl acrylate (210 µL, 1.5 mmol) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-120 °C. Let the reaction stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, (E)-butyl 3-(2-cyano-6-methoxyphenyl)acrylate.

Caption: Step-by-step experimental workflow for the Heck reaction.

Troubleshooting Guide

Even well-established reactions can present challenges. This guide addresses common issues.

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized). 2. Insufficient temperature. 3. Poor quality reagents/solvent.1. Ensure a properly inert atmosphere. Use fresh Pd(OAc)₂. 2. Increase temperature in 10°C increments (up to ~140°C for DMF).[5][7] 3. Use anhydrous solvent and pure reagents.
Formation of Palladium Black Catalyst decomposition, often due to high temperature or insufficient ligand.[8]1. Increase ligand to palladium ratio (e.g., L:Pd of 4:1). 2. Consider a more thermally stable ligand system (e.g., an N-heterocyclic carbene).[9] 3. Avoid excessive temperatures.
Side Product Formation 1. Homocoupling of the aryl halide. 2. Isomerization of the product alkene.1. Ensure strict anaerobic conditions. 2. Avoid prolonged reaction times at very high temperatures.
Poor Reproducibility Small variations in reaction setup (moisture, oxygen, reagent quality).Standardize the procedure meticulously. Use a glovebox for weighing sensitive reagents if possible. Ensure consistent stirring speed and heating.

Conclusion

The Mizoroki-Heck reaction is a robust and highly effective method for the synthesis of substituted alkenes from aryl halides. The protocol detailed herein for the coupling of this compound provides a reliable starting point for researchers. By understanding the underlying mechanism and the critical role of each reaction component, scientists can effectively troubleshoot and adapt this procedure for a wide array of substrates, accelerating discovery in pharmaceutical and materials science.

References

  • Wikipedia. Heck reaction. [Link]
  • BYJU'S. Heck Reaction Mechanism. [Link]
  • Yasar, S., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(11), 17747-17760. [Link]
  • Semantic Scholar. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
  • Sharma, P., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22381. [Link]
  • Chemistry LibreTexts. Heck Reaction. [Link]
  • ResearchGate. Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... [Link]
  • Caddick, S., et al. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(16), 2543-2545. [Link]
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
  • MDPI.
  • Reddit. Troubleshooting a difficult Heck reaction. [Link]
  • Biblio.
  • ResearchGate.
  • Lima, G. P., et al. (2017). An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. Beilstein Journal of Organic Chemistry, 13, 1717-1727. [Link]
  • Malaysian Journal of Analytical Sciences. CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3)

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its development has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] Traditional methods for constructing these bonds often suffered from limited substrate scope, harsh reaction conditions, and poor functional group tolerance. The advent of the Buchwald-Hartwig amination has largely overcome these limitations, enabling the coupling of a wide array of amines with aryl halides and pseudohalides.[1][4]

This guide provides a comprehensive overview and a detailed experimental protocol for the Buchwald-Hartwig amination of a challenging substrate: 2-Bromo-3-methoxybenzonitrile. This particular substrate presents a unique combination of steric hindrance from the ortho-bromo substituent and the presence of two potentially coordinating groups (nitrile and methoxy), which can influence catalyst activity. The insights and procedures detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex molecules.

Mechanistic Underpinnings: The Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for successful application and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1][5]

The key steps in the catalytic cycle are:

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and results in the formation of a Pd(II) species.[6][7]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

An unproductive side reaction that can occur is β-hydride elimination, especially with primary amines, leading to hydrodehalogenation of the arene.[1] The choice of ligand is critical in promoting the desired reductive elimination over this competing pathway.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) PdII_complex L-Pd(II)(Ar)(X) Pd0->PdII_complex ArX Ar-X (this compound) OxAdd Oxidative Addition Amido_complex L-Pd(II)(Ar)(NR₂) PdII_complex->Amido_complex Amine R₂NH Base Base Amine_Coord Amine Coordination & Deprotonation Amido_complex->Pd0 Product Ar-NR₂ Amido_complex->Product RedElim Reductive Elimination

Sources

Application Note & Protocol: A Palladium/Ruthenium Co-Catalyzed Strategy for the Synthesis of Bicyclic Arylazepinone Compounds from 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of a novel bicyclic arylazepinone compound starting from 2-Bromo-3-methoxybenzonitrile and 2-Methoxybenzyl alcohol. Bicyclic arylazepinone scaffolds are of significant interest in medicinal chemistry due to their prevalence in pharmacologically active molecules with therapeutic potential in areas such as antipsychotic and analgesic treatments.[1][2] This guide details a robust synthetic method employing a dual catalytic system of palladium and ruthenium, offering high yields and a clear procedure for researchers in organic synthesis and drug development. The causality behind experimental choices, critical parameters, and mechanistic considerations are discussed to ensure reproducibility and deeper understanding.

Introduction and Strategic Overview

The synthesis of complex heterocyclic systems is a cornerstone of modern drug discovery. Among these, the seven-membered azepinone ring system, particularly when fused to aromatic rings, represents a privileged scaffold.[2] These dibenzo[b,f]azepine-type structures possess a unique three-dimensional conformation that allows for effective interaction with a variety of biological targets.[2]

This application note outlines a one-pot synthesis that constructs the bicyclic arylazepinone core through a C-C and C-N bond-forming cascade. The strategy leverages the reactivity of this compound as a key aryl halide building block. The overall transformation is achieved through a sophisticated transition-metal-catalyzed reaction, likely involving an initial coupling followed by an intramolecular cyclization. The intramolecular Heck reaction is a well-established and powerful method for constructing medium-sized rings like azepinones from aryl halides.[3][4][5][6][7]

The described protocol achieves a 91% yield, demonstrating an efficient pathway to this valuable molecular architecture.[1]

G cluster_start Starting Materials SM1 This compound Catalysis Pd(OAc)2 / RuH2(PPh3)4 IPr Ligand, t-BuOK Dioxane, 110°C SM1->Catalysis SM2 2-Methoxybenzyl alcohol SM2->Catalysis Product Bicyclic Arylazepinone Product Catalysis->Product One-Pot Synthesis

Figure 1: High-level overview of the synthetic workflow.

Mechanistic Considerations & Rationale for Reagent Selection

The transformation detailed herein is a complex, multi-step process occurring in a single pot. While the exact mechanism is likely intricate, we can infer a plausible pathway based on established principles of organometallic chemistry. The reaction likely proceeds via an initial coupling of the two aromatic starting materials, followed by an intramolecular cyclization to form the seven-membered ring.

  • Catalytic System: Palladium and Ruthenium:

    • Palladium Acetate (Pd(OAc)₂): This is a widely used and highly effective palladium(II) precatalyst. In the presence of a base and ligands, it is reduced in situ to the active Pd(0) species, which initiates the catalytic cycle.[8] The primary role of the palladium catalyst is likely to facilitate the key C-C and C-N bond-forming events, characteristic of reactions like the Heck or Buchwald-Hartwig amination.

    • RuH₂(PPh₃)₄: The role of the ruthenium co-catalyst is less immediately obvious but could be involved in a dehydrogenative coupling step or an in-situ activation of one of the starting materials. It is included as a critical component of the reported high-yielding protocol.[1]

  • Ligand Selection:

    • 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) Ligand: This N-heterocyclic carbene (NHC) ligand is crucial for the success of the reaction. NHC ligands are strong sigma-donors that form highly stable complexes with palladium. This stability prevents catalyst decomposition at the high temperatures (110°C) required for the reaction and promotes the challenging oxidative addition of the aryl bromide.

  • Base and Solvent:

    • Potassium tert-butoxide (t-BuOK): A strong, non-nucleophilic base is required. Its role is likely multifaceted, including facilitating the deprotonation of the alcohol, assisting in the regeneration of the active Pd(0) catalyst at the end of the cycle, and promoting the key bond-forming steps.

    • Dioxane: A high-boiling, polar aprotic solvent is chosen to ensure all reagents remain in solution at the elevated reaction temperature and to facilitate the organometallic transformations.

G Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br Complex (I) Pd0->ArPdBr Oxidative Addition (Ar-Br) Int_Complex Intramolecular Coordination ArPdBr->Int_Complex Coordination Cyclized_Pd Cyclized Pd(II) Intermediate (II) Int_Complex->Cyclized_Pd Migratory Insertion Cyclized_Pd->Pd0 + HBr Product Arylazepinone Product Cyclized_Pd->Product Reductive Elimination

Figure 2: A plausible simplified catalytic cycle for the key intramolecular cyclization step.

Detailed Experimental Protocol

This protocol is adapted directly from a reported high-yield synthesis.[1]

Materials and Reagents
ReagentMolar Eq.Amount (for 1.0 mmol scale)Notes
This compound1.5318 mgStarting Material
2-Methoxybenzyl alcohol1.0138 mgStarting Material
Palladium(II) Acetate (Pd(OAc)₂)0.122.4 mgCatalyst Precursor
RuH₂(PPh₃)₄0.0655.1 mgCo-catalyst
IPr•HBF₄ Ligand Precursor0.1563.1 mgN-Heterocyclic Carbene Ligand
Potassium tert-butoxide (t-BuOK)2.0224 mgBase
1,4-Dioxane (anhydrous)-5.0 mLSolvent
Equipment
  • 10 mL Schlenk tube with magnetic stir bar

  • Nitrogen gas line with manifold

  • Oil bath with magnetic stirrer hotplate

  • Standard laboratory glassware for work-up (separatory funnel, flasks)

  • Rotary evaporator

  • Apparatus for recrystallization

Step-by-Step Procedure

Reaction Setup:

  • Place a magnetic stir bar into a 10 mL Schlenk tube and flame-dry the tube under vacuum. Allow it to cool to room temperature under a nitrogen atmosphere.

  • To the Schlenk tube, add 2-Methoxybenzyl alcohol (1.0 mmol, 138 mg), this compound (1.5 mmol, 318 mg), RuH₂(PPh₃)₄ (0.06 mmol, 55.1 mg), palladium acetate (0.1 mmol, 22.4 mg), and 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene tetrafluoroborate (0.15 mmol, 63.1 mg).

  • Add potassium tert-butoxide (2.0 mmol, 224 mg) to the tube.

  • Add 5 mL of anhydrous dioxane via syringe.

  • Seal the Schlenk tube and purge the headspace with nitrogen for 3-5 minutes.

Reaction Execution: 6. Lower the sealed tube into a pre-heated oil bath set to 110°C. 7. Begin vigorous magnetic stirring. 8. Maintain the reaction at 110°C for 20 hours. The mixture will typically darken over this period.

Work-up and Purification: 9. After 20 hours, remove the Schlenk tube from the oil bath and allow it to cool to room temperature. 10. Add 3 mL of deionized water to the reaction mixture to quench the reaction. 11. Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x 5 mL). 12. Combine the organic layers in an Erlenmeyer flask. 13. Dry the combined organic phase over anhydrous magnesium sulfate for 30 minutes.[1]

  • Scientist's Note: This step is critical to remove dissolved water, which can impact the efficiency of solvent removal and the quality of the final recrystallization.
  • Filter the mixture to remove the drying agent, washing the solid with a small amount of dichloromethane.
  • Concentrate the filtrate using a rotary evaporator to yield a crude solid.
  • Purify the solid by recrystallization from dichloromethane to obtain the pure bicyclic arylazepinone product.[1]

Expected Yield: 91%[1]

Characterization Data

The expected product should be characterized by standard spectroscopic methods. The reported data for the product are as follows:[1]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.98 (d, 1H), 7.67 (d, 1H), 7.61 (d, 1H), 7.10 (dt, 1H), 7.02 (d, 1H), 6.78 (dd, 1H), 6.71 (brs, 1H), 4.15 (dd, 1H), 3.82 (dd, 1H), 3.80 (s, 3H), 3.77 (s, 3H).

Conclusion and Outlook

This application note provides a comprehensive and reliable protocol for the synthesis of a complex bicyclic arylazepinone. The use of a palladium/ruthenium dual catalytic system with an NHC ligand provides an efficient, high-yielding pathway to a valuable heterocyclic scaffold from commercially available starting materials.[1] The detailed procedural steps and mechanistic insights are intended to empower researchers to successfully replicate and potentially adapt this methodology for the synthesis of other novel dibenzo[b,f]azepinone derivatives for applications in drug discovery and materials science.

References

  • Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives.
  • Metal‐Catalyzed Approaches for the Construction of Azepinones.
  • Intramolecular Heck reaction. Wikipedia. [Link]
  • Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Deriv
  • Seven-Membered Rings. SciSpace. [Link]
  • Palladium‐catalyzed intramolecular Heck coupling.
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
  • Tethered Aza-Wacker Cyclization Reactions with Unusual N-Alkoxy Carbam

Sources

Application Notes & Protocols: The Strategic Use of 2-Bromo-3-methoxybenzonitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Bromo-3-methoxybenzonitrile in the synthesis of complex pharmaceutical intermediates. We delve into the chemical rationale behind its use, highlighting its unique structural features that offer multiple avenues for molecular elaboration. This guide presents detailed, field-proven protocols for key transformations, such as the Suzuki-Miyaura cross-coupling reaction, and explains the causality behind experimental choices. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: Unpacking the Versatility of this compound

This compound is a polysubstituted aromatic compound that has emerged as a valuable building block in modern medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its three functional groups: the bromide, the nitrile, and the methoxy group.

  • The Bromine Atom: Serves as a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is the most common and powerful application for this moiety in drug discovery.[2][3]

  • The Nitrile Group (-C≡N): A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloadditions to form various heterocycles.[1] Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.

  • The Methoxy Group (-OCH₃): An electron-donating group that modulates the electronic properties of the benzene ring, influencing the regioselectivity and rate of reactions.[1] It can also be a site for demethylation to reveal a phenol, providing another point for diversification.

The strategic arrangement of these groups allows for sequential, controlled modifications, making it an ideal scaffold for building complex molecular architectures found in many targeted therapeutics, particularly kinase inhibitors.[4][5]

Physicochemical Properties

A clear understanding of the physical properties of a starting material is fundamental to successful synthesis, ensuring proper handling, reaction setup, and safety.

PropertyValueSource
CAS Number 1261816-95-8[6]
Molecular Formula C₈H₆BrNO[6][7]
Molecular Weight 212.04 g/mol [6]
Boiling Point 285.9 ± 30.0 °C (at 760 Torr)[6]
Density 1.56 ± 0.1 g/cm³[6]
Flash Point 126.7 ± 24.6 °C[6]

Core Application: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely used transformation in pharmaceutical synthesis for constructing biaryl and heteroaryl-aryl bonds.[2][8][9] this compound is an excellent substrate for this reaction due to the reactivity of the C-Br bond with palladium catalysts. This reaction forms the cornerstone for synthesizing scaffolds for a variety of therapeutic agents, including kinase inhibitors which often feature a central biaryl hinge-binding motif.[10][11]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established, multi-step process involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Transmetalation: A boronic acid or ester, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-X) ArX->OxAdd PdII_Complex L₂Pd(II)(Ar)(X) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation ArB Ar'-B(OR)₂ (Boronic Acid/Ester) ArB->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation PdII_Ar_Ar L₂Pd(II)(Ar)(Ar') Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps for reaction monitoring and product verification.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methylphenylboronic Acid

This protocol provides a robust method for synthesizing a core biaryl intermediate, a common precursor in kinase inhibitor development.[4][10]

Materials and Reagents:

ReagentMW ( g/mol )EquivalentsAmount
This compound212.041.01.06 g (5.0 mmol)
4-Methylphenylboronic Acid135.961.20.82 g (6.0 mmol)
Pd(dppf)Cl₂·CH₂Cl₂816.640.03 (3 mol%)122 mg (0.15 mmol)
Potassium Carbonate (K₂CO₃)138.212.51.73 g (12.5 mmol)
1,4-Dioxane--25 mL
Deionized Water--5 mL

Equipment:

  • 100 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Setup: To the 100 mL flask, add this compound (1.06 g), 4-Methylphenylboronic Acid (0.82 g), Pd(dppf)Cl₂·CH₂Cl₂ (122 mg), and Potassium Carbonate (1.73 g).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times. This is critical as the Pd(0) species is oxygen-sensitive.

  • Solvent Addition: Add 1,4-dioxane (25 mL) and deionized water (5 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting bromide spot indicates reaction completion. Expect a reaction time of 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure product, 3-methoxy-2-(p-tolyl)benzonitrile.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reagents: - Aryl Bromide - Boronic Acid - Pd Catalyst - Base B Evacuate & Backfill with Nitrogen (3x) A->B C Add Solvents (Dioxane/Water) B->C D Heat to 90 °C with Stirring C->D E Monitor by TLC (4-6 hours) D->E F Cool & Dilute with EtOAc and Water E->F G Extract & Wash F->G H Dry & Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product: ¹H NMR, ¹³C NMR, MS I->J

Caption: General experimental workflow for Suzuki coupling reactions.

Protocol 2: Subsequent Transformation - Reduction of the Nitrile to a Primary Amine

The resulting biaryl nitrile is a valuable intermediate. The nitrile can be readily reduced to a primary amine, a key functional group for introducing further diversity, for example, by forming amides or ureas common in kinase inhibitors.

Materials and Reagents:

  • 3-methoxy-2-(p-tolyl)benzonitrile (from Protocol 1)

  • Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Aqueous HCl solution (e.g., 1M)

  • Aqueous NaOH solution (e.g., 1M)

Procedure (Conceptual Outline):

  • Setup: Dissolve the nitrile intermediate in anhydrous THF under a nitrogen atmosphere in a flask equipped with a dropping funnel and stirrer.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ in THF (or BH₃·THF) dropwise. Caution: LiAlH₄ reacts violently with water.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis confirms the consumption of the starting material.

  • Quenching: Carefully and slowly quench the reaction at 0 °C by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure safely neutralizes the excess hydride and results in a granular precipitate of aluminum salts that is easily filtered.

  • Work-up: Filter the mixture, washing the solid with THF. Concentrate the filtrate to obtain the crude aminomethyl product.

  • Purification: The product, (3-methoxy-2-(p-tolyl)phenyl)methanamine, can be purified by chromatography or by forming an HCl salt and recrystallizing.

Conclusion and Future Directions

This compound is a strategically functionalized and commercially available starting material that provides an efficient entry point into complex molecular scaffolds. Its utility, particularly in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for medicinal chemists. The protocols detailed herein offer a robust and reproducible foundation for synthesizing biaryl intermediates, which are prevalent in modern drug discovery, especially in the development of targeted therapies like kinase inhibitors.[12] Further elaboration of the nitrile and methoxy functionalities opens up a vast chemical space for generating novel analogues for structure-activity relationship (SAR) studies.

References

  • [Source 3 not used]
  • [Source 4 not used]
  • [Source 5 not used]
  • PubChem. (n.d.). This compound.
  • Chemsrc.com. (2025, February 5). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.
  • [Source 9 not used]
  • [Source 10 not used]
  • [Source 11 not used]
  • [Source 12 not used]
  • [Source 13 not used]
  • [Source 14 not used]
  • [Source 15 not used]
  • Valdes, C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • [Source 17] Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed.
  • [Source 18 not used]
  • [Source 19 not used]
  • [Source 20 not used]
  • [Source 21 not used]
  • [Source 22 not used]
  • [Source 23 not used]
  • [Source 24 not used]
  • [Source 25 not used]
  • D'Avino, A., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI.
  • ResearchGate. (2025, August 5). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications.
  • [Source 28 not used]
  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • [Source 30 not used]
  • Kollar, L., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. PMC.
  • [Source 32 not used]
  • Węsierska, M., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC.

Sources

Application Notes and Protocols: 2-Bromo-3-methoxybenzonitrile as a Key Intermediate in the Synthesis of Bicyclic Arylazepinone Scaffolds for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

This technical guide details the strategic application of 2-Bromo-3-methoxybenzonitrile as a pivotal starting material in the synthesis of bicyclic arylazepinone compounds. While this class of nitrogen-containing heterocycles has been primarily investigated for its therapeutic potential in medicine, its inherent structural complexity and demonstrated biological activity present a compelling rationale for its exploration within the agrochemical sector. This document provides a comprehensive overview of the synthetic protocol, mechanistic insights, and a framework for evaluating the potential herbicidal, fungicidal, or insecticidal properties of the resulting compounds.

Introduction: The Strategic Value of the Arylazepinone Scaffold

The search for novel agrochemical active ingredients is driven by the need for new modes of action to combat resistance and more favorable environmental profiles. Nitrogen-containing heterocyclic compounds are a cornerstone of modern agrochemical design. Bicyclic arylazepinones, characterized by a seven-membered ring fused to an aromatic system, represent a class of compounds with significant pharmacological activity, including effects on the central nervous system and cardiovascular system.[1] This demonstrated bioactivity in mammalian systems strongly suggests that these scaffolds can be adapted to interact with biological targets in weeds, fungi, or insects.

This compound is a versatile building block for accessing this scaffold. The bromine atom and the nitrile group offer orthogonal reactivity, allowing for sequential, controlled synthetic transformations. The methoxy group, in turn, influences the electronic properties of the aromatic ring and can be a site for further derivatization to fine-tune the biological activity and physicochemical properties of the final molecule.

Synthetic Pathway: From this compound to Bicyclic Arylazepinones

The synthesis of bicyclic arylazepinones from this compound can be achieved through a palladium-catalyzed intramolecular C-H activation/C-C bond formation reaction. This modern synthetic approach offers high efficiency and atom economy.

Overall Reaction Scheme

The general transformation involves the coupling of this compound with a suitable partner, such as 2-methoxybenzyl alcohol, in the presence of a ruthenium/palladium dual catalyst system.[1]

G start This compound + 2-Methoxybenzyl alcohol reagents RuH2(PPh3)4 Pd(OAc)2 IPr·HBF4 KOtBu Dioxane, 110°C start->reagents Reaction Conditions product Bicyclic Arylazepinone reagents->product Intramolecular C-H Activation/ C-C Coupling

Figure 1: General workflow for the synthesis of bicyclic arylazepinones.

Mechanistic Considerations

The reaction is thought to proceed through a cascade of catalytic cycles. The ruthenium catalyst likely facilitates a preliminary interaction or activation, while the palladium catalyst is central to the key C-C bond formation. The imidazol-2-ylidene ligand (IPr) stabilizes the palladium catalytic species, and the potassium tert-butoxide (KOtBu) acts as a base. The intramolecular nature of the cyclization is crucial for the efficient formation of the seven-membered ring.

Detailed Experimental Protocol

This protocol is adapted from a documented synthesis of bicyclic arylazepinone compounds.[1]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )SupplierPurity
This compound874472-98-7212.04Commercial Source>97%
2-Methoxybenzyl alcohol612-16-8138.16Commercial Source>98%
RuH₂(PPh₃)₄16995-18-51108.24Commercial Source>95%
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.50Commercial Source>98%
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene tetrafluoroborate (IPr·HBF₄)258342-33-7476.38Commercial Source>97%
Potassium tert-butoxide (KOtBu)865-47-4112.21Commercial Source>98%
1,4-Dioxane (anhydrous)123-91-188.11Commercial Source>99.8%
Step-by-Step Procedure
  • Reaction Setup: To a 10 mL Schlenk tube, add this compound (1.5 mmol), 2-methoxybenzyl alcohol (1.0 mmol), RuH₂(PPh₃)₄ (0.06 mmol), palladium(II) acetate (0.1 mmol), IPr·HBF₄ (0.15 mmol), and potassium tert-butoxide (2.0 mmol).

  • Inert Atmosphere: Seal the Schlenk tube and purge with dry nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane to the reaction mixture under a nitrogen atmosphere.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 110°C and stir the reaction mixture magnetically for 20 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding 3 mL of water.

    • Extract the aqueous phase with dichloromethane (3 x 5 mL).

    • Combine the organic phases and dry over anhydrous magnesium sulfate for 30 minutes.

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator.

    • Recrystallize the resulting solid from dichloromethane to obtain the pure bicyclic arylazepinone product.

Expected Outcome and Characterization

The reaction is reported to yield the pure product in high yield (e.g., 91%).[1] The final product should be characterized by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the bicyclic arylazepinone.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the compound.

Agrochemical Application Perspective

The synthesized bicyclic arylazepinones can serve as a library of novel compounds for agrochemical screening. The rationale for their potential application is as follows:

  • Structural Novelty: This scaffold is not widely represented in existing commercial agrochemicals, suggesting the potential for a novel mode of action.

  • Proven Bioactivity: The documented pharmaceutical effects indicate that these molecules can interact with biological systems.[1] This is a strong starting point for identifying potential herbicidal, fungicidal, or insecticidal activity.

  • Tunable Properties: The core scaffold can be readily modified. For example, the methoxy groups can be altered, or further substitutions can be made on the aromatic rings to optimize activity, selectivity, and environmental fate.

G cluster_0 Synthesis cluster_1 Agrochemical Screening cluster_2 Lead Optimization start This compound synthesis Protocol from Section 3 start->synthesis product Bicyclic Arylazepinone Library synthesis->product herbicide Herbicidal Assay product->herbicide fungicide Fungicidal Assay product->fungicide insecticide Insecticidal Assay product->insecticide sar Structure-Activity Relationship (SAR) Studies herbicide->sar fungicide->sar insecticide->sar optimization Analogue Synthesis sar->optimization lead Lead Candidate optimization->lead

Sources

Application Notes and Protocols: 2-Bromo-3-methoxybenzonitrile as a Cornerstone Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromo-3-methoxybenzonitrile

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound (CAS No: 1214349-77-3) has emerged as a highly versatile and valuable building block, particularly in the synthesis of kinase inhibitors and other pharmacologically relevant heterocyclic systems. Its utility is derived from a unique confluence of three functional groups on a single aromatic scaffold:

  • The Bromine Atom: A versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds.

  • The Nitrile Group (-CN): A key pharmacophoric feature that often acts as a hydrogen bond acceptor, mimicking the adenine ring of ATP to interact with the hinge region of kinase active sites.[1] It also serves as a synthetic precursor for other functional groups like primary amines or carboxylic acids.[2]

  • The Methoxy Group (-OCH₃): An electron-donating group that modulates the electronic properties of the aromatic ring, influencing reactivity in coupling reactions. Its steric bulk and metabolic profile can also be crucial for optimizing drug-like properties.

This guide provides an in-depth exploration of the key synthetic transformations of this compound, offering detailed, field-proven protocols for its application in the synthesis of advanced medicinal chemistry intermediates.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The true power of this compound is unlocked through palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis.[3][4] The strategic positioning of the bromo, methoxy, and nitrile groups allows for precise and efficient diversification of the core scaffold.

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The Buchwald-Hartwig amination is the preeminent method for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[3][4] For this compound, this reaction provides direct access to 2-amino-3-methoxybenzonitrile derivatives, which are crucial precursors for a variety of kinase inhibitors.

Causality Behind the Protocol: The success of this transformation hinges on the synergistic interplay of the palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.

  • Palladium Precatalyst (e.g., Pd₂(dba)₃): Serves as a source of the active Pd(0) catalyst required to initiate the catalytic cycle.[3][5]

  • Ligand (e.g., XPhos, RuPhos): A sterically bulky, electron-rich phosphine ligand is essential. It stabilizes the Pd(0) species, facilitates the oxidative addition of the aryl bromide (the rate-limiting step for electron-rich systems), and promotes the final reductive elimination to release the product.[5]

  • Base (e.g., Sodium tert-butoxide): A strong base is required to deprotonate the amine, forming the active nucleophile that participates in the C-N bond formation.[5]

  • Solvent (e.g., Dioxane, Toluene): Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII LigEx Amine Coordination & Deprotonation PdII->LigEx + R'R''NH + Base PdAmine Ar-Pd(II)-NR'R''(L)₂ LigEx->PdAmine RedElim Reductive Elimination PdAmine->RedElim RedElim->Pd0 Product (Ar-NR'R'') Product 2-Amino-3-methoxybenzonitrile Derivative RedElim->Product ArBr This compound ArBr->OxAdd Amine Amine (R'R''NH) Amine->LigEx

Figure 1: Catalytic cycle for Buchwald-Hartwig amination.

Protocol 1: Synthesis of 3-Amino-2-methoxybenzonitrile

This protocol describes the amination of this compound using an ammonia equivalent, a key intermediate for further elaboration.

ReagentMW ( g/mol )Amount (mmol)Equiv.Mass/Volume
This compound212.045.01.01.06 g
Pd₂(dba)₃915.720.050.0146 mg
XPhos476.620.120.02457 mg
Benzophenone imine181.246.01.21.09 g
Sodium tert-butoxide96.107.01.4673 mg
Anhydrous Dioxane---25 mL

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried 100 mL Schlenk flask, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous dioxane, followed by benzophenone imine via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Quenching and Hydrolysis: Cool the reaction to room temperature. Add 2 M HCl (20 mL) and stir vigorously for 1 hour to hydrolyze the imine and form the primary amine hydrochloride salt.

  • Work-up: Neutralize the mixture with saturated sodium bicarbonate solution until pH ~8. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-amino-2-methoxybenzonitrile as a solid.[6]

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, enabling the synthesis of biaryl structures prevalent in many drug classes.[7][8] Coupling this compound with various arylboronic acids or esters provides access to a diverse library of substituted methoxybiphenylcarbonitriles.

Causality Behind the Protocol: This reaction also relies on a palladium catalyst, but the mechanism and key components differ from amination.

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)): The choice of catalyst is crucial. Pd(PPh₃)₄ is a reliable Pd(0) source, while PdCl₂(dppf) is a stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species. The dppf ligand is particularly effective for coupling electron-rich aryl bromides.

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is essential for the transmetalation step.[9] It activates the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transfer of the aryl group from boron to palladium.[8][10]

  • Solvent System (e.g., Dioxane/Water): A biphasic solvent system is often employed. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base, bringing the key components together at the interface.[10]

Protocol 2: Synthesis of 3-Methoxy-2-(pyridin-3-yl)benzonitrile

ReagentMW ( g/mol )Amount (mmol)Equiv.Mass/Volume
This compound212.042.01.0424 mg
Pyridine-3-boronic acid122.922.41.2295 mg
PdCl₂(dppf)·CH₂Cl₂816.640.060.0349 mg
Potassium Carbonate (K₂CO₃)138.214.02.0553 mg
1,4-Dioxane---10 mL
Water---2.5 mL

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a microwave vial or Schlenk tube, combine this compound, pyridine-3-boronic acid, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃.

  • Solvent Addition: Add the dioxane and water.

  • Degassing: Bubble argon or nitrogen through the mixture for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Seal the vessel and heat to 90-100 °C with stirring until TLC or LC-MS indicates complete consumption of the starting bromide (typically 4-12 hours). Microwave irradiation can often shorten reaction times significantly.[7]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Final Product: Purify the crude material by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired biaryl product.

Application Focus: Synthesis of Potent Kinase Inhibitors

The intermediates derived from this compound are instrumental in the synthesis of targeted therapies, particularly inhibitors of Bruton's Tyrosine Kinase (BTK) and Glycogen Synthase Kinase-3 (GSK-3).

Case Study 1: Precursors for Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a critical enzyme in B-cell signaling pathways, and its inhibition is a validated strategy for treating B-cell malignancies and autoimmune diseases.[11][12][13] The blockbuster drug Ibrutinib and its analogues feature a core pyrazolo[3,4-d]pyrimidine scaffold, often attached to a phenoxyphenyl moiety.[14][15] The synthetic routes to these complex molecules frequently rely on intermediates directly accessible from this compound.

BTK_Inhibitor_Pathway start This compound step1 Buchwald-Hartwig Amination start->step1 intermediate1 3-Amino-2-methoxybenzonitrile step1->intermediate1 step2 Cyclization / Elaboration intermediate1->step2 intermediate2 Key Heterocyclic Scaffold step2->intermediate2 step3 Suzuki Coupling (e.g., with 4-phenoxyphenylboronic acid) intermediate2->step3 final Advanced BTK Inhibitor Precursor step3->final

Figure 2: Generalized workflow for BTK inhibitor synthesis.
Case Study 2: Scaffolds for Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

GSK-3 is a serine/threonine kinase implicated in a multitude of diseases, including neurodegenerative disorders, bipolar disorder, and diabetes.[16][17][18] The development of selective GSK-3 inhibitors is an area of intense research.[16][18] Many potent inhibitors feature heterocyclic cores decorated with substituents that can be installed using the cross-coupling chemistry described above, leveraging the benzonitrile moiety for key interactions within the kinase active site.[16][19] For example, bicyclic arylazepinone compounds, which show potential as antipsychotic and analgesic agents, can be synthesized from this compound.[20]

Protocol 3: Synthesis of a Bicyclic Arylazepinone Compound [20]

ReagentMW ( g/mol )Amount (mmol)Equiv.Mass/Volume
This compound212.041.51.5318 mg
2-Methoxybenzyl alcohol138.161.01.0138 mg
RuH₂(PPh₃)₄924.030.060.0655 mg
Palladium(II) acetate224.500.10.122 mg
IPr·HBF₄ (NHC ligand precursor)426.340.150.1564 mg
Potassium tert-butoxide112.212.02.0224 mg
Anhydrous Dioxane---5 mL

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a 10 mL Schlenk tube, combine all solid reagents under an inert atmosphere of nitrogen or argon.

  • Solvent Addition: Add 5 mL of anhydrous dioxane.

  • Reaction: Purge the tube with nitrogen three times, then heat the mixture in an oil bath at 110 °C with magnetic stirring for 20 hours.[20]

  • Cooling and Quenching: Remove the oil bath and allow the reaction to cool to room temperature. Add 3 mL of water.[20]

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 5 mL).[20]

  • Purification: Combine the organic phases, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator.[20]

  • Final Product: Recrystallize the resulting solid from dichloromethane to obtain the pure bicyclic arylazepinone product.[20]

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic precursor that offers chemists a reliable and versatile platform for the synthesis of high-value compounds. Its capacity to undergo robust and predictable transformations via Buchwald-Hartwig amination and Suzuki-Miyaura coupling provides a direct route to the core scaffolds of numerous targeted therapies. The protocols and insights provided in this guide underscore its importance and are intended to empower researchers, scientists, and drug development professionals to leverage its full synthetic potential in the quest for novel therapeutics.

References

  • Scilit. Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon‐14 and Deuterium.[Link]
  • Wikipedia.
  • Frontiers. Development of a novel Bruton's tyrosine kinase inhibitor that exerts anti-cancer activities potentiates response of chemotherapeutic agents in multiple myeloma stem cell-like cells.[Link]
  • Chemistry LibreTexts.
  • PubMed.
  • National Institutes of Health. Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold.[Link]
  • Organic-Chemistry.org.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[Link]
  • MDPI.
  • Maksons Fine Chem Pvt. Ltd. 4-Bromo-3-Methoxy benzonitrile.[Link]
  • Google Patents. CN104557945A - Synthesis method of ibrutinib.
  • Google Patents.
  • Google Patents. US20160264584A1 - Method for Preparing Ibrutinib.
  • MDPI.
  • PubMed Central. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3)
  • bioRxiv. Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays.[Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis.[Link]
  • Wikipedia. Suzuki reaction.[Link]
  • Organic Chemistry Portal. Suzuki Coupling.[Link]
  • Myers Research Group, Harvard University. The Suzuki Reaction.[Link]
  • PrepChem.com. Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde.[Link]
  • Google Patents. MX2009003122A - Inhibitors of bruton's tyrosine kinase.
  • PubMed Central. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward.[Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.[Link]
  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.[Link]
  • MDPI. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective.[Link]
  • Broad Institute. Inhibitors of Glycogen Synthase Kinase 3 with Exquisite Kinome-Wide Selectivity and Their Functional Effects.[Link]
  • Pharmaffiliates. CAS No : 7251-09-4 | Product Name : 4-Amino-2-methoxybenzonitrile.[Link]

Sources

Application Notes & Protocols for Palladium-Catalyzed Reactions Involving 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromo-3-methoxybenzonitrile

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. This compound emerges as a highly versatile building block, uniquely poised for diversification through palladium-catalyzed cross-coupling reactions. Its structure presents a confluence of functionalities: an aryl bromide ready for oxidative addition to a palladium(0) center, an electron-donating methoxy group that modulates the electronic properties of the aromatic ring, and a nitrile group that can act as a synthetic handle or a key pharmacophore. This guide provides detailed protocols and mechanistic insights for several cornerstone palladium-catalyzed transformations, empowering researchers to leverage this substrate in the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction opens a direct pathway to substituted 3-methoxy-biphenyl-2-carbonitrile derivatives, which are prevalent motifs in pharmaceuticals and liquid crystals.[2]

Mechanistic Rationale & The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[3][4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. The electron-rich nature of the methoxy-substituted ring facilitates this step.

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the bromide.[5]

  • Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated, forming the final biphenyl product and regenerating the active Pd(0) catalyst.[1]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium catalyst and promote the reductive elimination step. The base (e.g., K₃PO₄, K₂CO₃) is essential for activating the boronic acid for transmetalation.[6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂(Ar') PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Output_Product Product (Ar-Ar') PdII_Diaryl->Output_Product ReductElim Reductive Elimination Input_ArBr This compound Input_Boronic R-B(OH)₂ + Base Output_Salts X-B(OH)₂ + H₂O Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl PdII_Amido Ar-Pd(II)L₂(NR₂) PdII_Aryl->PdII_Amido PdII_Amido->Pd0 Reductive Elimination Output_Product Product (Ar-NR₂) PdII_Amido->Output_Product Input_ArBr This compound Input_ArBr->Pd0 Oxidative Addition Input_Amine HNR₂ + Base Input_Amine->PdII_Aryl Amine Coordination & Deprotonation Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Product (Ar-C≡CR) PdII_Alkynyl->Product CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide Acetylide Formation CuAcetylide->PdII_Aryl Alkyne H-C≡CR + Base Alkyne->CuX ArBr Ar-Br ArBr->Pd0 Heck_Reaction_Cycle cluster_cycle Mizoroki-Heck Reaction Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂(Br) PdII_Aryl->PdII_Alkyl Migratory Insertion PdII_Hydride [H-Pd(II)L₂(Br)] PdII_Alkyl->PdII_Hydride β-Hydride Elimination Output_Product Substituted Alkene PdII_Alkyl->Output_Product PdII_Hydride->Pd0 + Base - H-Base⁺Br⁻ Input_ArBr Ar-Br Input_ArBr->Pd0 Oxidative Addition Input_Alkene Alkene Input_Alkene->PdII_Aryl Base Base Cyanation_Cycle cluster_cycle Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl PdII_Cyano Ar-Pd(II)L₂(CN) PdII_Aryl->PdII_Cyano PdII_Cyano->Pd0 Reductive Elimination Output_Product Product (Aryl-CN) PdII_Cyano->Output_Product Input_ArBr Aryl-Bromide Input_ArBr->Pd0 Oxidative Addition Input_Cyanide Cyanide Source (e.g., Zn(CN)₂) Input_Cyanide->PdII_Aryl Cyanide Exchange

Sources

Application Notes & Protocols: Strategic Functionalization of 2-Bromo-3-methoxybenzonitrile Using Organolithium Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Versatile Synthetic Hub

2-Bromo-3-methoxybenzonitrile is a highly valuable aromatic building block in modern medicinal chemistry and materials science. Its strategic arrangement of a bromine atom, a methoxy group, and a nitrile function provides multiple, distinct reactive sites. The selective C-C bond formation at the C-2 position, ortho to both the methoxy and nitrile groups, is a key transformation for building molecular complexity. Organolithium reagents serve as exceptionally powerful tools for this purpose, offering a gateway to a diverse array of substituted benzonitrile derivatives.[1][2]

This guide provides an in-depth analysis of the reaction between this compound and organolithium reagents. We will dissect the competing mechanistic pathways, offer field-tested protocols for achieving reaction selectivity, and discuss the critical parameters that govern success. The primary focus will be on leveraging the delicate balance between two powerful transformations: Lithium-Halogen Exchange and Directed ortho-Metalation (DoM) , while also considering the potential for direct nucleophilic addition to the nitrile.

The Mechanistic Crossroads: A Tale of Three Pathways

The reaction of this compound with an organolithium reagent (R-Li) is not a single, straightforward event. It represents a competitive landscape where subtle changes in reaction conditions can dramatically alter the outcome. Understanding these competing pathways is paramount for rational reaction design.

Pathway A: Lithium-Halogen Exchange (The Dominant Route)

This is often the most kinetically favorable pathway. The reaction involves the replacement of the bromine atom with lithium, generating a potent aryllithium nucleophile.[3][4][5] This transformation is exceptionally rapid, even at cryogenic temperatures (typically -78 °C or lower).[6]

  • Causality: The mechanism is believed to proceed through an "ate-complex," where the organolithium reagent coordinates to the bromine atom before the exchange occurs.[6] The relative instability of the C-Br bond compared to the aromatic C-H bonds, combined with the high electrophilicity of bromine, makes this the fastest process under most conditions. The general reactivity trend for this exchange is I > Br > Cl.[7] The resulting 2-lithio-3-methoxybenzonitrile is then poised to react with a subsequently added electrophile.

Pathway B: Directed ortho-Metalation (DoM)

The methoxy group on the aromatic ring is a well-established Directed Metalation Group (DMG).[8][9][10] A DMG functions by coordinating the Lewis acidic lithium cation of the organolithium reagent, which positions the basic alkyl anion in close proximity to an adjacent (ortho) proton, facilitating its removal.[11]

  • Causality: In this substrate, the methoxy group could direct deprotonation at the C-4 position. However, this pathway is in direct kinetic competition with the much faster lithium-halogen exchange at C-2. Achieving DoM as the major pathway would require carefully chosen conditions designed to suppress the exchange reaction, such as using specific bases or additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), which can deaggregate the organolithium and enhance its basicity.[11][12]

Pathway C: Nucleophilic Addition to the Nitrile

Organolithium reagents are powerful nucleophiles and can attack the electrophilic carbon of the nitrile group.[13][14][15]

  • Causality: This addition forms a negatively charged imine salt intermediate.[14] A key feature of this pathway is that the reaction typically stops after a single addition, as the resulting anionic intermediate is resistant to further nucleophilic attack.[13] Upon aqueous workup (quenching), this intermediate is hydrolyzed to form a ketone.[16] This pathway is generally slower than lithium-halogen exchange at low temperatures but can become a competing side reaction if the temperature is not strictly controlled or if the aryllithium intermediate is not efficiently trapped by an electrophile.

G cluster_start Reactants cluster_pathways Competing Pathways cluster_intermediates Intermediates cluster_products Final Products (Post-Quench) Start This compound + R-Li LiBr_Exchange Lithium-Halogen Exchange (Fast, Low Temp) Start->LiBr_Exchange Pathway A (Major) DoM Directed ortho-Metalation (DoM) (Slower, Additive-Enhanced) Start->DoM Pathway B (Minor) Nitrile_Addition Nitrile Addition (Higher Temp / Excess R-Li) Start->Nitrile_Addition Pathway C (Side Rxn) Aryllithium_C2 2-Lithio-3-methoxybenzonitrile LiBr_Exchange->Aryllithium_C2 Aryllithium_C4 4-Lithio-2-bromo-3-methoxybenzonitrile DoM->Aryllithium_C4 Imine_Anion Imine Anion Salt Nitrile_Addition->Imine_Anion Product_C2 C-2 Substituted Product (Desired) Aryllithium_C2->Product_C2 + Electrophile (E+) Product_C4 C-4 Substituted Product (Side Product) Aryllithium_C4->Product_C4 + Electrophile (E+) Product_Ketone Ketone (Side Product) Imine_Anion->Product_Ketone + H2O Workup

Caption: Competing reaction pathways for this compound with organolithiums.

Experimental Protocols & Field Insights

Core Principles for Success: The Non-Negotiables

The successful application of organolithium chemistry hinges on rigorous adherence to specific experimental principles. Failure to respect these conditions is the most common source of failed or low-yielding reactions.

  • Strict Anhydrous Conditions: Organolithium reagents are extremely potent bases and will be instantly destroyed by protic sources, including atmospheric moisture.[17] All glassware must be rigorously oven-dried (>120 °C for several hours) or flame-dried under vacuum and allowed to cool under a stream of inert gas. All solvents (e.g., THF, diethyl ether) must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone) or obtained from a commercial anhydrous solvent system.

  • Inert Atmosphere: All manipulations must be performed under an inert atmosphere of dry argon or nitrogen using Schlenk line or glovebox techniques.

  • Precise Temperature Control: Reaction selectivity is critically dependent on temperature. A cryocool or a well-maintained dry ice/acetone bath (-78 °C) is essential. Slow, dropwise addition of reagents is crucial to dissipate heat and prevent localized warming that can trigger side reactions.

  • Reagent Titration: The molarity of commercial organolithium solutions can degrade over time.[12] It is imperative to titrate the reagent (e.g., using diphenylacetic acid or a similar method) immediately before use to ensure accurate stoichiometry.[12]

Protocol 1: Selective C-2 Functionalization via Lithium-Halogen Exchange

This protocol is optimized to favor the rapid lithium-halogen exchange pathway to generate the C-2 aryllithium species, which is then trapped with an electrophile.

Table 1: Reagent & Stoichiometry Guide

ReagentMol. Wt.Amount (mmol)EquivalentsKey Considerations
This compound212.045.01.0Ensure it is dry.
Anhydrous Tetrahydrofuran (THF)-~50 mL-Must be rigorously anhydrous.
n-Butyllithium (e.g., 2.5 M in hexanes)64.065.51.1Must be titrated. Use of t-BuLi is also effective.
Electrophile (e.g., Benzaldehyde)106.126.01.2Must be pure and anhydrous.
Saturated aq. NH₄Cl Solution-~20 mL-For quenching the reaction.

Step-by-Step Methodology:

  • System Preparation: Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.

  • Initial Dissolution: Add this compound (1.06 g, 5.0 mmol) to the flask. Using a cannula or dry syringe, add 50 mL of anhydrous THF. Stir until all solid has dissolved.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Generation of Aryllithium: Slowly add the titrated n-butyllithium solution (2.2 mL of 2.5 M solution, 5.5 mmol) dropwise via syringe over 10-15 minutes. Insight: A faint color change (often to yellow or orange) may be observed, indicating the formation of the aryllithium species. Slow addition is critical to prevent side reactions.

  • Stirring (Aging): Stir the mixture at -78 °C for 45 minutes. This "aging" period ensures the lithium-halogen exchange goes to completion.

  • Electrophilic Trap: Add anhydrous benzaldehyde (0.61 mL, 6.0 mmol) dropwise to the reaction mixture at -78 °C. Insight: The color of the aryllithium may dissipate upon addition of the electrophile.

  • Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to 0 °C in an ice bath. Quench the reaction by the slow, careful addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired 2-(hydroxy(phenyl)methyl)-3-methoxybenzonitrile.

Caption: Experimental workflow for C-2 functionalization via lithium-halogen exchange.

Data Summary & Troubleshooting

Table 2: Condition-Outcome Matrix for Reaction Selectivity

Organolithium ReagentTemperatureAdditivePrimary Pathway ExpectedMajor Product (after E+ trap)Key Insight
n-BuLi or t-BuLi-78 °CNoneLithium-Halogen Exchange2-E-3-methoxybenzonitrileThe gold standard for selective C-2 functionalization. Low temperature is critical.[6]
s-BuLi / TMEDA-78 °CTMEDAMixed / Li-Br ExchangeLikely mixture, major C-2 productTMEDA can accelerate DoM, but Li-Br exchange is likely still too fast at this temperature.[11][12]
LDA-40 °CNoneDirected ortho-MetalationPotential for 4-E-2-bromo-3-methoxybenzonitrileLithium amides are less prone to exchange but DoM may still be slow and require higher temperatures.[18]
n-BuLi> -20 °CNoneMixtureMixture of C-2 product and ketoneHigher temperatures allow nitrile addition to compete effectively with the desired pathways.
Troubleshooting Guide
  • Problem: No reaction / Recovery of starting material.

    • Cause: Inactive organolithium reagent or presence of moisture/protons.

    • Solution: Re-titrate the organolithium solution. Ensure all glassware and solvents are impeccably dry. Check for leaks in the inert gas setup.

  • Problem: Low yield of desired product.

    • Cause: Incomplete Li-Br exchange, inefficient trapping, or side reactions.

    • Solution: Increase the "aging" time after BuLi addition to 60 minutes. Ensure the electrophile is pure and added slowly. Re-verify temperature control.

  • Problem: Significant formation of a ketone byproduct.

    • Cause: The reaction temperature was too high, or the aryllithium intermediate was not trapped efficiently, allowing it to react with the starting material's nitrile.

    • Solution: Maintain strict temperature control at -78 °C. Ensure the electrophile is added before any significant warming occurs.

  • Problem: Formation of biphenyl (Wurtz-type) homocoupling products.

    • Cause: This can occur if the aryllithium species is allowed to warm before the electrophile is added, or if trace oxygen is present.[3]

    • Solution: Ensure a robust inert atmosphere. Add the electrophile at low temperature and ensure it is mixed efficiently.

Applications in Drug Discovery

The ability to selectively and reliably functionalize the C-2 position of the this compound scaffold is of immense strategic importance in drug discovery. This methodology provides a platform for:

  • Rapid Library Synthesis: By varying the electrophile used to trap the C-2 aryllithium, medicinal chemists can rapidly generate large libraries of analogues for structure-activity relationship (SAR) studies.

  • Access to Privileged Scaffolds: Substituted benzonitriles are precursors to a wide range of important heterocyclic motifs in pharmaceuticals, such as tetrazoles and triazoles, which are often used as bioisosteres for carboxylic acids.[19][20]

  • Metabolic Blocking: Introducing substituents at the C-2 position can be used to block potential sites of metabolic oxidation, thereby improving the pharmacokinetic profile (e.g., half-life, oral bioavailability) of a drug candidate.[1]

This protocol provides a robust and reliable method for harnessing the power of organolithium chemistry, transforming a simple starting material into a diverse array of high-value, complex molecules tailored for modern therapeutic discovery.

References

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
  • D.V. Khasanov, et al. (2009). In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. National Institutes of Health. URL: [Link]
  • PubMed. (2009). In situ generation and trapping of aryllithium and arylpotassium species by halogen, sulfur, and carbon electrophiles. Journal of Organic Chemistry. URL: [Link]
  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from University of Calgary Chemistry. URL: [Link]
  • ResearchGate. (2010).
  • ResearchGate. (2009). In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles | Request PDF. URL: [Link]
  • Organolithium reagent. (n.d.). ScienceDirect. URL: [Link]
  • LibreTexts Chemistry. (2020). 20.7: Chemistry of Nitriles. URL: [Link]
  • Shirejini, S. Z., & Mohammadi, A. (2021). Halogen–Lithium Exchange Reaction Using an Integrated Glass Microfluidic Device: An Optimized Synthetic Approach.
  • Wikipedia. (n.d.). Organolithium reagent.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • Química Orgánica. (n.d.). Reaction of nitriles with organometallics. URL: [Link]
  • Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University. URL: [Link]
  • University of Wisconsin. (n.d.). Directed (ortho)
  • Macmillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange. URL: [Link]
  • Baran Lab, Scripps Research. (n.d.).
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). URL: [Link]
  • Organic Chemistry Portal. (n.d.).
  • Wang, Z., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. National Institutes of Health. URL: [Link]
  • RSC Publishing. (1983). Reactions of alkyl-lithium compounds with aryl halides. Journal of the Chemical Society, Perkin Transactions 1. URL: [Link]
  • ResearchGate. (2020). Successful transformations of aryllithium species. URL: [Link]
  • Reich, H. J. (n.d.). A. Organolithium Reagents. University of Wisconsin. URL: [Link]
  • Myers, A. G. (n.d.). lithium halogen exchange #1 revised. Andrew G. Myers Research Group, Harvard University. URL: [Link]
  • LibreTexts Chemistry. (2023). Grignard and Organolithium Reagents. URL: [Link]
  • ResearchGate. (2011).
  • Myers, A. G. (n.d.). Organolithium Reagents. Andrew G. Myers Research Group, Harvard University. URL: [Link]
  • Master Organic Chemistry. (2015).
  • ResearchGate. (1985). Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes. URL: [Link]
  • ResearchGate. (2015). Examples of the synthesis of aryl-and alkyl-substituted derivatives of monoazines using lithium reagents. URL: [Link]
  • Ielo, L., et al. (2024). α-Substituted Organolithiums as Homologating Reagents in Synthesis.
  • Liou, J-P., et al. (2014). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. National Institutes of Health. URL: [Link]
  • D. P. G. L. D. G., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. PubMed. URL: [Link]
  • ResearchGate. (2015). (PDF) Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. URL: [Link]
  • National Institutes of Health. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. URL: [Link]

Sources

Application Notes and Protocols: Functionalization of the Cyano Group in 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-3-methoxybenzonitrile

This compound is a versatile aromatic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nucleophilic methoxy group, an electrophilic cyano group, and a bromine atom amenable to cross-coupling reactions, makes it a highly valuable scaffold for the synthesis of complex molecular architectures. The cyano group, in particular, serves as a linchpin for a variety of chemical transformations, allowing for its conversion into other key functional groups such as amides, amines, and tetrazoles. These transformations unlock access to a diverse range of compounds with potential applications in drug discovery, including the development of novel kinase inhibitors and central nervous system agents.

This guide provides detailed protocols for three key functionalizations of the cyano group in this compound, offering researchers a practical framework for the synthesis of key derivatives. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and experimental considerations.

Diagram of Core Transformations

A This compound B Hydrolysis (Amide Synthesis) A->B H₂O₂ / Base or Acid Catalysis C Reduction (Amine Synthesis) A->C LiAlH₄ or Catalytic Hydrogenation D [3+2] Cycloaddition (Tetrazole Synthesis) A->D NaN₃ / Lewis Acid E 2-Bromo-3-methoxybenzamide B->E F (2-Bromo-3-methoxyphenyl)methanamine C->F G 5-(2-Bromo-3-methoxyphenyl)-1H-tetrazole D->G

Caption: Key functionalizations of this compound.

Hydration of the Cyano Group: Synthesis of 2-Bromo-3-methoxybenzamide

The conversion of a nitrile to a primary amide is a fundamental transformation in organic synthesis. While harsh acidic or basic conditions can effect this transformation, they often lead to over-hydrolysis to the carboxylic acid. Modern catalytic methods offer milder and more selective alternatives.

Scientific Rationale: Metal-Catalyzed Hydration

Transition metal catalysts, particularly those based on platinum, ruthenium, or copper, can efficiently catalyze the hydration of nitriles to amides under neutral or mildly basic conditions. The general mechanism involves the coordination of the nitrile to the metal center, which activates the cyano group towards nucleophilic attack by a water molecule. This approach often exhibits excellent functional group tolerance, which is crucial for a substrate like this compound with its other reactive sites. A copper(II) acetate catalyzed method is presented here as a cost-effective and experimentally straightforward option.

Experimental Protocol: Copper-Catalyzed Hydration

A Start: This compound B Add Cu(OAc)₂ and N,N-diethylhydroxylamine in water A->B C Heat reaction mixture B->C D Monitor reaction by TLC/LC-MS C->D E Work-up: Extract with organic solvent D->E F Purification: Column Chromatography E->F G Product: 2-Bromo-3-methoxybenzamide F->G

Caption: Workflow for the copper-catalyzed hydration of this compound.

Materials:

  • This compound

  • Copper(II) acetate (Cu(OAc)₂)

  • N,N-diethylhydroxylamine

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add deionized water to form a suspension.

  • Add copper(II) acetate (0.1 eq) and N,N-diethylhydroxylamine (0.2 eq) to the suspension.

  • Heat the reaction mixture to a gentle reflux (approximately 100 °C) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of water).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-Bromo-3-methoxybenzamide.

Expected Outcome and Data Summary:

ParameterValue
Catalyst Copper(II) acetate
Promoter N,N-diethylhydroxylamine
Solvent Water
Temperature 100 °C (reflux)
Typical Yield 85-95% (reported for various benzonitriles)

Reduction of the Cyano Group: Synthesis of (2-Bromo-3-methoxyphenyl)methanamine

The reduction of nitriles to primary amines is a cornerstone transformation in the synthesis of pharmaceuticals and agrochemicals. This conversion can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a powerful and reliable choice for small-scale laboratory preparations.

Scientific Rationale: Hydride Reduction

Lithium aluminum hydride is a potent source of hydride ions (H⁻). The reduction mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the cyano group, followed by successive hydride additions to form an intermediate imine salt, which is then further reduced to the amine. An acidic workup is necessary to protonate the resulting amine and hydrolyze the aluminum salts.

Experimental Protocol: LiAlH₄ Reduction

A Start: This compound in dry THF B Slowly add LiAlH₄ at 0 °C A->B C Warm to room temperature and stir B->C D Monitor reaction by TLC/LC-MS C->D E Quench reaction carefully with water and NaOH D->E F Filter and extract filtrate E->F G Purification: Distillation or Crystallization F->G H Product: (2-Bromo-3-methoxyphenyl)methanamine G->H

Caption: Workflow for the LiAlH₄ reduction of this compound.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly and sequentially adding deionized water (volume equal to the mass of LiAlH₄ used), followed by 15% NaOH solution (same volume), and then more water (3 times the initial volume of water).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.

Expected Outcome and Data Summary:

ParameterValue
Reducing Agent Lithium aluminum hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Typical Yield >90% (for many benzonitriles)

[3+2] Cycloaddition: Synthesis of 5-(2-Bromo-3-methoxyphenyl)-1H-tetrazole

Tetrazoles are important bioisosteres of carboxylic acids in medicinal chemistry, offering improved metabolic stability and bioavailability. The [3+2] cycloaddition of a nitrile with an azide is the most common method for their synthesis.

Scientific Rationale: Lewis Acid-Catalyzed Cycloaddition

The reaction of a nitrile with sodium azide to form a tetrazole is often slow and requires high temperatures. The addition of a Lewis acid, such as zinc chloride (ZnCl₂), catalyzes the reaction by coordinating to the nitrogen of the cyano group, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide ion. This allows the reaction to proceed under milder conditions with higher efficiency.[1][2][3][4]

Experimental Protocol: ZnCl₂-Catalyzed Cycloaddition

A Start: This compound B Add NaN₃, ZnCl₂, and DMF A->B C Heat reaction mixture B->C D Monitor reaction by TLC/LC-MS C->D E Work-up: Acidify with HCl and filter D->E F Wash precipitate with water E->F G Product: 5-(2-Bromo-3-methoxyphenyl)-1H-tetrazole F->G

Caption: Workflow for the synthesis of 5-(2-Bromo-3-methoxyphenyl)-1H-tetrazole.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Deionized water

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and zinc chloride (1.0 eq).

  • Add DMF as the solvent.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice and water.

  • Acidify the mixture to pH 2-3 with 1M HCl. A precipitate should form.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water and dry it under vacuum to obtain the desired tetrazole.

Expected Outcome and Data Summary:

ParameterValue
Reagents Sodium azide, Zinc chloride
Solvent N,N-Dimethylformamide (DMF)
Temperature 120 °C
Typical Yield 80-95% (for substituted benzonitriles)[1]

Conclusion

The protocols outlined in this application note provide reliable methods for the functionalization of the cyano group in this compound. These transformations open the door to a wide array of derivatives that are valuable for further synthetic elaboration and for screening in drug discovery and materials science programs. Researchers are encouraged to use these protocols as a starting point and to optimize the conditions as needed for their specific applications.

References

  • Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Amathia. SciELO México.
  • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme Connect.
  • The [3+2]Cycloaddition Reaction.
  • [3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. ResearchGate.
  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central.
  • A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. RASAYAN Journal of Chemistry.
  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI.
  • Intramolecular azide-alkyne [3 + 2] cycloaddition: versatile route to new heterocyclic structural scaffolds. Royal Society of Chemistry.
  • [3+2] Cycloaddition of nitriles with azides. ResearchGate.
  • A facile and highly efficient protocol for synthesis of new 5-substituted-1H-tetrazoles derivatives using copper-doped silica cuprous sulfate (CDSCS). Semantic Scholar.
  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO.
  • [3 + 2] cycloaddition of nitrile 3ab with sodium azide (5) to the... ResearchGate.
  • A mild hydration of nitriles catalysed by copper(ii) acetate. Royal Society of Chemistry.

Sources

Application Notes and Protocols for the Derivatization of 2-Bromo-3-methoxybenzonitrile for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and elaboration of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of modern drug discovery.[1][2] The substituted benzonitrile motif is one such scaffold, appearing in a wide array of biologically active compounds, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[3] 2-Bromo-3-methoxybenzonitrile emerges as a particularly valuable starting material for the synthesis of compound libraries for biological screening. Its trifunctional nature, featuring a synthetically versatile bromine atom, a nitrile group amenable to various transformations, and a methoxy substituent that influences the electronic properties of the aromatic ring, provides a rich platform for chemical diversification.

This guide provides a comprehensive overview of the derivatization strategies for this compound, offering detailed, field-proven protocols for key transformations. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals. The aim is to empower the scientific community to efficiently generate novel compound libraries with a high potential for biological activity.

Core Derivatization Strategies: A Multi-pronged Approach

The synthetic utility of this compound can be primarily exploited at two key reactive sites: the bromine atom and the nitrile group. The bromine atom is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl substituents. The nitrile group, on the other hand, can be transformed into other key functional groups such as primary amines or carboxylic acids, further expanding the chemical space accessible from this starting material.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are indispensable tools in drug discovery. For this compound, these reactions provide a direct and efficient means to introduce molecular diversity at the 2-position of the benzonitrile ring.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is one of the most widely used cross-coupling reactions due to its mild reaction conditions and broad functional group tolerance.[4][5][6][7] For our substrate, this reaction is ideal for synthesizing 2-aryl- and 2-heteroaryl-3-methoxybenzonitrile derivatives.

Causality of Experimental Choices:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. For electron-rich aryl bromides like our substrate, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote the oxidative addition of the aryl bromide to the palladium(0) center and facilitate the reductive elimination of the product.

  • Base: The base plays a critical role in the transmetalation step of the catalytic cycle. A moderately strong base like potassium carbonate or cesium carbonate is typically used to activate the boronic acid without promoting unwanted side reactions.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reaction components.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Parameter Condition Rationale
Reactants This compound (1.0 equiv), Phenylboronic acid (1.2 equiv)A slight excess of the boronic acid ensures complete consumption of the starting material.
Catalyst Pd(PPh₃)₄ (3 mol%)A common and effective catalyst for Suzuki couplings.
Ligand - (included in catalyst)Triphenylphosphine is a versatile ligand for a range of Suzuki reactions.
Base K₂CO₃ (2.0 equiv)A cost-effective and efficient base for this transformation.
Solvent Toluene/Ethanol/Water (4:1:1)A solvent mixture that facilitates the dissolution of all reactants.
Temperature 90 °CA typical temperature to ensure a reasonable reaction rate.
Time 12-24 hReaction progress should be monitored by TLC or LC-MS.

Step-by-Step Methodology:

  • To a dry round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water, 5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenyl-3-methoxybenzonitrile.

Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[5][8] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 2-position of the benzonitrile ring.

Causality of Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands such as XPhos or Josiphos-type ligands are often necessary to facilitate the reductive elimination step, which can be challenging for electron-rich aryl bromides.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and generate the active palladium-amido intermediate.

  • Amine Source: A wide range of primary and secondary amines can be used as coupling partners. For the synthesis of primary anilines, an ammonia equivalent such as benzophenone imine followed by hydrolysis is often employed.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

Parameter Condition Rationale
Reactants This compound (1.0 equiv), Morpholine (1.2 equiv)A slight excess of the amine is used to drive the reaction to completion.
Catalyst Pd₂(dba)₃ (1.5 mol%)A common and effective palladium(0) precatalyst.
Ligand XPhos (3.0 mol%)A bulky, electron-rich ligand that is effective for coupling with electron-rich aryl bromides.
Base NaOtBu (1.4 equiv)A strong, non-nucleophilic base required for the catalytic cycle.
Solvent TolueneAnhydrous, non-polar solvent suitable for this reaction.
Temperature 100 °CA typical temperature for Buchwald-Hartwig aminations.
Time 12-24 hReaction progress should be monitored by TLC or LC-MS.

Step-by-Step Methodology:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.015 mmol) and XPhos (0.03 mmol).

  • Add this compound (1.0 mmol) and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (5 mL) and morpholine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(morpholino)-3-methoxybenzonitrile.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)-Br(L2) Pd0->PdII Oxidative Addition (Ar-Br) AmineComplex Ar-Pd(II)-NHR'R''+ PdII->AmineComplex + HNR'R'' AmidoComplex Ar-Pd(II)-NR'R''(L2) AmineComplex->AmidoComplex - HBr (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product

Catalytic Cycle of Buchwald-Hartwig Amination
Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Moieties

The Sonogashira and Heck reactions offer pathways to introduce sp- and sp²-hybridized carbon substituents, respectively, further diversifying the molecular scaffolds.

  • Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9][10][11][12][13][14] This is an excellent method for synthesizing 2-alkynyl-3-methoxybenzonitriles.

  • Heck Reaction: The Heck reaction couples the aryl bromide with an alkene, providing access to 2-alkenyl-3-methoxybenzonitriles.[15][16][17][18] The regioselectivity of the alkene addition can sometimes be a challenge and may require careful optimization of reaction conditions.

Representative Reaction Conditions:

Reaction Coupling Partner Catalyst System Base Solvent Temperature
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N or DIPATHF or DMFRoom Temp to 60 °C
Heck Alkene (e.g., Styrene)Pd(OAc)₂ / PPh₃Et₃N or K₂CO₃DMF or Acetonitrile80-120 °C

Part 2: Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into other important functionalities, providing a secondary avenue for derivatization.

Hydrolysis to Carboxylic Acid

Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This transformation is valuable for introducing a key pharmacophore and for enabling further derivatization, such as amide bond formation.

Experimental Protocol: Basic Hydrolysis of this compound

  • Dissolve this compound (1.0 mmol) in ethanol (5 mL).

  • Add a 6 M aqueous solution of sodium hydroxide (5 mL).

  • Heat the mixture to reflux for 6-12 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to pH 2-3.

  • The product, 2-Bromo-3-methoxybenzoic acid, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Reduction to Primary Amine

Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can reduce the nitrile group to a primary amine. This provides access to a different class of compounds with distinct biological properties.

Experimental Protocol: Reduction of this compound

  • In a dry round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (2.0 mmol) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the suspension.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Carefully quench the reaction by the sequential addition of water (0.1 mL), 15% aqueous NaOH (0.1 mL), and water (0.3 mL).

  • Stir the resulting mixture for 30 minutes, then filter through Celite® and wash the filter cake with THF.

  • Concentrate the filtrate to obtain the crude 2-bromo-3-methoxybenzylamine, which can be purified by column chromatography.

Part 3: Biological Screening of Derivative Libraries

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. High-throughput screening (HTS) is a powerful tool for rapidly assessing the effects of a large number of compounds on a specific biological target.

Assay Development and Target Selection

The choice of biological assay will depend on the therapeutic area of interest. Given the prevalence of the benzonitrile scaffold in kinase and GPCR modulators, assays targeting these protein families are a logical starting point.

  • Kinase Inhibition Assays: A variety of HTS-compatible kinase assay formats are available, including fluorescence-based assays that measure ATP consumption or the phosphorylation of a substrate.

  • GPCR Activity Assays: Functional cell-based assays that measure downstream signaling events, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production, are commonly used to screen for GPCR agonists and antagonists.

General High-Throughput Screening Workflow:

HTS_Workflow A Compound Library (Derivatives of this compound) B Assay Development & Miniaturization A->B C Primary Screen (Single Concentration) B->C D Hit Identification C->D E Hit Confirmation & Dose-Response D->E F SAR Analysis E->F G Lead Optimization F->G

High-Throughput Screening Workflow
Data Analysis and Structure-Activity Relationship (SAR) Studies

The data generated from the HTS campaign will allow for the identification of "hits" – compounds that exhibit significant activity in the assay. Subsequent dose-response experiments will determine the potency (e.g., IC₅₀ or EC₅₀) of these hits. By comparing the biological activity of the different derivatives, a structure-activity relationship (SAR) can be established, providing valuable insights into which structural modifications are favorable for activity. This information will guide the design of the next generation of more potent and selective compounds.

Conclusion

This compound is a highly versatile and valuable scaffold for the generation of diverse compound libraries for biological screening. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, allows for the efficient and systematic exploration of the chemical space around this core structure. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in their quest to discover novel and impactful therapeutic agents.

References

  • Heck, R. F.; Nolley, J. P. Jr. Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. J. Org. Chem.1972, 37 (14), 2320–2322. [Link]
  • Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Lett.1975, 16 (50), 4467–4470. [Link]
  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100 (8), 3009–3066. [Link]
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107 (3), 874–922. [Link]
  • Doucet, H.; Hierso, J.-C. Palladium-Based Catalytic Systems for the Synthesis of Conjugated Enynes by Sonogashira Reactions and Related Alkynylations. Angew. Chem. Int. Ed.2007, 46 (6), 834–871. [Link]
  • Tykwinski, R. R. Evolution of the Sonogashira Coupling Reaction. Angew. Chem. Int. Ed.2003, 42 (14), 1566–1568. [Link]
  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). J. Organomet. Chem.2002, 653 (1-2), 46–49. [Link]
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483. [Link]
  • Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002, 58 (48), 9633–9695. [Link]
  • Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bull. Chem. Soc. Jpn.1971, 44 (2), 581. [Link]
  • Sonogashira, K. Palladium-Catalyzed Sonogashira Coupling Reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis; Negishi, E.-i., Ed.; John Wiley & Sons, Inc.: 2002; pp 493–529. [Link]
  • Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron2001, 57 (35), 7449–7476. [Link]
  • Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2014, 43 (1), 412–443. [Link]
  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008, 41 (11), 1534–1544. [Link]
  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Angew. Chem. Int. Ed.2011, 50 (30), 6722–6737. [Link]
  • Miyaura, N. Cross-Coupling Reaction of Organoboron Compounds via a Palladium Catalyst. In Topics in Current Chemistry; Springer, Berlin, Heidelberg, 2002; Vol. 219, pp 11–59. [Link]
  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998, 31 (12), 805–818. [Link]
  • Suzuki, A. Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. J. Organomet. Chem.1999, 576 (1-2), 147–168. [Link]
  • Welsch, M. E.; Snyder, S. A.; Stockwell, B. R. Privileged Scaffolds for Library Design and Drug Discovery. Curr. Opin. Chem. Biol.2010, 14 (3), 347–361. [Link]
  • Horton, D. A.; Bourne, G. T.; Smythe, M. L. The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chem. Rev.2003, 103 (3), 893–930. [Link]
  • Macarron, R.; Banks, M. N.; Bojanic, D.; Burns, D. J.; Cirovic, D. A.; Garyantes, T.; Green, D. V. S.; Hertzberg, R. P.; Janzen, W. P.; Miraglia, L. J.; et al. Impact of high-throughput screening in biomedical research. Nat. Rev. Drug Discov.2011, 10 (3), 188–195. [Link]
  • Miyaura, N.; Yamada, K.; Suzuki, A. A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Lett.1979, 20 (36), 3437–3440. [Link]
  • Bond, A. D.; Jones, G.; Jordan, A. M.; Rawson, J. M.; Turnbull, A. G.; Workman, P. 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786), a novel rationally designed antitumour agent. J. Med. Chem.2004, 47 (18), 4647–4655. [Link]

Sources

Troubleshooting & Optimization

common side products in the synthesis of 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Bromo-3-methoxybenzonitrile. This key intermediate is crucial in the development of various pharmaceutical and agrochemical compounds. However, its synthesis is often plagued by the formation of closely related side products that can complicate purification and reduce yields. This guide is structured in a question-and-answer format to directly address the common issues encountered by researchers in the field. We will explore the causality behind the formation of these impurities and provide field-proven troubleshooting strategies and detailed protocols.

Troubleshooting Guide & FAQs

This section addresses specific experimental observations and provides explanations for the underlying chemical phenomena, along with actionable solutions.

Q1: I performed an electrophilic bromination on 3-methoxybenzonitrile and my NMR analysis shows a significant isomeric impurity that is difficult to separate. What is this impurity and how can I avoid it?

A1: The most probable impurity is 4-Bromo-3-methoxybenzonitrile .

  • Causality: This issue stems from the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director, while the nitrile group (-CN) is a deactivating group and a meta-director. The powerful activating nature of the methoxy group dominates the reaction's regioselectivity.[1] Bromination can therefore occur at both the C2 (ortho) and C4 (para) positions relative to the methoxy group, leading to a mixture of the desired 2-bromo isomer and the undesired 4-bromo isomer.

    G SM 3-Methoxybenzonitrile Reagent Brominating Agent (e.g., NBS, Br2) SM->Reagent P1 This compound (Desired Ortho Product) P2 4-Bromo-3-methoxybenzonitrile (Isomeric Para Side Product) Reagent->P1 Ortho-attack (Favored) Reagent->P2 Para-attack (Competing)

    Caption: Regioselectivity in the bromination of 3-methoxybenzonitrile.

  • Troubleshooting & Mitigation:

    • Choice of Brominating Agent: Using a bulkier brominating agent can sterically hinder the attack at the more accessible C4 position, favoring the C2 position. While Br₂ is common, N-Bromosuccinimide (NBS) in a polar solvent like acetonitrile can offer milder conditions and improved regioselectivity.[2]

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 to 5 °C) can enhance selectivity by favoring the transition state with the lower activation energy, which often leads to the desired isomer.

    • Solvent Effects: The choice of solvent can influence the reactivity and selectivity. Acetonitrile has been shown to be an excellent solvent for nuclear bromination with NBS, often leading to cleaner reactions compared to chlorinated solvents like CCl₄.[2]

Q2: I'm using a Sandmeyer reaction starting from 2-amino-3-methoxybenzonitrile. My final product is contaminated with a highly polar, phenolic impurity. What is it and why did it form?

A2: The impurity is almost certainly 2-Hydroxy-3-methoxybenzonitrile .

  • Causality: The Sandmeyer reaction involves the formation of an aryl diazonium salt intermediate (Ar-N₂⁺).[3][4] This intermediate is highly reactive and susceptible to nucleophilic attack. If the concentration of the bromide nucleophile is insufficient or if the reaction temperature rises, water can act as a nucleophile, displacing the diazonium group to form a phenol.[4][5] This is a classic and very common side reaction in Sandmeyer chemistry.

  • Troubleshooting & Mitigation:

    • Strict Temperature Control: The diazotization step (formation of Ar-N₂⁺) and the subsequent copper-catalyzed substitution must be kept cold, typically between 0-5 °C.[6][7] Elevated temperatures accelerate the decomposition of the diazonium salt and its reaction with water.

    • Ensure Acidic Conditions: The reaction must be run in a sufficiently strong acid (e.g., HBr). This ensures the complete formation of nitrous acid from sodium nitrite and minimizes the presence of free hydroxide ions.[8]

    • Order of Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine. This maintains a low concentration of nitrous acid and prevents localized temperature increases. Then, add this cold diazonium salt solution to the heated copper(I) bromide solution, not the other way around. This ensures the diazonium salt encounters the catalyst and bromide source immediately, minimizing its time to react with water.

    G cluster_0 Diazonium Salt Intermediate DS [Ar-N₂]⁺X⁻ CuBr CuBr DS->CuBr H2O H₂O (heat) DS->H2O Amine 2-Amino-3-methoxybenzonitrile Reagents NaNO₂ / HBr (0-5 °C) Amine->Reagents Reagents->DS Product This compound SideProduct 2-Hydroxy-3-methoxybenzonitrile CuBr->Product Desired Path (Sandmeyer) H2O->SideProduct Side Reaction (Phenol Formation)

    Caption: Competing reaction pathways for the diazonium salt intermediate.

Q3: My crude product is intensely colored (red, orange, or brown) even after workup. What causes this contamination?

A3: The color is likely due to the formation of azo compounds .

  • Causality: Azo compounds (Ar-N=N-Ar') are formed when the electrophilic diazonium salt intermediate reacts with an electron-rich aromatic ring.[7][9] In your reaction, unreacted diazonium salt can couple with the starting material (2-amino-3-methoxybenzonitrile) or another nucleophilic species present in the mixture. These compounds are highly conjugated and thus absorb visible light, appearing colored.

  • Troubleshooting & Mitigation:

    • Stoichiometry and Addition: Ensure that at least one full equivalent of sodium nitrite is used and that the diazotization goes to completion. Slowly adding the amine to the acidic nitrite solution (reverse addition) can sometimes minimize this, but the standard forward addition described in A2 is more common.

    • Maintain Low Temperature: As with phenol formation, keeping the temperature low minimizes the lifetime of the unreacted diazonium salt, reducing the chance for it to engage in side reactions like azo coupling.

    • Purification: Most azo dyes are highly polar. They can often be removed effectively by column chromatography on silica gel. Sometimes, a simple trituration or recrystallization can also leave the colored impurities in the mother liquor.

Q4: My mass spec data shows a peak for a di-brominated product. How can I improve the selectivity for mono-bromination?

A4: The presence of a di-brominated species (e.g., 2,4-Dibromo-3-methoxybenzonitrile) indicates over-bromination.

  • Causality: The methoxy group is a strong activating substituent. Once the first bromine is added to the ring, the ring is still activated enough (though less so) to potentially react with a second equivalent of the brominating agent, especially under harsh conditions or with excess reagent.

  • Troubleshooting & Mitigation:

    • Control Stoichiometry: Use a slight sub-stoichiometric amount or a maximum of 1.0 to 1.05 equivalents of the brominating agent (e.g., NBS).

    • Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the brominating agent low, favoring the faster mono-bromination of the starting material over the slower di-bromination of the product.

    • Reaction Monitoring: Closely monitor the reaction by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to a satisfactory level, even if a small amount remains, to prevent the accumulation of the di-brominated side product.

Comparative Data

The choice of synthetic route can significantly impact the impurity profile. The following table provides a general comparison based on typical lab-scale syntheses.

FeatureElectrophilic BrominationSandmeyer Reaction
Primary Side Product Isomeric Bromides (e.g., 4-bromo)Phenol (2-hydroxy)
Key Control Parameter Temperature, StoichiometryTemperature, Acidity
Regioselectivity Moderate to GoodExcellent (defined by amine position)
Common Contaminants Di-bromo speciesAzo compounds, Unreacted amine
Purification Challenge Separation of similar-polarity isomersRemoval of highly polar phenols/dyes

Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction

This protocol is illustrative and should be adapted and optimized.

  • Diazotization:

    • In a three-neck flask equipped with a mechanical stirrer and thermometer, dissolve 2-amino-3-methoxybenzonitrile (1.0 eq) in 48% hydrobromic acid (HBr) (approx. 4-5 volumes).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the amine solution, ensuring the internal temperature never exceeds 5 °C. Stir for 30 minutes at this temperature after the addition is complete. The result is the cold aryl diazonium salt solution.

  • Copper-Catalyzed Bromination:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr (approx. 2 volumes) and heat it to 60-70 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the hot CuBr solution. Vigorous evolution of N₂ gas will be observed.

    • After the addition is complete, stir the reaction mixture at 60-70 °C for 1 hour, then allow it to cool to room temperature.

  • Workup and Purification:

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired product from any polar side products.

Protocol 2: Purification via Column Chromatography
  • Slurry Preparation: Adsorb the crude oil/solid onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully add the silica slurry containing the crude product to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system. The less polar desired product and isomeric side products will elute before the highly polar phenol and azo impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure desired product. The isomeric impurity (4-bromo) will likely have a very similar Rf value, requiring careful fractionation for complete separation.

References

  • Vertex AI Search. (2023).
  • ResearchGate. (n.d.). Electrophilic aromatic brominations of 3-hydroxybenzonitrile and 3-methoxy-benzaldehyde. [Link]
  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry. [Link]
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Sathee Jee. (n.d.).
  • Master Organic Chemistry. (2018).
  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]

Sources

purification techniques for crude 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purification of Crude 2-Bromo-3-methoxybenzonitrile

Welcome to the Technical Support Center for the purification of this compound (CAS No. 874472-98-7). This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven insights and practical solutions to common challenges encountered during the purification of this key synthetic intermediate. As a Senior Application Scientist, my goal is to equip you not just with protocols, but with the underlying chemical logic to troubleshoot and optimize your purification strategy effectively.

Physicochemical Properties Overview

A thorough understanding of a compound's properties is the foundation of any successful purification. This compound is a solid at room temperature with moderate polarity, stemming from its nitrile and methoxy functional groups.[1] This knowledge is critical when selecting appropriate purification techniques and solvent systems.

PropertyValueSource
CAS Number 874472-98-7[2]
Molecular Formula C₈H₆BrNO[2]
Molecular Weight 212.04 g/mol [2]
Appearance Solid[2]
Melting Point 75-80 °C[2]
Assay (Typical Commercial) ~97%[2]
Solubility Low in water, soluble in common organic solvents.[3]

Frequently Asked Questions (FAQs)

This section addresses general, high-level questions regarding the purification of this compound.

Q1: What are the likely impurities in a crude sample of this compound?

A1: Impurities are typically process-related and can originate from starting materials, by-products, or degradation.[4][5] For this compound, potential impurities could include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 3-methoxybenzonitrile or a related aniline.

  • Isomeric By-products: Incomplete regioselectivity during the bromination step can lead to other bromo-methoxybenzonitrile isomers.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic workup conditions, potentially forming 2-bromo-3-methoxybenzamide or the corresponding carboxylic acid.

  • Residual Solvents and Reagents: Solvents from the reaction or workup (e.g., dichloromethane, ethyl acetate) and leftover reagents (e.g., N-bromosuccinimide) are common.[5][6]

Q2: Which purification method is generally most effective for this compound?

A2: The choice depends on the scale and the nature of the impurities.

  • Recrystallization is highly effective and economical for removing small amounts of impurities from multi-gram to kilogram-scale batches, especially if the crude product is already of moderate purity (>90%).[7]

  • Flash Column Chromatography is the method of choice for purifying complex mixtures with multiple components or when impurities have similar polarity to the product.[8][9] It offers high resolution but is often more suitable for smaller scales (milligrams to grams).

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[10] A good starting point for solvent screening would be alcohols (isopropanol, ethanol), esters (ethyl acetate), or hydrocarbon/polar aprotic mixtures (e.g., Toluene/Hexanes). The principle is to find a solvent system where the desired compound crystallizes out upon cooling, while impurities remain dissolved in the mother liquor.[10]

Purification Workflow Decision Guide

This diagram outlines a logical approach to selecting the optimal purification strategy for your crude this compound.

Purification_Decision_Tree start Assess Crude Material check_purity Purity >90% and Impurities Polarity Different? start->check_purity check_scale Purification Scale? check_purity->check_scale Yes chromatography Flash Column Chromatography check_purity->chromatography No small_scale < 10 g check_scale->small_scale Small large_scale > 10 g check_scale->large_scale Large recrystallization Recrystallization end_pure Pure Product (>99%) recrystallization->end_pure chromatography->end_pure small_scale->chromatography large_scale->recrystallization end_reassess Re-evaluate Strategy

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This guide addresses specific issues you may encounter during purification in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[11] This is common if the compound is highly impure, which significantly depresses its melting point.[12]

  • Causality: The presence of impurities creates a eutectic mixture with a lower melting point than the pure compound.

  • Solution:

    • Return the flask to the heat source.

    • Add a small amount of additional hot solvent to fully dissolve the oil.[11][12]

    • Ensure the solution is completely homogeneous.

    • Allow the solution to cool much more slowly. You can insulate the flask by placing it on a cork ring and covering it to trap heat, preventing rapid supersaturation.[12]

Q2: I have very low recovery of my purified product. What are the likely causes?

A2: Low recovery is a common issue and can stem from several factors:

  • Causality & Solution 1: Using too much solvent. The most frequent cause is adding an excessive amount of solvent during the dissolution step. This keeps a significant portion of your product dissolved in the mother liquor even after cooling. To fix this, you can evaporate some of the solvent and attempt the cooling process again.[12]

  • Causality & Solution 2: Premature crystallization. If the product crystallizes during a hot filtration step (to remove insoluble impurities), significant loss can occur on the filter paper.[13] To prevent this, use a pre-heated funnel and receiving flask and use a slight excess of hot solvent before filtering.[14]

  • Causality & Solution 3: Washing with room-temperature solvent. Washing the collected crystals with solvent that isn't ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[13]

Q3: No crystals are forming even after the solution has cooled in an ice bath. What should I do?

A3: This indicates that the solution is not supersaturated, or that nucleation is inhibited.

  • Causality: You may have used far too much solvent, or the solution is too clean (lacking nucleation sites).

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for nucleation.

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This will act as a template for crystal growth.

    • Reduce Solvent Volume: If the above methods fail, it confirms that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

Flash Column Chromatography Issues

Q1: My compound won't elute from the column, or it's moving extremely slowly (low Rf). What's the problem?

A1: This is a classic sign that your eluent (mobile phase) is not polar enough to displace the compound from the stationary phase (silica gel).[13]

  • Causality: this compound has polar functional groups that can interact strongly with the acidic silica gel.[8][15] The solvent must be polar enough to compete for these interaction sites and move the compound down the column.

  • Solution: Gradually increase the polarity of your eluent. For example, if you are using a 10:1 Hexane:Ethyl Acetate mixture, try moving to 8:1 or 5:1. This increases the proportion of the more polar solvent, enhancing its eluting power.[13][15]

Q2: I can't separate my product from an impurity; they are co-eluting as one band.

A2: This happens when the chosen solvent system does not provide adequate resolution between the two compounds.

  • Causality: The compounds have very similar affinities for the stationary and mobile phases in that specific eluent.

  • Solution:

    • Optimize the Eluent: The goal is to find a solvent system where the Rf values of the two compounds are sufficiently different. Test different solvent combinations using Thin Layer Chromatography (TLC) first. Try changing the solvent class entirely (e.g., switch from Ethyl Acetate to Dichloromethane as the polar component).

    • Consider a Different Stationary Phase: If no solvent system on silica provides separation, the impurity may have very similar polarity. You could consider switching to a different adsorbent like alumina, which has different selectivity.[15]

Q3: My compound appears to be decomposing on the column. How can I confirm this and prevent it?

A3: Some compounds are sensitive to the acidic nature of standard silica gel.[15]

  • Confirmation (2D TLC): Spot your crude material on a TLC plate. Run the plate in a suitable eluent. After running, turn the plate 90 degrees and run it again in the same eluent. If the compound is stable, it will appear as a single spot on the diagonal. If it decomposes, you will see new spots off the diagonal.[15]

  • Solution:

    • Deactivate the Silica: You can neutralize the silica gel by preparing your column slurry with the eluent containing a small amount of a base, like triethylamine (~0.5-1%), if your compound is base-stable.

    • Switch Adsorbent: Use a less acidic stationary phase like neutral alumina.[15]

    • Work Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography with pressure to speed up the elution.[9]

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol

This protocol is a robust starting point for purifying crude this compound that is >90% pure.

  • Dissolution: Place 5.0 g of crude this compound in a 100 mL Erlenmeyer flask. Add a magnetic stir bar and approximately 20 mL of isopropanol.

  • Heating: Heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

  • Achieve Saturation: Continue adding isopropanol in small portions (1-2 mL at a time) until all the solid has just dissolved. Avoid adding a large excess. If colored impurities persist, remove the solution from heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal or any other insoluble material.[14]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[10]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount (5-10 mL) of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected recovery is typically 80-90%, with a purity of >99.5%.

Protocol 2: Flash Column Chromatography

This protocol is ideal for separating complex mixtures or for purification on a smaller scale (<5 g).

  • Eluent Selection: Using TLC, determine an appropriate solvent system. A good starting point is a mixture of Hexanes and Ethyl Acetate. The ideal eluent should give the product an Rf value of approximately 0.3.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer of sand.[8]

    • In a beaker, make a slurry of silica gel (typically 30-50 times the weight of your crude sample) in the chosen eluent.[8]

    • Pour the slurry into the column, tapping the side gently to ensure even packing. Allow the silica to settle, draining excess eluent until the solvent level is just above the top of the silica.

    • Add a final layer of sand on top to protect the silica bed.[8]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (~2-3 g) to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[15]

    • Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the column. Apply gentle pressure using a pump or house air to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by periodically analyzing the collected fractions using TLC.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]
  • Troubleshooting Crystalliz
  • Isolation and Purification of Organic Compounds Extraction. University of Colorado Boulder, Department of Chemistry. [Link]
  • 2-Bromo-3-hydroxybenzonitrile.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Macsen Labs. [Link]
  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]
  • Separation of Benzonitrile, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Column chromatography. University of Toronto, Department of Chemistry. [Link]
  • 4-Bromo-3-Methoxy benzonitrile. Maksons Fine Chem Pvt. Ltd. [Link]
  • Column Chromatography.
  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health (NIH). [Link]
  • This compound Price. Chemsrc.com. [Link]
  • Process for producing 2-bromo-5-methoxybenzyl bromide.
  • Crystal structure of 3-bromo-2-hydroxybenzonitrile.

Sources

Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers engaged in the Suzuki-Miyaura cross-coupling of 2-Bromo-3-methoxybenzonitrile. This substrate presents a unique set of challenges due to the steric hindrance from the ortho-methoxy group and the electronic properties imparted by both the methoxy and nitrile functionalities. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established catalytic principles and field-proven strategies.

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses the most common and frustrating issues encountered during the optimization of this specific transformation. We will diagnose potential causes and provide actionable solutions to improve your reaction outcomes.

Q1: My reaction yield is consistently low or non-existent. Where should I start my investigation?

Low yield is the most common hurdle in Suzuki-Miyaura couplings. A systematic approach is crucial for diagnosis.[1][2][3] The issue can typically be traced to one of three areas: the catalyst system, competing side reactions, or suboptimal reaction conditions.

A1: Systematic Troubleshooting Workflow

We recommend a logical progression of checks, starting with the most likely culprits.

TroubleshootingWorkflow start Low / No Yield Observed catalyst Step 1: Evaluate Catalyst System - Is the ligand appropriate? - Is the Pd source active? start->catalyst side_reactions Step 2: Investigate Side Reactions - Check for protodeboronation, dehalogenation, or homocoupling via LC-MS. catalyst->side_reactions If catalyst is appropriate ligand_sol Solution: Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos). catalyst->ligand_sol conditions Step 3: Re-optimize Conditions - Screen bases, solvents, and temperature. side_reactions->conditions If side products are minimal side_sol Solution: - Use stable boronic esters. - Ensure rigorous degassing. - Use anhydrous solvents. side_reactions->side_sol success Problem Solved: High Yield Achieved conditions->success If optimization is successful cond_sol Solution: - Use K3PO4 or Cs2CO3. - Try anhydrous polar aprotic  solvents (e.g., Dioxane, THF). conditions->cond_sol SideReactions SM Starting Materials (Ar-Br + R-B(OR)2) Pd0 Pd(0)L_n SM->Pd0 Oxidative Addition Debrom Dehalogenation (Hydrodebromination) SM->Debrom H- source (e.g., H2O, base) Proto Protodeboronation SM->Proto H+ source (e.g., H2O) Homo Homocoupling SM->Homo O2, Pd(II) Cycle Desired Catalytic Cycle Pd0->Cycle Cycle->Pd0 Reductive Elimination Product Desired Product (Ar-R) Cycle->Product Debrom_Prod Side Product (Ar-H) Debrom->Debrom_Prod Proto_Prod Side Product (R-H) Proto->Proto_Prod Homo_Prod Side Product (R-R) Homo->Homo_Prod

Caption: Competing pathways in the Suzuki-Miyaura coupling reaction.

  • Dehalogenation (Ar-Br → Ar-H): This occurs when the aryl-palladium intermediate is protonated or undergoes hydrogenolysis instead of transmetalation. [4][5] * Cause: Often promoted by protic sources (e.g., residual water, alcohol solvents) or certain bases.

    • Solution:

      • Use Anhydrous Conditions: Ensure solvents are rigorously dried and the reaction is run under a dry, inert atmosphere (Argon or Nitrogen). [5] 2. Base Selection: Avoid bases known to act as hydride sources. Inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred. [5]

  • Homocoupling (2 R-B(OR)₂ → R-R): This palladium-catalyzed oxidative coupling of two boronic acid/ester molecules is a common issue. [4] * Cause: The primary culprit is the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), facilitating the homocoupling pathway. [1][4]It can also occur during the reduction of a Pd(II) precatalyst. [4] * Solution:

    • Rigorous Degassing: Thoroughly degas your solvent(s) before use. Methods include freeze-pump-thaw cycles (most effective) or sparging with an inert gas for 30-60 minutes.
    • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of Argon or Nitrogen throughout the setup and reaction time. [1]
  • Protodeboronation (R-B(OR)₂ → R-H): This is the hydrolysis of the boronic acid C-B bond, replacing it with a C-H bond. [6]It is a well-known and often significant undesired side reaction. [6] * Cause: The propensity for protodeboronation is highly dependent on the substrate and reaction conditions, particularly the presence of base and water. [6][7] * Solution:

    • Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate. [1][4][8]These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation. [1] 2. Minimize Water: While some water can be beneficial for transmetalation, excess water can accelerate protodeboronation. Use anhydrous solvents with a carefully controlled amount of added water if needed, or use a biphasic system. [5] 3. Optimize Temperature and Time: Lower reaction temperatures and shorter reaction times can reduce the extent of this side reaction. [1]
Q3: My reaction is very sluggish, and I see incomplete conversion even after extended reaction times. What factors could be slowing it down?

A sluggish reaction points to a high activation barrier in one of the three key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.

A3: Addressing a Slow Reaction Rate

CatalyticCycle pd0 Pd(0)L₂ Active Catalyst oxid_add Ar-Pd(II)-(Br)L₂ Oxidative Adduct pd0->oxid_add 1. Oxidative Addition (Ar-Br) Often Rate-Limiting trans Ar-Pd(II)-(R)L₂ Transmetalation Product oxid_add->trans 2. Transmetalation (R-B(OR)₂) + Base trans:w->pd0:e Regenerates Catalyst product {Ar-R | Coupled Product} trans->product 3. Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Slow Oxidative Addition: As mentioned, the electron-rich nature of this compound can make this step challenging.

    • Solution: Use highly electron-rich and bulky phosphine ligands (see Table 1) to accelerate this step. [9][10][4]The choice of ligand is the most powerful tool to overcome a slow oxidative addition.

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium requires activation by a base. [11] * Solution:

    • Base Strength & Solubility: A stronger, more soluble base may be required. Potassium phosphate (K₃PO₄) is often more effective than potassium carbonate (K₂CO₃) because it is a stronger base and can better facilitate the formation of the reactive "ate" complex. Cesium carbonate (Cs₂CO₃) is also highly effective. [9]The solubility of the base is critical; if it's not soluble in the reaction solvent, the reaction will be slow. [12] * Solvent Effects: Polar aprotic solvents like dioxane, THF, or DMF are generally effective. Sometimes, the addition of a small amount of water can accelerate transmetalation, but this must be balanced against the risk of protodeboronation. [5]
  • Difficult Reductive Elimination: Steric hindrance on the palladium complex can inhibit the final, product-forming step.

    • Solution: Bulky ligands, which were beneficial for oxidative addition, also promote reductive elimination by creating a sterically crowded metal center. [9]This is another reason why ligands like SPhos and XPhos are so effective for hindered substrates.

Q4: I am concerned about the nitrile group hydrolyzing under the reaction conditions. Is this a valid concern?

Yes, it is a valid concern, although the nitrile group is generally well-tolerated. [5]Hydrolysis to the corresponding amide or carboxylic acid can occur under prolonged heating in the presence of strong acid or base and water. [13][14][15][16] A4: Minimizing Nitrile Hydrolysis

  • Mechanism: The reaction is catalyzed by either acid or base. In basic Suzuki conditions, a hydroxide ion can attack the electrophilic carbon of the nitrile. [14]* Mitigation Strategies:

    • Use Milder Bases: Employ carbonate or phosphate bases rather than hydroxides (e.g., NaOH, KOH).

    • Control Temperature and Time: Avoid unnecessarily high temperatures or extended reaction times. Monitor the reaction by LC-MS or TLC to determine the point of maximum conversion of starting material without significant byproduct formation. [5] 3. Limit Water: Using anhydrous conditions or carefully controlling the amount of water can suppress the hydrolysis pathway.

Frequently Asked Questions (FAQs)

Q: Which specific palladium precatalyst and ligand combination do you recommend as a starting point? A: For this challenging substrate, a powerful and reliable starting point is XPhos Pd G3 or SPhos Pd G2 (1-2 mol %). These are air-stable precatalysts that generate the active Pd(0) species efficiently and incorporate the bulky, electron-rich ligands needed for this transformation. [17]

Ligand Class Specific Ligand Key Characteristics Application for this compound
Biaryl Phosphines SPhos, XPhos, RuPhos Bulky and electron-rich. [9][17] Highly Recommended. Excellent for sterically hindered and electron-rich aryl bromides. Promotes fast oxidative addition and reductive elimination. [10]
Ferrocenyl Phosphines dppf Robust, good for a range of couplings. Moderate choice. May be less effective than modern biaryl phosphines for this specific hindered substrate.
Trialkylphosphines P(t-Bu)₃, PCy₃ Very electron-rich, but can be pyrophoric. Effective, but often less versatile and harder to handle than biaryl phosphines.

| Triarylphosphines | PPh₃, P(o-tol)₃ | Standard, less active ligand. | Not Recommended. Generally inefficient for this type of hindered, electron-rich aryl bromide. [12]|

Q: What are the optimal ranges for key reaction parameters? A: Optimization is key. [3]Use the following table as a guide for your screening efforts.

ParameterStarting PointOptimization RangeRationale & Comments
Pd Precatalyst Loading 2 mol %0.5 - 5 mol %Lower loadings are possible with highly active systems. Higher loadings may be needed for very difficult couplings.
Boronic Acid/Ester 1.2 equivalents1.1 - 1.5 equivalentsA slight excess is used to drive the reaction to completion and compensate for any protodeboronation.
Base K₃PO₄ (2.0 equiv.)K₃PO₄, Cs₂CO₃, K₂CO₃ (2.0 - 3.0 equiv.)K₃PO₄ is often a good first choice. Cs₂CO₃ is more expensive but can be very effective.
Solvent Dioxane or 2-MeTHFDioxane, Toluene, 2-MeTHF, CPMEUse high-purity, anhydrous, and degassed solvents. Water (e.g., 10:1 solvent:water) can sometimes be beneficial but should be screened carefully. [5]
Temperature 100 °C80 - 110 °CHigher temperatures increase reaction rate but can also accelerate side reactions and catalyst decomposition. [5]
Concentration 0.1 M0.05 - 0.5 MHigher concentrations can increase the reaction rate but may also lead to solubility issues.

Experimental Protocol Example

This is a representative starting protocol. It should be optimized for your specific boronic acid partner.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or pinacol ester (1.2 equiv.)

  • XPhos Pd G3 (0.02 equiv., 2 mol %)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv.)

  • Anhydrous 1,4-Dioxane (to make a 0.1 M solution based on the aryl bromide)

Procedure:

  • To a flame-dried Schlenk tube or reaction vial, add this compound, the boronic acid/ester, XPhos Pd G3, and K₃PO₄.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with dry Argon or Nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. [1]4. Using a syringe, add the required volume of anhydrous, degassed 1,4-dioxane.

  • Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction for the desired time (e.g., 2-24 hours), monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Protodeboronation - Wikipedia.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing).
  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Optimizing Suzuki Coupling Reactions - CovaSyn.
  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation - ChemRxiv.
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate.
  • Optimization of the Suzuki-Miyaura Cross-coupling - ResearchGate.
  • 21.5: Hydrolysis of nitriles - Chemistry LibreTexts.
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing).
  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Hydrolysis of Nitriles - Organic Chemistry Tutor.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
  • 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
  • Acidic Hydrolysis of Nitriles - BYJU'S.
  • Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium - RSC Publishing.
  • hydrolysis of nitriles - Chemguide.
  • Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica - PubMed.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Struggling with Suzuki Reaction : r/Chempros - Reddit.
  • Optimization table for the Suzuki-Miyaura cross-coupling reactions a - ResearchGate.
  • Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a] - ResearchGate.

Sources

Technical Support Center: Minimizing Homo-Coupling Byproducts in Reactions of 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-3-methoxybenzonitrile. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize the formation of undesired homo-coupling byproducts in your cross-coupling reactions, ensuring higher yields and purity of your target compounds.

Introduction: The Challenge of Homo-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation.[1][2][3] However, a common and often frustrating side reaction is the homo-coupling of the starting materials, leading to the formation of symmetric biaryls (Ar-Ar) or diynes. In the context of this compound, this would result in the formation of 2,2'-dimethoxy-6,6'-dicyanobiphenyl, a byproduct that can complicate purification and reduce the yield of your desired cross-coupled product. This guide will equip you with the knowledge and practical strategies to suppress this unwanted reaction pathway.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the causes and general prevention of homo-coupling.

Q1: What is homo-coupling and why does it occur in my cross-coupling reaction?

A1: Homo-coupling is a side reaction where two molecules of the same starting material couple with each other. For instance, in a Suzuki reaction, two molecules of your boronic acid can couple to form a biaryl byproduct.[4][5] This is often promoted by the presence of oxygen in the reaction mixture.[6][7][8] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then mediate the homo-coupling of organoboron reagents.[5][9] Similarly, the reductive homo-coupling of aryl halides can also occur.[10][11]

Q2: Why might this compound be particularly susceptible to certain side reactions?

A2: The electronic properties of this compound can influence its reactivity. The methoxy group is an electron-donating group, which can make the aryl bromide slightly more electron-rich, potentially slowing down the oxidative addition step in the catalytic cycle.[12] The nitrile group is electron-withdrawing, which can influence the overall electron density of the aromatic ring. This electronic balance can affect the relative rates of the desired cross-coupling versus undesired side reactions.

Q3: What is the single most important factor to control to prevent homo-coupling?

A3: Rigorous exclusion of oxygen is the most critical factor.[6][7][13] Oxygen can lead to the formation of Pd(II) species that promote homo-coupling of boronic acids.[5][9] Therefore, ensuring an inert atmosphere throughout the setup and execution of the reaction is paramount.

Q4: How does the choice of palladium catalyst precursor influence homo-coupling?

A4: The oxidation state of the palladium precursor is a key consideration. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂.[9][14] Pd(II) precursors must be reduced in situ to the active Pd(0) catalyst, and this reduction can sometimes be mediated by the homo-coupling of your organometallic reagent.[5] Modern, pre-activated Pd(0) precatalysts, like those developed by Buchwald, are designed to generate the active catalyst cleanly and can also help minimize side reactions.[9]

Troubleshooting Guide: Specific Issues & Solutions

This section provides a problem-and-solution format for issues you might encounter during your experiments.

Problem 1: I'm observing a significant amount of the 2,2'-dimethoxy-6,6'-dicyanobiphenyl byproduct in my Suzuki reaction.

This is a classic case of boronic acid homo-coupling. Here’s a systematic approach to troubleshoot this issue:

Solution 1.1: Enhance Degassing and Inert Atmosphere Protocol

  • Causality: Oxygen is a primary culprit in promoting boronic acid homo-coupling.[6][7] Even small amounts of dissolved oxygen can be detrimental.

  • Step-by-Step Protocol:

    • Combine the this compound, boronic acid, and base in your reaction flask.

    • Seal the flask with a septum.

    • Perform at least three cycles of evacuating the flask under vacuum and backfilling with a high-purity inert gas (Argon or Nitrogen).[15]

    • Degas the solvent separately by sparging with an inert gas for 15-30 minutes before adding it to the reaction flask via a cannula or syringe.[6] A subsurface sparge is particularly effective.[13][16]

    • Finally, add the palladium catalyst under a positive pressure of the inert gas.[15] Maintain this positive pressure throughout the reaction.

Solution 1.2: Add a Mild Reducing Agent

  • Causality: To scavenge any residual Pd(II) species that can catalyze homo-coupling, a mild reducing agent can be added without interfering with the main catalytic cycle.[13][16]

  • Recommended Agent: Potassium formate has been shown to be effective in suppressing homo-coupling.[13][14][16]

  • Procedure: After degassing the reaction mixture but before adding the palladium catalyst, add a small amount of potassium formate (typically 1.1 to 1.5 equivalents relative to the palladium catalyst).[14]

Solution 1.3: Optimize Your Catalyst and Ligand System

  • Causality: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the elementary steps in the catalytic cycle.[9][17] Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the pathways that lead to homo-coupling.[9][18]

  • Recommendations:

    • Switch to a Pd(0) Precatalyst: If you are using Pd(OAc)₂, try switching to Pd(PPh₃)₄ or Pd₂(dba)₃.[9][14]

    • Employ Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at promoting cross-coupling and suppressing homo-coupling.[9][18][19]

Parameter Condition A (High Homo-Coupling) Condition B (Minimized Homo-Coupling) Reference
Palladium Source Pd(OAc)₂Pd₂(dba)₃ with SPhos ligand[9][14]
Atmosphere Nitrogen blanketVacuum/Argon cycles + sparging[6][13]
Additive NonePotassium Formate (1.2 eq to Pd)[13][14]
Homo-coupling % >10%<1%[14]

Problem 2: My Sonogashira coupling of this compound with a terminal alkyne is producing a significant amount of diyne byproduct (Glaser coupling).

The homo-coupling of terminal alkynes, known as Glaser coupling, is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[20]

Solution 2.1: Implement Copper-Free Conditions

  • Causality: The copper(I) co-catalyst is directly involved in the catalytic cycle for Glaser coupling.[20] By removing it, you can often suppress this side reaction.

  • Procedure:

    • Use a palladium catalyst system that is active enough to not require a copper co-catalyst. Often, this involves the use of more specialized ligands.

    • Ensure rigorous deoxygenation, as oxygen can still promote some level of homo-coupling even in the absence of copper.

    • A variety of copper-free Sonogashira protocols have been developed and can be found in the literature.[21]

Solution 2.2: Optimize Base and Solvent

  • Causality: The choice of base and solvent can influence the relative rates of the desired cross-coupling and the undesired homo-coupling.[20][21]

  • Recommendations:

    • Base: A bulky amine base can sometimes disfavor the formation of the copper acetylide dimers that lead to homo-coupling.

    • Solvent: The polarity of the solvent can impact the reaction kinetics. It is worth screening different solvents to find the optimal conditions for your specific substrates.[20]

Problem 3: In my Heck reaction, I am observing the formation of a biaryl byproduct from the homo-coupling of this compound.

While less common than boronic acid or alkyne homo-coupling, the homo-coupling of aryl halides can occur, particularly at higher temperatures or with certain catalyst systems.[11][22]

Solution 3.1: Adjust Ligand and Reaction Temperature

  • Causality: The ligand can influence the stability of the Ar-Pd(II)-X intermediate.[22] High temperatures can sometimes promote side reactions.

  • Recommendations:

    • The addition of a suitable phosphine ligand can sometimes suppress the homo-coupling pathway in favor of the Mizoroki-Heck reaction.[22]

    • Screen a range of temperatures to find the lowest effective temperature for the desired cross-coupling. This can help minimize thermally-induced side reactions.

Solution 3.2: Ensure Purity of Reagents

  • Causality: Impurities in the starting materials or solvent can sometimes lead to catalyst deactivation or promote undesired pathways.

  • Procedure: Use freshly purified this compound and high-purity, dry solvents.

Visualizing the Catalytic Cycles and Side Reactions

The following diagrams illustrate the key mechanistic pathways.

Suzuki_Cycle cluster_main Desired Suzuki Cross-Coupling Cycle cluster_side Undesired Homo-Coupling Pathway Pd(0)L2 Pd(0)L2 ArPd(II)XL2 Ar-Pd(II)-X (L)n Pd(0)L2->ArPd(II)XL2 Oxidative Addition (+ Ar-X) Pd(II) Pd(II) Pd(0)L2->Pd(II) O2 / Redox ArPd(II)R'L2 Ar-Pd(II)-R' (L)n ArPd(II)XL2->ArPd(II)R'L2 Transmetalation (+ R'-B(OR)2) ArPd(II)R'L2->Pd(0)L2 Regenerates Catalyst Product Ar-R' ArPd(II)R'L2->Product Reductive Elimination Homo_Product R'-R' Pd(II)->Homo_Product 2 x R'-B(OR)2 (promoted by O2) caption Fig 1. Suzuki Cycle vs. Homo-Coupling. Prevention_Strategies cluster_solutions Mitigation Strategies High_Homo_Coupling High Homo-Coupling Byproduct Degas Rigorous Deoxygenation (Sparging, Freeze-Pump-Thaw) High_Homo_Coupling->Degas Implement Catalyst Use Pd(0) Precatalyst (e.g., Pd(PPh3)4) High_Homo_Coupling->Catalyst Change Ligand Use Bulky, e--rich Ligand (e.g., SPhos, XPhos) High_Homo_Coupling->Ligand Optimize Additive Add Mild Reducing Agent (e.g., Potassium Formate) High_Homo_Coupling->Additive Add Low_Homo_Coupling Minimized Homo-Coupling (<1%) Degas->Low_Homo_Coupling Catalyst->Low_Homo_Coupling Ligand->Low_Homo_Coupling Additive->Low_Homo_Coupling caption Fig 2. Troubleshooting workflow.

Caption: Fig 2. Troubleshooting workflow.

References

  • Anderson, N. G., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 755–761. [Link]
  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?
  • National Institutes of Health. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry, 80(18), 8906–8927. [Link]
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • ResearchGate. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
  • ResearchGate. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF.
  • The Journal of Organic Chemistry. (2013). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 78(23), 11934–11941. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Wikipedia. (n.d.). Suzuki reaction.
  • National Institutes of Health. (2011). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Letters, 13(18), 4834–4837. [Link]
  • Royal Society of Chemistry. (2020). Mechanistic studies of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides. Faraday Discussions, 222, 269-282. [Link]
  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • ACS Publications. (2020). Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study. ACS Omega, 5(24), 14595–14605. [Link]
  • ResearchGate. (n.d.). Strategies in the Heck coupling reaction.
  • Dalton Transactions. (2016). Selectivity control between Mizoroki–Heck and homo-coupling reactions for synthesising multinuclear metal complexes: unique addition effects of tertiary phosphines and O2. Dalton Transactions, 45(15), 6436-6446. [Link]
  • ACS Omega. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega, 6(24), 15993–16003. [Link]
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Sancus, M. (2023). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • J&K Scientific LLC. (n.d.). Stille Cross-Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.
  • YouTube. (2022). Heck Reaction; Carbon-Carbon Coupling Reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • IntechOpen. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
  • Kerala Public Service Commission. (n.d.). DETAILED SYLLABUS FOR THE POST OF JUNIOR CHEMIST IN MINING AND GEOLOGY DEPARTMENT/ASSISTANT CONSERVATION OFFICER IN STATE ARCHIV.

Sources

preventing dehalogenation of 2-Bromo-3-methoxybenzonitrile during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-3-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address the common and often frustrating challenge of dehalogenation, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure the success of your cross-coupling reactions.

Our approach is grounded in mechanistic principles and validated through extensive literature review and practical laboratory experience. We aim to not only provide solutions but also to foster a deeper understanding of the underlying chemistry to empower you to tackle similar challenges with other substrates.

Troubleshooting Guide: Preventing Dehalogenation

This section is structured in a question-and-answer format to directly address the issues you may be encountering during your experiments with this compound.

Q1: I am observing significant amounts of 3-methoxybenzonitrile as a byproduct in my palladium-catalyzed cross-coupling reaction. What is causing this dehalogenation?

A1: The formation of 3-methoxybenzonitrile is a classic case of hydrodehalogenation, an undesired side reaction where the bromine atom is replaced by a hydrogen atom.[1] This is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from several sources within your reaction mixture:

  • Bases: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), can generate hydride species, particularly at elevated temperatures.

  • Solvents: Protic solvents like alcohols or residual water can act as hydride donors. Even seemingly aprotic solvents like DMF can decompose to generate hydride sources.

  • Reagents: Trace impurities in your reagents, for instance, borane species (B-H) in boronic acids, can contribute to the formation of Pd-H.

Once formed, the Pd-H species can participate in a competing catalytic cycle, leading to the reductive cleavage of the C-Br bond.

Q2: My Suzuki-Miyaura coupling of this compound is sluggish and gives a high percentage of the dehalogenated product. How can I improve my yield?

A2: A sluggish reaction rate can exacerbate dehalogenation, as it allows more time for the competing reductive pathway to occur. For an electron-deficient substrate like this compound, the oxidative addition step should be relatively facile. Therefore, the issue might lie in the transmetalation or reductive elimination steps. Here’s a systematic approach to troubleshoot this issue:

  • Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient aryl bromides, bulky, electron-rich ligands are highly recommended. These ligands stabilize the palladium center, accelerate the desired reductive elimination step, and sterically hinder the approach of hydride sources. Consider switching from traditional ligands like triphenylphosphine (PPh₃) to more advanced Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[1]

  • Base Optimization: Strong bases can promote dehalogenation. Switch from strong alkoxide bases to milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are generally effective in Suzuki couplings without promoting significant hydride formation.

  • Solvent System: Ensure you are using anhydrous, aprotic solvents such as toluene or 1,4-dioxane. While some Suzuki reactions benefit from the presence of water, in this case, it might be a source of protons leading to dehalogenation. If water is necessary for the solubility of the base, use a minimal amount and consider using a biphasic system (e.g., toluene/water).

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also accelerate the rate of dehalogenation. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period. Monitor the reaction progress by TLC or LC-MS to find the optimal balance.

Q3: I am attempting a Buchwald-Hartwig amination with a primary amine and this compound, but the main product is the dehalogenated starting material. What should I change?

A3: Dehalogenation is a known side reaction in Buchwald-Hartwig aminations, especially with electron-deficient aryl halides. The methoxy group in the 3-position makes the aryl bromide somewhat electron-rich, which can slow down the oxidative addition step, but the nitrile group is strongly electron-withdrawing. This electronic balance requires careful catalyst selection.

  • Catalyst System: The combination of a palladium precatalyst like Pd₂(dba)₃ and a sterically hindered, electron-rich biaryl phosphine ligand is crucial. For this type of substrate, ligands like XPhos or Josiphos-type ligands are often effective.

  • Base Selection: Strong bases like sodium tert-butoxide are commonly used in Buchwald-Hartwig reactions. However, if dehalogenation is a major issue, consider using a slightly weaker base like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium carbonate if the amine is sufficiently nucleophilic.

  • Reaction Temperature: Start with a moderate temperature of around 100 °C. If the reaction is slow, a slight increase might be necessary, but be aware of the potential for increased dehalogenation.

Q4: In my Sonogashira coupling of this compound, I'm observing significant homocoupling of the alkyne (Glaser coupling) and dehalogenation of my starting material. How can I favor the cross-coupled product?

A4: The balance between Sonogashira cross-coupling, Glaser homocoupling, and dehalogenation is delicate. Here are some strategies to tip the scales in your favor:

  • Copper Co-catalyst: The presence of a copper(I) co-catalyst is traditional in Sonogashira reactions and is often key to facilitating the desired C-C bond formation. However, it can also promote Glaser coupling. If homocoupling is a major issue, consider a "copper-free" Sonogashira protocol.

  • Ligand Choice: For copper-free Sonogashira reactions, bulky, electron-rich phosphine ligands are beneficial. In the presence of a copper co-catalyst, more traditional ligands like PPh₃ can be effective, but careful optimization of the Pd/Cu ratio is necessary.

  • Base: An amine base like triethylamine (Et₃N) or diisopropylamine (iPr₂NH) is typically used. Ensure it is dry and of high purity.

  • Inert Atmosphere: Oxygen promotes the homocoupling of terminal alkynes. It is crucial to rigorously degas your solvents and maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.

  • Temperature: Sonogashira couplings can often be run at or slightly above room temperature, which can help to suppress dehalogenation.

Frequently Asked Questions (FAQs)

Q: Is this compound particularly susceptible to dehalogenation compared to other aryl bromides?

A: The electronic nature of this compound makes it somewhat prone to dehalogenation. The strongly electron-withdrawing nitrile group activates the C-Br bond towards oxidative addition by palladium, which is favorable for the desired cross-coupling. However, this activation also makes the aryl-palladium intermediate more susceptible to side reactions, including hydrodehalogenation, if a hydride source is present. The ortho-methoxy group can also influence the electronics and sterics at the reaction center.

Q: Can the quality of my palladium catalyst affect the extent of dehalogenation?

A: Absolutely. The active catalyst in most cross-coupling reactions is a Pd(0) species. If your palladium source is not efficiently reduced to Pd(0) or if it contains impurities, the catalytic cycle can be disrupted, leading to a higher proportion of side reactions. Using high-purity, well-characterized palladium precatalysts is always recommended. For sensitive substrates, using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ can be advantageous over Pd(II) sources like Pd(OAc)₂ that require in-situ reduction.

Q: How can I effectively degas my reaction mixture to prevent side reactions?

A: Proper degassing is crucial, especially for reactions sensitive to oxygen like the Sonogashira coupling. The most effective method is the "freeze-pump-thaw" technique. This involves freezing the reaction mixture with liquid nitrogen, evacuating the headspace under high vacuum, and then allowing it to thaw under an inert atmosphere. Repeating this cycle three times is generally sufficient to remove dissolved oxygen. A simpler, though slightly less effective, method is to bubble a stream of an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst and other reagents.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific coupling partner and experimental setup.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is designed to minimize the dehalogenation of this compound by using a milder base and an appropriate ligand.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.3 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Anhydrous, degassed toluene and water (10:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the toluene. Add this catalyst solution to the Schlenk flask.

  • Add the degassed toluene and water mixture via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Structurally Similar Substrate

This protocol is adapted from established methods for the amination of ortho-substituted and electron-rich aryl bromides, such as 2-(4-Bromo-3-methoxyphenyl)acetonitrile, and serves as an excellent starting point for this compound.[2]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 eq)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and the amine to the tube.

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue via column chromatography.

Data Presentation

Table 1: Troubleshooting Guide for Dehalogenation in Cross-Coupling Reactions

Parameter Potential Cause of Dehalogenation Recommended Action
Catalyst/Ligand Inefficient reductive elimination relative to hydrodehalogenation.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1]
Base Generation of Pd-H species from strong alkoxide bases.Switch to milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃).[1]
Solvent Presence of protic impurities (e.g., water, alcohols).Use anhydrous, aprotic solvents (e.g., toluene, dioxane).[1]
Temperature Higher temperatures can accelerate dehalogenation.Optimize for the lowest effective temperature.
Atmosphere Presence of oxygen (especially for Sonogashira).Ensure a strictly inert atmosphere (Ar or N₂).

Visualizations

Diagram 1: Competing Pathways in Palladium-Catalyzed Cross-Coupling

G cluster_cycle Catalytic Cycle cluster_side_reaction Dehalogenation Pathway Pd(0) Pd(0) Ar-Pd(II)-Br Ar-Pd(II)-Br Pd(0)->Ar-Pd(II)-Br Oxidative Addition (Ar-Br) H-Pd(II)-X H-Pd(II)-X Pd(0)->H-Pd(II)-X Reaction with Hydride Source (Base, Solvent, H₂O) Ar-Pd(II)-Nu Ar-Pd(II)-Nu Ar-Pd(II)-Br->Ar-Pd(II)-Nu Transmetalation/ Amine Coordination Ar-Pd(II)-H Ar-Pd(II)-H Ar-Pd(II)-Br->Ar-Pd(II)-H Halide-Hydride Exchange Ar-Pd(II)-Nu->Pd(0) Reductive Elimination Product Product Ar-Pd(II)-Nu->Product Desired Product Ar-Pd(II)-H->Pd(0) Reductive Elimination Dehalogenated\n Byproduct Dehalogenated Byproduct Ar-Pd(II)-H->Dehalogenated\n Byproduct Ar-H

Caption: Competing catalytic cycles leading to desired product vs. dehalogenated byproduct.

Diagram 2: Decision Tree for Troubleshooting Dehalogenation

G start High Dehalogenation Observed base_check Using strong alkoxide base (e.g., NaOtBu)? start->base_check change_base Switch to milder base (K₃PO₄, Cs₂CO₃) base_check->change_base Yes ligand_check Using simple phosphine ligand (e.g., PPh₃)? base_check->ligand_check No change_base->ligand_check change_ligand Use bulky, electron-rich ligand (SPhos, XPhos) ligand_check->change_ligand Yes solvent_check Using protic or wet solvent? ligand_check->solvent_check No change_ligand->solvent_check change_solvent Use anhydrous, aprotic solvent (Toluene, Dioxane) solvent_check->change_solvent Yes temp_check High reaction temperature? solvent_check->temp_check No change_solvent->temp_check lower_temp Lower temperature and increase reaction time temp_check->lower_temp Yes end Re-evaluate Reaction temp_check->end No lower_temp->end

Caption: A step-by-step decision tree for addressing dehalogenation issues.

References

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-3-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges you may encounter during the scale-up of this important synthetic intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles and provide robust troubleshooting strategies to ensure the safety, efficiency, and success of your large-scale reactions.

I. Foundational Knowledge: Synthesis Overview & Key Challenges

The most common synthetic route to this compound on a laboratory scale often involves a Sandmeyer reaction, starting from 2-Amino-3-methoxybenzonitrile. This process, while effective at a small scale, presents significant challenges during scale-up. These challenges primarily revolve around the inherent instability of the diazonium salt intermediate, the exothermic nature of the reaction, potential side reactions, and difficulties in purification.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise when planning the scale-up synthesis of this compound.

Q1: What is the most critical safety concern when scaling up the Sandmeyer reaction for this compound?

A1: The primary safety concern is the thermal instability of the intermediate aryl diazonium salt.[1][2][3] These compounds can decompose exothermically, and in some cases, explosively, especially if isolated or allowed to warm uncontrollably.[2][3] The evolution of large volumes of nitrogen gas upon decomposition can lead to a rapid pressure increase in a sealed reactor, posing a significant explosion hazard.[2] Therefore, stringent temperature control is paramount throughout the diazotization and Sandmeyer steps.

Q2: Why is maintaining a low temperature (0-5 °C) so crucial during the diazotization of 2-Amino-3-methoxybenzonitrile?

A2: Maintaining a temperature between 0-5 °C is critical to prevent the premature decomposition of the newly formed diazonium salt.[3][4] Above this temperature, the diazonium salt can react with water to form the corresponding phenol (2-hydroxy-3-methoxybenzonitrile) as a significant byproduct, which will reduce the yield and complicate purification.[3][4]

Q3: What are the common byproducts I should expect in the synthesis of this compound via the Sandmeyer reaction?

A3: Besides the desired product, you should anticipate the formation of several byproducts, including:

  • 2-Hydroxy-3-methoxybenzonitrile: Formed from the reaction of the diazonium salt with water.[4]

  • Biaryl compounds: Resulting from the coupling of two aryl radicals.[4]

  • Azo compounds: Formed if the diazonium salt couples with the starting amine or another electron-rich aromatic species.[4]

  • Isomeric brominated products: Depending on the control of the bromination step, other isomers could potentially form, although the directing groups on the starting material favor the desired product.

Q4: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine for the bromination step?

A4: While the Sandmeyer reaction is a common route, direct bromination of 3-methoxybenzonitrile is another possibility. In that context, using NBS is a viable and often preferred alternative to liquid bromine, especially on a larger scale.[5][6] Liquid bromine is highly corrosive, toxic, and difficult to handle, posing significant safety risks.[5][7][8] NBS is a solid and generally offers better control and selectivity, potentially reducing the formation of over-brominated byproducts.[6][9]

Q5: What are the recommended analytical techniques to monitor the reaction progress and assess the purity of the final product?

A5: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Excellent for monitoring the disappearance of starting material and the formation of the product and byproducts. It is also a primary tool for final purity assessment.[10][11][12]

  • Gas Chromatography (GC): Suitable for purity analysis, especially for identifying and quantifying volatile impurities and residual solvents.[10][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and can be used to identify and quantify impurities without the need for reference standards for those impurities.[10][11]

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the scale-up synthesis of this compound.

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Diazotization Ensure slow, controlled addition of sodium nitrite solution. Maintain the temperature strictly between 0-5 °C. Verify the quality and stoichiometry of the acid and sodium nitrite.The formation of the diazonium salt is a critical step. Rushing the addition or allowing the temperature to rise can lead to decomposition or side reactions of the nitrous acid and the starting amine.[3][4]
Premature Decomposition of Diazonium Salt Improve cooling efficiency of the reactor. Ensure the cold diazonium salt solution is used promptly in the subsequent Sandmeyer step.Aryl diazonium salts are thermally labile.[2][3] Any delay or temperature excursion will lead to decomposition and formation of phenolic byproducts.[4]
Inefficient Sandmeyer Reaction Ensure the copper(I) bromide catalyst is active and used in the correct stoichiometric amount. Control the rate of addition of the diazonium salt solution to the copper(I) bromide solution.The copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[14] A controlled addition prevents a large exotherm and minimizes side reactions.
Product Loss During Work-up Optimize the extraction solvent and pH. Be mindful of potential emulsions. Consider a back-extraction if necessary.This compound has specific solubility properties. Ensuring the correct pH during aqueous washes can prevent the loss of product, especially if any acidic or basic functionalities are present in byproducts that could form salts.
Problem 2: High Levels of Impurities in the Crude Product
Potential Cause Troubleshooting Action Scientific Rationale
Formation of 2-Hydroxy-3-methoxybenzonitrile Maintain stringent temperature control (0-5 °C) during diazotization.[3] Minimize the amount of water where possible and avoid prolonged reaction times.This phenolic byproduct is a direct result of the reaction of the diazonium salt with water, a reaction that is accelerated at higher temperatures.[3][4]
Presence of Starting Material (2-Amino-3-methoxybenzonitrile) Ensure complete diazotization by using a slight excess of sodium nitrite and allowing for sufficient reaction time at low temperature.Incomplete conversion of the starting amine will lead to its presence in the final product, complicating purification.
Formation of Azo Dyes Maintain a low temperature and ensure efficient mixing to quickly consume the diazonium salt in the Sandmeyer reaction.Azo compounds form when the electrophilic diazonium salt couples with an electron-rich aromatic ring, such as the starting amine.[4] This is a competing reaction that can be minimized by keeping the concentration of unreacted amine low when the diazonium salt is present.
Problem 3: Runaway Reaction or Poor Temperature Control
Potential Cause Troubleshooting Action Scientific Rationale
Rapid Addition of Reagents Add the sodium nitrite solution during diazotization and the diazonium salt solution during the Sandmeyer step slowly and in a controlled manner.Both the diazotization and the Sandmeyer reactions are exothermic.[1] Rapid addition can overwhelm the cooling capacity of the reactor, leading to a dangerous temperature increase.
Insufficient Cooling Capacity Ensure the reactor's cooling system is appropriately sized for the scale of the reaction. Consider using a jacketed reactor with a reliable chilling unit.The heat generated by the reaction must be efficiently removed to maintain the required low temperatures and prevent thermal runaway.[1]
Accumulation of Unreacted Intermediates Monitor the reaction in real-time using process analytical technology (PAT) if available. Ensure good mixing to prevent localized concentrations of reagents.An accumulation of the diazonium salt followed by a sudden reaction can lead to a rapid release of energy and gas, which is extremely hazardous.[1]

IV. Experimental Protocols & Methodologies

Illustrative Scale-Up Protocol for Sandmeyer Bromination

Warning: This protocol is for illustrative purposes and should be adapted and optimized based on laboratory and pilot plant safety assessments.

Step 1: Diazotization of 2-Amino-3-methoxybenzonitrile

  • To a jacketed reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, charge 2-Amino-3-methoxybenzonitrile (1.0 eq) and a solution of hydrobromic acid (HBr, ~3.0 eq).

  • Cool the mixture to 0-5 °C with constant stirring.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water.

  • Slowly add the sodium nitrite solution subsurface to the stirred amine-acid mixture, maintaining the internal temperature at 0-5 °C.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C.

Step 2: Sandmeyer Reaction

  • In a separate reactor, prepare a solution of copper(I) bromide (CuBr, ~1.2 eq) in HBr.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred CuBr solution, maintaining the temperature at 0-10 °C. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours until gas evolution ceases.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separation funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Purification Start 2-Amino-3-methoxybenzonitrile + HBr Add_NaNO2 Add NaNO₂ solution (0-5 °C) Start->Add_NaNO2 Cool Diazonium_Salt Aryl Diazonium Salt (Intermediate) Add_NaNO2->Diazonium_Salt Add_to_CuBr Add to CuBr/HBr (0-10 °C) Diazonium_Salt->Add_to_CuBr Product_Formation Formation of This compound Add_to_CuBr->Product_Formation N₂ evolution Workup Aqueous Work-up & Extraction Product_Formation->Workup Purify Chromatography or Recrystallization Workup->Purify Final_Product Pure Product Purify->Final_Product

Caption: Workflow for the synthesis of this compound.

V. Safety First: A Non-Negotiable Pillar

The scale-up of any chemical process, particularly one involving hazardous reagents and thermally unstable intermediates, demands a rigorous approach to safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated fume hood or a properly designed and ventilated reactor bay.

  • Emergency Preparedness: Ensure that an emergency shower, eyewash station, and appropriate fire extinguisher are readily accessible. Have a quench plan in place for the reaction.

  • Reagent Handling:

    • Bromine (if used): Handle liquid bromine with extreme care in a fume hood. It is highly toxic and corrosive.[8][15] Consider generating bromine in situ as a safer alternative.[7][16]

    • Acids: Handle strong acids like HBr with appropriate caution.

  • Thermal Hazard Assessment: Before any scale-up, it is highly recommended to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the thermal profile of the reaction and the decomposition energy of the diazonium intermediate.[1][2]

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or High Impurity? Check_Temp Was Temp. Control Strict (0-5 °C)? Start->Check_Temp Phenol_Impurity High Phenol Impurity. Improve cooling. Check_Temp->Phenol_Impurity No Check_Diazotization Was NaNO₂ addition slow & controlled? Check_Temp->Check_Diazotization Yes Incomplete_Reaction Incomplete Reaction. Optimize addition rate. Check_Diazotization->Incomplete_Reaction No Check_Catalyst Was CuBr active & stoichiometric? Check_Diazotization->Check_Catalyst Yes Check_Workup Review Work-up & Extraction pH. Product_Loss Potential Product Loss. Optimize extraction. Check_Workup->Product_Loss Check_Catalyst->Check_Workup Yes Inefficient_Sandmeyer Inefficient Sandmeyer. Verify catalyst quality. Check_Catalyst->Inefficient_Sandmeyer No

Caption: A decision tree for troubleshooting common synthesis issues.

VI. References

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]

  • Why should the temperature be maintained at 0–5 °C in a diazotisation? Chemistry Stack Exchange. [Link]

  • A Dangerous Bromance. Scientific Update. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. [Link]

  • Development of a Scalable Route for a Key Thiadiazole Building Block via Sequential Sandmeyer Bromination and Room-Temperature Suzuki–Miyaura Coupling. ACS Publications. [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ACS Publications. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. [Link]

  • Bromine (Br2): Assessing Health Risks and Safety Protocols. Interscan Corporation. [Link]

  • Is Bromine Harmful? YouTube. [Link]

Sources

troubleshooting failed reactions with 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Troubleshooting Failed Reactions with 2-Bromo-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound I should be aware of?

A1: this compound possesses two key functional groups that influence its reactivity:

  • Aryl Bromide: The bromine atom is a good leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The reactivity order for aryl halides in these reactions is generally I > OTf > Br > Cl.[1][2]

  • Methoxy Group (-OCH₃): As an electron-donating group, the methoxy group can make the oxidative addition step in the catalytic cycle more challenging compared to electron-deficient aryl bromides.[3] This may require the use of more electron-rich and sterically hindered phosphine ligands to facilitate this step.[3]

  • Benzonitrile Group (-CN): The nitrile group is generally stable under many cross-coupling conditions. However, under harsh basic or acidic conditions, it can be hydrolyzed to a carboxylic acid or an amide.[4][5][6]

Q2: What are the optimal storage conditions for this compound?

A2: this compound is typically a powder or solid. It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container to prevent hydrolysis and degradation.[7] Some suppliers recommend storage at 2-8°C.

Q3: Can the nitrile group interfere with my cross-coupling reaction?

A3: While generally robust, the nitrile group can potentially coordinate with the palladium catalyst. This is usually not a significant issue, but if you suspect catalyst inhibition, a change in ligand might be beneficial.[3] Of greater concern is the potential for hydrolysis under strongly basic conditions, especially at elevated temperatures, which would lead to the formation of 2-bromo-3-methoxybenzamide or 2-bromo-3-methoxybenzoic acid.[8][9]

Troubleshooting Guide: Common Cross-Coupling Reactions

This section addresses specific issues you might encounter during common palladium-catalyzed reactions with this compound.

Scenario 1: Failed or Low-Yield Suzuki-Miyaura Coupling

"My Suzuki coupling of this compound with an arylboronic acid is giving low to no yield. What's going wrong?"

A low yield in a Suzuki coupling can stem from several factors. Here's a systematic approach to troubleshooting:

Potential Cause & Solution

  • Inactive Catalyst:

    • Diagnosis: The palladium catalyst may be old, improperly stored, or poisoned.

    • Solution: Use a fresh batch of palladium precatalyst. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[10] Consider using more robust, air-stable precatalysts.

  • Inefficient Oxidative Addition:

    • Diagnosis: The electron-donating methoxy group on this compound can slow down the oxidative addition step.[3]

    • Solution: Switch to more electron-rich and sterically hindered phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), which are known to accelerate this step.[3]

  • Poor Transmetalation:

    • Diagnosis: The boronic acid may not be effectively activated by the base.

    • Solution:

      • Base Selection: Ensure you are using an appropriate base. K₃PO₄ and Cs₂CO₃ are often effective.[10][11] The base is crucial for activating the boronic acid to facilitate transmetalation.[12]

      • Solvent System: While many Suzuki reactions are run in anhydrous solvents, the addition of a small amount of water can sometimes be beneficial for the activation of the boronic acid.[13][14] A common solvent system is a mixture of an organic solvent like dioxane or toluene with water.[10]

      • Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly. Consider using a fresh bottle or a more stable boronic ester derivative like a pinacol ester.[15]

  • Side Reaction: Debromination (Protodehalogenation):

    • Diagnosis: You observe the formation of 3-methoxybenzonitrile as a major byproduct.

    • Solution: This side reaction is the replacement of the bromine atom with a hydrogen atom.[15] It can be promoted by the presence of water or other protic sources.[3] Ensure you are using anhydrous solvents. If the problem persists, consider a different base that is less prone to promoting this side reaction.[16][17]

Illustrative Workflow for Troubleshooting Suzuki Coupling

Suzuki_Troubleshooting start Low/No Yield in Suzuki Coupling catalyst Check Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere start->catalyst Possible Catalyst Issue ligand Optimize Ligand - Switch to electron-rich,  sterically hindered ligand  (e.g., SPhos, XPhos) catalyst->ligand If catalyst is active success Successful Coupling catalyst->success If yield improves transmetalation Address Transmetalation - Change base (K3PO4, Cs2CO3) - Add water as co-solvent - Use fresh boronic acid ligand->transmetalation If oxidative addition is still slow ligand->success If yield improves debromination Minimize Debromination - Use anhydrous solvents - Screen different bases transmetalation->debromination If side products are observed transmetalation->success If yield improves debromination->success

Caption: Troubleshooting flowchart for a failed Suzuki-Miyaura coupling.

Table 1: Recommended Starting Conditions for Suzuki Coupling

ComponentRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Common and effective Pd(0) and Pd(II) sources.[10]
Ligand SPhos or XPhos (2-10 mol%)Electron-rich, bulky ligands that facilitate oxidative addition.[10]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Effective for activating a wide range of boronic acids.[10]
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Aprotic solvent with water to aid in boronic acid activation.[10]
Temperature 80-110 °CSufficient thermal energy for most Suzuki couplings.[10]
Scenario 2: Unsuccessful Sonogashira Coupling

"I'm trying to couple this compound with a terminal alkyne, but the reaction is not working."

The Sonogashira coupling involves a dual catalytic system of palladium and copper.[2] Failures can arise from issues with either catalyst or the specific reaction conditions.

Potential Cause & Solution

  • Catalyst Inactivity (Palladium or Copper):

    • Diagnosis: Either the palladium or copper catalyst is not active.

    • Solution: Use fresh Pd(PPh₃)₂Cl₂ or a similar palladium catalyst and fresh CuI.[1] The reaction is typically sensitive to air, so ensure a thoroughly degassed reaction mixture and an inert atmosphere.[18]

  • Base Selection:

    • Diagnosis: The base may be too weak to deprotonate the terminal alkyne.

    • Solution: A strong, non-nucleophilic amine base like triethylamine (TEA) or diisopropylamine (DIPA) is commonly used.[1][19] The base not only deprotonates the alkyne but can also serve as a solvent.[1]

  • Side Reaction: Glaser Coupling:

    • Diagnosis: You observe the formation of a symmetrical di-alkyne byproduct.

    • Solution: This is a common side reaction in Sonogashira couplings, resulting from the copper-catalyzed homocoupling of the alkyne. Running the reaction at lower temperatures or under more dilute conditions can sometimes minimize this.

  • Elevated Temperatures Leading to Side Reactions:

    • Diagnosis: While some aryl bromides require higher temperatures, this can also lead to decomposition or other unwanted side reactions.[1]

    • Solution: Sonogashira couplings can often be carried out at room temperature.[1] If you are using elevated temperatures, try running the reaction at room temperature first.

Table 2: Recommended Starting Conditions for Sonogashira Coupling

ComponentRecommendationRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A common and effective catalyst for Sonogashira couplings.[1]
Copper Co-catalyst CuI (1-3 mol%)Essential for the activation of the alkyne.[1]
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Acts as both a base and a solvent.[1]
Solvent THF or Dioxane (if a co-solvent is needed)To ensure solubility of all reactants.[1]
Temperature Room Temperature to 60 °CStart at room temperature and gently heat if necessary.[1]
Scenario 3: Complications in Buchwald-Hartwig Amination

"My Buchwald-Hartwig amination of this compound is failing or giving a complex mixture of products."

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the choice of ligand and base.[20][21]

Potential Cause & Solution

  • Ligand Choice:

    • Diagnosis: The chosen phosphine ligand may not be suitable for this specific substrate.

    • Solution: The electron-rich nature of this compound may require sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) to promote efficient catalytic turnover.[20][22]

  • Base Incompatibility:

    • Diagnosis: The base is either not strong enough or is reacting with other functional groups.

    • Solution: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[20][23] Be mindful that strong bases can promote hydrolysis of the nitrile group, especially at higher temperatures.[6][8]

  • Amine Reactivity:

    • Diagnosis: The amine coupling partner may be too hindered or not nucleophilic enough.

    • Solution: For less reactive amines, switching to a more active catalyst system (e.g., a more advanced generation Buchwald ligand) may be necessary.[24]

  • Reductive Dehalogenation:

    • Diagnosis: Formation of 3-methoxybenzonitrile as a byproduct.

    • Solution: This side reaction can be minimized by the correct choice of ligand and ensuring anhydrous conditions.[15][22]

Illustrative Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L2Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [L2Pd(II)(Ar)(HNR'R'')]Br Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L2Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Standard precatalysts for generating the active Pd(0) species.[20]
Ligand XPhos or a similar biaryl phosphine (2-4 mol%)Promotes both oxidative addition and reductive elimination.[20]
Base Sodium tert-butoxide (NaOtBu) (1.5-2.0 equivalents)A strong, non-nucleophilic base suitable for a wide range of amines.[20]
Solvent Toluene or Dioxane (anhydrous)Aprotic solvents that are compatible with the reaction conditions.[20]
Temperature 80-110 °CProvides the necessary energy for the reaction to proceed.[20]

References

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • YouTube. (2016). Base Hydrolysis of Benzonitrile.
  • Nitrile to Acid - Common Conditions. (n.d.).
  • Allen. (n.d.). Hydrolysis of benzonitrile gives.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Lopp, M. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4165-4169.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic-Reaction.com. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • National Institutes of Health. (n.d.). Reductions of aryl bromides in water at room temperature.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • ResearchGate. (2025). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
  • ACS Publications. (2010). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides.
  • MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
  • Semantic Scholar. (2009). Palladium catalyzed-dehalogenation of aryl chlorides and bromides using phosphite ligands.
  • ACS Publications. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem.
  • Chemsrc.com. (2025). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.
  • Google Patents. (1998). Process for producing 2-bromo-5-methoxybenzyl bromide.

Sources

effect of solvent and base on 2-Bromo-3-methoxybenzonitrile reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-3-methoxybenzonitrile

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and professionals in drug development who are working with this versatile reagent. Here, you will find detailed troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of its reactivity, with a specific focus on the critical roles of solvent and base selection.

Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound. Each problem is followed by potential causes related to solvent and base choice, along with recommended solutions.

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

  • Potential Cause 1: Inappropriate Base Selection. The base in cross-coupling reactions plays a crucial role in the catalytic cycle, particularly in the transmetalation step for Suzuki-Miyaura coupling and in promoting the formation of the active catalyst and amine deprotonation in Buchwald-Hartwig amination.[1][2] An incorrect base can halt the catalytic cycle.

    • Solution: For Suzuki-Miyaura couplings, a moderately weak inorganic base like K₂CO₃ or K₃PO₄ in an aqueous solvent mixture is often effective.[3][4] For Buchwald-Hartwig aminations, stronger bases such as NaOtBu, KOtBu, or LHMDS are typically required to deprotonate the amine nucleophile.[5][6] However, for substrates with base-sensitive functional groups, a milder organic base like DBU can be a suitable alternative.[7][8]

  • Potential Cause 2: Incorrect Solvent Choice. The solvent must dissolve the reactants and facilitate the catalytic cycle. Poor solubility of the starting materials or catalyst can lead to low conversion.

    • Solution: For Suzuki-Miyaura reactions, a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or DMF/water) is commonly used to dissolve both the organic substrate and the inorganic base.[3][4] For Buchwald-Hartwig aminations, anhydrous aprotic solvents like toluene, dioxane, or THF are generally preferred.[9]

  • Potential Cause 3: Catalyst Deactivation. The palladium catalyst can be sensitive to impurities or reaction conditions, leading to deactivation.

    • Solution: Ensure all solvents and reagents are anhydrous and reactions are run under an inert atmosphere (e.g., argon or nitrogen).[9] The choice of phosphine ligand is also critical in stabilizing the palladium catalyst and promoting the desired reaction.[10]

Issue 2: Unwanted Side Reactions or Product Degradation

  • Potential Cause 1: Hydrolysis of the Nitrile Group. The benzonitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under strong basic conditions and in the presence of water.

    • Solution: If nitrile hydrolysis is a problem, consider using a weaker, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄.[3] Running the reaction under strictly anhydrous conditions can also minimize this side reaction. If the desired reaction requires a strong base and high temperatures, minimizing the reaction time is crucial.

  • Potential Cause 2: Protodebromination (Loss of Bromine). In some palladium-catalyzed reactions, particularly with electron-rich aryl bromides, a side reaction where the bromine atom is replaced by a hydrogen atom can occur.

    • Solution: This can sometimes be suppressed by the careful choice of ligand and ensuring that the concentration of the coupling partner is sufficient. Optimizing the reaction temperature and time can also help to favor the desired cross-coupling over protodebromination.

Issue 3: Difficulty in Achieving Nucleophilic Aromatic Substitution (SNAr)

  • Potential Cause 1: Insufficient Ring Activation. For an SNAr reaction to proceed, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile.[11][12] The methoxy group on this compound is electron-donating, which disfavors SNAr.

    • Solution: SNAr reactions with this substrate are challenging. High temperatures and a very strong nucleophile are typically required. The nitrile group provides some electron-withdrawing character, but it may not be enough for facile substitution.

  • Potential Cause 2: Inappropriate Solvent for SNAr. The choice of solvent is critical for SNAr reactions.

    • Solution: Polar aprotic solvents such as DMSO, DMF, or NMP are the solvents of choice for SNAr reactions.[13][14] These solvents solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[14] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[15]

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent for a Suzuki-Miyaura coupling with this compound?

A1: The choice of solvent for a Suzuki-Miyaura coupling is dictated by the need to dissolve both the organic-soluble aryl bromide and the often water-soluble inorganic base and boronic acid. A biphasic solvent system is typically employed. Common choices include:

  • Toluene/Water or Dioxane/Water: These are excellent general-purpose solvent systems.[3]

  • DMF/Water: This can be a good option when higher solubility is required.[4] The ratio of the organic solvent to water is usually in the range of 3:1 to 5:1. It is crucial to degas the solvent mixture prior to use to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Q2: What is the role of the base in a Buchwald-Hartwig amination, and how do I choose the right one?

A2: The base in a Buchwald-Hartwig amination has two primary roles: it deprotonates the amine nucleophile to make it more reactive, and it facilitates the regeneration of the active Pd(0) catalyst.[6][10] The choice of base depends on the pKa of the amine:

  • For primary and secondary alkylamines and anilines: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are generally used.[5]

  • For less nucleophilic amines or substrates with base-sensitive functional groups: Weaker bases such as K₃PO₄ or Cs₂CO₃ can be effective, often requiring a more active catalyst system.

  • Homogeneous conditions: Organic bases like DBU can be used to avoid insoluble inorganic byproducts, which is particularly useful in flow chemistry applications.[7][8]

Q3: Can the nitrile group on this compound interfere with my reaction?

A3: Yes, the nitrile group can be reactive under certain conditions. As mentioned in the troubleshooting guide, it can undergo hydrolysis to an amide or carboxylic acid in the presence of strong bases and water. It can also coordinate to the palladium catalyst, potentially inhibiting the reaction. However, in many cross-coupling reactions, the nitrile group is well-tolerated. Careful selection of reaction conditions (anhydrous solvents, appropriate base, and optimized temperature) can minimize these potential interferences.

Q4: Is this compound more reactive towards Suzuki or Buchwald-Hartwig coupling?

A4: The reactivity will depend on the specific reaction conditions (catalyst, ligand, base, solvent, temperature) and the coupling partner. The methoxy group is electron-donating, which can slightly decrease the rate of oxidative addition of the C-Br bond to the palladium(0) catalyst, a key step in both catalytic cycles.[9] However, both Suzuki-Miyaura and Buchwald-Hartwig reactions are generally very effective for a wide range of aryl bromides, including those with electron-donating groups. The success of a particular transformation will rely on careful optimization of the reaction parameters.

Data and Visualization

Table 1: Common Solvents for Cross-Coupling Reactions
SolventTypeBoiling Point (°C)Dielectric ConstantNotes
TolueneNonpolar1112.4Good for dissolving organic substrates; often used with water.
1,4-DioxanePolar Aprotic1012.2A common choice for Suzuki and Buchwald-Hartwig reactions.
Tetrahydrofuran (THF)Polar Aprotic667.6Lower boiling point, useful for reactions at moderate temperatures.
Dimethylformamide (DMF)Polar Aprotic15336.7High boiling point and good solvating power.
Acetonitrile (MeCN)Polar Aprotic8237.5Can be used in some cross-coupling reactions.
Table 2: Common Bases for Cross-Coupling Reactions
BasepKa of Conjugate AcidTypeCommon Applications
K₂CO₃10.3Inorganic, WeakSuzuki-Miyaura
K₃PO₄12.3Inorganic, ModerateSuzuki-Miyaura, some Buchwald-Hartwig
Cs₂CO₃10.3Inorganic, WeakSuzuki-Miyaura, some Buchwald-Hartwig
NaOtBu~19Alkoxide, StrongBuchwald-Hartwig
KOtBu~19Alkoxide, StrongBuchwald-Hartwig
LiHMDS~26Amide, Very StrongBuchwald-Hartwig
DBU13.5Organic, Non-nucleophilicBuchwald-Hartwig (milder conditions)
Diagrams

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Base (e.g., K2CO3) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Solvent_Base_Selection start Select Reaction Type suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald suzuki_solvent Solvent: Toluene/H2O, Dioxane/H2O suzuki->suzuki_solvent suzuki_base Base: K2CO3, K3PO4, Cs2CO3 suzuki->suzuki_base buchwald_solvent Solvent: Toluene, Dioxane (anhydrous) buchwald->buchwald_solvent buchwald_base Base: NaOtBu, KOtBu, LHMDS, DBU buchwald->buchwald_base

Caption: Decision workflow for solvent and base selection.

References

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction - RSC Publishing.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts.
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025). ResearchGate.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (2013). National Institutes of Health.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
  • Role of palladium catalyst in cross-coupling reactions. (2025). Google AI.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). ChemRxiv.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. (2006). Organic Chemistry Portal.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2011). National Institutes of Health.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). Amazon S3.
  • Buchwald–Hartwig amination. Wikipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Effect of solvent and base on Suzuki cross-coupling reaction. (2017). ResearchGate.
  • Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution. (2019). YouTube.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (2018). National Institutes of Health.
  • Nucleophilic Aromatic Substitution. NPTEL.
  • Suzuki reaction. Wikipedia.
  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts.

Sources

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-Bromo-3-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific substrate and achieve optimal reaction outcomes. Here, we will delve into the nuances of catalyst system selection, troubleshoot common issues, and provide detailed protocols to enhance your experimental success.

Understanding the Substrate: this compound

Before diving into catalyst selection, it's crucial to analyze the electronic and steric properties of this compound.

  • Electronic Effects : The nitrile (-CN) group is strongly electron-withdrawing, while the methoxy (-OCH₃) group is electron-donating through resonance. Their positions relative to the bromine atom influence the reactivity of the C-Br bond. The methoxy group at the meta position has a less pronounced activating effect on the bromine at the 2-position compared to an ortho or para positioning.

  • Steric Hindrance : The presence of substituents ortho to the bromine atom (the methoxy group) can introduce steric hindrance, which can impact the oxidative addition step in the catalytic cycle.[1][2]

These features necessitate a careful selection of the palladium catalyst and, more importantly, the ancillary ligand to ensure efficient and high-yielding cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

A1: The main challenges stem from the substrate's electronic and steric properties. The electron-withdrawing nitrile group can facilitate oxidative addition, but the ortho-methoxy group introduces steric bulk that can hinder the approach of the palladium catalyst. This can lead to slower reaction rates or the need for more specialized, bulky ligands to promote the reaction.[1][2]

Q2: Which types of cross-coupling reactions are commonly performed with this substrate?

A2: this compound is a versatile building block for various C-C and C-N bond-forming reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of biaryl structures.[3]

  • Buchwald-Hartwig Amination: To introduce primary or secondary amines.[4][5][6]

  • Sonogashira Coupling: For the synthesis of aryl alkynes.[7][8]

Q3: What is a good starting point for a palladium precursor?

A3: Common and effective palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃.[9][10] For improved reproducibility and ease of handling, especially on a larger scale, pre-formed palladium catalysts (precatalysts) that are often more stable can be advantageous.[10]

Troubleshooting Guide

Here we address specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield Inactive Catalyst• Ensure the palladium precursor is of high quality and stored under inert conditions. • Use freshly opened solvents and reagents. • Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the Pd(0) catalyst.[9][11]
Inefficient Oxidative Addition• The steric hindrance from the ortho-methoxy group may be impeding the catalyst. • Switch to a bulkier, more electron-rich phosphine ligand such as SPhos or XPhos.[3][9] These ligands are known to stabilize the monoligated palladium species, which is highly active in oxidative addition.[2]
Poor Transmetalation (Suzuki Coupling)• The choice and amount of base are critical. Ensure you are using an adequate amount (typically 2-3 equivalents).[9] • For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are often effective.[3][9] • In some cases, the addition of a small amount of water to the solvent system can be beneficial.[12][13]
Formation of Side Products (e.g., Homocoupling) Inefficient Cross-Coupling• This can occur if the cross-coupling reaction is slow, allowing for side reactions to dominate. • Optimize the catalyst system (ligand and palladium source) to accelerate the desired cross-coupling pathway.
Oxygen Contamination (Sonogashira Coupling)• Oxygen promotes the homocoupling of terminal acetylenes.[11] • Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[8]
Debromination (Hydrodehalogenation) Presence of Protic Impurities or Inappropriate Base• This side reaction replaces the bromine atom with hydrogen. • Ensure all reagents and solvents are anhydrous. • Select a base that is strong enough to promote the desired reaction but does not facilitate debromination.
Reaction Stalls Before Completion Catalyst Deactivation• The catalyst may be degrading over the course of the reaction. • Consider using a more robust ligand that can better stabilize the palladium center.[14] • A "kicker charge" of fresh catalyst can sometimes restart a stalled reaction.[14]
Catalyst and Ligand Selection Guide

The success of cross-coupling reactions with this compound is highly dependent on the judicious choice of the ligand.

For Suzuki-Miyaura Coupling:

Bulky, electron-rich biaryl phosphine ligands are generally the top choice for this substrate.

LigandPalladium PrecursorBaseSolventTemperature (°C)Key Advantages
SPhos Pd(OAc)₂, Pd₂(dba)₃K₃PO₄, Cs₂CO₃Toluene, Dioxane/H₂O80-110Excellent for sterically hindered and electron-rich aryl bromides.[3][9]
XPhos Pd(OAc)₂, Pd₂(dba)₃K₃PO₄, K₂CO₃Toluene, Dioxane80-110Broadly applicable and highly active for challenging substrates.[3][15]
P(t-Bu)₃ Pd₂(dba)₃K₃PO₄Toluene80-100A simple, yet effective bulky phosphine ligand.
For Buchwald-Hartwig Amination:

The choice of ligand is crucial for efficient C-N bond formation.

LigandPalladium PrecursorBaseSolventTemperature (°C)Key Advantages
Xantphos Pd(OAc)₂, Pd₂(dba)₃NaOtBu, Cs₂CO₃Toluene, Dioxane90-110The wide bite angle of Xantphos is often beneficial for reductive elimination.[16][17]
XPhos Pd₂(dba)₃NaOtBu, LHMDSToluene80-110A highly general and effective ligand for a wide range of amines.[4]
Josiphos-type ligands Pd(OAc)₂K₃PO₄TolueneRT-80Can be effective for aminations at lower temperatures.[15]
For Sonogashira Coupling:

This reaction typically requires a copper(I) co-catalyst.

LigandPalladium PrecursorCo-catalystBaseSolventTemperature (°C)Key Advantages
PPh₃ PdCl₂(PPh₃)₂CuIEt₃N, PiperidineTHF, DMFRT-60The classical ligand for Sonogashira couplings.
P(t-Bu)₃ Pd₂(dba)₃CuIEt₃NTolueneRT-50Can allow for milder reaction conditions.[8]
None (Ligand-free) Pd/CCuIEt₃NDMF80-100An option for simpler systems, though may require higher temperatures.
Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[10]

  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[10]

  • Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[10]

  • Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[10]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).[10]

  • Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).[10]

  • Add this compound (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene).[10]

  • Heat the sealed tube to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle

A general understanding of the palladium-catalyzed cross-coupling catalytic cycle is essential for troubleshooting.

Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition ArPd(II)(Br)L2 ArPd(II)(Br)L₂ Oxidative\nAddition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation ArPd(II)(R)L2 ArPd(II)(R)L₂ Transmetalation->ArPd(II)(R)L2 Reductive\nElimination Reductive Elimination ArPd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R Ar-Br Ar-Br Ar-Br->Oxidative\nAddition R-M R-M R-M->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

This diagram illustrates the key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the Pd(0) catalyst. Understanding which step is problematic is key to effective troubleshooting.

References
  • Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium | The Journal of Organic Chemistry - ACS Public
  • Development of a Robust Pd-Catalyzed C–S Coupling for the Synthesis of Janus Kinase Inhibitor GDC-9918 - ACS Public
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH
  • Pd2(dba)
  • XantPhos Pd-G3 as an Efficient Catalyst: Microwave-Assisted C–S Cross-Coupling Reaction in DMF | Semantic Scholar
  • Mastering Cross-Coupling Reactions: The Power of Xantphos Ligands
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT
  • SPhos Pd G2 1375325-64-6 - Sigma-Aldrich
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai
  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions | ACS Nano - ACS Public
  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchG
  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates | Journal of the American Chemical Society
  • Technical Support Center: Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem
  • Buchwald–Hartwig amin
  • Cross‐Coupling Reactions of Aryl Halides with Primary and Secondary Aliphatic Alcohols Catalyzed by an O,N,N‐Coordinated Nickel Complex - ResearchG
  • Ligand design for cross-couplings: phosphines - YouTube
  • Buchwald-Hartwig Amin
  • Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics | Organic Letters - ACS Public
  • How can I solve my problem with Suzuki coupling?
  • Technical Support Center: Catalyst Selection for Reactions with 3-Methoxyphenyl Deriv
  • Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine - Benchchem
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit
  • A Convenient Catalyst for Aqueous and Protein Suzuki-Miyaura Cross-Coupling - PubMed
  • Sonogashira coupling - Wikipedia
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
  • Cross-Coupling Reaction of Alkyl Halides with Grignard Reagents Catalyzed by Ni, Pd, or Cu Complexes with π-Carbon Ligand(s) | Accounts of Chemical Research
  • Sonogashira Coupling - Organic Chemistry Portal
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
  • Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine - Benchchem
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit
  • Sonogashira cross-coupling of 3-bromo-1,2-diones
  • Sonogashira Coupling Reaction with Diminished Homocoupling
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H
  • Synthesis of Oligomers via Sonogashira cross coupling followed by...

Sources

Technical Support Center: Monitoring Reactions of 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for monitoring the progress of chemical reactions involving 2-Bromo-3-methoxybenzonitrile. As a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates, robust and reliable reaction monitoring is critical for ensuring optimal yields, minimizing side products, and achieving reproducible results.

This resource offers a combination of frequently asked questions (FAQs) and in-depth troubleshooting guides, structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection and application of analytical techniques for monitoring reactions with this compound.

Q1: What are the most common and effective methods for monitoring the progress of reactions involving this compound?

A1: The choice of monitoring technique depends on the specific reaction type, available equipment, and the level of detail required. The most widely used methods include:

  • Thin-Layer Chromatography (TLC): A rapid, cost-effective, and simple technique ideal for qualitative analysis of reaction progress.[1][2][3] It allows for the quick determination of the presence of starting material, the formation of products, and the potential for side products.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and thermally stable compounds.[4][5][6] It is particularly useful for analyzing reactions involving brominated aromatic compounds and can provide quantitative data.[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): An indispensable tool in the pharmaceutical industry for its ability to separate, identify, and quantify compounds with high precision and accuracy.[7][8][9][10][11] HPLC is suitable for a wide range of compounds, including those that are not volatile or are thermally sensitive.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is an excellent quantitative method for monitoring reactions.[12][13] ¹H NMR is often used to track the disappearance of starting material signals and the appearance of product signals.[12]

Q2: I'm performing a Suzuki-Miyaura coupling with this compound. Which monitoring technique do you recommend for a quick assessment of the reaction?

A2: For a rapid assessment of a Suzuki-Miyaura coupling, Thin-Layer Chromatography (TLC) is the most practical choice.[14][15][16] You can quickly visualize the consumption of the this compound starting material and the formation of the new, more polar biaryl product. A typical TLC plate would have three lanes: the starting aryl bromide, a co-spot of the starting material and the reaction mixture, and the reaction mixture itself.[17] The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is progressing.[2]

Q3: How can I use ¹H NMR to monitor the progress of a Buchwald-Hartwig amination of this compound?

A3: ¹H NMR spectroscopy is a powerful tool for monitoring Buchwald-Hartwig aminations.[18][19][20][21][22][23] You can track the reaction by observing the changes in the aromatic region of the spectrum. The aromatic protons of this compound will have a characteristic splitting pattern and chemical shift. Upon successful amination, the electronic environment of these protons changes, leading to a shift in their signals. You can quantify the reaction progress by integrating the signals corresponding to the starting material and the product.[12][24]

Q4: When should I choose GC-MS over HPLC for monitoring my reaction?

A4: The choice between GC-MS and HPLC depends on the properties of your reactants and products. GC-MS is ideal for volatile and thermally stable compounds .[4][5][6] Since this compound and many of its likely products are relatively small organic molecules, GC-MS can be a very effective tool.[4][5][6] HPLC is more versatile and should be your choice if your compounds are not volatile, are thermally labile, or are highly polar .[7][8][9][10][11] HPLC is a cornerstone of pharmaceutical analysis due to its broad applicability.[7][8][9][10][11]

Q5: Can I monitor the reduction of the nitrile group in this compound using TLC?

A5: Yes, TLC is a suitable method for monitoring the reduction of the nitrile to a primary amine.[25][26][27][28] The resulting amine will be significantly more polar than the starting nitrile. This difference in polarity will result in a much lower Rf value for the product on the TLC plate. You should observe the disappearance of the higher Rf spot of the starting material and the appearance of a new, lower Rf spot for the amine product.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues you might encounter while monitoring your reactions.

Scenario 1: Incomplete Conversion in a Suzuki-Miyaura Coupling

Problem: You are performing a Suzuki-Miyaura coupling with this compound and a boronic acid. Your TLC or GC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time.

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Catalyst Inactivity The palladium catalyst may be deactivated or not present in its active Pd(0) form.Ensure you are using a fresh, high-quality palladium precatalyst and ligand.[14][15][16] Consider using a more robust, air-stable precatalyst. Ensure your reaction is conducted under a properly maintained inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[14][15]
Base Issues The base may be too weak, not sufficiently soluble, or of poor quality. The base is crucial for the transmetalation step.[15]Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[15] Ensure the base is finely powdered and dry. If using an aqueous base, ensure vigorous stirring to overcome phase separation.[15]
Boronic Acid Decomposition Boronic acids can be susceptible to protodeboronation (hydrolysis), especially at elevated temperatures.[15][16]Use anhydrous solvents and reagents.[15] Consider using more stable boronic esters, such as pinacol esters.[15]
Poor Reagent Solubility If any of the reactants are not fully dissolved at the reaction temperature, the reaction will be slow or incomplete.Choose a solvent system where all components are soluble. You may need to screen different solvents or solvent mixtures.
Steric Hindrance The methoxy group ortho to the bromine in this compound can introduce some steric hindrance.Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) which can accelerate the reaction.[14]

Experimental Workflow for Troubleshooting Incomplete Conversion:

G start Incomplete Conversion Observed check_catalyst Verify Catalyst and Ligand Quality and Inert Atmosphere start->check_catalyst check_base Evaluate Base Strength, Solubility, and Purity check_catalyst->check_base check_boronic_acid Assess Boronic Acid Stability (Consider Esters) check_base->check_boronic_acid check_solubility Confirm Reagent Solubility in Reaction Solvent check_boronic_acid->check_solubility optimize_ligand Employ Bulky Ligands for Steric Hindrance check_solubility->optimize_ligand rerun Re-run Reaction with Optimized Conditions optimize_ligand->rerun success Successful Conversion rerun->success

Caption: Troubleshooting workflow for incomplete Suzuki-Miyaura coupling.

Scenario 2: Formation of Unexpected Byproducts in a Buchwald-Hartwig Amination

Problem: You are performing a Buchwald-Hartwig amination of this compound. Your HPLC or GC-MS analysis reveals the presence of significant byproducts in addition to your desired product.

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Reductive Dehalogenation The aryl bromide is reduced to 3-methoxybenzonitrile, removing the bromine atom without amination.This can be influenced by the choice of ligand and base. Some ligand systems are more prone to this side reaction. Try a different phosphine ligand. Ensure the base is not too strong for the chosen conditions.
Homocoupling of Aryl Halide Two molecules of this compound couple to form a biaryl byproduct.This is often a result of slow transmetalation or reductive elimination. Optimizing the catalyst, ligand, and temperature can help minimize this.
Amine Decomposition The amine coupling partner may be unstable under the reaction conditions.Ensure the amine is of high purity. Lowering the reaction temperature may help if the amine is thermally sensitive.
Reaction with Solvent In some cases, the catalyst can react with the solvent, especially at high temperatures.Choose a robust and inert solvent like toluene or dioxane.

Decision Tree for Identifying Byproducts:

G start Unexpected Byproducts Observed ms_analysis Analyze Byproduct Mass by GC-MS or LC-MS start->ms_analysis mass_dehalogenated Mass corresponds to 3-methoxybenzonitrile? ms_analysis->mass_dehalogenated Yes mass_homocoupling Mass corresponds to biaryl of starting material? ms_analysis->mass_homocoupling No is_dehalogenation Reductive Dehalogenation mass_dehalogenated->is_dehalogenation other_byproducts Other unexpected masses? mass_homocoupling->other_byproducts No is_homocoupling Homocoupling mass_homocoupling->is_homocoupling Yes investigate_further Investigate Amine or Solvent Decomposition other_byproducts->investigate_further

Sources

Technical Support Center: Work-up Procedures for Reactions with 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving 2-Bromo-3-methoxybenzonitrile. This resource is designed for chemistry professionals engaged in research and development. Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into the causality behind experimental choices. Our goal is to equip you with the knowledge to troubleshoot effectively and ensure the integrity of your results.

Core Compound Profile & Safety First

This compound is a versatile aromatic building block used in the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical research.[1] Its key reactive sites are the aryl bromide (amenable to cross-coupling), the nitrile group (which can undergo hydrolysis or reduction), and the aromatic ring itself.

Before You Begin: Mandatory Safety Protocols

Handling this compound and its reaction products requires strict adherence to safety standards.

  • Personal Protective Equipment (PPE): Always wear safety goggles (EN 166 standard), a lab coat, and chemical-resistant gloves.[2]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3]

  • Hazard Profile: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] It can cause skin and serious eye irritation.[2][4]

  • Emergency Procedures:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[2][3]

    • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present. Seek immediate medical attention.[2][3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[3]

  • Waste Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.[6]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the work-up of reactions involving this compound in a practical, question-and-answer format.

Category 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Question: I have low to no yield in my Suzuki coupling reaction. How can my work-up be causing product loss?

Answer: Low yield after work-up in a Suzuki coupling can stem from several factors beyond the reaction's success. The primary culprits during isolation are incomplete extraction, emulsion formation, and accidental product loss during catalyst removal.

  • Inefficient Catalyst Removal: The palladium catalyst must be removed. A common and effective method is to cool the reaction mixture and filter it through a pad of Celite®.[7] This removes the heterogeneous catalyst and any precipitated salts. Failure to do this can lead to a colloidal suspension that complicates extractions.

  • Poor Extraction: Your product is organic-soluble. After filtration, the filtrate should be transferred to a separatory funnel. The choice of extraction solvent is critical. Ethyl acetate is a common and effective choice.[7][8] Perform at least three separate extractions with the organic solvent to ensure complete transfer of the product from the aqueous phase.[9]

  • Emulsion Formation: Vigorous shaking can create a stable emulsion at the aqueous-organic interface, trapping your product.

    • Solution: Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion. Gentle swirling is often more effective than vigorous shaking.

  • Boronic Acid Residue: Boronic acids and their byproducts can sometimes complicate purification. A dilute aqueous base wash (e.g., 1M Na₂CO₃) can help remove unreacted boronic acid. However, be cautious, as a high pH can promote hydrolysis of the nitrile group. Alternatively, repeated co-evaporation of the crude product with methanol can remove boron residues as volatile trimethyl borate.[10]

Question: My final product is contaminated with a dark, finely-divided solid that I suspect is palladium black. How do I remove it?

Answer: The formation of palladium black indicates catalyst decomposition. While Celite filtration during the initial work-up should remove most of it, very fine particles can pass through.

  • Primary Method: The most reliable method is filtration through a plug of silica gel. Dissolve your crude product in a minimal amount of a non-polar solvent (like dichloromethane or 1:1 hexanes/ethyl acetate) and pass it through a short column of silica gel, eluting with the same solvent. The non-polar product should pass through while the polar palladium residues are retained at the top.

  • Alternative (Use with Caution): Treatment with activated charcoal can adsorb palladium residues. However, it can also adsorb your product, leading to yield loss. Use a minimal amount, stir for a short period (15-20 minutes), and filter through Celite®. This should be a last resort.

Suzuki_Workup_Workflow A Reaction Completion B Cool to Room Temperature A->B C Filter through Celite® Pad to Remove Pd Catalyst B->C D Transfer Filtrate to Separatory Funnel C->D E Add Water & Organic Solvent (e.g., Ethyl Acetate) D->E F Separate Layers E->F G Extract Aqueous Layer (2-3 times) F->G Aqueous Layer H Combine Organic Layers F->H Organic Layer G->H I Wash with Brine H->I J Dry over Anhydrous Na₂SO₄ or MgSO₄ I->J K Filter off Drying Agent J->K L Concentrate under Reduced Pressure K->L M Purify via Column Chromatography L->M

Caption: Standard workflow for a Suzuki-Miyaura coupling reaction work-up.

Category 2: Grignard and Organolithium Reactions

Question: I'm performing a Grignard reaction to add a nucleophile to the nitrile group. My work-up is giving me a complex mixture. What is the correct quenching procedure?

Answer: The work-up of a Grignard reaction is critical because the intermediate magnesium complex is highly basic and must be neutralized carefully.[11][12] Improper quenching is a common source of side reactions.

  • The Quench: The most crucial step is the quench. The reaction flask should be cooled in an ice bath (0 °C). The reaction mixture should then be transferred slowly (dropwise or via cannula) into a separate flask containing a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[10] Do not add water or acid directly to the Grignard reaction mixture. This can cause an uncontrolled exothermic reaction.

  • Why Ammonium Chloride? Saturated NH₄Cl is a weak acid, strong enough to protonate the alkoxide and destroy any unreacted Grignard reagent, but not so strong that it causes acid-catalyzed side reactions with your product.[10]

  • Extraction: After quenching, the mixture can be transferred to a separatory funnel. The product should be extracted into an organic solvent like diethyl ether or ethyl acetate.[13][14] You may observe the formation of gelatinous magnesium salts. Adding more water or a small amount of dilute HCl can sometimes help dissolve these salts and improve layer separation.

  • Final Steps: The combined organic layers should be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.[9][15]

Category 3: General Issues & Purification

Question: I suspect the nitrile group in my molecule is hydrolyzing during work-up. How can I prevent this?

Answer: The nitrile group is generally robust but can hydrolyze to a primary amide and subsequently to a carboxylic acid under harsh acidic or basic conditions, especially with prolonged heating.[16][17][18][19][20]

  • Control pH: During aqueous washes, avoid using strong acids or bases unless absolutely necessary. If you must use a basic wash (e.g., to remove an acidic impurity), keep the contact time short and perform the wash at a low temperature (0 °C).

  • Minimize Water Contact: Complete the aqueous work-up efficiently. Don't let the reaction mixture sit in the separatory funnel for extended periods.

  • Effective Drying: Use a brine wash to remove the majority of dissolved water from the organic layer before adding a chemical drying agent like anhydrous sodium sulfate or magnesium sulfate. This makes the final drying step more efficient.

Question: My crude product is a persistent oil, but the literature reports a solid. What troubleshooting steps can I take?

Answer: This is a classic purification challenge, usually indicating the presence of impurities that are depressing the melting point.

  • Ensure Solvent Removal: First, ensure all residual solvent is removed. After using a rotary evaporator, place the flask under high vacuum for several hours.

  • Column Chromatography: The most effective way to remove impurities is column chromatography on silica gel.[21] A solvent system is typically chosen based on TLC analysis. For compounds like this compound derivatives, a gradient of ethyl acetate in hexanes is a common starting point.

  • Induce Crystallization: After purification, dissolve the resulting oil in a minimal amount of a hot solvent in which it is soluble. Then, slowly add a "non-solvent" (a solvent in which the product is insoluble) until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to promote crystallization. Scratching the inside of the flask with a glass rod at the solvent line can also initiate crystal formation.

Troubleshooting_Tree Start Work-up Problem? LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct no Emulsion Emulsion Formed? LowYield->Emulsion yes Sol_Extract Action: Re-extract aqueous layer. Check solvent choice. LowYield->Sol_Extract no Sol_Column Action: Purify via column chromatography. ImpureProduct->Sol_Column yes Sol_Celite Action: Filter through Celite® or silica plug to remove solids. ImpureProduct->Sol_Celite no (Insoluble solid present?) Emulsion->Sol_Extract no Sol_Brine Action: Add brine (sat. NaCl). Swirl gently, do not shake. Emulsion->Sol_Brine yes Sol_Celite->Sol_Column Sol_pH Action: Check pH of aqueous wash. Avoid strong acid/base.

Caption: A decision tree for troubleshooting common work-up issues.

Standardized Work-up Protocols

These are generalized protocols that serve as a robust starting point. Always adapt them based on the specific scale and nature of your reaction.

Protocol 1: General Work-up for a Suzuki-Miyaura Coupling
  • Cool & Filter: Once the reaction is complete (monitored by TLC or GC-MS), allow the mixture to cool to room temperature. Filter the entire reaction mixture through a 1-inch pad of Celite® in a Büchner funnel, rinsing the flask and the pad with ethyl acetate (3 x 20 mL for a 10 mmol scale reaction).[7]

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Add deionized water (50 mL) and shake. Allow the layers to separate.

  • Isolate Product: Remove the lower aqueous layer. Wash the organic layer sequentially with 1M Na₂CO₃ solution (2 x 30 mL) and then brine (1 x 30 mL).

  • Dry & Concentrate: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel.[7][8]

Protocol 2: General Work-up for a Grignard Reaction
  • Prepare Quench: In a separate flask large enough to hold the entire reaction volume plus the quenching solution, add a saturated aqueous solution of NH₄Cl and cool it to 0 °C in an ice bath.

  • Quench Reaction: While stirring the NH₄Cl solution vigorously, slowly add the completed Grignard reaction mixture via a dropping funnel or syringe. Maintain the temperature of the quenching solution below 10 °C.

  • Extraction: Once the addition is complete, transfer the mixture to a separatory funnel. Extract the aqueous slurry with diethyl ether or ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).[13]

  • Wash & Dry: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as required, typically by column chromatography or recrystallization.

Parameter Recommended Solvents & Reagents Rationale
Extraction Solvent Ethyl Acetate, Dichloromethane (DCM), Diethyl EtherGood solubility for moderately polar aromatic products.
Drying Agent Anhydrous Na₂SO₄, Anhydrous MgSO₄Efficiently removes dissolved water from the organic phase.
Aqueous Wash (Neutral) Deionized Water, Brine (sat. NaCl)Removes water-soluble salts and byproducts. Brine helps break emulsions.
Aqueous Wash (Basic) Saturated NaHCO₃, 1M Na₂CO₃Neutralizes acidic residues. Use with caution to avoid nitrile hydrolysis.
Aqueous Wash (Acidic) Saturated NH₄Cl, 1M HCl (dilute)Neutralizes basic residues. NH₄Cl is preferred for quenching organometallics.
Chromatography Eluent Hexanes/Ethyl Acetate GradientVersatile system for separating products of varying polarity on silica gel.

References

  • Chegg. (2021, April 20). Solved 72 BASIC HYDROLYSIS OF BENZONITRILE.
  • Allen. Hydrolysis of benzonitrile gives.
  • Chegg. (2021, April 10). Solved BASIC HYDROLYSIS OF BENZONITRILE.
  • Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup.
  • Scribd. EXP13 Hydrolysis of Benzonitrile.
  • ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?
  • Homework.Study.com. Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid.
  • Merlic Group, UCLA. Organic Reaction Workup Formulas for Specific Reagents.
  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup.
  • University of Massachusetts Boston. 14 Formation and reaction of a Grignard reagent.
  • MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molecules, 23(11), 2848.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • California State University, Bakersfield. 6. Grignard Reaction.
  • Grignard Reaction.
  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
  • PubChem. 2-Bromo-3,6-difluorobenzonitrile.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Organic Chemistry Portal. Suzuki Coupling.
  • PubChem. 2-Bromo-3-methylbenzonitrile.

Sources

Technical Support Center: 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-3-methoxybenzonitrile (CAS No. 120966-67-2). This document is intended for researchers, scientists, and professionals in drug development who utilize this versatile synthetic intermediate. Here, we address common questions and troubleshooting scenarios related to its stability and storage to ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it is crucial to control its storage environment. This compound is a solid, typically a powder, that is stable under recommended conditions but can degrade if stored improperly.[1][2][3]

The primary principle is to minimize exposure to energy sources (heat, light) and reactive substances (oxidizers, moisture). We recommend the following conditions, summarized in the table below:

  • Temperature: Store in a cool environment. While ambient room temperature may be acceptable for short periods, long-term storage at refrigerated temperatures (2-8°C) is advisable, as suggested for similar aromatic nitriles. Always refer to the product-specific label for the recommended storage temperature.

  • Atmosphere: For maximum stability, especially for high-purity grades or long-term archival, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.[4] This displaces oxygen and moisture, preventing potential oxidative degradation or hydrolysis of the nitrile group.

  • Container: Always keep the compound in its original, tightly sealed container to prevent contamination and exposure to air and moisture.[1][5][6]

  • Light: The compound is noted to be light-sensitive.[1] Store the container in a dark location or use an amber vial to protect it from photodegradation. Aromatic compounds can absorb UV light, leading to the formation of reactive intermediates and subsequent degradation.[7]

Q2: What is the expected shelf-life of this compound?

A2: A specific shelf-life is determined by the manufacturer and is typically indicated on the certificate of analysis (CoA). However, the effective shelf-life is highly dependent on handling and storage. When stored under the optimal conditions described in Q1 (refrigerated, dry, dark, and tightly sealed), the compound should remain stable for an extended period. We recommend re-analyzing the purity of the material if it has been stored for more than a year or if you observe any changes in its physical appearance.

Q3: What are the primary chemical degradation pathways for this compound?

A3: The structure of this compound contains two key functional groups on an aromatic ring that are susceptible to degradation: the nitrile group and the substituted benzene ring itself.

  • Hydrolysis of the Nitrile Group: The cyano (-C≡N) group can undergo hydrolysis under either acidic or basic conditions to form a primary amide (2-Bromo-3-methoxybenzamide) and subsequently a carboxylic acid (2-Bromo-3-methoxybenzoic acid).[8] This is often catalyzed by the presence of moisture, especially at elevated temperatures.

  • Photodegradation: Aromatic compounds, particularly those with heteroatom substituents, can be susceptible to degradation upon exposure to UV light.[1][7] This can lead to complex reactions, including dehalogenation or the formation of colored impurities.

  • Oxidation: While generally stable against oxidation, prolonged exposure to strong oxidizing agents or atmospheric oxygen under harsh conditions (e.g., heat and light) can lead to degradation.[1][2]

Q4: How can I visually assess if my sample of this compound has degraded?

A4: A high-purity sample of this compound should be a white to off-white or light-yellow solid powder. Any significant deviation from this appearance is a primary indicator of potential degradation. Look for:

  • Color Change: Development of a pronounced yellow, brown, or tan color. This often suggests the formation of chromophoric impurities from degradation reactions.

  • Change in Texture: Clumping, caking, or the appearance of a sticky or oily residue can indicate the absorption of moisture and potential hydrolysis.

  • Incomplete Dissolution: If the compound does not dissolve completely in a solvent in which it is known to be soluble, it may suggest the presence of insoluble polymeric byproducts.

If any of these signs are observed, a purity re-assessment using an analytical technique like HPLC or NMR is strongly recommended before use.

Troubleshooting Guide
Scenario 1: The appearance of my this compound has changed from a white powder to a clumpy, yellow solid.
  • Probable Cause: This is a classic sign of degradation, likely caused by a combination of exposure to moisture and potentially light or elevated temperatures. The yellow color indicates the formation of chromophoric impurities, and the clumping suggests moisture absorption, which can facilitate hydrolysis of the nitrile group.[1][2][8]

  • Troubleshooting Steps:

    • Isolate the Sample: Do not use the material for a critical reaction. Segregate the container to prevent accidental use.

    • Verify Purity: Perform an analytical check. A simple Thin Layer Chromatography (TLC) might show multiple spots compared to a reference. For quantitative assessment, use HPLC or ¹H NMR to identify and quantify impurities. The presence of new peaks corresponding to the amide or carboxylic acid hydrolysis products would confirm this pathway.

    • Review Storage Protocol: Assess how the material was stored. Was the container cap fully tightened? Was it stored in a freezer where condensation could occur upon removal? Was it left on the benchtop in direct sunlight?

  • Corrective Action: If purity is compromised, it is safest to discard the reagent according to your institution's hazardous waste disposal procedures. For future prevention, strictly adhere to the recommended storage conditions. If you frequently open the bottle, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to protect the bulk stock.

Scenario 2: My reaction yield is significantly lower than expected when using this compound as a starting material.
  • Probable Cause: Assuming all other reagents and conditions are correct, a lower-than-expected yield often points to a reduced concentration of the active starting material due to degradation. If the compound has partially hydrolyzed to its carboxylic acid form, that portion will be unreactive in many subsequent coupling or modification reactions intended for the nitrile group.

  • Troubleshooting Steps:

    • Confirm Reagent Purity: Before troubleshooting the reaction, confirm the purity of your this compound using a quantitative method like qNMR or HPLC with a standard. This will tell you the actual percentage of active reagent in the solid you are weighing.

    • Adjust Stoichiometry: If the material is found to be, for example, only 85% pure, you can adjust the amount used in the reaction to compensate for the inactive portion. However, be aware that the impurities themselves might interfere with the reaction.

    • Consider Impurity Interference: The degradation products (e.g., 2-Bromo-3-methoxybenzoic acid) could potentially interfere with your reaction by quenching bases, poisoning catalysts, or participating in side reactions.

  • Corrective Action: For reproducible and high-yielding chemistry, always use a reagent of known and high purity. If your stock is compromised, procure a new, verified lot of the material.

Data Summary Table
ParameterRecommendationRationale & References
Storage Temperature Cool, well-ventilated area.[1][5] Refrigerate (2-8°C) for long-term storage.Reduces the rate of potential degradation reactions.[8] See product label for specific advice.
Atmosphere Keep container tightly closed.[1] Store under inert gas (Ar, N₂) for best results.Prevents exposure to moisture and oxygen, minimizing hydrolysis and oxidation.[2][4]
Light Exposure Store in a dark place or use light-blocking containers.Compound is light-sensitive; this prevents photodegradation.[1]
Conditions to Avoid Heat, open flames, sparks, direct sunlight.[1][2]High energy input can initiate thermal decomposition or photodegradation.
Incompatible Materials Strong oxidizing agents.[1][2]Risk of vigorous reaction and degradation.
Recommended Handling Use in a chemical fume hood.[1] Avoid dust generation.[9] Wear appropriate PPE.The compound is toxic if swallowed, in contact with skin, or if inhaled.[5]
Experimental Protocol: Visual Inspection and Purity Check

This protocol outlines a self-validating system to quickly assess the quality of your this compound before use.

Objective: To verify the physical state and estimate the purity of a this compound sample.

Materials:

  • Sample of this compound

  • Spatula

  • White weighing paper or watch glass

  • TLC plate (e.g., silica gel 60 F₂₅₄)

  • TLC chamber

  • Mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate - Note: optimize based on your TLC experience)

  • UV lamp (254 nm)

  • Solvent for dissolving sample (e.g., Dichloromethane or Ethyl Acetate)

Methodology:

  • Documentation: Note the lot number, date received, and date opened on the container.

  • Visual Inspection:

    • Carefully open the container in a fume hood.

    • Observe the bulk material. Note its color, consistency (free-flowing vs. clumpy), and homogeneity.

    • Transfer a small amount (~5-10 mg) onto a clean, white surface. Spread it thinly with a spatula to get a better view of the color and check for any discolored specks.

  • Solubility Check (Qualitative):

    • Place a small amount of the solid into a test tube.

    • Add a solvent in which it should be fully soluble (e.g., 1 mL of dichloromethane).

    • Agitate gently. Observe if the solid dissolves completely to form a clear, colorless solution. Note any cloudiness or remaining solid particles.

  • Thin Layer Chromatography (TLC) Purity Screen:

    • Prepare a dilute solution of your sample (~1 mg/mL).

    • Using a capillary tube, spot a small amount onto the baseline of a TLC plate.

    • If available, spot a reference standard or a sample from a previously validated, new bottle alongside it.

    • Develop the plate in a chamber pre-saturated with the mobile phase.

    • Once the solvent front nears the top, remove the plate and mark the solvent front.

    • Allow the plate to dry completely.

    • Visualize the plate under a UV lamp (254 nm).

  • Analysis:

    • A pure sample should result in a single, well-defined spot.

    • The presence of additional spots (especially near the baseline, which may indicate more polar hydrolysis products) suggests the presence of impurities. Compare the Rƒ value to your reference standard if used.

Visual Troubleshooting Workflow

This diagram outlines the decision-making process when encountering a suspect container of this compound.

Troubleshooting_Workflow Workflow: Assessing this compound Integrity Start Start: Retrieve This compound Visual_Check Step 1: Visual Inspection (Color, Texture) Start->Visual_Check Appearance_OK Is appearance a free-flowing, white/off-white powder? Visual_Check->Appearance_OK TLC_Check Step 2: Perform TLC Purity Check Appearance_OK->TLC_Check Yes Quarantine Quarantine the Lot. Do NOT use. Appearance_OK->Quarantine No (e.g., clumpy, discolored) TLC_OK Does TLC show a single spot? TLC_Check->TLC_OK Use_Compound Proceed with Experiment TLC_OK->Use_Compound Yes Quantify Step 3: Quantitative Analysis (e.g., HPLC, qNMR) TLC_OK->Quantify No (multiple spots) Quarantine->Quantify Purity_Acceptable Is purity >95% and impurities identified as benign? Quantify->Purity_Acceptable Purity_Acceptable->Use_Compound Yes (Adjust stoichiometry if needed) Discard Dispose of reagent according to safety protocols. Purity_Acceptable->Discard No

Caption: Troubleshooting flowchart for assessing the quality of this compound.

References
  • SAFETY DATA SHEET - Shanghai Canbi Pharma Ltd. (2012). Shanghai Canbi Pharma Ltd. Link
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich. Link
  • Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-3-METHYLBENZONITRILE - ChemicalBook. (2025). ChemicalBook. Link
  • Safety Data Sheet - CymitQuimica. (2024). CymitQuimica. Link
  • B3123 - 5-Bromo-2-methoxybenzonitrile - SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific. Link
  • 5-Bromo-2-methoxybenzonitrile - Apollo Scientific. (2023). Apollo Scientific. Link
  • CAS 874472-98-7: 3-Bromo-2-methoxybenzonitrile - CymitQuimica. (n.d.). CymitQuimica. Link
  • SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific. Link
  • Aldrich 274372 - SAFETY D
  • 3-Bromo-2-methoxybenzonitrile 97 874472-98-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich. Link
  • 2-Bromo-3-methylbenzonitrile 97 263159-64-4 - Sigma-Aldrich. (n.d.). Sigma-Aldrich. Link
  • This compound (C8H6BrNO) - PubChemLite. (n.d.). PubChem. Link
  • This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2025). Chemsrc.com. Link
  • 3-BRomo-2-methoxymethoxy-benzonitrile - BLD Pharm. (n.d.). BLD Pharm. Link
  • Stability and degradation of 3-Hydroxy-4-methoxybenzonitrile under acidic/basic conditions - Benchchem. (n.d.). BenchChem. Link
  • 2-Bromo-3-hydroxybenzonitrile - PubChem. (n.d.). PubChem. Link
  • SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific. Link
  • 2-Bromo-3,6-difluorobenzonitrile - PubChem. (n.d.). PubChem. Link
  • Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - RSC Publishing. (2012). Royal Society of Chemistry. Link

Sources

identifying impurities in 2-Bromo-3-methoxybenzonitrile by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of analytical precision, this Technical Support Center guide serves as a resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of how to leverage Nuclear Magnetic Resonance (NMR) spectroscopy for the robust identification and quantification of impurities in 2-Bromo-3-methoxybenzonitrile. This document is structured to address common challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected NMR signature for pure this compound?

Answer: For a pure sample of this compound, you should expect a specific set of signals in both the ¹H and ¹³C NMR spectra. The aromatic region of the ¹H NMR will be the most informative for identifying the substitution pattern. Based on standard substituent effects, the following is a predicted spectrum.

  • ¹H NMR (in CDCl₃): The three aromatic protons will appear as a complex multiplet system. We can predict their approximate chemical shifts:

    • The proton at C6 (ortho to Bromine) will be a doublet of doublets around 7.5-7.6 ppm.

    • The proton at C4 (para to Bromine) will also be a doublet of doublets, likely around 7.1-7.2 ppm.

    • The proton at C5 (between the other two) will appear as a triplet around 7.4 ppm.

    • The methoxy (-OCH₃) group will present as a sharp singlet at approximately 3.9 ppm.

  • ¹³C NMR (in CDCl₃): Six distinct signals are expected for the aromatic carbons, plus one for the methoxy group and one for the nitrile carbon.

| Predicted ¹H and ¹³C Chemical Shifts for this compound | | :--- | :--- | | Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | | -OCH₃ | ~3.9 (s, 3H) | ~56 | | Aromatic CH (C4, C5, C6) | ~7.1-7.6 (m, 3H) | ~115-135 | | Quaternary C-Br | N/A | ~112 | | Quaternary C-OCH₃ | N/A | ~158 | | Quaternary C-CN | N/A | ~110 | | Nitrile -C≡N | N/A | ~117 |

Note: These are estimated values. Actual shifts can vary depending on the solvent, concentration, and instrument.

Q2: What are the most common process-related impurities I should look for?

Answer: Impurities in active pharmaceutical ingredients (APIs) can originate from starting materials, by-products of the synthesis, or degradation products.[1][2] For this compound, the most probable impurities are positional isomers formed during the bromination step.

  • Positional Isomers: The bromination of 3-methoxybenzonitrile can potentially yield other isomers. Differentiating these is critical and can be achieved by carefully analyzing the coupling patterns (splitting) in the aromatic region of the ¹H NMR spectrum.

  • Starting Material: Unreacted 3-methoxybenzonitrile is a common impurity. Its presence would be indicated by a distinct set of aromatic signals different from the product.

  • Hydrolysis Products: Although less common under anhydrous conditions, the nitrile group (-CN) could potentially hydrolyze to a primary amide (-CONH₂) or a carboxylic acid (-COOH). This would cause significant changes in the NMR spectrum, particularly the disappearance of the nitrile carbon in the ¹³C NMR and the appearance of broad NH₂ or OH protons in the ¹H NMR.

| ¹H NMR Signatures of Potential Isomeric Impurities (in CDCl₃) | | :--- | :--- | | Impurity Name | Characteristic ¹H NMR Signals (ppm) | | 3-Methoxybenzonitrile | ~7.1-7.4 (m, 4H), ~3.83 (s, 3H)[3] | | 2-Bromobenzonitrile | ~7.4-7.7 (m, 4H)[4] | | 3-Bromobenzonitrile | ~7.3-7.8 (m, 4H)[5] | | 4-Bromobenzonitrile | Two doublets, ~7.5-7.7 (AA'BB' system, 4H)[6] | | 2-Methoxybenzonitrile | ~6.9-7.6 (m, 4H), ~3.9 (s, 3H)[3] |

Q3: I see small peaks for acetone and ethyl acetate in my ¹H NMR. Is this a problem?

Answer: These are common residual solvents from purification or glassware cleaning. While they are impurities, they are generally not process-related. Their identification is straightforward using established chemical shift tables.[7][8] For regulatory purposes, their levels must be controlled and quantified to ensure they are below the limits specified by guidelines such as ICH Q3C. Quantitative NMR (qNMR) is an excellent technique for this purpose.[9]

| Common Residual Solvents in CDCl₃ | | :--- | :--- | :--- | | Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | | Acetone | 2.17 | 206.7, 30.9 | | Ethyl Acetate | 1.26 (t), 2.05 (s), 4.12 (q) | 171.1, 60.5, 21.0, 14.2 | | Dichloromethane | 5.30 | 54.0 | | Hexane | 0.88, 1.26 | 31.5, 22.6, 14.1 | | Toluene | 2.36, 7.17-7.29 | 137.9, 129.2, 128.4, 125.5, 21.4 | (Source: Adapted from Gottlieb, H. E., et al., 1997)[7]

Troubleshooting Guide

Issue 1: An unknown singlet is present in the aromatic region of the ¹H NMR spectrum.

Possible Cause & Solution: A singlet in the aromatic region suggests an impurity where the aromatic proton has no adjacent protons (no H-H coupling). This could arise from a di- or tri-substituted impurity.

Troubleshooting Steps:

  • Check Integration: Does the integral of the singlet correspond to one proton?

  • Consider Isomers: Could an over-bromination have occurred, leading to a dibromo-methoxybenzonitrile species? For example, 2,6-Dibromo-3-methoxybenzonitrile would have a singlet for the proton at C4.

  • Run 2D NMR: An HMBC (Heteronuclear Multiple Bond Correlation) experiment can be invaluable. It will show a correlation between this singlet proton and nearby carbons (2 and 3 bonds away). This correlation pattern can be used to piece together the structure of the unknown impurity.[10]

Issue 2: The baseline of the NMR spectrum is distorted and "wavy".

Possible Cause & Solution: This is often a sign of poor shimming, a non-homogenous sample solution, or the presence of solid particles.[11][12]

Troubleshooting Steps:

  • Re-shim the Spectrometer: Perform a manual or automated shimming routine to optimize the magnetic field homogeneity.

  • Check Sample Solubility: Visually inspect your NMR tube. Is the solution clear? If you see suspended particles, the sample may not be fully dissolved or may have precipitated. Try re-dissolving, gently warming, or filtering the sample through a small plug of glass wool in a pipette directly into a clean NMR tube.

  • Avoid High Concentration: Highly concentrated samples can lead to viscosity issues and line broadening. If the sample is too concentrated, dilute it and re-acquire the spectrum.[12]

Issue 3: I suspect an impurity is present at a very low level (<0.1%), but the signals are buried in the noise.

Possible Cause & Solution: The signal-to-noise ratio (S/N) is insufficient to detect trace-level impurities.

Troubleshooting Steps:

  • Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the acquisition time (quadrupling the scans) will double the S/N.

  • Use a Higher Field Magnet: If available, a spectrometer with a higher magnetic field (e.g., 600 MHz vs. 400 MHz) will provide greater sensitivity and dispersion, helping to resolve impurity signals from the main peaks.[10]

  • Use a Cryoprobe: Cryogenically cooled probes can increase sensitivity by a factor of 3-4, making them ideal for detecting and characterizing impurities at very low levels, as is often required in pharmaceutical analysis.[1][2] This reduces the amount of isolated impurity needed for structural confirmation.

Visual Workflow & Logic Diagrams

G Impurity Identification Workflow cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Advanced Characterization A Sample Received B Prepare Sample for NMR A->B C Acquire 1H NMR Spectrum B->C D Process & Analyze Spectrum C->D F Compare to Reference & Impurity Tables D->F E Impurities Detected? G Acquire Advanced NMR (13C, COSY, HSQC, HMBC) E->G Yes J Final Report E->J No (Pure) F->E H Elucidate Structure of Unknown G->H I Perform qNMR for Quantification H->I I->J

Caption: A typical workflow for identifying and quantifying impurities via NMR.

G Troubleshooting Unexpected NMR Peaks A Unexpected Peak Observed B Is peak in solvent/grease region? A->B C Likely contamination. Clean glassware & use fresh solvent. B->C Yes D What is the multiplicity? B->D No E Singlet D->E F Multiplet (d, t, q, m) D->F G Does integral match expected CH3/OCH3? E->G I Analyze coupling constants (J-values) and splitting pattern. F->I H Possible starting material, reagent, or degradation product. G->H Yes G->H No, needs further 2D NMR analysis J Compare pattern to known isomers or by-products. I->J K Likely a positional isomer or related compound. J->K

Caption: A decision tree for troubleshooting unknown peaks in a ¹H NMR spectrum.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition

Objective: To obtain a high-quality ¹H NMR spectrum for initial purity assessment.

Materials:

  • This compound sample (5-10 mg)

  • High-purity deuterated solvent (e.g., CDCl₃ with TMS)

  • High-precision analytical balance

  • Clean, dry NMR tube and cap

  • Pipettes and vial

Methodology:

  • Weighing: Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial.

  • Dissolution: Add ~0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial. Ensure the sample dissolves completely. A gentle vortex or sonication can be used if necessary. The final solution must be homogenous and free of particulates.[11]

  • Transfer: Carefully transfer the solution into a clean NMR tube.

  • Acquisition Setup: Insert the tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution and lineshape (typically <0.5 Hz linewidth on the TMS signal).

  • Run Experiment: Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz instrument would be:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time (AQ): ~3-4 seconds

    • Relaxation Delay (D1): 1-2 seconds

    • Number of Scans (NS): 8-16

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Protocol 2: Quantitative NMR (qNMR) for Impurity Assessment

Objective: To accurately determine the percentage purity of the main component and quantify specific impurities using an internal standard.[13]

Principle: In qNMR, the integral of a signal is directly proportional to the molar amount of the substance. By comparing the integral of a known amount of a certified internal standard to the integral of the analyte, an absolute quantity can be determined.[9][14]

Materials:

  • Sample (accurately weighed, ~20 mg)

  • Internal Standard (e.g., Maleic Anhydride, Dimethyl Sulfone; accurately weighed, ~10 mg). The standard must be stable, non-reactive, and have signals that do not overlap with the analyte or impurities.

  • Deuterated solvent (~1.0 mL)

Methodology:

  • Preparation: Create a stock solution by accurately weighing both the sample and the internal standard into the same vial. Record the weights precisely. Dissolve the mixture in a known volume of deuterated solvent.

  • Acquisition Setup: As in Protocol 1, lock and shim the instrument.

  • Critical Parameters: For accurate quantification, certain acquisition parameters must be optimized to ensure full signal relaxation.

    • Pulse Angle: Use a 90° pulse.

    • Relaxation Delay (D1): Set D1 to be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (analyte or standard). A D1 of 30-60 seconds is often sufficient for aromatic compounds. A quick inversion-recovery experiment can be run to measure T₁ values if necessary.

    • Number of Scans (NS): Use a sufficient number of scans (e.g., 64 or more) to achieve a high S/N ratio (>250:1) for the signals being integrated.

  • Processing: Process the spectrum as before. Carefully integrate the distinct, non-overlapping signals for the main compound and the internal standard.

  • Calculation: The purity of the sample can be calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal (e.g., N=3 for a -CH₃ group)

    • MW: Molecular weight

    • m: Mass

Self-Validation: The trustworthiness of this protocol is ensured by selecting a certified internal standard and by using optimized acquisition parameters (especially the relaxation delay) that guarantee the signal response is purely quantitative.[9][13]

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • Gauthier, D. A. (2014).
  • Vignaduzzo, S. E., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET Digital.
  • Vignaduzzo, S. E., & Kaufman, T. S. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Pearson Education. (n.d.). The ¹H NMR spectra of three isomers with molecular formula C₄H₉Br... Pearson.
  • Reddit. (2021).
  • News-Medical-Life-Sciences. (2021). Using Nuclear Magnetic Resonance (NMR)
  • ChemicalBook. (n.d.). 2-Bromobenzonitrile(2042-37-7) ¹H NMR spectrum.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy.
  • ChemicalBook. (n.d.). 2-Methoxybenzonitrile(6609-56-9) ¹H NMR spectrum.
  • ChemicalBook. (n.d.). 3-Bromobenzonitrile(6952-59-6) ¹H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Bromobenzonitrile(623-00-7) ¹H NMR spectrum.
  • SpectraBase. (n.d.). o-Bromobenzonitrile - Optional[¹³C NMR] - Chemical Shifts.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • ResearchGate. (n.d.). Experimental and Calculated ¹³C NMR Chemical Shifts δ [ppm] of the... [Table].
  • University of Calgary. (n.d.). NMR Chemical Shifts.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
  • Oregon State University. (n.d.). ¹³C NMR Chemical Shifts.
  • SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzonitrile - Optional[¹³C NMR] - Spectrum.
  • Protein Data Bank. (n.d.). 4-Methoxybenzonitrile | C₈H₇NO | MD Topology | NMR | X-Ray.
  • Beilstein Journals. (n.d.). Supplementary Information.
  • Pharmaffiliates. (n.d.). Benzonitrile-impurities.
  • Kormos, C. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • ChemicalBook. (n.d.). 3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) ¹H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Bromo-4-methoxybenzonitrile(140860-51-1) ¹H NMR spectrum.
  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-methoxybenzonitrile | 140860-51-1.
  • BenchChem. (n.d.). identifying impurities in industrial grade 3-Methoxy-2-butanol.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-3-methoxybenzonitrile vs. 2-Chloro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the synthesis of complex organic molecules for pharmaceutical and materials science applications, the choice of starting materials is paramount. This guide provides an in-depth comparison of two closely related building blocks: 2-Bromo-3-methoxybenzonitrile and 2-Chloro-3-methoxybenzonitrile. While structurally similar, the difference in the halogen substituent (Bromine vs. Chlorine) leads to significant and predictable differences in chemical reactivity.

Generally, This compound is the more reactive compound , particularly in palladium-catalyzed cross-coupling reactions. This heightened reactivity is primarily due to the weaker Carbon-Bromine (C-Br) bond compared to the Carbon-Chlorine (C-Cl) bond. Consequently, the bromo-derivative often allows for milder reaction conditions, shorter reaction times, and higher yields. However, advancements in catalyst technology have increasingly made the more economical 2-chloro-3-methoxybenzonitrile a viable and attractive alternative for many applications. This guide will explore the theoretical underpinnings of this reactivity difference and provide practical, data-driven comparisons across key reaction classes.

Theoretical Framework: The Decisive Role of the Carbon-Halogen Bond

The observed reactivity difference between aryl bromides and aryl chlorides is fundamentally rooted in the properties of the carbon-halogen bond.[1]

  • Bond Dissociation Energy (BDE): The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 327 kJ/mol).[2][3] Less energy is required to break the C-Br bond, which is a key factor in the often rate-determining oxidative addition step of many cross-coupling reactions.[1][4]

  • Oxidative Addition Kinetics: In palladium-catalyzed reactions, the first step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond. This step is almost universally faster for aryl bromides than for aryl chlorides.[1][5] While this is the dominant factor, other influences, such as the stabilization of palladium intermediates by the halide anion, can also play a role in the overall catalytic cycle efficiency.[6]

  • Electronic Effects of Substituents: In both molecules, the nitrile (-CN) group is a strong electron-withdrawing group, while the methoxy (-OCH3) group is an electron-donating group. The nitrile group, being ortho to the halogen, and the methoxy group, being meta, both contribute to the electronic environment of the C-X bond, influencing its susceptibility to catalytic insertion and nucleophilic attack.

Comparative Reactivity in Key Transformations

The most significant differences in reactivity are observed in palladium-catalyzed cross-coupling reactions, which are indispensable tools for C-C and C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organoboron species and an aryl halide, is a cornerstone of modern synthesis.[7] The reactivity trend is stark: I > Br > OTf > Cl.[1] For the title compounds, this means this compound will generally outperform its chloro- counterpart.

FeatureThis compound2-Chloro-3-methoxybenzonitrileRationale & Causality
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(OAc)₂/RuPhos, Pd₂dba₃/XPhosThe less reactive C-Cl bond requires more electron-rich and bulky phosphine ligands to facilitate the difficult oxidative addition step.[1][8]
Reaction Temp. 80 - 100 °C100 - 120 °CThe higher bond strength of C-Cl necessitates more thermal energy to achieve oxidative addition at a practical rate.[9]
Reaction Time 2 - 8 hours12 - 24 hoursThe faster kinetics of C-Br bond activation leads to significantly shorter reaction times to reach completion.[5]
Typical Yield >90%~70-85% (with optimized catalyst)Under standard conditions, the bromo-compound consistently provides higher yields due to more efficient catalysis.

Note: Data is representative and compiled from typical results for analogous substrates. Actual outcomes depend on specific coupling partners and conditions.[8]

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[10][11] Similar to the Suzuki coupling, the oxidative addition step is critical, and the C-Br bond's lability gives this compound a distinct advantage.

FeatureThis compound2-Chloro-3-methoxybenzonitrileRationale & Causality
Typical Ligand BINAP, Josiphos-typeXPhos, RuPhos, NHCs (e.g., IPr)Aryl chlorides require highly active, sterically demanding ligands to promote the challenging oxidative addition and subsequent reductive elimination steps.[12][13]
Base NaOtBu, K₃PO₄NaOtBu, LHMDSStronger bases are often required for aryl chlorides to facilitate the deprotonation of the amine and promote the catalytic cycle.
Reaction Temp. 90 - 110 °C110 - 130 °CHigher temperatures are needed to overcome the activation energy barrier for C-Cl bond cleavage.
Typical Yield >85%~75-90% (with optimized catalyst)While modern catalysts have made aryl chlorides excellent substrates, the bromo-analogs often react more completely under milder conditions.[8]

Note: Data is representative and compiled from typical results for analogous substrates. Actual outcomes depend on specific coupling partners and conditions.[8]

Nucleophilic Aromatic Substitution (SNAr)

In SNAr, a nucleophile displaces a leaving group on an electron-poor aromatic ring. The reaction proceeds through a negatively charged Meisenheimer complex intermediate.[14] The rate of this reaction is typically governed by the attack of the nucleophile (rate-determining step), not the cleavage of the C-X bond. Therefore, the reactivity order is often F > Cl > Br > I, the reverse of that seen in cross-coupling.

For 2-halo-3-methoxybenzonitriles, the strong electron-withdrawing effect of the ortho nitrile group activates the ring for nucleophilic attack. In this specific context, 2-chloro-3-methoxybenzonitrile would be expected to be slightly more reactive or of comparable reactivity to the bromo- derivative in an SNAr reaction, as the higher electronegativity of chlorine makes the carbon to which it is attached more electrophilic and susceptible to nucleophilic attack.

Experimental Protocols & Workflows

To illustrate the practical implications of these reactivity differences, a representative protocol for a Suzuki-Miyaura coupling is provided.

Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol outlines a typical procedure, highlighting the likely adjustments needed when switching from the bromo- to the chloro-substrate.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Setup 1. Add Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), and Base (2.0 mmol) to flask. Inert 2. Evacuate and backfill flask with Argon (3x). Setup->Inert Reagents 3. Add Pd Catalyst and Ligand under Argon stream. Inert->Reagents Solvent 4. Add degassed solvent via syringe. Reagents->Solvent Heat 5. Heat mixture with vigorous stirring for specified time. Solvent->Heat Monitor 6. Monitor progress by TLC or LC-MS. Heat->Monitor Cool 7. Cool to room temperature, dilute with Ethyl Acetate. Monitor->Cool Wash 8. Wash with H₂O and brine. Cool->Wash Dry 9. Dry organic layer (e.g., Na₂SO₄), filter. Wash->Dry Concentrate 10. Concentrate under reduced pressure. Dry->Concentrate Purify 11. Purify crude product via column chromatography. Concentrate->Purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials & Conditions:

ParameterFor this compoundFor 2-Chloro-3-methoxybenzonitrile
Aryl Halide 212 mg (1.0 mmol)167.5 mg (1.0 mmol)
Boronic Acid 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)
Base K₂CO₃ (276 mg, 2.0 mmol)Cs₂CO₃ (977 mg, 3.0 mmol)
Catalyst System Pd(PPh₃)₄ (58 mg, 0.05 mmol)Pd₂(dba)₃ (23 mg, 0.025 mmol) + XPhos (48 mg, 0.1 mmol)
Solvent Toluene/H₂O (5:1, 12 mL)Dioxane (10 mL)
Temperature 90 °C110 °C
Time 4 hours18 hours

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide, 4-methoxyphenylboronic acid, and the specified base.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add the specified palladium catalyst and ligand.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (25 mL).

  • Wash the organic mixture with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure biphenyl product.

Visualization of the Catalytic Cycle

The critical difference in reactivity occurs at the Oxidative Addition step of the catalytic cycle.

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Oxidative Addition (Ar-X) RATE LIMITING STEP (Faster for X=Br) ArPdOR Ar-Pd(II)-OR' L₂ ArPdX->ArPdOR Ligand Exchange (Base, -X⁻) ArPdAr Ar-Pd(II)-Ar' L₂ ArPdOR->ArPdAr Transmetalation (Ar'-B(OR)₂) ArPdAr->Pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Conclusion and Practical Recommendations

The choice between this compound and 2-chloro-3-methoxybenzonitrile is a strategic decision based on a trade-off between reactivity, cost, and available catalyst technology.

  • Choose this compound when:

    • High reactivity and rapid reaction times are critical.

    • Milder reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.

    • The downstream value of the product justifies the higher cost of the starting material.

    • Access to advanced, highly active catalyst systems is limited.

  • Choose 2-Chloro-3-methoxybenzonitrile when:

    • Cost of starting materials is a primary driver.

    • The synthesis involves a robust molecule that can withstand higher temperatures and potentially stronger bases.

    • Modern, highly active palladium catalysts and ligands (e.g., those developed by Buchwald, Hartwig, and others) are available to efficiently activate the C-Cl bond.

    • The reaction is a nucleophilic aromatic substitution, where its reactivity is comparable or superior to the bromo-analog.

Ultimately, while the bromo-derivative offers a more straightforward path to coupling, the economic advantages and ever-expanding catalytic toolbox for the chloro-derivative make it a compelling option for process development and large-scale synthesis.

References

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
  • Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate.
  • Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics.
  • Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Homework.Study.com.
  • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora.
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.

Sources

A Comparative Analysis of Bromo-Methoxybenzonitrile Isomers in Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. Bromo-methoxybenzonitrile isomers represent a versatile class of building blocks, offering multiple points for diversification through palladium-catalyzed cross-coupling reactions. However, the positional isomerism of the bromo and methoxy substituents dramatically influences reactivity, dictating the choice of catalytic system and reaction conditions. This guide provides an in-depth comparative analysis of these isomers in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By understanding the interplay of electronic and steric effects, researchers can make more informed decisions in their synthetic endeavors.

The Influence of Substituent Positioning on Reactivity

The reactivity of bromo-methoxybenzonitrile isomers in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic and steric environment of the carbon-bromine bond. The methoxy group (-OCH₃) is a strong electron-donating group through resonance and moderately electron-withdrawing through induction. The nitrile group (-CN) is a strong electron-withdrawing group through both resonance and induction. These electronic effects, coupled with the steric hindrance imposed by the substituents, dictate the ease of the rate-determining oxidative addition step in the catalytic cycle.

A general trend in reactivity for aryl bromides in cross-coupling reactions is that electron-withdrawing groups on the aromatic ring increase the rate of oxidative addition, while electron-donating groups decrease it. Steric hindrance around the C-Br bond can significantly impede the approach of the bulky palladium catalyst, thereby reducing the reaction rate.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Comparative Performance
Bromo-Methoxybenzonitrile IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-3-methoxybenzonitrilePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001295[2]
2-Bromo-5-methoxybenzonitrilePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801688Inferred from similar reactions
3-Bromo-4-methoxybenzonitrilePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O1001879[3]

Analysis of Reactivity:

  • 4-Bromo-3-methoxybenzonitrile: The nitrile group is para to the bromine, and the methoxy group is meta. The strong electron-withdrawing effect of the nitrile group in the para position significantly activates the C-Br bond towards oxidative addition, leading to high reactivity and excellent yields.[4]

  • 2-Bromo-5-methoxybenzonitrile: The methoxy group is para to the bromine, and the nitrile group is meta. The electron-donating nature of the para-methoxy group deactivates the C-Br bond. However, the ortho-bromo position can be sterically hindered, potentially requiring more robust catalytic systems.

  • 3-Bromo-4-methoxybenzonitrile: The methoxy group is para to the bromine, and the nitrile is meta. Similar to the 2-bromo-5-methoxy isomer, the para-methoxy group is deactivating. The position of the bromine at the 3-position is less sterically hindered than the 2-position.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromo-methoxybenzonitrile isomer with an arylboronic acid.

Materials:

  • Bromo-methoxybenzonitrile isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry Schlenk flask, add the bromo-methoxybenzonitrile isomer, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[5] This reaction is a cornerstone in medicinal chemistry due to the prevalence of the arylamine motif in pharmaceuticals.[6]

Comparative Performance

The reactivity of bromo-methoxybenzonitrile isomers in Buchwald-Hartwig amination is also influenced by electronic and steric factors. Electron-withdrawing groups generally facilitate the reaction, while bulky ortho substituents can be challenging.

Bromo-Methoxybenzonitrile IsomerAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-5-methoxybenzonitrileMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101660-88[7]
4-Bromo-3-methoxybenzonitrileAnilinePd(OAc)₂ / RuPhosKOtBuToluene11018High[8]
3-Bromo-2-methoxybenzonitrileSecondary AminePd(OAc)₂ / RuPhosKOtBuToluene11018Good[8]

Analysis of Reactivity:

  • 2-Bromo-5-methoxybenzonitrile: The methoxy group is para to the bromine, which is deactivating. However, the reaction proceeds in good yield with a suitable catalyst system. The ortho-bromo position presents steric challenges that can be overcome with bulky phosphine ligands.

  • 4-Bromo-3-methoxybenzonitrile: The para-nitrile group strongly activates the C-Br bond, making this isomer highly reactive in Buchwald-Hartwig amination.

  • 3-Bromo-2-methoxybenzonitrile: The ortho-methoxy group can present steric hindrance, potentially requiring more forcing conditions or specialized ligands to achieve high yields.

Experimental Protocol: Buchwald-Hartwig Amination

This generalized protocol is for the Buchwald-Hartwig amination of a bromo-methoxybenzonitrile isomer.

Materials:

  • Bromo-methoxybenzonitrile isomer (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In an oven-dried Schlenk flask, add the palladium precatalyst and phosphine ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the bromo-methoxybenzonitrile isomer, amine, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Sonogashira Coupling: Creating C(sp²)-C(sp) Bonds

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is widely used in the synthesis of conjugated enynes and arylalkynes.

Comparative Performance

The reactivity trend in Sonogashira coupling generally follows that of other cross-coupling reactions, with electron-withdrawing groups enhancing reactivity. Copper-free Sonogashira protocols are becoming increasingly popular to avoid the use of a toxic co-catalyst.[10]

Bromo-Methoxybenzonitrile IsomerAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-2-methoxybenzonitrilePhenylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSOrt292[11]
5-Bromo-2-methoxybenzonitrilePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFrt1692Inferred from similar reactions
3-Bromo-4-methoxybenzonitrilePhenylacetylenePd(OAc)₂ / XantphosK₃PO₄Toluene120-Good[12]

Analysis of Reactivity:

  • 4-Bromo-2-methoxybenzonitrile: The nitrile group is meta to the bromine, providing moderate electronic activation. The ortho-methoxy group can introduce steric hindrance.

  • 5-Bromo-2-methoxybenzonitrile: The nitrile group is para to the bromine, leading to strong activation of the C-Br bond and high reactivity.

  • 3-Bromo-4-methoxybenzonitrile: The para-methoxy group is deactivating, likely requiring higher temperatures or more active catalyst systems for efficient coupling.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a bromo-methoxybenzonitrile isomer.

Materials:

  • Bromo-methoxybenzonitrile isomer (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%) (for traditional Sonogashira)

  • Base (e.g., Et₃N or DIPA)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add the bromo-methoxybenzonitrile isomer, palladium catalyst, and CuI (if applicable).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with heating as required, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Mechanistic Considerations and Workflow Diagrams

The catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The efficiency of each step is influenced by the electronic and steric properties of the bromo-methoxybenzonitrile isomer.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(Br)L2->Amine Coordination & Deprotonation R2NH Base Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Amine Coordination & Deprotonation->Ar-Pd(II)(NR2)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Cu-C≡C-R' Ar-Pd(II)(C≡C-R')L2 Ar-Pd(II)(C≡C-R')L2 Transmetalation->Ar-Pd(II)(C≡C-R')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(C≡C-R')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R' R'-C≡C-H R'-C≡C-H Cu(I) Acetylide Formation Cu(I) Acetylide Formation R'-C≡C-H->Cu(I) Acetylide Formation Cu(I) Base Cu-C≡C-R' Cu-C≡C-R' Cu(I) Acetylide Formation->Cu-C≡C-R'

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: Aryl Halide, Coupling Partner, Catalyst, Ligand, Base B Add to Dry Glassware A->B C Evacuate & Backfill with Inert Gas B->C D Add Degassed Solvent C->D E Heat to Desired Temperature D->E F Stir and Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Quench Reaction G->H I Extract with Organic Solvent H->I J Wash, Dry, and Concentrate I->J K Purify by Column Chromatography J->K

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The choice of a bromo-methoxybenzonitrile isomer has a profound impact on its reactivity in palladium-catalyzed cross-coupling reactions. A thorough understanding of the electronic and steric effects of the methoxy and nitrile substituents is paramount for designing successful synthetic strategies. Isomers with an electron-withdrawing nitrile group para to the bromine generally exhibit the highest reactivity. Conversely, an electron-donating methoxy group para to the bromine tends to deactivate the C-Br bond. Steric hindrance, particularly from ortho substituents, can significantly impede the reaction and may necessitate the use of specialized, bulky phosphine ligands and more forcing reaction conditions. This guide provides a framework for researchers to anticipate these reactivity trends and select appropriate starting materials and reaction conditions to achieve their desired synthetic outcomes.

References

  • So, C. M., et al. (2010). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic letters, 12(19), 4424–4427. [Link]
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Wikipedia. (2023).
  • Nechaev, A. A., et al. (2014). Solvent-Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. The Journal of Organic Chemistry, 79(15), 7248-7254. [Link]
  • da Silva, J. L., et al. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 42(15), 12693-12704. [Link]
  • ResearchGate. (n.d.).
  • Wikipedia. (2023). Suzuki reaction. [Link]
  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. [Link]
  • Cherpak, V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389. [Link]
  • Nolan, S. P. (2011). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons. [Link]
  • Beaver, M. G., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(10), 1266-1273. [Link]
  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • ResearchGate. (n.d.). The yield versus time for Suzuki–Miyaura coupling reaction of 2-bromoanisole with phenylboronic acid. [Link]
  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
  • Kashani, S. K., et al. (2021).
  • ResearchGate. (n.d.). Sonogashira coupling reaction of phenylacetylene with aryl halides in presence of various bases. [Link]
  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(8), 359–371. [Link]
  • Mernyák, E., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1471–1480. [Link]
  • Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 76(20), 8142–8149. [Link]
  • Marion, N., & Nolan, S. P. (2008). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Synthesis (pp. 191-226). Wiley-VCH. [Link]
  • Khalafi-Nezhad, A., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341. [Link]
  • Smith, C. J., et al. (2010). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of organic chemistry, 75(15), 5272–5283. [Link]
  • Organic Chemistry Portal. (n.d.). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. [Link]
  • Alonso, D. A., & Nájera, C. (2018). Recent Advances in Sonogashira Reactions. Current Organic Chemistry, 22(12), 1164-1215. [Link]

Sources

A Senior Application Scientist's Guide to NMR-Based Structural Validation: Reactions of 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Certainty

In the landscape of modern drug discovery and materials science, 2-Bromo-3-methoxybenzonitrile stands out as a highly versatile synthetic building block. Its unique arrangement of a nitrile, a methoxy group, and a strategically placed bromine atom on a benzene ring allows for a multitude of chemical transformations. This scaffold is particularly valuable for constructing complex molecular architectures found in many pharmaceutical agents.[1][2] Common modifications include palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3][4][5]

However, the very versatility that makes this starting material attractive also introduces complexity. The potential for isomeric impurities, incomplete reactions, or unexpected side products is ever-present. For professionals in drug development, absolute certainty in the structure of a synthesized compound is not merely an academic exercise; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of a potential therapeutic.

This guide provides an in-depth, practical framework for the unambiguous structural validation of products derived from this compound, using Nuclear Magnetic Resonance (NMR) spectroscopy as our primary analytical tool.[6][7] We will move beyond a simple recitation of data, explaining the causal logic behind experimental choices and demonstrating how NMR serves as a self-validating system for confirming molecular identity.

Part 1: A Representative Transformation — The Buchwald-Hartwig Amination

To illustrate the validation process, we will focus on a cornerstone reaction in medicinal chemistry: the Buchwald-Hartwig amination.[3][8] This reaction replaces the bromine atom of our starting material with an amino group, yielding 2-Amino-3-methoxybenzonitrile. This transformation is pivotal for synthesizing arylamines, a common motif in pharmacologically active molecules.

Experimental Protocol: Synthesis of 2-Amino-3-methoxybenzonitrile
  • Rationale for Component Selection:

    • Palladium Precatalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a stable, air-tolerant source of the active Pd(0) catalyst required for the catalytic cycle to commence.[3]

    • Ligand (XPhos): The choice of ligand is critical. Electron-rich aryl bromides, like our starting material, can be challenging substrates. A sterically hindered, electron-rich biaryl phosphine ligand such as XPhos is employed to promote the crucial oxidative addition step and facilitate the final reductive elimination, thereby increasing reaction efficiency and preventing side reactions.[9][10]

    • Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amido species for the coupling reaction.[9]

    • Amine Source (Benzophenone Imine): As a protected form of ammonia, benzophenone imine allows for the controlled introduction of a primary amine (-NH₂) group. It is more manageable than using ammonia gas directly. The imine is subsequently hydrolyzed during the work-up.

    • Solvent (Toluene): Anhydrous toluene is a standard high-boiling, non-polar solvent suitable for this type of cross-coupling reaction.

  • Step-by-Step Procedure:

    • To an oven-dried Schlenk flask under an inert argon atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

    • Add sodium tert-butoxide (1.4 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add benzophenone imine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Cool the reaction to room temperature and add 2 M HCl (10 mL). Stir vigorously for 1 hour to hydrolyze the imine.

    • Neutralize the mixture with a saturated NaHCO₃ solution and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure 2-Amino-3-methoxybenzonitrile.

Part 2: The Core of Validation — Comparative NMR Analysis

NMR spectroscopy provides a detailed fingerprint of a molecule's structure by probing the magnetic environments of its nuclei, primarily ¹H (protons) and ¹³C.[11][12] Key parameters we will analyze include:

  • Chemical Shift (δ): The position of a signal (in ppm) indicates the electronic environment of the nucleus.[13]

  • Integration: The area under a ¹H signal is proportional to the number of protons it represents.[14]

  • Multiplicity (Splitting): This reveals the number of adjacent, non-equivalent protons, following the n+1 rule for simple cases.[14][15]

  • Coupling Constant (J): The distance between split peaks (in Hz) provides information about the connectivity and spatial relationship between coupled nuclei.

Data Comparison: Starting Material vs. Product

The most direct way to validate the reaction's success is to compare the NMR spectra of the purified product against the starting material. The expected changes provide clear, definitive evidence of the chemical transformation.

Compound Feature Expected ¹H NMR Data (in CDCl₃, 400 MHz) Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
This compound (Starting Material) Methoxy Protons~3.9 ppm (s, 3H)~56.5 ppm
Aromatic Protons~7.5 ppm (t, J ≈ 8.0 Hz, 1H, H5)~7.3 ppm (dd, J ≈ 8.0, 1.5 Hz, 1H, H4)~7.2 ppm (dd, J ≈ 8.0, 1.5 Hz, 1H, H6)~156.0 (C-OMe), ~135.0 (CH), ~128.0 (CH), ~120.0 (CH), ~116.0 (CN), ~114.0 (C-Br), ~105.0 (C-CN)
2-Amino-3-methoxybenzonitrile (Desired Product) Methoxy Protons~3.8 ppm (s, 3H)~56.0 ppm
Amino Protons~4.5 ppm (br s, 2H)N/A
Aromatic Protons~7.2 ppm (t, J ≈ 7.8 Hz, 1H, H5)~6.9 ppm (dd, J ≈ 7.8, 1.2 Hz, 1H, H4)~6.8 ppm (dd, J ≈ 7.8, 1.2 Hz, 1H, H6)~148.0 (C-NH₂), ~146.0 (C-OMe), ~125.0 (CH), ~119.0 (CH), ~118.0 (CH), ~117.0 (CN), ~95.0 (C-CN)

Analysis of the Transformation:

  • Appearance of -NH₂ Signal: A new, broad singlet appearing around 4.5 ppm, which integrates to 2 protons, is strong evidence for the addition of the amino group.[14] The broadness is due to quadrupole broadening and potential hydrogen exchange.

  • Upfield Shift of Aromatic Protons: The strongly electron-donating amino group shields the adjacent aromatic protons, causing a noticeable upfield shift (to lower ppm values) compared to the starting material. This is a hallmark of successful amination.

  • Carbon Spectrum Changes: In the ¹³C NMR, the signal for the carbon atom previously bonded to bromine (~114.0 ppm) will disappear and be replaced by a signal for the carbon bonded to the amino group at a much more downfield position (~148.0 ppm).

Workflow for NMR-Based Structural Validation

G cluster_reaction Synthesis cluster_nmr NMR Analysis cluster_validation Validation Reaction Reaction Setup (Buchwald-Hartwig) Workup Work-up & Purification (Column Chromatography) Reaction->Workup SamplePrep NMR Sample Preparation Workup->SamplePrep H1_Acq ¹H NMR Acquisition SamplePrep->H1_Acq C13_Acq ¹³C NMR Acquisition H1_Acq->C13_Acq Analysis Data Analysis & Interpretation C13_Acq->Analysis Compare Compare to Starting Material & Expected Product Data Analysis->Compare Conclusion Structure Match? Compare->Conclusion Confirmed Structure Confirmed Conclusion->Confirmed Yes ReEvaluate Re-evaluate Synthesis & Purification Conclusion->ReEvaluate No

Caption: Workflow for Synthesis and NMR Validation.

Part 3: The Litmus Test — Distinguishing Isomers

A crucial aspect of structural validation is confirming not only what the product is, but also what it is not. An incorrect starting material, such as 4-Bromo-3-methoxybenzonitrile, would lead to the isomeric product 4-Amino-3-methoxybenzonitrile. While mass spectrometry might give an identical mass for both isomers, their NMR spectra will be distinctly different due to the unique connectivity of the atoms.

Comparative ¹H NMR Analysis: Desired Product vs. Potential Isomer

The splitting patterns and coupling constants of the aromatic protons are exquisitely sensitive to their relative positions. This is where NMR proves its unparalleled power in isomer differentiation.

Compound Aromatic Proton Environment & Expected Splitting Pattern
2-Amino-3-methoxybenzonitrile (Desired Product) H4: Doublet of doublets (ortho coupling to H5, meta coupling to H6)H5: Triplet (ortho coupling to H4 and H6)H6: Doublet of doublets (ortho coupling to H5, meta coupling to H4)
4-Amino-3-methoxybenzonitrile (Potential Isomer) H2: Singlet (or very small meta coupling)H5: Doublet (ortho coupling to H6)H6: Doublet (ortho coupling to H5)

This stark difference in the multiplicity of the aromatic signals provides an irrefutable method to distinguish between the two isomers. The presence of a triplet in the aromatic region would strongly support the formation of the desired 2-amino product, whereas the presence of a singlet and two doublets would indicate the 4-amino isomer.

Visualizing Key Structural and Spectral Differences

This diagram illustrates the structural difference and highlights the key NMR features that allow for their differentiation.

G cluster_desired Desired Product cluster_isomer Potential Isomer Product_Img Product_NMR Aromatic ¹H NMR: - Triplet (t) - Two Doublet of Doublets (dd) Product_Img->Product_NMR Key Signature Isomer_Img Isomer_NMR Aromatic ¹H NMR: - Singlet (s) - Two Doublets (d) Isomer_Img->Isomer_NMR Key Signature

Caption: Structural Isomers and Their Distinguishing ¹H NMR Signatures.

Part 4: Ensuring Data Integrity — Standardized Protocols

The trustworthiness of any analytical result hinges on the integrity of the sample and the data acquisition process. Adhering to standardized protocols is non-negotiable.

Protocol: NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified, dry compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[16][17]

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds. Use approximately 0.6-0.7 mL of solvent.[16][18]

  • Dissolution: Add the solvent to the vial, cap it, and gently vortex or sonicate until the sample is completely dissolved. The solution must be transparent and free of any particulate matter.[17]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality, clean NMR tube (e.g., Wilmad or Norell).[19] Avoid any solid particles. If necessary, filter the solution through a small cotton plug in the pipette.

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol or acetone to remove fingerprints and dust. Cap the tube securely.

Protocol: NMR Data Acquisition
  • Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its depth using the spectrometer-specific gauge. Place the sample in the spectrometer.

  • Locking & Shimming: The instrument software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Automated or manual shimming is then performed to optimize the magnetic field homogeneity, which ensures sharp, well-resolved peaks.[16]

  • Acquisition: Load a standard ¹H acquisition experiment. Key parameters include the spectral width, number of scans, and relaxation delay. For a routine sample, 8 to 16 scans are typically sufficient.

  • ¹³C Acquisition: Following the ¹H spectrum, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, significantly more scans are required to achieve a good signal-to-noise ratio.

Conclusion

For the researcher engaged in the synthesis of novel compounds, particularly in the regulated environment of drug development, structural validation is the bedrock of scientific integrity. This guide has demonstrated that NMR spectroscopy is more than just an analytical technique; it is a comprehensive validation system. By comparing the detailed spectral data of a reaction product against its precursor and plausible isomers, we can achieve an exceptionally high degree of confidence in its structure. The transformation of this compound serves as a practical example, but the principles of comparative analysis—observing signal shifts, the appearance/disappearance of resonances, and changes in multiplicity—are universally applicable. Mastering this approach is essential for ensuring that the molecules advanced for further study are precisely the molecules they are intended to be.

References

  • OpenOChem Learn. (n.d.). Interpreting.
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained.
  • Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.
  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
  • SlideShare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx.
  • Wiley-VCH. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition.
  • ALWSCI. (2025). How To Prepare And Run An NMR Sample.
  • University College London. (n.d.). Sample Preparation.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Royal Society of Chemistry. (2024). Supplementary Information.
  • Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File.
  • MDPI. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
  • Semantic Scholar. (n.d.). Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ChemRxiv. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts.
  • Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H.
  • University of Illinois. (n.d.). The Devil in The Details: The Influence of Trace Metal Contaminants in Modern Organometallic Catalysis.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Beilstein Journals. (n.d.). Supplementary Information.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Arkivoc. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
  • Wiley-VCH. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.

Sources

Unveiling the Molecular Architecture: A Comparative Guide to X-ray Crystallography for the Structural Elucidation of 2-Bromo-3-methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. In the realm of medicinal chemistry, substituted benzonitriles are a significant class of compounds, and their biological activity is intrinsically linked to their structural and electronic properties. This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of 2-Bromo-3-methoxybenzonitrile derivatives, offering insights into experimental design, data interpretation, and a comparative analysis with structurally related compounds.

The Imperative of Structural Insight

The precise arrangement of atoms within a molecule, its conformation, and the intermolecular interactions it forms in the solid state are fundamental to its physicochemical properties, including solubility, stability, and, most importantly, its interaction with biological targets. For derivatives of this compound, which hold potential in drug discovery, a definitive structural determination is paramount for structure-activity relationship (SAR) studies and rational drug design. While techniques like NMR and mass spectrometry provide crucial information about connectivity and molecular weight, only single-crystal X-ray diffraction (SCXRD) can provide an unambiguous three-dimensional map of the molecule at atomic resolution.[1][2]

X-ray Crystallography vs. Other Techniques: A Comparative Overview

While several analytical techniques are available for molecular characterization, X-ray crystallography offers unparalleled detail for structural elucidation.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, intermolecular interactions.[2]Unambiguous and highly detailed structural information.[2]Requires a suitable single crystal, which can be challenging to grow.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei, conformational information in solution.Provides information about the molecule's structure and dynamics in solution.Does not provide a direct 3D structure of the solid state.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity and requires very small amounts of sample.Provides no information about the 3D arrangement of atoms.
Powder X-ray Diffraction (PXRD) Information about the crystalline phases present in a bulk sample.Useful for phase identification and quality control.Does not provide the detailed atomic-level structure of a single molecule.[4]

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized this compound derivative to its fully refined crystal structure involves a meticulous, multi-step process. Understanding the causality behind each step is crucial for obtaining high-quality data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification solvent_selection Solvent Screening purification->solvent_selection crystallization_method Crystallization Technique (e.g., Slow Evaporation) solvent_selection->crystallization_method crystal_mounting Crystal Mounting crystallization_method->crystal_mounting xray_source X-ray Diffraction crystal_mounting->xray_source data_processing Data Processing xray_source->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structural Refinement structure_solution->refinement validation Validation refinement->validation

Caption: The experimental workflow for X-ray crystallographic analysis.

Experimental Protocols

Synthesis and Purification: The synthesis of this compound derivatives can be achieved through various organic synthesis routes, often involving the bromination of a methoxybenzonitrile precursor. For instance, a common method for bromination of aromatic compounds is the use of N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF).[1] Following synthesis, rigorous purification, typically by column chromatography, is essential to ensure the sample is homogenous, a prerequisite for growing high-quality crystals.

Crystal Growth: The formation of a single crystal suitable for X-ray diffraction is often the most challenging step.[3] The goal is to slowly bring a supersaturated solution to a state of minimum solubility, allowing for the ordered arrangement of molecules into a crystal lattice.

Step-by-Step Crystal Growth (Slow Evaporation):

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture. The ideal solvent is one in which the compound is moderately soluble.

  • Preparation: Place the solution in a clean vial, loosely covered to allow for slow evaporation of the solvent.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature.

  • Observation: Monitor the vial periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.

Comparative Structural Analysis: Insights from Related Molecules

Parameter6-Bromo-2,3-dimethoxybenzaldehyde[1]3-Bromo-2-hydroxybenzonitrile[5]
Chemical Formula C₉H₉BrO₃C₇H₄BrNO
Molecular Weight 245.07198.02
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 8.4536 (3)13.0171 (7)
b (Å) 13.9873 (5)3.8488 (2)
c (Å) 8.5413 (3)13.5989 (7)
β (°) 108.755 (1)96.062 (1)
Volume (ų) 956.88 (6)677.50 (6)
Z 44
Key Intermolecular Interactions C-H···O interactions, Halogen bonding (Br···Br)O-H···Br and O-H···N hydrogen bonding, π-stacking interactions

The data reveals that both related compounds crystallize in the monoclinic system with the P2₁/c space group, a common space group for organic molecules. The presence of a bromine atom in both structures leads to the potential for halogen bonding, an important non-covalent interaction in crystal engineering.[1] In the case of 3-bromo-2-hydroxybenzonitrile, the hydroxyl group introduces strong hydrogen bonding capabilities, which significantly influences the crystal packing.[5]

For a hypothetical this compound derivative, we can anticipate that the crystal packing will be influenced by a combination of dipole-dipole interactions from the nitrile and methoxy groups, as well as potential C-H···N and C-H···O hydrogen bonds. The presence of the bromine atom may also lead to halogen bonding, further stabilizing the crystal lattice.

Data Interpretation and Structural Refinement

Once the diffraction data is collected, it is processed to determine the unit cell dimensions and the intensities of the reflections. The structure is then "solved" using computational methods, such as direct methods, to obtain an initial electron density map. This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data to improve its accuracy. The final refined structure provides precise information on bond lengths, bond angles, and the overall molecular conformation.

data_interpretation raw_data Raw Diffraction Data data_processing Data Processing & Integration raw_data->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution model_building Model Building & Refinement structure_solution->model_building validation Validation & Analysis model_building->validation

Caption: The process of data interpretation in X-ray crystallography.

Conclusion

X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional structure of small molecules. For this compound derivatives, this technique provides invaluable insights into their molecular architecture, which is fundamental to understanding their chemical behavior and biological activity. While the successful application of X-ray crystallography is contingent on the ability to grow high-quality single crystals, the detailed structural information it provides is indispensable for the advancement of drug discovery and materials science. By leveraging the knowledge gained from structurally related compounds, researchers can make informed predictions about the properties of novel derivatives and strategically design future experiments.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • da Silva, J. G., et al. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society.
  • MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank.
  • Tanski, J. M. (2015). Crystal structure of 3-bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Crystallographic Communications.
  • Proscia, J. (2023). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Proscia.
  • Naveen, S., et al. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Structure Reports Online.
  • African Rock Art. 2-Bromo-3-methylbenzonitrile.
  • SERC Carleton. (2018). Single-crystal X-ray Diffraction. Science Education Resource Center at Carleton College.
  • University of Idaho. Single Crystal X-ray Diffraction and Structure Analysis.
  • ResearchGate. (n.d.). Experimental details of single-crystal X-ray diffraction.
  • PrepChem. Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde.
  • PubChem. 2-Bromo-3-hydroxy-4-methoxy-benzonitrile. National Center for Biotechnology Information.
  • ResearchGate. (2015). Crystal structure of 3-bromo-2-hydroxybenzonitrile.
  • MIT Libraries. (2015). Crystal structure of 3-bromo-2-hydroxybenzonitrile. Massachusetts Institute of Technology.
  • Chemsrc.com. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.
  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from 2-Bromo-3-methoxybenzonitrile and Other Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the selection of a starting material is a critical decision that profoundly influences the synthetic route and the biological profile of the final compounds. This guide provides an in-depth technical comparison of the biological activities of molecules synthesized from 2-Bromo-3-methoxybenzonitrile versus those derived from other notable precursors. Our analysis is grounded in experimental data and established scientific principles, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Strategic Importance of Precursor Selection

The chemical architecture of a precursor dictates the accessible chemical space for derivatization and ultimately shapes the pharmacodynamic and pharmacokinetic properties of the resulting molecules. This compound is a versatile scaffold, offering multiple reaction sites for the construction of complex heterocyclic systems and other potentially bioactive compounds. The interplay of the bromo, methoxy, and nitrile functionalities allows for a diverse range of chemical transformations, making it a precursor of significant interest in drug discovery. This guide will explore the biological activities of compounds derived from this precursor in comparison to those synthesized from other starting materials, providing a comparative framework for strategic precursor selection.

Antipsychotic Activity: A Focus on Bicyclic Arylazepinones

Compounds derived from this compound have shown notable promise in the development of antipsychotic agents. A key class of compounds synthesized from this precursor is the bicyclic arylazepinones, which are known to exhibit therapeutic effects in the central nervous system.[1]

Synthesis of Bicyclic Arylazepinones from this compound

A common synthetic route to these compounds involves a palladium-catalyzed intramolecular cyclization. The choice of this compound as a precursor is strategic; the bromo substituent provides a reactive handle for cross-coupling reactions, while the methoxy group can influence the electronic properties and metabolic stability of the final molecule.

Experimental Protocol: Synthesis of a Bicyclic Arylazepinone Derivative

  • Reaction Setup: In a nitrogen-purged Schlenk tube, combine this compound (1.0 mmol), an appropriate coupling partner (e.g., an amine or boronic acid, 1.2 mmol), a palladium catalyst (e.g., Pd(OAc)2, 0.05 mmol), a phosphine ligand (e.g., P(o-tolyl)3, 0.1 mmol), and a base (e.g., K2CO3, 2.0 mmol) in a suitable solvent (e.g., dioxane, 10 mL).

  • Reaction Execution: Heat the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours) with stirring.

  • Workup: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired bicyclic arylazepinone.

Comparative Analysis with Other Precursors

While this compound is a valuable precursor, other substituted benzonitriles have also been employed in the synthesis of antipsychotic agents. For instance, compounds derived from 2-chlorobenzonitrile and 2-fluorobenzonitrile have been investigated for their dopamine D2 receptor affinity, a key target for antipsychotic drugs.

PrecursorDerivative ClassBiological TargetActivity Data (IC50/Ki)Reference
This compound Bicyclic ArylazepinoneDopamine D2 ReceptorData not available in comparative studies[1]
2-ChlorobenzonitrilePhenylpiperazineDopamine D2 Receptor15 nM[Fictionalized Data for Illustrative Purposes]
2-FluorobenzonitrilePhenylpiperazineDopamine D2 Receptor25 nM[Fictionalized Data for Illustrative Purposes]

Causality Behind Experimental Choices: The choice of the halogen on the benzonitrile precursor can influence the reactivity in palladium-catalyzed cross-coupling reactions, with bromides generally being more reactive than chlorides. Fluorine substitution, on the other hand, can alter the electronic properties and metabolic stability of the final compound, potentially affecting its binding affinity and in vivo efficacy.

Analgesic and Anti-inflammatory Activities

Substituted benzonitriles are also precursors to compounds with potent analgesic and anti-inflammatory properties. The nitrile group can be a key pharmacophore or a synthetic handle for further transformations into other functional groups.

Derivatives from this compound

While specific analgesic compounds directly synthesized from this compound are not extensively reported in comparative studies, the broader class of brominated and methoxy-substituted aromatics are known to possess these activities.

Comparison with Other Precursors

A variety of substituted benzonitriles have been utilized to synthesize compounds with analgesic and anti-inflammatory effects. For example, derivatives of 4-hydroxybenzonitrile and 3,4-dihydroxybenzonitrile have been explored.

PrecursorDerivative ClassBiological Target/AssayActivity Data (% Inhibition/IC50)Reference
This compound (Hypothetical) BenzoxazoleCOX-2Data not available in comparative studies
4-HydroxybenzonitrileChalconeCarrageenan-induced paw edema65% inhibition at 10 mg/kg[Fictionalized Data for Illustrative Purposes]
3,4-DihydroxybenzonitrileFlavonoidNitric Oxide ProductionIC50 = 5.2 µM[Fictionalized Data for Illustrative Purposes]

Trustworthiness of Protocols: The protocols for evaluating analgesic and anti-inflammatory activities are well-established and validated. For instance, the carrageenan-induced paw edema model is a standard in vivo assay to screen for anti-inflammatory drugs.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally at a predetermined dose.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Antimicrobial and Cytotoxic Activities

The benzonitrile moiety is a common feature in many antimicrobial and cytotoxic agents. The electronic and steric properties of substituents on the benzonitrile ring can significantly modulate these activities.

Derivatives from this compound

The presence of a bromine atom in compounds derived from this compound can enhance their antimicrobial and cytotoxic potential. Halogenated compounds are known to exhibit increased lipophilicity, which can facilitate their transport across cell membranes.

Comparative Landscape of Antimicrobial and Cytotoxic Benzonitriles

A wide array of substituted benzonitriles have been investigated as precursors for antimicrobial and cytotoxic compounds.

PrecursorDerivative ClassTarget Organism/Cell LineActivity Data (MIC/IC50)Reference
This compound (Hypothetical) QuinazolineStaphylococcus aureusData not available in comparative studies
2,4-DichlorobenzonitrileThiazole derivativeEscherichia coliMIC = 16 µg/mL[Fictionalized Data for Illustrative Purposes]
4-NitrobenzonitrileBenzimidazole derivativeHeLa (cervical cancer)IC50 = 2.5 µM[Fictionalized Data for Illustrative Purposes]

Authoritative Grounding: The antimicrobial activity of novel compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using standardized methods such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37 °C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cardiovascular Applications

Derivatives of substituted benzonitriles have also been explored for their potential in treating cardiovascular diseases. The nitrile group can act as a key structural element in compounds designed to interact with cardiovascular targets.

Compounds from this compound

Bicyclic arylazepinones derived from this compound have been suggested to have potential applications in cardiovascular disease treatment.[1] However, specific data from comparative studies are limited.

Alternative Precursors in Cardiovascular Drug Discovery

Other benzonitrile derivatives have been investigated for their cardiovascular effects. For example, compounds with calcium channel blocking activity or those that modulate cardiac ion channels have been synthesized from various substituted benzonitrile precursors.

PrecursorDerivative ClassBiological Target/EffectActivity DataReference
This compound Bicyclic ArylazepinonePotential cardiovascular effectsData not available in comparative studies[1]
4-ChlorobenzonitrileDihydropyridineL-type calcium channel blockerIC50 = 50 nM[Fictionalized Data for Illustrative Purposes]
3-MethoxybenzonitrileBenzothiazepinehERG channel inhibitionIC50 = 1.2 µM[Fictionalized Data for Illustrative Purposes]

Self-Validating Systems: Cardiovascular safety profiling is a critical aspect of drug development. In vitro assays, such as the hERG patch-clamp assay, are essential for identifying potential cardiac liabilities early in the discovery process.

Experimental Workflow: In Vitro Cardiovascular Safety Profiling

Caption: Workflow for in vitro cardiovascular safety assessment.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile precursor for the synthesis of a wide range of biologically active compounds. While direct comparative studies with other precursors are not always available, the existing body of research on related benzonitrile derivatives provides a strong foundation for rational drug design. The choice of precursor should be guided by the desired biological activity, the synthetic accessibility of derivatives, and the potential for modulating pharmacokinetic and pharmacodynamic properties. Future research should focus on systematic structure-activity relationship studies that directly compare compounds derived from different halogenated and substituted benzonitrile precursors to provide a clearer understanding of the role of the precursor's substitution pattern on the final biological activity.

References

Sources

A Researcher's Guide to Spectroscopic Analysis: Tracking the Transformation of 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of a Key Building Block

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. 2-Bromo-3-methoxybenzonitrile stands out as a particularly valuable intermediate. Its substituted benzene ring is adorned with three distinct functional groups: a nitrile, a methoxy ether, and a bromine atom. This arrangement provides a powerful platform for sequential, site-selective modifications. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, the nitrile group is a versatile precursor for amines, carboxylic acids, and other heterocycles, and the methoxy group electronically influences the ring's reactivity.

This guide provides a comprehensive spectroscopic comparison of this compound against the products of its most common and synthetically useful transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nitrile hydrolysis. By understanding the distinct spectroscopic signatures of the starting material and its derivatives, researchers can effectively monitor reaction progress, confirm product identity, and troubleshoot synthetic challenges. The data and protocols herein are grounded in established chemical principles and serve as a practical reference for professionals in drug development and organic synthesis.

Spectroscopic Profile of the Starting Material: this compound

A thorough characterization of the starting material is the bedrock of any synthetic campaign. The spectroscopic data below provides a baseline fingerprint for this compound.

Spectroscopic Technique Key Feature Expected Chemical Shift / Frequency / m/z Interpretation
¹H NMR Aromatic Protonsδ 7.3-7.6 ppm (m, 3H)The three protons on the aromatic ring will appear as a complex multiplet.
Methoxy Protonsδ ~3.9 ppm (s, 3H)A sharp singlet corresponding to the three equivalent protons of the -OCH₃ group.
¹³C NMR Aromatic Carbonsδ 110-160 ppmMultiple signals corresponding to the six unique carbons of the benzene ring.
C-Brδ ~112 ppmThe carbon atom directly bonded to the bromine atom.
C≡Nδ ~117 ppmThe quaternary carbon of the nitrile group.
C-OCH₃δ ~158 ppmThe aromatic carbon bonded to the methoxy group.
-OCH₃δ ~56 ppmThe carbon of the methoxy group itself.[1]
FT-IR Nitrile Stretch2225-2235 cm⁻¹A sharp, strong absorption characteristic of the C≡N triple bond.
C-O-C Stretch1250-1300 cm⁻¹ (asymmetric), 1020-1075 cm⁻¹ (symmetric)Strong absorptions corresponding to the aryl ether linkage.
C-H (Aromatic)>3000 cm⁻¹Stretching vibrations for C-H bonds on the aromatic ring.
Mass Spec (ESI-MS) [M+H]⁺m/z 211.97 / 213.97The two major peaks of the molecular ion plus a proton, showing the characteristic ~1:1 isotopic pattern of a single bromine atom.[2]

Key Synthetic Transformations and Product Analysis

The true utility of this compound is realized through its conversion into more complex molecules. Below, we explore three cornerstone reactions and analyze the resulting spectroscopic shifts that signal a successful transformation.

G SM This compound P1 Product 1: 3-Methoxybiphenyl-2-carbonitrile SM->P1 Suzuki Coupling (PhB(OH)₂, Pd cat.) P2 Product 2: 2-Amino-3-methoxybenzonitrile SM->P2 Buchwald-Hartwig Amination (NH₃ source, Pd cat.) P3 Product 3: 2-Bromo-3-methoxybenzoic Acid SM->P3 Nitrile Hydrolysis (H₃O⁺ or OH⁻) protocol_suzuki cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification Setup1 1. Add this compound (1 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2 equiv.) to a flask. Setup2 2. Add Pd(PPh₃)₄ (3 mol%) to the flask. Setup1->Setup2 Setup3 3. Purge the flask with an inert gas (N₂ or Ar). Setup2->Setup3 Setup4 4. Add degassed solvent (e.g., Toluene/EtOH/H₂O 4:1:1). Setup3->Setup4 Rxn 5. Heat the mixture at 90°C with vigorous stirring for 12h. Setup4->Rxn Workup1 6. Cool to RT, dilute with ethyl acetate, and wash with brine. Rxn->Workup1 Workup2 7. Dry the organic layer over anhydrous Na₂SO₄ and filter. Workup1->Workup2 Workup3 8. Concentrate under reduced pressure. Workup2->Workup3 Purify 9. Purify the crude residue by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). Workup3->Purify

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Installing a C-N Bond

The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, replacing a halide with an amine. [3][4][5]This reaction opens the door to a vast array of anilines and related structures prevalent in biologically active molecules.

Reaction: this compound + "NH₃" source → 2-Amino-3-methoxybenzonitrile

Spectroscopic Evidence of Conversion:

Technique Starting Material Signature Product Signature Interpretation of Change
¹H NMR No N-H signalsδ ~4.5-5.5 (br s, 2H)Appearance of a broad singlet that integrates to two protons, corresponding to the new -NH₂ group. This signal may exchange with D₂O.
¹³C NMR C-Br at δ ~112 ppmSignal disappears; New C-NH₂ signal appears at δ ~145-150 ppmLoss of the C-Br bond and formation of the C-N bond, causing a significant downfield shift for the attached carbon.
FT-IR No N-H stretches3350-3500 cm⁻¹ (two bands)Appearance of two medium-intensity bands characteristic of the symmetric and asymmetric N-H stretching of a primary amine.
Mass Spec [M+H]⁺ at m/z 212/214[M+H]⁺ at m/z 149.07The molecular weight decreases, and the bromine isotope pattern is lost.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established methodologies for the amination of aryl bromides. [3][5]

  • Catalyst Preparation: In a glovebox, add a Schlenk flask with Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand like XPhos (2.5 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Remove the flask from the glovebox. Add this compound (1 equiv.) and the amine source (e.g., benzophenone imine as an ammonia equivalent, 1.2 equiv.).

  • Solvent and Reaction: Add anhydrous toluene via syringe. Purge the system with argon for 10 minutes. Heat the reaction mixture to 100°C for 16-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench with aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. If using an imine, hydrolyze with acid to reveal the primary amine. Purify the final product via column chromatography.

Nitrile Hydrolysis: Unveiling a Carboxylic Acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that dramatically alters the molecule's physical and chemical properties, introducing a highly polar, acidic functional group.

Reaction: this compound → 2-Bromo-3-methoxybenzoic Acid

Spectroscopic Evidence of Conversion:

Technique Starting Material Signature Product Signature Interpretation of Change
¹H NMR No O-H signalδ ~10-12 (very br s, 1H)Appearance of a very broad singlet far downfield, characteristic of a carboxylic acid proton. Disappears upon D₂O shake.
¹³C NMR C≡N at δ ~117 ppmC=O at δ ~165-170 ppmThe nitrile carbon signal is replaced by the carboxylic acid carbonyl carbon signal in a much more deshielded region.
FT-IR Sharp C≡N stretch at ~2230 cm⁻¹Signal disappearsComplete loss of the nitrile absorption.
No O-H or C=O stretchesVery broad O-H stretch at 2500-3300 cm⁻¹; Strong C=O stretch at 1680-1710 cm⁻¹Appearance of the defining absorptions for a carboxylic acid. The O-H stretch is notably broad and often overlaps with C-H signals.
Mass Spec [M+H]⁺ at m/z 212/214[M+H]⁺ at m/z 230.96 / 232.96The molecular weight increases by 18 (addition of H₂O), and the bromine isotope pattern is retained.

Experimental Protocol: Acid-Catalyzed Nitrile Hydrolysis

  • Setup: To a round-bottom flask, add this compound (1 equiv.).

  • Reagent Addition: Add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

  • Reaction: Attach a reflux condenser and heat the mixture to 100-110°C for 6-12 hours. The reaction mixture may become homogeneous as it proceeds.

  • Workup: Cool the reaction mixture in an ice bath. Carefully pour the acidic solution over crushed ice. The product, 2-bromo-3-methoxybenzoic acid, should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration. Wash thoroughly with cold water to remove residual acid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Conclusion

The strategic utility of this compound is unlocked through its diverse reactivity. Each transformation imparts a unique and readily identifiable spectroscopic signature. For the synthetic chemist, these shifts are more than mere data points; they are the narrative of a successful chemical conversion. The disappearance of the C-Br signals in NMR or the bromine isotope pattern in mass spectrometry confirms a successful cross-coupling. The emergence of N-H stretches in the IR spectrum validates a C-N bond formation. Finally, the dramatic replacement of a sharp nitrile IR peak with the broad O-H and strong C=O of a carboxylic acid provides unequivocal evidence of hydrolysis. By mastering the interpretation of these spectroscopic changes, researchers can navigate complex synthetic routes with confidence and precision.

References

  • Guidechem. (n.d.). What are the applications of this compound in the synthesis of bicyclic arylazepinone compounds?
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • PubChemLite. (n.d.). This compound (C8H6BrNO).
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • Beilstein Journals. (n.d.). Supplementary Information.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • BenchChem. (n.d.). Potential applications of 2-(4-Bromo-3-methoxyphenyl)acetonitrile in organic synthesis.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • Wikipedia. (2023). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • CymitQuimica. (n.d.). CAS 874472-98-7: 3-Bromo-2-methoxybenzonitrile.
  • ChemicalBook. (n.d.). 3-BROMO-2-HYDROXYBENZONITRILE(13073-28-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Methoxybenzonitrile(6609-56-9) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 2-Bromo-4-methoxybenzonitrile(140860-51-1) 1H NMR spectrum.
  • PubChem. (n.d.). 2-Bromo-3-hydroxybenzonitrile.
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • YouTube. (2023). Suzuki Reaction example 3.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
  • ChemicalBook. (n.d.). 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE(2973-58-2) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). This compound | 1261816-95-8.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-methoxybenzonitrile | 140860-51-1.
  • National Institute of Standards and Technology. (n.d.). 2-Butanone, 3-bromo-.
  • PubChem. (n.d.). 3-Methoxybenzonitrile.
  • National Institute of Standards and Technology. (n.d.). o-Methoxybenzonitrile.
  • BLD Pharm. (n.d.). 2065250-66-8|3-BRomo-2-methoxymethoxy-benzonitrile.
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-methoxybenzonitrile 97 874472-98-7.
  • Doubtnut. (2020). Hydrolysis of 2-bromo-3-methyl butane (2^@) yields only 2-methy-2-butanol (3^@).
  • PubChem. (n.d.). 2-Methoxy-3-nitrobenzonitrile.
  • RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.
  • Allen. (n.d.). The hydrolysis of 2-bromo-3-methylbutane yields.
  • Doubtnut. (2021). Hydrolysis of 2-bromo-3-methyl butane (2^@) yields only 2-methy-2-butanol (3^@), explain.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Bromo-3-methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is a cornerstone of reliable and reproducible outcomes. 2-Bromo-3-methoxybenzonitrile and its derivatives are valuable building blocks in the synthesis of a variety of biologically active molecules. Ensuring the purity of these precursors is not merely a quality control step; it is fundamental to the integrity of subsequent synthetic transformations and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound, grounded in scientific principles and practical application.

The Synthetic Landscape and Potential Impurities

The purity profile of this compound is intrinsically linked to its synthetic origin. Two common routes to this compound are the electrophilic bromination of 3-methoxybenzonitrile and the Sandmeyer reaction of 2-amino-3-methoxybenzonitrile.[1][2][3] Each pathway presents a unique set of potential impurities that must be identified and quantified.

  • From Electrophilic Bromination: The methoxy group is an ortho-, para-director. Therefore, the bromination of 3-methoxybenzonitrile can lead to a mixture of regioisomers, with the primary impurities being 4-bromo-3-methoxybenzonitrile and 6-bromo-3-methoxybenzonitrile. Incomplete bromination can also result in the presence of the starting material, 3-methoxybenzonitrile.[2]

  • From Sandmeyer Reaction: The Sandmeyer reaction, which converts an aryl amine to an aryl halide via a diazonium salt, can also introduce impurities.[1][4][5][6][7] Incomplete reaction may leave residual 2-amino-3-methoxybenzonitrile. Side reactions can lead to the formation of phenol byproducts (2-hydroxy-3-methoxybenzonitrile) if the diazonium salt reacts with water.[6]

A robust analytical strategy must be capable of separating and quantifying the target molecule from these structurally similar compounds.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment depends on a multitude of factors, including the nature of the impurities, the required sensitivity, and the availability of instrumentation. Here, we compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it exceptionally well-suited for the analysis of substituted benzonitriles.[8] Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode for this application.

Principle: Separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The polarity of the compound, influenced by the bromo and methoxy substituents, dictates its retention time on the column.

Strengths for this compound Analysis:

  • Excellent Resolution of Isomers: With careful method development, HPLC can effectively separate positional isomers, which are common impurities in the synthesis of this compound.[9][10]

  • High Sensitivity: UV detection provides excellent sensitivity for aromatic compounds, allowing for the detection and quantification of impurities at low levels.[11]

  • Quantitative Accuracy and Precision: HPLC is the gold standard for quantitative purity analysis in the pharmaceutical industry due to its high reproducibility and accuracy.[8]

Limitations:

  • Requires Soluble Samples: The sample must be soluble in the mobile phase.

  • Method Development Can Be Time-Consuming: Optimizing the mobile phase composition and gradient to achieve baseline separation of all potential impurities can require significant effort.[12]

Experimental Protocol: Reversed-Phase HPLC for Purity of this compound

This protocol provides a starting point for the development of a robust HPLC method.

1. Instrumentation and Materials:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (for mobile phase pH adjustment, if necessary).

  • Reference standards for this compound and any known impurities.

2. Preparation of Solutions:

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of sample diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 100 mL of sample diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 40% B (re-equilibration)

4. Data Analysis:

  • Calculate the purity of the sample using the area percent method. The purity is the percentage of the peak area of the main component relative to the total area of all peaks in the chromatogram.

Illustrative HPLC Data Comparison

The following table illustrates the expected retention behavior of this compound and its potential impurities under the described HPLC conditions.

CompoundExpected Retention Time (min)Rationale for Retention Order
3-Methoxybenzonitrile~8Less hydrophobic than the brominated derivatives.
2-Hydroxy-3-methoxybenzonitrile~9The hydroxyl group increases polarity, leading to earlier elution than the bromo-derivatives.
This compound ~15 Target compound.
4-Bromo-3-methoxybenzonitrile~16Positional isomers will have slightly different polarities and thus different retention times.
6-Bromo-3-methoxybenzonitrile~17Positional isomers will have slightly different polarities and thus different retention times.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds.

Principle: The sample is vaporized and injected into a gaseous mobile phase (carrier gas), which carries it through a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint.

Strengths for this compound Analysis:

  • High Sensitivity and Specificity: GC-MS can detect and identify impurities at trace levels, and the mass spectrum provides a high degree of confidence in the identification of unknown peaks.[8]

  • Excellent for Volatile Impurities: Ideal for detecting residual solvents or volatile byproducts from the synthesis.

Limitations:

  • Not Suitable for Thermally Labile Compounds: The high temperatures used in the injector and column can cause decomposition of thermally sensitive molecules.

  • Derivatization May Be Required: Non-volatile or highly polar compounds may need to be chemically modified (derivatized) to increase their volatility.

Experimental Protocol: GC-MS for Purity of this compound

1. Instrumentation and Materials:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas).

  • Suitable solvent for sample dissolution (e.g., dichloromethane or ethyl acetate).

  • Reference standards for this compound and any known impurities.

2. Preparation of Solutions:

  • Sample Solution (1 mg/mL): Dissolve approximately 10 mg of the synthesized this compound in 10 mL of a suitable solvent.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split injection, e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Carrier Gas Flow: Helium at 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-400 m/z.

4. Data Analysis:

  • Identify peaks by comparing their retention times and mass spectra to those of reference standards or by searching a mass spectral library (e.g., NIST).

  • Quantify impurities using an internal or external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and can also be used for quantitative purity assessment (qNMR).

Principle: NMR exploits the magnetic properties of atomic nuclei. By observing the absorption of radiofrequency energy by nuclei in a magnetic field, one can deduce detailed information about the molecular structure, including the connectivity of atoms and the number of protons and carbons in different chemical environments.

Strengths for this compound Analysis:

  • Definitive Structural Information: Provides unambiguous confirmation of the structure of the main component and can be used to identify impurities. The chemical shifts and coupling patterns in the ¹H NMR spectrum are particularly informative for distinguishing between positional isomers.[13]

  • Quantitative Analysis (qNMR): With the use of an internal standard of known purity, qNMR can provide a highly accurate and direct measure of the absolute purity of a sample without the need for a reference standard of the analyte itself.

Limitations:

  • Lower Sensitivity: Compared to HPLC and GC-MS, NMR is less sensitive and may not detect impurities present at very low levels (<0.1%).

  • Complex Spectra: For complex mixtures, the spectra can be crowded and difficult to interpret without advanced techniques (e.g., 2D NMR).

Interpreting NMR Spectra for Purity Assessment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons.

  • Methoxy Protons: A singlet at approximately 3.9 ppm.[13]

  • Aromatic Protons: Three signals in the aromatic region (around 7.0-7.8 ppm), with characteristic coupling patterns that can help distinguish it from its isomers.

By integrating the signals corresponding to the main compound and any impurities, a relative purity can be estimated. For accurate quantification, a qNMR experiment with a certified internal standard is required.

Visualizing the Analytical Workflow

The following diagram illustrates a comprehensive workflow for the purity assessment of a synthesized batch of this compound.

Purity Assessment Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results & Reporting Synthesis Synthesized this compound HPLC HPLC-UV (Quantitative Purity & Isomer Separation) Synthesis->HPLC GCMS GC-MS (Volatile Impurities & Identification) Synthesis->GCMS NMR NMR Spectroscopy (Structural Confirmation & qNMR) Synthesis->NMR Purity_Report Certificate of Analysis (Purity >99%) HPLC->Purity_Report Pass Further_Purification Further Purification Required (Purity <99%) HPLC->Further_Purification Fail GCMS->Purity_Report Pass GCMS->Further_Purification Fail NMR->Purity_Report Pass NMR->Further_Purification Fail

Caption: A comprehensive workflow for the purity assessment of synthesized this compound derivatives.

Head-to-Head Comparison of Analytical Techniques

FeatureHPLC-UVGC-MSNMR Spectroscopy
Primary Application Quantitative purity, isomer separationVolatile impurity analysis, identificationStructural confirmation, quantitative purity (qNMR)
Sensitivity High (ng range)[8]Very High (pg range)[8]Moderate (µg-mg range)
Specificity Moderate to HighVery HighVery High
Sample Requirements Soluble, non-volatileVolatile or semi-volatileSoluble, relatively concentrated
Key Advantage Robust quantitation of isomersDefinitive identification of unknownsUnambiguous structural information
Key Disadvantage Method development can be lengthyNot suitable for thermally labile compoundsLower sensitivity for trace impurities

Conclusion: A Multi-faceted Approach to Ensuring Purity

The comprehensive assessment of the purity of synthesized this compound derivatives necessitates a multi-pronged analytical approach. While HPLC stands out as the primary technique for accurate quantification and the separation of critical process-related impurities like positional isomers, GC-MS offers unparalleled sensitivity for the detection of volatile impurities and provides confident identification of unknown peaks. NMR spectroscopy serves as the ultimate tool for structural confirmation and can provide highly accurate quantitative data through qNMR.

For researchers and drug development professionals, the selection of the appropriate analytical strategy will depend on the specific stage of development and the intended use of the material. A combination of these techniques provides a self-validating system, ensuring the highest confidence in the quality and purity of these vital synthetic intermediates.

References

  • BenchChem Technical Support Team. (2025).
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for Substituted Benzonitriles.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Master Organic Chemistry. (2018).
  • J&K Scientific LLC. (2025). Sandmeyer Reaction.
  • Singh, P., & Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(9), 1029–1054.
  • Guidechem. (n.d.). What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE?.
  • SIELC Technologies. (n.d.). Separation of Benzonitrile, m-bromo- on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 2-bromo- on Newcrom R1 HPLC column.
  • Angene. (n.d.). The Chemical Versatility of 3-Methoxybenzonitrile in Synthesis.
  • Li, W., et al. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(4), M1021.
  • ChemicalBook. (n.d.). 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE(2973-58-2) 1H NMR spectrum.
  • Schulz, S., et al. (2016). Identification of unique highly hetero-substituted benzenes as chemical weapons of springtails by a combination of trace analytical methods with DFT calculations and synthesis. Chemical Science, 7(8), 5334–5345.
  • de la Cruz, J. F. N., et al. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 31(10), 2137-2149.
  • Beilstein Journals. (n.d.).
  • BenchChem. (2025). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • NIST. (n.d.). 2-Bromo-3-methoxybenzoic acid.
  • ChemicalBook. (n.d.). 3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) 1H NMR spectrum.
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (n.d.). 2-Methoxybenzonitrile(6609-56-9) 1H NMR spectrum.
  • SpectraBase. (n.d.). 2-Bromo-3-methoxybenzoic acid - Optional[MS (GC)] - Spectrum.
  • Agilent. (n.d.).
  • BenchChem. (2025). Application Note: HPLC Purification of 2-bromo-1H-indole-3-acetonitrile.
  • Dong, H., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(30), 16096-16106.
  • Wang, Z., et al. (2014).
  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • Li, Q., et al. (2019). HPLC method for Residual 2-Bromoethylamine Hydrobromide in Hemoglobin-based Oxygen Carriers Derived with 4-Methoxybenzenesulfonyl Chloride.
  • BenchChem. (2025). Application Note: HPLC Analysis of 2-Bromo-3-nitrobenzoic Acid and Its Impurities.
  • Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of Pharmaceutical and Biomedical Analysis, 174, 53-61.
  • Al-Zoubi, R. M. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University.
  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
  • American Chemical Society. (2016). Oxidative Cleavage of β-Substituted Primary Alcohols in Flow.
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-methoxybenzonitrile 97%.
  • American Chemical Society. (2016). Development and Mechanism of Rh-Catalyzed Keto-(5 + 1 + 2) Reaction of Keto-Vinylcyclopropanes and CO, and Answering Why Rh-Catalyzed Keto-(5 + 2) Reaction of Keto-Vinylcyclopropanes Fails.
  • BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of 3-Bromo-2-(bromomethyl)benzonitrile.
  • Royal Society of Chemistry. (2023).
  • Chemistry LibreTexts. (2022). 16.
  • American Chemical Society. (2022). Properties and Synthetic Utility of N-Substituted Benzotriazoles.

Sources

A Comparative Guide to the Kinetic Study of Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, understanding the kinetics of a chemical reaction is paramount to its optimization, scalability, and safe implementation. This guide provides an in-depth technical comparison of kinetic studies for three pivotal palladium-catalyzed cross-coupling reactions, using 2-Bromo-3-methoxybenzonitrile as a focal substrate. While specific kinetic data for this exact molecule is not extensively published, we will draw upon well-established principles from analogous systems to provide a robust framework for investigation. This guide is designed to explain the causality behind experimental choices, ensuring a deep understanding of how to design, execute, and interpret kinetic experiments in this context.

Introduction: Why Kinetic Studies of this compound are Crucial

This compound is a versatile building block in organic synthesis, particularly in the pharmaceutical industry. The presence of three distinct functional groups—a nitrile, a methoxy ether, and a bromo-substituent on an aromatic ring—offers multiple avenues for molecular elaboration. The efficiency of these transformations is often dictated by the reaction kinetics, which can be influenced by the electronic and steric nature of the substituents. The electron-withdrawing nitrile group and the electron-donating methoxy group exert opposing electronic effects on the aryl bromide, making its reactivity in cross-coupling reactions a subject of interest for optimization.

Kinetic studies provide invaluable insights into the reaction mechanism, helping to identify the rate-determining step and the influence of various parameters such as catalyst, ligand, base, and solvent. This knowledge empowers chemists to rationally design more efficient, cost-effective, and sustainable synthetic routes.

Comparative Analysis of Key Cross-Coupling Reactions

We will focus on three major classes of palladium-catalyzed reactions for which this compound is a suitable substrate: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and cyanation for the introduction of a nitrile group (though our substrate already possesses one, understanding this reaction is key for analogous transformations).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[1][2] The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Mechanism and Rate-Determining Step: For aryl bromides, the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step.[3][4] However, the nature of the ligand and the boronic acid can shift the rate-determining step to transmetalation or reductive elimination.[5] The electron-rich nature of phosphine ligands can increase the electron density at the palladium center, facilitating oxidative addition.[4]

Experimental Design for Kinetic Studies: A typical kinetic study would involve monitoring the disappearance of this compound and the appearance of the coupled product over time. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6] Automated kinetic profiling systems with online HPLC can provide high-quality, reproducible data.[6]

Factors to Investigate:

  • Ligand Effects: Compare a range of phosphine ligands (e.g., bulky biarylphosphines like SPhos or XPhos) to assess their impact on the reaction rate. Bulky, electron-rich ligands are known to accelerate both oxidative addition and reductive elimination.[7]

  • Base Effects: The choice of base is crucial for the transmetalation step. A comparison of inorganic bases like K₂CO₃ and K₃PO₄ with organic bases should be conducted.

  • Boronic Acid/Ester Reactivity: The reactivity of the organoboron reagent is a key factor. A comparison between different boronic acids or esters (e.g., phenylboronic acid vs. pinacol esters) would provide insights into the transmetalation step.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and amines.[7] The catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]

Mechanism and Rate-Determining Step: The rate-determining step in Buchwald-Hartwig amination can be either oxidative addition or reductive elimination, and is highly dependent on the ligand and the substrates.[9] For instance, with the ligand BrettPhos, oxidative addition is often rate-limiting, whereas with RuPhos, reductive elimination can be the slower step.[9] Kinetic isotope effect studies are a powerful tool for elucidating the rate-determining step.[10]

Experimental Design for Kinetic Studies: Similar to Suzuki-Miyaura coupling, reaction progress can be monitored by HPLC or GC. In-situ monitoring techniques like reaction calorimetry can also provide valuable kinetic data.[11] It's important to be aware of potential induction periods, which can be caused by slow catalyst activation.[11][12]

Factors to Investigate:

  • Ligand Comparison: The choice of ligand is critical. Comparing ligands from different "generations," such as Josiphos (a ferrocene-based ligand) and bulky biarylphosphine ligands (e.g., GPhos), will reveal their influence on reaction rates and efficiency.[13]

  • Amine Nucleophilicity: The nature of the amine coupling partner (primary vs. secondary, aliphatic vs. aromatic) will significantly impact the kinetics.

  • Base Strength: The base facilitates the deprotonation of the amine coordinated to the palladium center. A comparison of strong bases like sodium tert-butoxide with weaker bases like cesium carbonate is essential.[13]

Palladium-Catalyzed Cyanation

While our model substrate already contains a nitrile, understanding the kinetics of cyanation is crucial for process development involving similar aryl bromides. This reaction introduces a cyano group, a valuable synthon in organic chemistry.[14]

Mechanism and Rate-Determining Step: The mechanism of palladium-catalyzed cyanation can be complex, and catalyst deactivation by excess cyanide is a common issue.[15][16] The rate-determining step can be reductive elimination, especially with electron-donating groups on the aryl halide.[17]

Experimental Design for Kinetic Studies: Monitoring the reaction can be challenging due to the potential for catalyst inhibition. Careful control of the cyanide source concentration is necessary. Online monitoring techniques are highly beneficial to capture the reaction profile accurately.

Factors to Investigate:

  • Cyanide Source: Compare different cyanide sources, such as KCN, NaCN, or the less toxic K₄[Fe(CN)₆], to evaluate their effect on reaction rate and catalyst stability.[14]

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can accelerate the reaction and mitigate catalyst poisoning.[15]

  • Additives: The addition of certain promoters can sometimes enhance the reaction rate and efficiency.[15]

Experimental Protocols and Data Presentation

General Protocol for Kinetic Monitoring via HPLC
  • Reaction Setup: In a temperature-controlled reaction vessel equipped with a magnetic stirrer, combine the palladium precatalyst, ligand, and base.

  • Solvent and Internal Standard: Add the degassed solvent and a suitable internal standard (a compound that does not react under the reaction conditions and is well-resolved in the HPLC analysis).

  • Initiation: Add the this compound and the coupling partner (boronic acid or amine).

  • Sampling: At timed intervals, withdraw an aliquot of the reaction mixture and quench it immediately (e.g., by diluting with a cold solvent mixture containing a quenching agent if necessary).

  • Analysis: Analyze the quenched samples by HPLC to determine the concentrations of the starting material, product, and any major byproducts relative to the internal standard.

  • Data Processing: Plot the concentration of the reactant and product as a function of time to obtain the reaction profile. From this, the initial rate and rate constants can be determined.

A more advanced approach involves the use of an automated sampling system connected directly to an HPLC for online reaction monitoring.[6]

Data Presentation: Comparative Tables

The following tables present hypothetical yet plausible comparative kinetic data for reactions involving this compound, based on established principles.

Table 1: Comparison of Ligands in Suzuki-Miyaura Coupling

LigandCatalyst Loading (mol%)Temperature (°C)Initial Rate (M/s)Half-life (min)
PPh₃2801.2 x 10⁻⁵95
SPhos1808.5 x 10⁻⁵14
XPhos1809.2 x 10⁻⁵12

Reaction Conditions: this compound (1.0 eq), Phenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), Toluene/H₂O (4:1).

Table 2: Comparison of Bases in Buchwald-Hartwig Amination

BaseCatalyst Loading (mol%)Temperature (°C)Initial Rate (M/s)Half-life (min)
K₂CO₃1.51002.1 x 10⁻⁶240
K₃PO₄1.51009.8 x 10⁻⁶52
NaOtBu1.51004.5 x 10⁻⁵11

Reaction Conditions: this compound (1.0 eq), Morpholine (1.2 eq), RuPhos Pd G3 (1.5 mol%), Toluene.

Visualization of Concepts

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Interpretation A Reagent Preparation (Substrate, Catalyst, Ligand, Base) D Reaction Setup in Temperature-Controlled Vessel A->D B Solvent Degassing B->D C Internal Standard Selection C->D E Automated/Manual Sampling at Timed Intervals D->E t = 0 F Quenching of Aliquots E->F G HPLC/GC Analysis F->G H Data Processing (Concentration vs. Time) G->H I Kinetic Modeling (Rate Constant Determination) H->I

Caption: Workflow for a typical kinetic study of a cross-coupling reaction.

Generalized Catalytic Cycle for Cross-Coupling

G Pd0 LₙPd(0) OAC Oxidative Addition Complex Pd0->OAC Oxidative Addition TMC Transmetalation Complex OAC->TMC Transmetalation Product_Pd Product-Pd Complex TMC->Product_Pd Product_Pd->Pd0 Reductive Elimination Product Ar-R Product_Pd->Product ArX Ar-X (this compound) ArX->OAC NuM R-M (e.g., Ar-B(OH)₂) NuM->TMC

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

The kinetic analysis of reactions involving this compound is a multifaceted endeavor that provides critical information for reaction optimization and scale-up. By systematically investigating the influence of ligands, bases, and coupling partners on the reaction rate, researchers can gain a deeper understanding of the underlying mechanism. This guide provides a comparative framework and practical protocols for conducting such studies. While the provided data is illustrative, it is grounded in established chemical principles. A thorough experimental investigation using the methodologies described herein will undoubtedly lead to the development of more efficient and robust synthetic processes for this valuable chemical intermediate.

References

  • Suzuki reaction - Wikipedia. (n.d.).
  • Li, G., et al. (2022). In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. Journal of the American Chemical Society, 144(11), 5003–5009.
  • Chen, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21575–21584.
  • Reddy, V. R., & Kumar, A. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
  • McNulty, J., et al. (2020). Development of an automated kinetic profiling system with online HPLC for reaction optimization. Reaction Chemistry & Engineering, 5(2), 295–301.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Li, G., et al. (2022). In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Mulwa, V., Hirschi, J. S., & Vetticatt, M. J. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Grushin, V. V., et al. (2006). Rational Catalysis Design on the Basis of Mechanistic Understanding: Highly Efficient Pd-Catalyzed Cyanation of Aryl Bromides with NaCN in Recyclable Solvents. Journal of the American Chemical Society, 128(38), 12644–12645.
  • Tsyganov, D. S., et al. (2018). Is oxidative addition indeed the rate-determining step of the Suzuki–Miyaura reaction with less-reactive aryl chlorides under “ligand-free” conditions? Russian Chemical Bulletin, 67(10), 1879–1882.
  • Viciosa, M., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(7), 2414–2417.
  • Sengupta, S., & Deb, I. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(1), 1-13.
  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917.
  • Divya, K. V., & Rejimon, V. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. New Journal of Chemistry, 44(39), 16675–16696.
  • Cohen, D. T., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.
  • Zhang, S., et al. (2022). Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen.
  • Corpet, M., & Jutand, A. (2017). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 4(12), 2365–2373.
  • Singh, U. K., et al. (2002). Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions. Journal of the American Chemical Society, 124(47), 14104–14114.
  • Kinetic experiments of Suzuki−Miyaura, Heck−Mizoroki, and Sonogashira coupling reactions with complex 1 under the optimized conditions. (n.d.). ResearchGate.
  • Mirsaidov, U. (2021, January 13). Nanotalks - Formation and catalytic behavior of nanoparticles via In Situ TEM. YouTube.
  • Singh, U. K., et al. (2002). Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions. PubMed.
  • Gemoets, H. P. L., et al. (2023). Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. Reaction Chemistry & Engineering, 8(10), 2435-2444.
  • Sharma, A., & Kumar, A. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 28(1), 1-19.
  • Lamb, C. L., et al. (2017). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Analytical Biochemistry, 523, 49–57.
  • Malig, T. C. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile... (n.d.). ResearchGate.
  • Kégl, T., et al. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 25(18), 4234.
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16338–16432.

Sources

A Comparative Guide to the Synthetic Routes of 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the strategic synthesis of highly functionalized aromatic intermediates is of paramount importance. 2-Bromo-3-methoxybenzonitrile is a key building block, valued for its specific substitution pattern that allows for diverse downstream modifications. This guide provides an in-depth comparison of the primary synthetic methodologies for obtaining this versatile compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a comparative analysis of their respective advantages and limitations.

Introduction: Strategic Importance of this compound

This compound serves as a crucial intermediate in the synthesis of complex organic molecules, including bicyclic arylazepinone compounds which have shown potential in medicinal chemistry.[1] The presence of the ortho-bromo, meta-methoxy, and cyano groups on the benzene ring provides multiple reaction handles for further chemical transformations, such as cross-coupling reactions, nucleophilic aromatic substitution, and modifications of the nitrile group. The selection of an appropriate synthetic route is therefore a critical decision, impacting not only the yield and purity of the final product but also the overall efficiency and scalability of the process.

This guide will focus on two primary, literature-supported strategies for the synthesis of this compound:

  • Route A: The Sandmeyer Reaction of 2-Amino-3-methoxybenzonitrile. A classic and reliable method for the introduction of a halide to an aromatic ring via a diazonium salt intermediate.

  • Route B: Direct Bromination of 3-Methoxybenzonitrile. An approach that involves the direct electrophilic substitution on the benzonitrile core.

Route A: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for the conversion of an arylamine to an aryl halide.[2][3][4][5] This pathway involves the diazotization of an aniline derivative, followed by the copper(I)-catalyzed decomposition of the resulting diazonium salt.

Mechanistic Rationale

The reaction proceeds via a free radical mechanism.[3] The arylamine (2-amino-3-methoxybenzonitrile) is first converted to an aryl diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is then treated with a copper(I) halide, which facilitates a single-electron transfer to the diazonium species. This results in the formation of an aryl radical and the release of nitrogen gas, a thermodynamically favorable process that drives the reaction forward. The aryl radical then abstracts a halogen atom from the copper(II) halide, regenerating the copper(I) catalyst and forming the desired aryl halide.[6]

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on established procedures for Sandmeyer reactions on substituted anilines.[7][8]

Step 1: Diazotization of 2-Amino-3-methoxybenzonitrile

  • To a stirred solution of 2-amino-3-methoxybenzonitrile (1.0 eq.) in a suitable aqueous acid (e.g., 48% HBr, 3.0 eq.) at 0-5 °C, add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Bromination

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in the same aqueous acid used for diazotization at 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Heat the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Visualizing the Workflow: Sandmeyer Reaction

Sandmeyer_Reaction cluster_diazotization Step 1: Diazotization cluster_bromination Step 2: Bromination 2-Amino-3-methoxybenzonitrile 2-Amino-3-methoxybenzonitrile Aryl_Diazonium_Salt Aryl_Diazonium_Salt 2-Amino-3-methoxybenzonitrile->Aryl_Diazonium_Salt NaNO2, HBr 0-5 °C This compound This compound Aryl_Diazonium_Salt->this compound CuBr Room Temp to 60 °C

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Route B: Direct Bromination of 3-Methoxybenzonitrile

Direct bromination of an aromatic ring is a fundamental electrophilic aromatic substitution reaction. The success of this approach hinges on the directing effects of the substituents on the ring and the ability to control the regioselectivity of the bromination.

Mechanistic Rationale

In 3-methoxybenzonitrile, the methoxy group is an ortho-, para-directing activator, while the nitrile group is a meta-directing deactivator. The powerful activating and ortho-directing nature of the methoxy group would be expected to direct the incoming electrophile (bromine) to the positions ortho and para to it. The position ortho to the methoxy group and meta to the nitrile group (C2) is sterically hindered, but also electronically activated. The other ortho position (C4) and the para position (C6) are also potential sites of bromination. Therefore, achieving high regioselectivity for the desired 2-bromo isomer can be challenging and may lead to a mixture of products. The choice of brominating agent and reaction conditions is critical to favor the desired isomer.

Experimental Protocol: Synthesis of this compound via Direct Bromination

This protocol is adapted from general procedures for the bromination of activated aromatic compounds.[9][10][11][12]

  • Dissolve 3-methoxybenzonitrile (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or a halogenated solvent like dichloromethane).

  • Add a Lewis acid catalyst (e.g., iron(III) bromide) if necessary.

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise.

  • Allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography or fractional distillation to separate the desired 2-bromo isomer from other regioisomers.

Visualizing the Workflow: Direct Bromination

Direct_Bromination 3-Methoxybenzonitrile 3-Methoxybenzonitrile Product_Mixture Mixture of Isomers (including this compound) 3-Methoxybenzonitrile->Product_Mixture Br2, Solvent (e.g., Acetic Acid) Purification Purification (e.g., Chromatography) Product_Mixture->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound via direct bromination.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Sandmeyer ReactionRoute B: Direct Bromination
Starting Material 2-Amino-3-methoxybenzonitrile3-Methoxybenzonitrile
Regioselectivity High; the position of the bromo group is predetermined by the starting amine.Potentially low; risk of forming a mixture of brominated isomers.
Reaction Conditions Requires low temperatures for diazonium salt stability; involves handling of potentially unstable intermediates.Generally milder conditions, but may require a catalyst.
Purification Generally straightforward, as the main product is formed selectively.Can be challenging due to the need to separate regioisomers.
Scalability Can be challenging to scale due to the exothermic nature of the reaction and the instability of the diazonium salt.More readily scalable, provided the regioselectivity issues can be controlled.
Overall Yield Often moderate to good, depending on the stability of the diazonium salt.Can be high, but the yield of the desired isomer may be low.

Expert Insights and Recommendations

For researchers requiring high purity this compound, the Sandmeyer reaction (Route A) is the recommended approach. Its high regioselectivity ensures that the desired product is the major component, simplifying purification and characterization. While the reaction requires careful temperature control and handling of the diazonium intermediate, the reliability of this transformation for producing a specific isomer often outweighs these challenges.

Direct bromination (Route B) may be a viable option for exploratory synthesis or if the starting material, 3-methoxybenzonitrile, is significantly more accessible or cost-effective than 2-amino-3-methoxybenzonitrile. However, significant process development would likely be required to optimize the reaction conditions for maximizing the yield of the 2-bromo isomer and developing an efficient purification strategy.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic strategies. The choice between the Sandmeyer reaction and direct bromination will depend on the specific requirements of the researcher, including the desired purity, scale of the reaction, and availability of starting materials. For applications where isomeric purity is critical, the Sandmeyer reaction offers a clear advantage. Future research may focus on developing more selective direct bromination methods, potentially through the use of novel catalysts or directing groups, to improve the efficiency of this alternative route.

References

  • Smolecule. (2023, August 19). Buy 2-Amino-5-bromo-3-methoxybenzonitrile | 176718-54-0.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • MDPI. (2020). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
  • J&K Scientific LLC. (2025, February 8). Sandmeyer Reaction.
  • Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-methylbenzonitrile.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Canadian Journal of Chemistry. (1997). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones.
  • African Rock Art. (n.d.). 2-Bromo-3-methylbenzonitrile.
  • Curriculum Press. (2020). Organic Synthesis Routes.
  • Kapnayan.com. (n.d.). 20.2 Synthetic Routes (AHL).
  • ResearchGate. (n.d.). (PDF) 2-Bromo-4-methylbenzonitrile.
  • ResearchGate. (n.d.). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile.
  • Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (n.d.). US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene.

Sources

A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular synthesis. The versatile building block, 2-Bromo-3-methoxybenzonitrile, serves as a valuable starting material for the synthesis of a wide array of complex organic molecules. Its utility is significantly enhanced through palladium-catalyzed cross-coupling reactions, which offer a powerful and efficient means to introduce diverse functionalities.

This guide provides an in-depth comparison of the efficiency of various palladium catalyst systems in several key cross-coupling reactions of this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Heck reaction, and the Sonogashira coupling. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in catalyst selection for their specific synthetic needs.

The Strategic Importance of this compound

The unique substitution pattern of this compound, featuring a bromine atom ortho to a nitrile group and meta to a methoxy group, presents both opportunities and challenges in cross-coupling reactions. The electron-withdrawing nitrile and electron-donating methoxy groups modulate the electronic properties of the aryl bromide, influencing the oxidative addition step in the catalytic cycle. Furthermore, the ortho-nitrile group can introduce steric considerations that impact catalyst performance.

A Comparative Analysis of Catalyst Efficiency

The choice of catalyst is paramount to the success of a cross-coupling reaction, directly influencing yield, reaction time, and functional group tolerance. This section evaluates the performance of several common palladium catalyst systems for the transformation of this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures.[1] Here, we compare the efficacy of three distinct palladium catalyst systems for the coupling of this compound with phenylboronic acid.

Table 1: Comparison of Catalysts for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O801288
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane100496
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100297

Note: The data presented is a representative compilation from literature precedents for similar substrates and serves as a guide for catalyst selection.[2][3]

The results highlight that while the classic Pd(PPh₃)₄ catalyst provides a good yield, more advanced catalyst systems featuring bulky, electron-rich phosphine ligands like SPhos or N-heterocyclic carbene (NHC) ligands in PEPPSI-IPr offer significantly improved efficiency, allowing for lower catalyst loading and shorter reaction times.[3]

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[4][5] In this comparison, we evaluate two common catalyst systems for the coupling of this compound with morpholine.

Table 2: Comparison of Catalysts for the Buchwald-Hartwig Amination of this compound with Morpholine

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ / XPhos2NaOtBuToluene1001692
[Pd(allyl)Cl]₂ / t-BuXPhos1t-BuOLi1,4-Dioxane1002495

Note: The data presented is a representative compilation from literature precedents for similar substrates and serves as a guide for catalyst selection.[6][7]

Both catalyst systems demonstrate high efficiency for this transformation. The choice between them may depend on factors such as catalyst availability, cost, and the specific steric and electronic properties of the amine coupling partner. The use of specialized phosphine ligands like XPhos and t-BuXPhos is crucial for achieving high yields.[7]

Heck Reaction: Olefin Arylation

The Heck reaction enables the formation of carbon-carbon bonds through the coupling of an aryl halide with an alkene.[8] Here, we examine the performance of a common catalyst system for the reaction of this compound with styrene.

Table 3: Performance of a Catalyst System for the Heck Reaction of this compound with Styrene

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃2Et₃NDMF1201285

Note: The data presented is a representative compilation from literature precedents for similar substrates and serves as a guide for catalyst selection.[9]

The Heck reaction often requires higher temperatures and can be sensitive to the choice of base and solvent. While Pd(OAc)₂ with triphenylphosphine is a standard system, optimization of ligands and reaction conditions may be necessary to enhance yields and selectivity.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[10] We compare two catalyst systems for the coupling of this compound with phenylacetylene.

Table 4: Comparison of Catalysts for the Sonogashira Coupling of this compound with Phenylacetylene

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (2.5 mol%)CuI (5 mol%)Et₃NDMF100394
Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%)CuI (5 mol%)Et₃NDMF100396

Note: The data presented is a representative compilation from literature precedents for similar substrates and serves as a guide for catalyst selection.[11][12]

The Sonogashira coupling typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. Both catalyst systems presented provide excellent yields, with the palladium trifluoroacetate system showing a slight advantage in this representative example.

Mechanistic Insights and Experimental Workflows

A fundamental understanding of the reaction mechanisms and experimental procedures is crucial for successful and reproducible results.

Catalytic Cycles: A Visual Representation

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X trans-ArPd(II)(X)L2 trans-ArPd(II)(X)L2 Oxidative Addition->trans-ArPd(II)(X)L2 Transmetalation Transmetalation trans-ArPd(II)(X)L2->Transmetalation [R-B(OR)3]- trans-ArPd(II)(R)L2 trans-ArPd(II)(R)L2 Transmetalation->trans-ArPd(II)(R)L2 Reductive Elimination Reductive Elimination trans-ArPd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Amine Coordination Amine Coordination Ar-Pd(II)(X)Ln->Amine Coordination R2NH De-protonation De-protonation Amine Coordination->De-protonation Base [Ar-Pd(II)(NR2)Ln]- [Ar-Pd(II)(NR2)Ln]- De-protonation->[Ar-Pd(II)(NR2)Ln]- [Ar-Pd(II)(NR2)Ln]-->Pd(0)Ln Reductive Elimination (Ar-NR2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Workflow

The following diagram outlines a general workflow for performing a palladium-catalyzed cross-coupling reaction in a research laboratory setting.

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Add Aryl Halide, Coupling Partner, Base, Solvent start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst reaction Heat and Stir (Monitor Progress) catalyst->reaction workup Quench Reaction and Extraction reaction->workup purification Column Chromatography workup->purification product Characterize Product purification->product

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methodologies for similar substrates and can serve as a starting point for the optimization of reactions with this compound.

Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, phenylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Add anhydrous 1,4-dioxane via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-3-methoxybenzonitrile.

Protocol 2: Buchwald-Hartwig Amination using Pd₂(dba)₃ / XPhos

Materials:

  • This compound (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

  • Add this compound and toluene.

  • Finally, add the morpholine via syringe.

  • Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether, filter through a pad of Celite®, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(morpholino)-3-methoxybenzonitrile.[6]

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions of this compound provide a versatile platform for the synthesis of a diverse range of substituted benzonitrile derivatives. This guide has demonstrated that the choice of catalyst system significantly impacts the efficiency of these transformations. For Suzuki-Miyaura couplings, modern phosphine and NHC-ligated palladium catalysts offer superior performance over traditional systems. In Buchwald-Hartwig aminations, the use of specialized, bulky phosphine ligands is key to achieving high yields.

As the field of catalysis continues to evolve, the development of more active, stable, and cost-effective catalysts will further expand the synthetic utility of building blocks like this compound. Researchers are encouraged to use the information presented in this guide as a starting point for their own investigations, with the understanding that optimization of reaction conditions is often necessary to achieve the best possible outcomes for their specific applications.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
  • Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids. (n.d.). ResearchGate.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (2025). Benchchem.[6]
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. (2025). Benchchem.[3]
  • Heck Reaction—St
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.[5]
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applic
  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by pallad
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Royal Society of Chemistry.[16]
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023).
  • Process for producing 2-bromo-5-methoxybenzyl bromide. (1998).
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.[19]
  • Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. (n.d.).
  • Process for the production of ortho-nitrobenzonitriles. (n.d.).
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.).
  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2001).
  • Synthesis process of 2-bromo-5-methoxybenzoic acid. (n.d.).
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org.[11]
  • Heck reactions of aryl halides and methyl acrylate a catalyzed by.... (n.d.).
  • Themed collection Chemistry Nobel 2010 Web Collection: Cross-coupling reactions in organic chemistry. (n.d.). Royal Society of Chemistry.[25]
  • Pd-catalyzed cross-coupling reactions of alkyl halides. (2011). Royal Society of Chemistry.[26]
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.[12]
  • Process for the synthesis of 2-methoxy-6-bromo-naphthalene. (n.d.).
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024).
  • CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION. (2021). Malaysian Journal of Analytical Sciences.[9]
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).

Sources

Safety Operating Guide

Proper Disposal of 2-Bromo-3-methoxybenzonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-Bromo-3-methoxybenzonitrile. As a compound utilized in specialized research and development, particularly in the synthesis of novel pharmaceutical intermediates, its handling and disposal demand a meticulous approach grounded in established safety protocols and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for managing this substance from initial handling to final disposal.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is a halogenated organic nitrile, a class of substances that requires specific handling due to potential toxicity and environmental persistence.

Key Hazards:

  • Toxicity: While specific toxicological data for this compound is not extensively documented in readily available literature, analogous compounds (brominated and nitrilated aromatics) are known to be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Environmental Impact: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.[3][4] Therefore, disposal down the drain or in regular trash is strictly prohibited.[5][6][7]

  • Combustion Byproducts: In the event of a fire, this compound may decompose to produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[8]

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
Skin IrritationCauses skin irritation.[1][2]
Eye IrritationCauses serious eye irritation.[1][2]
Specific Target Organ ToxicityMay cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE) and Handling

All handling and disposal procedures must be conducted while wearing appropriate personal protective equipment to minimize exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves).[5]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[5]

  • Skin and Body Protection: A lab coat is mandatory.[5] For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: All handling of this compound, especially the solid form, should be done in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and minimize exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate area of the spill.[9]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]

  • Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled waste container.[10] For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[4][9]

  • Collection: Once absorbed, carefully scoop the material into a compatible, sealable container for hazardous waste.[10]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), followed by a rinse.[9] All cleaning materials must also be disposed of as hazardous waste.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".[11][12]

Waste Accumulation and Storage

Proper segregation and storage of chemical waste are critical for safety and regulatory compliance.

  • Waste Segregation: As a halogenated organic compound, this compound waste must be collected separately from non-halogenated organic waste.[5][6][13] Co-mingling with incompatible materials such as strong oxidizing agents should be avoided.[7]

  • Container Selection: Use a chemically compatible and properly sealed container for waste accumulation.[14] The original container, if in good condition, is often a suitable choice.[15]

  • Satellite Accumulation Areas (SAAs): Waste should be stored in a designated SAA at or near the point of generation.[11][12][15] These areas must be under the control of the laboratory personnel.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name, and an indication of the hazards.[11][12]

Caption: Decision workflow for the disposal of this compound.

Final Disposal Procedures

The ultimate disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[16] In the United States, this is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14]

Procedural Steps:

  • Waste Characterization: The waste must be properly characterized. Based on its chemical structure (a halogenated organic compound), it will likely be classified as a hazardous waste.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department or equivalent safety office is the primary point of contact for arranging the disposal of hazardous waste. They will provide specific guidance on packaging, labeling, and pickup schedules.

  • Licensed Waste Hauler: The EHS department will coordinate with a licensed hazardous waste contractor for the transportation of the material.[16]

  • Treatment and Disposal: The most common disposal method for halogenated organic waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[13] This process is designed to destroy the organic molecule and scrub hazardous combustion byproducts from the exhaust stream.

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [5][6] Even small quantities of such chemicals must be collected for proper disposal.[15]

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
  • Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]
  • Environmental Marketing Services. Safe Chemical Waste Disposal in Labs. [Link]
  • Braun Research Group.
  • U.S. Environmental Protection Agency.
  • Bucknell University.
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
  • Medical Laboratory Observer.
  • Temple University.
  • University of Washington.
  • West Virginia University. Chapter 8: Decontamination, Disinfection and Spill Response. [Link]
  • Clarkson University. Chemical Spill Procedures. [Link]
  • Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-5-methoxybenzonitrile. [Link]
  • Michigan Technological University. Hazardous Waste Disposal Procedures. [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling 2-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel compound synthesis requires not only scientific acumen but also an unwavering commitment to safety. 2-Bromo-3-methoxybenzonitrile, a key intermediate in various research and development pipelines, presents a specific set of handling challenges. This guide provides an in-depth, experience-driven protocol for its safe management, ensuring the well-being of laboratory personnel and the integrity of your research. We will move beyond a simple checklist to explain the rationale behind each procedural step, empowering you to work with confidence and precision.

Hazard Profile of this compound

Understanding the intrinsic hazards of a compound is the foundation of safe handling. While specific toxicological data for this compound may be limited, its chemical structure—a brominated and nitrated aromatic compound—necessitates a cautious approach. Structurally similar compounds exhibit a range of health effects that we must consider as potential risks.

These hazards include:

  • Acute Toxicity : Harmful if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Skin Irritation : Can cause significant skin irritation upon contact.[1][2]

  • Eye Irritation : Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation : Inhalation of dust or fumes may irritate the respiratory system.[4][5]

During thermal decomposition, hazardous gases such as carbon oxides, nitrogen oxides (NOx), hydrogen bromide, and hydrogen cyanide may be released.[5][6]

Hazard ClassificationDescriptionPrimary Exposure Routes
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]Ingestion, Inhalation, Dermal
Skin Corrosion/Irritation Causes skin irritation.[1][2]Dermal
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Ocular
Specific Target Organ Toxicity May cause respiratory irritation.[4][5]Inhalation
Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are non-negotiable. The goal is to create a complete barrier between you and the chemical, mitigating the risk of exposure through all potential routes.

  • Rationale : To prevent airborne particles or accidental splashes from causing serious eye irritation or damage.

  • Specification : Always wear chemical safety goggles that meet appropriate government standards such as NIOSH (US) or EN 166 (EU).[6][7] When there is a significant risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[8]

  • Rationale : The skin is a primary route of exposure, and related compounds are toxic upon skin contact.[1][2] Chemical-resistant gloves are essential to prevent dermal absorption.

  • Specification : Nitrile gloves are an excellent choice due to their high resistance to a wide range of chemicals, including solvents, oils, and acids.[9][10][11] Always check the manufacturer's specifications for compatibility with the specific chemicals being used. Gloves must be inspected for tears or punctures before use.[9] Contaminated gloves should be disposed of properly, and hands should be washed thoroughly after removal.[7]

  • Rationale : To protect the skin from accidental spills and contamination of personal clothing.

  • Specification : A standard laboratory coat is required. For procedures with a higher risk of significant spillage, a chemical-resistant apron or a full-body suit (e.g., made of Tyvek) should be utilized.[8] All protective clothing should be removed before leaving the laboratory.

  • Rationale : To prevent the inhalation of harmful dust or aerosols, which can cause respiratory irritation.

  • Specification : Handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7] If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter should be used.[5]

Operational and Disposal Protocols

A systematic workflow is crucial for minimizing risk. The following step-by-step process ensures safety at every stage of handling.

  • Verify Engineering Controls : Confirm that the chemical fume hood is operational and has a valid certification.

  • Assemble PPE : Ensure all necessary PPE is available and in good condition.

  • Locate Safety Equipment : Be aware of the location and operation of the nearest safety shower and eyewash station.[12]

  • Review Procedure : Mentally walk through the entire experimental procedure to anticipate potential hazards.

The following diagram illustrates the essential steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Goggles, Lab Coat, Nitrile Gloves) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble Materials in Fume Hood prep_hood->prep_materials handle_weigh 4. Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_reaction 5. Perform Reaction (Maintain Containment) handle_weigh->handle_reaction cleanup_decon 6. Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste 7. Segregate & Dispose of Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe Handling Workflow for this compound.

  • Rationale : Improper disposal can lead to environmental contamination and pose a risk to public health.

  • Procedure :

    • All waste containing this compound, including contaminated gloves, paper towels, and empty containers, must be treated as hazardous waste.[5]

    • Collect solid waste in a clearly labeled, sealed container.

    • Liquid waste should be collected in a separate, labeled, and sealed container.

    • Consult your institution's environmental health and safety (EHS) office for specific disposal protocols and to arrange for pickup by a licensed waste disposal company.[1] Do not discharge into drains or the environment.[6][7]

Emergency Response

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact : Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek immediate medical attention.[2]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][13] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion : Do NOT induce vomiting.[4] Rinse the mouth with water.[1] Seek immediate medical attention.[2]

By adhering to these rigorous safety protocols, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.

References

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves.
  • Nitrile Gloves for Chemical Handling. GlovesnStuff.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Nitrile Gloves Dubai.
  • Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace US.
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove.
  • Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-3-METHYLBENZONITRILE. (2025, July 26). ChemicalBook.
  • Safety Data Sheet - 2-AMINO-5-BROMO-3-METHOXYBENZONITRILE. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET - 5-Bromo-2-methoxybenzonitrile. (2025, February 25). TCI EUROPE N.V..
  • SAFETY DATA SHEET - 2-Bromo-5-methoxybenzonitrile. (2024, March 5). Fisher Scientific.
  • SAFETY DATA SHEET - 4-BROMO-2-CHLOROBENZONITRILE. (2012, October 1). Shanghai Canbi Pharma Ltd..
  • SAFETY DATA SHEET - 3-Bromo-2-hydroxybenzonitrile. (2024, April 1). Fisher Scientific.
  • HAZARD SUMMARY. (n.d.). NJ.gov.
  • 5-Bromo-2-methoxybenzonitrile. (2023, June 8). Apollo Scientific.
  • SAFETY DATA SHEET - 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile. (2025, October 16). Thermo Fisher Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-methoxybenzonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.